Product packaging for Zinc tannate(Cat. No.:CAS No. 8011-65-2)

Zinc tannate

Cat. No.: B3285298
CAS No.: 8011-65-2
M. Wt: 1764.6 g/mol
InChI Key: MJIBOYFUEIDNPI-HBNMXAOGSA-L
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Description

Zinc tannate is an organometallic complex formed from tannic acid and zinc oxide, gaining significant research interest as a multifunctional, sustainable compound in both materials science and biomedical fields . In industrial applications, this compound serves as an effective, environmentally friendly anticorrosive pigment in protective coating systems such as alkyd paints and wash primers . It is being developed as a non-toxic alternative to conventional pigments like zinc chromate and zinc phosphate, which pose ecological and health risks . Research demonstrates that coatings pigmented with this compound exhibit strong inhibitory properties, providing corrosion protection performance comparable to second-generation zinc phosphates in standardized accelerated tests . In the biomedical and nutritional sectors, the combination of zinc oxide and hydrolysable tannins (the precursors to this compound) shows promise for managing gastrointestinal health, offering a pathway to reduce the use of high-dose zinc oxide in veterinary practices . Studies on intestinal epithelial cell models indicate that this combination enhances tissue repair, improves epithelial barrier function by normalizing tight junction proteins, and strengthens the cell's defense against oxidative stress induced by inflammation . The compound is typically characterized as a solid powder. This product is intended for laboratory research purposes only and is not manufactured for diagnostic, therapeutic, or human consumption use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C76H50O46Zn B3285298 Zinc tannate CAS No. 8011-65-2

Properties

IUPAC Name

zinc;5-[2,3-dihydroxy-5-[(2R,3R,4S,5R,6S)-4,5,6-tris[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy]-2-[[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]oxan-3-yl]oxycarbonylphenoxy]carbonyl-3-hydroxybenzene-1,2-diolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C76H52O46.Zn/c77-32-1-22(2-33(78)53(32)92)67(103)113-47-16-27(11-42(87)58(47)97)66(102)112-21-52-63(119-72(108)28-12-43(88)59(98)48(17-28)114-68(104)23-3-34(79)54(93)35(80)4-23)64(120-73(109)29-13-44(89)60(99)49(18-29)115-69(105)24-5-36(81)55(94)37(82)6-24)65(121-74(110)30-14-45(90)61(100)50(19-30)116-70(106)25-7-38(83)56(95)39(84)8-25)76(118-52)122-75(111)31-15-46(91)62(101)51(20-31)117-71(107)26-9-40(85)57(96)41(86)10-26;/h1-20,52,63-65,76-101H,21H2;/q;+2/p-2/t52-,63-,64+,65-,76+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIBOYFUEIDNPI-HBNMXAOGSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OCC3C(C(C(C(O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OC(=O)C4=CC(=C(C(=C4)OC(=O)C5=CC(=C(C(=C5)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8)OC(=O)C9=CC(=C(C(=C9)O)O)O)O)O)OC(=O)C1=CC(=C(C(=C1)OC(=O)C1=CC(=C(C(=C1)[O-])[O-])O)O)O.[Zn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C76H50O46Zn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1764.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

8011-65-2
Record name Zinc tannate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008011652
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tannins, zinc salts
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.432
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ZINC TANNATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure of Zinc Tannate Complex

This technical guide provides a comprehensive overview of the chemical structure of the this compound complex, detailing its synthesis, characterization, and the nature of the coordination between zinc and tannic acid.

Introduction

This compound is a complex formed through the coordination of zinc ions with tannic acid, a large polyphenolic molecule.[1] Tannic acid is abundant in the plant kingdom and is known for its ability to chelate metal ions due to the presence of numerous hydroxyl (-OH) and carbonyl (C=O) groups.[1][2] The resulting this compound complex is a yellowish, odorless powder that is practically insoluble in water and alcohol but soluble in dilute acids.[3] This complex has garnered significant interest for various applications, including as an anticorrosive pigment, an astringent, and an antiseptic.[3][4] Understanding the chemical structure of this complex is crucial for optimizing its properties for specific applications.

Chemical Structure and Coordination

The formation of the this compound complex involves the coordination of zinc (Zn²⁺) ions with the functional groups of tannic acid. Specifically, the zinc cations interact with the oxygen atoms of the hydroxyl and carbonyl groups present in the galloyl residues of the tannic acid molecule.[1][5] This interaction leads to the formation of a stable chelate structure. The chelation is influenced by factors such as pH, which can affect the stoichiometry of the complex.[1]

The coordination of zinc to tannic acid can be visualized as follows:

G Coordination of Zinc with Tannic Acid cluster_tannic_acid Tannic Acid Moiety cluster_coordination Coordination Site Gallic_Acid_1 Gallic Acid Residue OH1 o-dihydroxyphenyl C=O C=O Gallic_Acid_2 Gallic Acid Residue Glucose_Core Glucose Core Glucose_Core->Gallic_Acid_1 Ester Linkage Glucose_Core->Gallic_Acid_2 Ester Linkage Zn Zn²⁺ OH1:e->Zn Coordination OH2 C=O:e->Zn Coordination

Caption: Coordination of a zinc ion with hydroxyl and carbonyl groups of a gallic acid residue in tannic acid.

Synthesis of this compound

A typical laboratory-scale synthesis of this compound involves the reaction of a zinc salt with tannic acid in an aqueous medium. The following protocol is a generalized procedure based on available literature.[4][6]

Experimental Protocol: Synthesis of this compound

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of tannic acid.

    • Prepare an aqueous solution of a zinc salt (e.g., zinc chloride or zinc acetate).

  • Reaction:

    • Slowly add the zinc salt solution to the tannic acid solution under constant stirring.

    • The formation of a precipitate indicates the formation of the this compound complex.

    • The pH of the reaction mixture can be adjusted to influence the properties of the resulting complex.[1]

  • Isolation and Purification:

    • The precipitate is collected by filtration.

    • The collected solid is washed multiple times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying:

    • The purified this compound is dried in an oven at a controlled temperature (e.g., 60-80 °C) until a constant weight is achieved.

Physicochemical Characterization

The structure and composition of the this compound complex are typically elucidated using a combination of spectroscopic and thermal analysis techniques.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for confirming the formation of the this compound complex by observing shifts in the vibrational frequencies of the functional groups involved in the coordination.[1]

Experimental Protocol: FTIR Analysis

  • Sample Preparation: The dried this compound powder is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Data Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum of the this compound complex is compared to that of pure tannic acid to identify shifts in the characteristic absorption bands.

Table 1: Characteristic FTIR Peaks for Tannic Acid and this compound

Functional GroupTannic Acid (cm⁻¹)This compound (cm⁻¹)Interpretation
Phenolic O-H Stretch3640-3240Decreased intensityInvolvement of hydroxyl groups in coordination with zinc.[7]
Carbonyl C=O Stretch~1700Shifted or decreased intensityInvolvement of carbonyl groups in coordination with zinc.[1]
Aromatic C=C Stretch~1600ShiftedInteraction of the aromatic rings with the metal ion.
C-O Stretch1244-1059ShiftedChange in the electronic environment of the C-O bond upon complexation.[7]
Zinc-Ligand InteractionNot Present~675 and ~1370Potential new bands indicating the formation of zinc-oxygen bonds.[1]
Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the this compound complex and to determine the content of hydrated water and the stoichiometry of the complex.[4][5]

Experimental Protocol: TGA Analysis

  • Sample Preparation: A small, accurately weighed amount of the dried this compound powder is placed in an alumina crucible.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10-20 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a temperature range (e.g., from room temperature to 800 °C).

  • Data Analysis: The weight loss as a function of temperature is recorded to identify thermal decomposition events.

Table 2: Typical Thermal Decomposition Stages of this compound

Temperature Range (°C)Weight Loss (%)Interpretation
< 150VariableLoss of adsorbed and hydrated water molecules.
150 - 300GradualInitial decomposition of the organic tannate ligand.
> 300SignificantMajor decomposition of the organic moiety, leaving a metal oxide residue.
Elemental Analysis

Energy-dispersive X-ray spectroscopy (EDX) or other elemental analysis techniques can be used to determine the elemental composition of the this compound complex, providing the ratio of zinc, carbon, and oxygen.[1]

Experimental Protocol: EDX Analysis

  • Sample Preparation: The this compound powder is mounted on a sample holder, often with a conductive coating.

  • Data Acquisition: The sample is irradiated with an electron beam in a scanning electron microscope (SEM), and the emitted X-rays are detected.

  • Data Analysis: The energy of the X-rays is characteristic of the elements present, and the intensity is proportional to their concentration.

Table 3: Example Elemental Composition of a Zinc-Tannin Complex

ElementWeight %
Zinc (Zn)Variable (e.g., 12-48%)
Oxygen (O)Variable (e.g., 22-45%)
Carbon (C)Variable (e.g., 63%)
(Note: The exact composition can vary depending on the synthesis conditions and the source of tannic acid.)[1]

Experimental and Characterization Workflow

The overall process from synthesis to the characterization of the this compound complex can be summarized in the following workflow diagram.

G Experimental Workflow for this compound Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization Reactants Tannic Acid + Zinc Salt Solutions Reaction Precipitation Reaction Reactants->Reaction Isolation Filtration and Washing Reaction->Isolation Drying Oven Drying Isolation->Drying FTIR FTIR Spectroscopy Drying->FTIR TGA Thermogravimetric Analysis Drying->TGA EDX Elemental Analysis (EDX) Drying->EDX

Caption: A generalized workflow for the synthesis and subsequent characterization of this compound complexes.

Conclusion

The chemical structure of the this compound complex is characterized by the coordination of zinc ions with the hydroxyl and carbonyl groups of the polyphenolic tannic acid molecule. This structure can be confirmed and studied through a combination of synthesis and characterization techniques, including FTIR spectroscopy, thermogravimetric analysis, and elemental analysis. A thorough understanding of these structural aspects is essential for the targeted design and application of this compound in various scientific and industrial fields, including drug development where chelation chemistry plays a vital role.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Zinc Tannate from Zinc Salts

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound with significant potential in various fields, including as an anticorrosive pigment and for pharmaceutical applications. This document details the core methodologies for synthesizing this compound from zinc salts and tannic acid, presents quantitative data in a structured format, and includes visualizations of the synthesis pathways and experimental workflows.

Introduction

This compound is a coordination complex formed between zinc ions (Zn²⁺) and tannic acid, a naturally occurring polyphenol. The synthesis of this compound is of considerable interest due to its potential applications as a non-toxic, environmentally friendly alternative to conventional corrosion inhibitors. Furthermore, its biological properties are being explored for various pharmaceutical and drug delivery applications. The formation of this compound involves the chelation of zinc ions by the numerous hydroxyl groups present in the tannic acid structure.

This guide focuses on the synthesis of this compound via precipitation from aqueous solutions of zinc salts and tannic acid. The key parameters influencing the reaction, such as the choice of zinc salt, pH, temperature, and reactant concentrations, will be discussed in detail.

Synthesis Methodologies

The primary method for synthesizing this compound is through a precipitation reaction in an aqueous medium. This involves the reaction of a soluble zinc salt with a solution of tannic acid, leading to the formation of an insoluble this compound complex that can be isolated by filtration.

Common Zinc Salt Precursors

Various zinc salts can be utilized as precursors for the synthesis of this compound. The most commonly employed salts include:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) [1]

  • Zinc Acetate (Zn(CH₃COO)₂) [2]

  • Zinc Chloride (ZnCl₂) [3]

  • Zinc Sulfate (ZnSO₄) [3]

The choice of the zinc salt can influence the reaction kinetics and the properties of the resulting this compound.

Tannic Acid Source

Tannic acid is a hydrolyzable tannin, and various sources can be used, such as "black wattle tannin" or commercially available vegetable tannin powders.[1][2]

Quantitative Data on Synthesis Parameters

The following tables summarize the quantitative data extracted from various experimental protocols for the synthesis of this compound.

Table 1: Synthesis of this compound using Zinc Nitrate
ParameterValueReference
Reactants
Tannic Acid (Black Wattle)20 g[1]
Deionized Water1000 mL[1]
Zinc Nitrate Hexahydrate Solution20 mL of 1 M solution[1]
Reaction Conditions
pH AdjustmentAdjusted to 7.5 with NaOH solution[1]
Stirring Time1 hour[1]
Post-Processing
Drying Temperature110 °C[1]
Drying Time6 hours[1]
Final ProductMilled and sieved (20 µm)[1]
Table 2: Synthesis of this compound using Zinc Acetate (Exemplary Data)
ParameterExample 1Example 2Example 3Reference
Reactants
Vegetable Tannin15 g20 g25 g[2]
Water for Tannin100 mL120 mL150 mL[2]
Zinc Acetate16 g22 g29 g[2]
Water for Zinc Acetate50 mL60 mL80 mL[2]
Reaction Conditions
Initial pH of Tannin Solution4.55.06.5[2]
Reaction Temperature60 °C65 °C80 °C[2]
Reaction Time1 hour1 hour1 hour[2]
Product
Yield57.9%-58.9%[2]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound using Zinc Nitrate

This protocol is adapted from a method used for preparing this compound as an anticorrosive pigment.[1]

Materials:

  • Black Wattle Tannin (20 g)

  • Deionized Water (1000 mL)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

Procedure:

  • Dissolution of Tannin: Weigh 20 g of black wattle tannin and dissolve it in 1000 mL of deionized water in a beaker with stirring until fully dissolved.

  • Addition of Zinc Salt: Prepare a 1 M solution of zinc nitrate hexahydrate. Add 20 mL of this solution to the tannin solution.

  • pH Adjustment: Adjust the pH of the mixture to 7.5 using a NaOH solution while continuously stirring.

  • Reaction: Continue stirring the mixture for 1 hour to allow for the formation of the this compound precipitate.

  • Isolation of Product: After stirring, filter the solution to collect the this compound precipitate.

  • Drying: Dry the collected precipitate in an oven at 110 °C for 6 hours.

  • Post-Processing: Mill and sieve the dried this compound to obtain a fine powder.

Protocol 2: Synthesis of this compound using Zinc Acetate

This protocol is based on a method for preparing a tannin-chelated zinc feed additive.[2]

Materials:

  • Vegetable Tannin (e.g., 15 g)

  • Deionized Water

  • Zinc Acetate (e.g., 16 g)

  • Sodium Hydroxide (NaOH) solution (e.g., 3M)

Procedure:

  • Preparation of Tannin Solution:

    • Dissolve 15 g of vegetable tannin in 100 mL of water in a beaker.

    • Adjust the pH of the solution to 4.5 with a 3M NaOH solution.

    • Heat the solution in a water bath at 60 °C for 15 minutes.

  • Preparation of Zinc Acetate Solution:

    • Dissolve 16 g of zinc acetate in 50 mL of water in a separate beaker.

    • Heat the solution in a water bath at 60 °C for 15 minutes.

  • Reaction:

    • Slowly add the zinc acetate solution to the tannin solution while stirring.

    • Maintain the reaction temperature at 60 °C in a water bath for 1 hour. A precipitate of this compound will form.

  • Isolation and Drying:

    • Filter the reaction mixture to collect the precipitate.

    • Dry the collected product.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the general chemical reaction for the formation of this compound from a zinc salt and tannic acid.

G cluster_reactants Reactants cluster_process Process cluster_products Products Zinc Salt (aq) Zinc Salt (aq) Mixing & pH Adjustment Mixing & pH Adjustment Zinc Salt (aq)->Mixing & pH Adjustment Tannic Acid (aq) Tannic Acid (aq) Tannic Acid (aq)->Mixing & pH Adjustment This compound (s) This compound (s) Mixing & pH Adjustment->this compound (s) Byproduct Salt (aq) Byproduct Salt (aq) Mixing & pH Adjustment->Byproduct Salt (aq)

Caption: General reaction scheme for this compound synthesis.

Experimental Workflow

The diagram below outlines the typical experimental workflow for the synthesis of this compound.

G start Start dissolve_tannin Dissolve Tannic Acid in Water start->dissolve_tannin dissolve_zinc Dissolve Zinc Salt in Water start->dissolve_zinc mix_solutions Mix Tannic Acid and Zinc Salt Solutions dissolve_tannin->mix_solutions dissolve_zinc->mix_solutions adjust_ph Adjust pH mix_solutions->adjust_ph react Stir for Reaction Time adjust_ph->react filter Filter Precipitate react->filter dry Dry Precipitate filter->dry mill Mill and Sieve dry->mill end_product Final this compound Powder mill->end_product G cluster_params Synthesis Parameters cluster_props Product Characteristics pH pH Yield Yield pH->Yield ParticleSize Particle Size pH->ParticleSize Temp Temperature Temp->Yield Temp->ParticleSize Conc Reactant Concentration Conc->Yield Purity Purity Conc->Purity

References

An In-depth Technical Guide to the Characterization of Zinc Tannate Using Fourier-Transform Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of zinc tannate, with a specific focus on the application of Fourier-Transform Infrared (FTIR) spectroscopy. This document details the experimental protocols for the preparation of this compound and its analysis by FTIR, presents quantitative spectral data, and illustrates the underlying chemical interactions and experimental workflows through detailed diagrams.

Introduction

This compound, a coordination complex formed between zinc ions and tannic acid, has garnered significant interest in various scientific and industrial fields, including its use as an anticorrosive agent and in biomedical applications.[1] Tannic acid, a naturally occurring polyphenol, possesses numerous hydroxyl (-OH) and carbonyl (C=O) groups that can effectively chelate metal ions.[1] FTIR spectroscopy is a powerful and non-destructive analytical technique that provides valuable insights into the chemical structure of molecules by measuring the absorption of infrared radiation. In the context of this compound, FTIR is instrumental in confirming the formation of the complex and elucidating the coordination between the zinc ions and the functional groups of tannic acid.[1]

Experimental Protocols

Synthesis of this compound

This protocol outlines a common method for the synthesis of this compound, which involves the reaction of a zinc salt with tannic acid in an aqueous solution.

Materials:

  • Tannic acid (C₇₆H₅₂O₄₆)

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Preparation of Tannic Acid Solution:

    • Dissolve 20 g of tannic acid in 120 mL of deionized water in a 500 mL beaker.

    • Adjust the pH of the solution to 5.0 using a 3 mol/L sodium hydroxide solution.

    • Heat the solution to 65°C in a water bath for 15 minutes with continuous stirring to ensure complete dissolution.[2]

  • Preparation of Zinc Acetate Solution:

    • In a separate beaker, dissolve 22 g of zinc acetate dihydrate in 60 mL of deionized water.

    • Heat this solution to 65°C in a water bath for 15 minutes, stirring until the salt is fully dissolved.[2]

  • Reaction and Precipitation:

    • Slowly add the hot zinc acetate solution to the tannic acid solution while maintaining the temperature at 65°C and stirring continuously.

    • A precipitate of this compound will begin to form. Continue the reaction at 65°C for 1 hour with constant stirring to ensure the reaction goes to completion.[2]

  • Isolation and Purification:

    • After 1 hour, remove the beaker from the heat and allow the precipitate to settle.

    • Filter the mixture to collect the this compound precipitate.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and byproducts.

    • Dry the collected this compound powder in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

FTIR Spectroscopy Analysis

This section details the procedure for acquiring the FTIR spectrum of the synthesized this compound.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer with a suitable detector (e.g., DTGS).

  • Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation.

Procedure:

  • Sample Preparation:

    • ATR Method: Place a small amount of the dried this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying gentle pressure.

    • KBr Pellet Method: Mix a small amount of the this compound powder (approximately 1-2 mg) with dry potassium bromide (KBr) powder (approximately 100-200 mg) in an agate mortar. Grind the mixture thoroughly to obtain a fine, homogeneous powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Place the prepared sample (ATR crystal with sample or KBr pellet) in the sample holder of the FTIR spectrometer.

    • Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.

    • Perform a background scan (with no sample) before scanning the sample to correct for atmospheric and instrumental interferences.

Data Presentation: FTIR Spectral Analysis

The formation of this compound is confirmed by distinct changes in the FTIR spectrum compared to that of pure tannic acid. The coordination of zinc ions with the hydroxyl and carbonyl groups of tannic acid leads to shifts in the characteristic absorption bands.[1][3]

Table 1: Summary of Key FTIR Absorption Bands for Tannic Acid and this compound

Wavenumber (cm⁻¹) - Tannic AcidWavenumber (cm⁻¹) - this compoundFunctional GroupVibrational ModeInterpretation of Change
~3300-3500 (broad)Reduced intensity and/or slight shiftO-H (phenolic)StretchingThe decrease in the intensity of the broad -OH band suggests the involvement of the hydroxyl groups in the coordination with zinc ions.[3]
~1710~1660-1700C=O (ester)StretchingA shift to a lower wavenumber indicates a weakening of the carbonyl double bond due to the coordination of the oxygen atom with the zinc ion.[3]
~1610ShiftedC=C (aromatic)StretchingChanges in the aromatic ring vibrations can occur due to the electronic effects of zinc coordination.
~1445ShiftedC-H (aromatic)BendingAlterations in the in-plane bending vibrations of aromatic C-H bonds upon complexation.
~1200-1300ShiftedC-O (ester/phenol)StretchingShifts in this region are indicative of the interaction between zinc and the oxygen atoms of the ester and phenolic groups.
Not present~400-600Zn-OStretchingThe appearance of new bands in this low-frequency region can be attributed to the formation of zinc-oxygen bonds, providing direct evidence of complex formation.

Visualization of Processes

Experimental Workflow

The following diagram illustrates the sequential steps involved in the synthesis and FTIR characterization of this compound.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_ftir FTIR Characterization prep_ta Prepare Tannic Acid Solution reaction Reaction and Precipitation prep_ta->reaction prep_zn Prepare Zinc Acetate Solution prep_zn->reaction isolation Isolation and Purification reaction->isolation sample_prep Sample Preparation isolation->sample_prep Dried Zinc Tannate Powder data_acq Data Acquisition sample_prep->data_acq data_an Data Analysis data_acq->data_an

Caption: Experimental workflow for this compound synthesis and FTIR analysis.

Chemical Interaction Diagram

This diagram illustrates the coordination of a zinc ion with the functional groups of a galloyl group, a fundamental unit of tannic acid.

chemical_interaction cluster_tannic_acid Galloyl Group of Tannic Acid aromatic_ring Aromatic Ring oh1 O-H aromatic_ring->oh1 oh2 O-H aromatic_ring->oh2 co C=O aromatic_ring->co zn Zn²⁺ zn->oh1 Coordination zn->co Coordination

Caption: Coordination of zinc ion with tannic acid.

References

Thermal Decomposition of Zinc Tannate: A Thermogravimetric Analysis (TGA) Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc tannate as studied by thermogravimetric analysis (TGA). Due to the limited availability of direct experimental TGA data for this compound in published literature, this guide synthesizes information from the thermal analysis of its constituent components, namely tannic acid and zinc precursors, to propose a likely decomposition pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the thermal stability and degradation profile of this compound.

Introduction to this compound and its Thermal Properties

This compound is a coordination complex formed between zinc ions and tannic acid, a complex polyphenol. It finds applications in various fields, including as an anticorrosive pigment and potentially in pharmaceuticals as an astringent and antiseptic. The thermal stability of this compound is a critical parameter for its application, influencing its processing, storage, and efficacy in formulations. Thermogravimetric analysis (TGA) is a fundamental technique to evaluate this stability by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.

Proposed Thermal Decomposition Pathway of this compound

The proposed thermal decomposition of this compound is based on a multi-step process, primarily involving the degradation of the organic tannic acid ligand and the eventual formation of a stable inorganic residue, zinc oxide. The structure of tannic acid, with its outer and inner galloyl units, dictates a sequential decomposition. The presence of zinc is expected to influence the decomposition temperatures and char yield.

The decomposition can be broadly divided into the following stages:

  • Dehydration: Removal of adsorbed and coordinated water molecules at lower temperatures.

  • Decomposition of Outer Galloyl Units: The initial breakdown of the more accessible peripheral galloyl groups of the tannate ligand.[1]

  • Decomposition of Inner Galloyl Units and Core Structure: Degradation of the more stable central part of the tannate structure.[1]

  • Formation of Zinc Oxide: The final stage where the organic components have been pyrolyzed, leaving a stable residue of zinc oxide.

Quantitative TGA Data (Proposed)

The following table summarizes the proposed quantitative data for the thermal decomposition of this compound in an inert (nitrogen) atmosphere. This data is hypothetical and based on the analysis of related compounds.

Decomposition StageTemperature Range (°C)Peak Temperature (°C)Mass Loss (%)Evolved Gaseous Products (Proposed)
1. Dehydration50 - 150~1005 - 10H₂O
2. Decomposition of Outer Galloyl Units200 - 400~270, ~32025 - 35CO₂, H₂O, 1,2,3-benzenetriol
3. Decomposition of Inner Galloyl Units400 - 750Multiple peaks30 - 40CO, CO₂, H₂O, aromatic fragments
4. Final Residue Formation> 750---
Final Residue > 750 ~15 - 20 (as ZnO)

Experimental Protocols

A detailed experimental protocol for conducting TGA on this compound is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample characteristics.

Objective: To determine the thermal stability and decomposition profile of this compound using thermogravimetric analysis.

Apparatus:

  • Thermogravimetric Analyzer (TGA) with a high-precision balance and programmable furnace.

  • Sample pans (e.g., platinum, alumina, or ceramic).

  • Gas flow controllers for inert (e.g., nitrogen, argon) and oxidative (e.g., air) atmospheres.

  • Data acquisition and analysis software.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is in a fine, homogeneous powder form to promote uniform heat distribution.

    • Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan.

  • Instrument Setup:

    • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions. A standard reference material with a known decomposition profile can be used.

    • Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C for 10 minutes.

    • Ramp the temperature from 30 °C to 900 °C at a constant heating rate of 10 °C/min.

  • Data Collection:

    • Record the sample mass (in %) as a function of temperature.

    • The derivative of the mass loss curve (DTG) should also be recorded to identify the temperatures of maximum decomposition rates.

  • Data Analysis:

    • Determine the onset temperature of decomposition, which indicates the initiation of significant mass loss.

    • Identify the peak decomposition temperatures from the DTG curve, corresponding to the points of the fastest mass loss.

    • Calculate the percentage of mass loss at each decomposition stage.

    • Determine the final residual mass at the end of the experiment.

Visualizations

The following diagrams illustrate the proposed thermal decomposition pathway and the experimental workflow for TGA.

G Proposed Thermal Decomposition Pathway of this compound A This compound B Dehydration (50-150°C) A->B C Anhydrous this compound + H₂O(g) B->C D Decomposition of Outer Galloyl Units (200-400°C) C->D E Intermediate Complex + CO₂(g) + H₂O(g) + Volatile Organics D->E F Decomposition of Inner Galloyl Units (400-750°C) E->F G Charred Organic Matrix + Zinc Species + Gaseous Products F->G H Final Oxidation/Decomposition (>750°C) G->H I Zinc Oxide (ZnO) + Gaseous Products H->I G Experimental Workflow for TGA of this compound cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run TGA Run cluster_analysis Data Analysis A Homogenize this compound Sample B Weigh 5-10 mg into TGA Pan A->B C Calibrate TGA for Mass and Temperature B->C D Set N₂ Purge Gas (20-50 mL/min) C->D E Equilibrate at 30°C D->E F Heat from 30°C to 900°C at 10°C/min E->F G Record Mass vs. Temperature (TGA Curve) F->G H Calculate Derivative (DTG Curve) G->H I Determine Decomposition Temperatures and Mass Loss H->I J Identify Final Residue I->J

References

An In-depth Technical Guide to the Solubility of Zinc Tannate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc tannate in organic solvents. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who are working with or exploring the applications of this complex. This document summarizes the available data on the solubility of this compound, details relevant experimental protocols for its determination, and explores the logical pathways of its potential biological interactions.

Introduction to this compound

This compound is a coordination complex formed between zinc ions and tannic acid, a naturally occurring polyphenol. It is a yellowish, odorless powder.[1] The formation of this metal-tannin complex significantly reduces the high water solubility of tannins, a property that is leveraged in various applications, including as an anticorrosive pigment in paints.[2][3][4] The properties of this compound, including its leaching characteristics, can be influenced by the pH during its synthesis.[5] While its primary industrial use has been in material sciences, the individual biological activities of both zinc and tannins have prompted investigations into the biomedical applications of this compound, particularly for its antimicrobial and astringent properties.[1][5]

Solubility of this compound in Organic Solvents

Quantitative data on the solubility of this compound in a broad range of organic solvents is not extensively available in peer-reviewed literature. However, based on its chemical nature as a coordination polymer and existing qualitative descriptions, a general solubility profile can be inferred.

Qualitative Solubility Profile:

This compound is generally described as "practically insoluble" in alcohol.[1] This low solubility in polar organic solvents like ethanol and methanol is a consequence of the strong coordination bonds between the zinc ions and the numerous hydroxyl groups of the polyphenolic tannic acid. The formation of this stable complex reduces the ability of the individual components to solvate in polar solvents.

Table 1: Summary of Postulated Quantitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaPolarity (Dielectric Constant)Postulated SolubilityRationale
Water H₂O80.1Very LowFormation of the insoluble metal-tannin complex significantly reduces the inherent high solubility of tannic acid.[2][3]
Ethanol C₂H₅OH24.5Very LowDescribed as "practically insoluble in alcohol".[1] The polar nature of ethanol is not sufficient to disrupt the stable zinc-tannin coordination.
Methanol CH₃OH32.7Very LowSimilar to ethanol, its polarity is likely insufficient for significant solvation.
Acetone C₃H₆O20.7LowMay exhibit slightly higher solubility than alcohols due to its aprotic nature, but still expected to be poorly soluble.
Dimethyl Sulfoxide (DMSO) C₂H₆OS46.7ModerateAs a powerful, polar aprotic solvent, DMSO is the most likely of the common organic solvents to exhibit some degree of solubility for this compound.
Hexane C₆H₁₄1.89Very LowAs a nonpolar solvent, it is highly unlikely to dissolve the polar coordination complex of this compound.

Experimental Protocols for Solubility Determination

A standardized method for determining the solubility of this compound in organic solvents has not been formally established. However, a robust protocol can be adapted from existing standards for pigments and general chemical compounds. The following methodologies provide a framework for accurate and reproducible solubility measurements.

Synthesis of this compound

A typical synthesis of this compound involves the reaction of a water-soluble tannin with a zinc salt.[2]

Materials:

  • Black wattle tannin

  • Zinc sulfate (ZnSO₄) solution (1 M)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Deionized water

  • Acetone

Procedure:

  • Dissolve 20g of black wattle tannin in 1000 mL of deionized water in a beaker.

  • To the tannin solution, add 40 mL of a 1 M zinc sulfate solution.

  • Adjust the pH of the mixture to 7.5 using a 0.5 M NaOH solution while stirring continuously.

  • Continue stirring the mixture for 1 hour.

  • Filter the resulting precipitate and dry it at 110 °C for 6 hours.

  • The dried this compound can then be milled and sieved to obtain a fine powder.[2]

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute and then determining the mass of the dissolved solute in a known volume of the solvent.

Materials:

  • Synthesized this compound powder

  • Selected organic solvents (e.g., ethanol, methanol, acetone, DMSO)

  • Analytical balance

  • Volumetric flasks

  • Shaking incubator or magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Add an excess amount of this compound powder to a known volume of the desired organic solvent in a sealed container.

  • Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After reaching equilibrium, allow the solution to settle, or centrifuge to separate the undissolved solid.

  • Carefully decant a known volume of the supernatant into a pre-weighed container.

  • Evaporate the solvent from the supernatant in a drying oven at a temperature below the decomposition point of this compound.

  • Once the solvent is fully evaporated, weigh the container with the dried solute.

  • The solubility can be calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).

Spectroscopic Method for Solubility Determination (for low solubility)

For solvents in which this compound has very low solubility, a spectroscopic method can be more accurate. This involves creating a calibration curve and measuring the absorbance of a saturated solution.

Materials:

  • Synthesized this compound powder

  • Selected organic solvents

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a series of standard solutions of this compound of known, low concentrations in the solvent of interest.

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to create a calibration curve (absorbance vs. concentration).

  • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1-3).

  • Dilute the saturated supernatant if necessary to bring the absorbance within the range of the calibration curve.

  • Measure the absorbance of the (diluted) saturated solution.

  • Use the calibration curve to determine the concentration of this compound in the saturated solution.

Visualization of Experimental Workflows and Logical Relationships

Experimental Workflow for this compound Synthesis

G cluster_synthesis This compound Synthesis tannin Dissolve Tannin in Water znso4 Add Zinc Sulfate Solution tannin->znso4 ph_adjust Adjust pH to 7.5 with NaOH znso4->ph_adjust stir Stir for 1 hour ph_adjust->stir filter_dry Filter and Dry Precipitate stir->filter_dry mill Mill and Sieve filter_dry->mill product This compound Powder mill->product

Caption: Workflow for the synthesis of this compound powder.

Logical Flow for Solubility Determination

G cluster_solubility Solubility Determination cluster_gravimetric Gravimetric Method cluster_spectroscopic Spectroscopic Method saturate Saturate Solvent with This compound equilibrate Equilibrate Mixture (24-48h) saturate->equilibrate separate Separate Supernatant (Centrifuge/Settle) equilibrate->separate evaporate Evaporate Solvent from Known Volume of Supernatant separate->evaporate measure_abs Measure Absorbance of Saturated Supernatant separate->measure_abs weigh Weigh Dried Solute evaporate->weigh calculate_g Calculate Solubility (g/L) weigh->calculate_g calibrate Prepare Calibration Curve calibrate->measure_abs calculate_s Calculate Concentration from Calibration Curve measure_abs->calculate_s G cluster_pathway Potential Cellular Interaction of this compound cluster_tannic_acid Tannic Acid Effects cluster_zinc Zinc Ion Effects zt This compound Complex cell Cellular Uptake zt->cell dissociation Dissociation into Zinc Ions and Tannic Acid cell->dissociation ta_ros Scavenging of RONS (Reactive Oxygen/Nitrogen Species) dissociation->ta_ros ta_protein Interaction with Proteins (e.g., enzymes, structural proteins) dissociation->ta_protein zn_signal Modulation of Cellular Signaling dissociation->zn_signal zn_enzyme Cofactor for Antioxidant Enzymes dissociation->zn_enzyme oxidative_stress Oxidative Stress ta_ros->oxidative_stress Inhibits cell_damage Cellular Damage zn_signal->cell_damage Modulates response zn_enzyme->oxidative_stress Reduces inflammation Inflammatory Stimuli ros Increased RONS Production inflammation->ros ros->oxidative_stress oxidative_stress->cell_damage

References

zinc tannate powder X-ray diffraction analysis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the X-ray Diffraction Analysis of Zinc Tannate Powder

Introduction

This compound, a complex formed from the coordination of zinc ions with tannic acid, is a material of interest in pharmaceutical and materials science research. Tannic acid, a large polyphenol, is known for its protein-binding and antioxidant properties. When complexed with zinc, the resulting this compound may exhibit unique characteristics relevant to drug delivery and formulation. X-ray Diffraction (XRD) is a cornerstone analytical technique for characterizing the solid-state structure of materials. It provides critical information on the crystallinity, phase composition, and atomic arrangement within a sample.

This guide offers a comprehensive overview of the synthesis and subsequent XRD analysis of this compound powder. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the material's solid-state properties. It is important to note that tannic acid itself is generally amorphous, and its metal complexes, including this compound, often result in amorphous or poorly crystalline powders.[1] This characteristic is a critical consideration in its analysis and application.

Experimental Protocol: Synthesis of this compound Powder

This section details a representative aqueous precipitation method for synthesizing this compound powder. The reactant ratios, pH, and temperature can be modified to target different properties of the final product.

Objective: To synthesize this compound powder via the reaction of a soluble zinc salt with tannic acid in an aqueous solution.

Materials:

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) or Zinc Acetate (Zn(CH₃COO)₂)

  • Tannic Acid (C₇₆H₅₂O₄₆)

  • Deionized Water

  • Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) for pH adjustment

  • Centrifuge and tubes

  • Drying oven or lyophilizer

  • Mortar and pestle

Procedure:

  • Solution Preparation:

    • Prepare a 0.1 M solution of the zinc salt (e.g., dissolve 2.87 g of ZnSO₄·7H₂O in 100 mL of deionized water).

    • Prepare a 0.01 M solution of tannic acid (e.g., dissolve 1.70 g of tannic acid in 100 mL of deionized water). The molecular weight of tannic acid is approximately 1701 g/mol .[2]

  • Precipitation:

    • Slowly add the zinc salt solution to the tannic acid solution under constant stirring.

    • A precipitate should form as this compound is insoluble in water.

    • Monitor and adjust the pH of the mixture. The formation and properties of metal tannates can be pH-dependent.[1] A neutral pH of ~7.0 is a common starting point. Use a dilute NaOH or NH₄OH solution to adjust as needed.

  • Isolation and Washing:

    • Allow the reaction to proceed for 1-2 hours to ensure complete precipitation.

    • Separate the solid precipitate from the supernatant by centrifugation (e.g., 4000 rpm for 10 minutes).

    • Discard the supernatant and wash the precipitate by resuspending it in deionized water and repeating the centrifugation step. Perform this washing step three times to remove unreacted ions.

  • Drying:

    • Dry the washed precipitate. For sensitive organic materials, lyophilization (freeze-drying) is preferred to prevent degradation. Alternatively, dry in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sample Preparation for XRD:

    • The dried product will likely be an agglomerated powder. Gently grind the powder using a mortar and pestle to achieve a fine, homogeneous consistency suitable for XRD analysis.

Experimental Protocol: Powder X-ray Diffraction (XRD) Analysis

This section provides a standard procedure for analyzing the synthesized this compound powder using a powder diffractometer.

Objective: To obtain the X-ray diffraction pattern of the this compound powder to assess its crystallinity and identify any crystalline phases.

Instrumentation:

  • Powder X-ray Diffractometer with a standard X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

  • Sample holder (typically a zero-background holder made of silicon or quartz).

  • Data acquisition and analysis software.

Procedure:

  • Sample Mounting:

    • Carefully pack the finely ground this compound powder into the sample holder.

    • Use a flat edge (like a glass slide) to press the powder down gently and create a smooth, flat surface that is flush with the holder's surface. This minimizes errors from surface roughness and sample displacement.

  • Instrument Setup:

    • Set the X-ray generator to the appropriate voltage and current (e.g., 40 kV and 40 mA).

    • Configure the scan parameters:

      • Scan Range (2θ): A typical range for initial characterization is 5° to 80°.

      • Step Size: A common step size is 0.02°.

      • Dwell Time (or Scan Speed): A dwell time of 0.5 to 2 seconds per step is standard. For potentially amorphous materials, a slower scan speed may be necessary to improve the signal-to-noise ratio.

  • Data Collection:

    • Initiate the XRD scan. The instrument will measure the intensity of diffracted X-rays at each 2θ angle in the specified range.

  • Data Analysis:

    • The output will be a diffractogram plotting intensity versus 2θ.

    • Analyze the pattern for the presence of sharp peaks (indicating crystalline material) or broad humps (indicating amorphous or nanocrystalline material).

    • If sharp peaks are present, their positions (2θ) can be used to calculate d-spacings via Bragg's Law (nλ = 2d sinθ) and compared to crystallographic databases (e.g., JCPDS-ICDD) for phase identification.[3][4]

Data Presentation and Interpretation

The XRD pattern of this compound is expected to show features characteristic of an amorphous or poorly crystalline material, which contrasts sharply with highly crystalline inorganic zinc compounds like Zinc Oxide (ZnO).

An amorphous structure lacks the long-range atomic order necessary to produce sharp diffraction peaks. Instead, it results in one or more broad humps in the diffractogram. The table below contrasts the expected XRD data for amorphous this compound with reference data for crystalline ZnO.

Material Crystallinity 2θ Angle (°) d-spacing (Å) Relative Intensity (%) Interpretation
This compound (Hypothetical) Amorphous20 - 40N/AN/ACharacterized by a broad, low-intensity hump. The absence of sharp peaks indicates a lack of long-range crystalline order.[1]
Zinc Oxide (ZnO) - Crystalline Crystalline31.772.81445Represents the (100) crystal plane. The presence of multiple sharp, well-defined peaks confirms a well-ordered crystalline structure.[4]
34.422.60337Represents the (002) crystal plane.[4]
36.252.476100Represents the (101) crystal plane, which is the most intense peak.[4]
47.541.91123Represents the (102) crystal plane.[4]
56.601.62528Represents the (110) crystal plane.
62.861.47715Represents the (103) crystal plane.[4]

Visualization of Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from the initial synthesis of this compound to the final interpretation of its XRD data.

XRD_Workflow cluster_synthesis Synthesis Stage cluster_analysis XRD Analysis Stage cluster_interpretation Interpretation Stage precursors Precursors (Zinc Salt, Tannic Acid) dissolution Aqueous Dissolution precursors->dissolution precipitation Precipitation Reaction dissolution->precipitation washing Washing & Centrifugation precipitation->washing drying Drying / Lyophilization washing->drying grinding Grinding to Fine Powder drying->grinding sample_prep Sample Mounting (Zero-Background Holder) grinding->sample_prep xrd_scan XRD Data Acquisition (5-80° 2θ Scan) sample_prep->xrd_scan raw_data Raw Diffractogram (Intensity vs. 2θ) xrd_scan->raw_data peak_analysis Pattern Analysis raw_data->peak_analysis crystalline_path Crystalline (Sharp Peaks) peak_analysis->crystalline_path If peaks amorphous_path Amorphous (Broad Hump) peak_analysis->amorphous_path If no peaks phase_id Phase Identification (Database Matching) crystalline_path->phase_id structure_confirm Structure Confirmation amorphous_path->structure_confirm phase_id->structure_confirm

Caption: Workflow for the synthesis and XRD analysis of this compound powder.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Elemental Analysis of Zinc Tannate Using Energy-Dispersive X-ray Spectroscopy (EDX)

Introduction

This compound, a coordination complex formed between zinc ions and tannic acid, is a compound of increasing interest in the pharmaceutical and materials science sectors due to its potential therapeutic and functional properties. Tannic acid, a complex polyphenol, endows the complex with unique characteristics, but also presents challenges for characterization. A precise understanding of its elemental composition is fundamental for quality control, stoichiometry determination, and ensuring the efficacy and safety of this compound-based products.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful and widely used analytical technique that provides both qualitative and quantitative information about the elemental composition of a sample.[1][2] When coupled with Scanning Electron Microscopy (SEM), EDX allows for micro-scale elemental analysis, correlating composition with surface morphology.[2] This guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the elemental analysis of this compound using SEM-EDX.

Principles of EDX Analysis

The EDX technique is based on the fundamental principle that each element has a unique atomic structure. During analysis, a focused beam of high-energy electrons from an SEM is directed at the sample. These electrons interact with the atoms in the this compound, causing the ejection of inner-shell electrons. To regain stability, an outer-shell electron fills the resulting vacancy, releasing a quantum of energy in the form of an X-ray.

The energy of this emitted X-ray is characteristic of the element from which it originated. The EDX detector measures the energy of these X-rays, generating a spectrum that plots X-ray energy against counts. Each peak in the spectrum corresponds to a specific element, allowing for qualitative identification. The intensity of the peaks can be processed by the system's software to provide semi-quantitative compositional data, typically in weight percent (Wt%) and atomic percent (At%).[1]

Experimental Protocol: From Sample to Spectrum

A meticulously executed experimental protocol is critical for obtaining accurate and reproducible EDX data. The following sections detail the necessary steps for analyzing this compound powder.

Sample Preparation

Proper sample preparation is paramount, especially for non-conductive, organic-rich materials like this compound, to prevent analytical artifacts.[3]

  • Drying: Ensure the this compound powder is completely dry to eliminate moisture, which can outgas in the high vacuum of the SEM chamber. Dry the sample in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid thermal degradation.

  • Mounting: Securely mount the dried powder onto an aluminum SEM stub using double-sided conductive carbon tape.[3] Gently press the powder onto the tape to create a flat, even surface. Turn the stub upside down and tap it lightly to remove any loose particles that could contaminate the SEM column.[3]

  • Coating: Since this compound is a poor electrical conductor, it is susceptible to "charging" under the electron beam, which can distort the image and the EDX signal. To mitigate this, the sample must be coated with a thin layer of a conductive material. For EDX analysis where carbon is an element of interest, a very thin carbon coat is standard.[4] Alternatively, a thin coat of a metal that does not have spectral peaks overlapping with zinc, oxygen, or carbon (e.g., gold or palladium) can be used, but its peaks must be accounted for during analysis.[4] The coating is typically applied using a sputter coater or a carbon evaporator.

Instrumentation and Data Acquisition

The following parameters are typical for EDX analysis but may require optimization based on the specific instrument and sample.

  • Instrument: A Scanning Electron Microscope (SEM) equipped with an EDX detector.

  • Accelerating Voltage: 15-20 kV. This voltage is sufficient to excite the Kα X-ray line for zinc (8.63 keV) and the Kα lines for carbon (0.277 keV) and oxygen (0.525 keV). A voltage that is too low may not excite the zinc efficiently, while one that is too high can lead to excessive electron beam penetration and reduced spatial resolution.[4]

  • Working Distance: A short working distance (e.g., 10-15 mm) is often preferred to maximize the X-ray signal collected by the detector.

  • Analysis Mode: Point, line scan, or area mapping can be used. For overall composition, select a representative area of the sample for analysis.

  • Acquisition Time: A live time of 100-200 seconds is typically sufficient to generate a spectrum with good statistical quality.

Data Presentation and Interpretation

Qualitative Analysis

The primary output of an EDX measurement is a spectrum showing distinct peaks corresponding to the elements present. For this compound, the spectrum is expected to show prominent peaks for Carbon (C), Oxygen (O), and Zinc (Zn). The presence of other elements may indicate impurities from the synthesis process or contamination.

Quantitative Analysis

After identifying the elements, the EDX software performs complex calculations to convert peak intensities into atomic and weight percentages. These calculations involve matrix corrections (ZAF corrections) to account for differences in atomic number (Z), absorption (A), and fluorescence (F) effects between the elements in the sample.

The quantitative results are typically presented in a table, as shown below.

Table 1: Representative Elemental Composition of this compound

ElementWeight %Atomic %
Carbon (C)52.1560.80
Oxygen (O)38.5533.75
Zinc (Zn)9.305.45
Total 100.00 100.00

Note: The values presented are exemplary and will vary based on the specific stoichiometry of the synthesized this compound.

Visualizing the Workflow and Principles

Diagrams are essential for clarifying complex processes. The following have been generated using the DOT language to illustrate the experimental workflow and the underlying principles of EDX.

EDX_Workflow cluster_prep Sample Preparation cluster_analysis SEM-EDX Analysis cluster_data Data Processing p1 This compound Powder p2 Drying in Vacuum Oven p1->p2 p3 Mounting on SEM Stub p2->p3 p4 Conductive Coating (Carbon Evaporation) p3->p4 a1 Load Sample into SEM p4->a1 a2 Acquire SEM Image a1->a2 a3 Select Area of Interest a2->a3 a4 Acquire EDX Spectrum (15-20 kV, 100-200s) a3->a4 d1 Identify Elemental Peaks (Zn, C, O) a4->d1 d2 Perform ZAF Matrix Correction d1->d2 d3 Generate Quantitative Report (Wt% and At%) d2->d3

Caption: Experimental workflow for the EDX analysis of this compound.

EDX_Principle Principle of X-ray Generation electron_beam High-Energy Electron Beam sample_atom Atom in This compound Sample electron_beam->sample_atom 1. Interaction ejection Inner-Shell Electron Ejection sample_atom->ejection 2. Excitation vacancy Unstable Ion with Inner-Shell Vacancy ejection->vacancy relaxation Outer-Shell Electron Fills Vacancy vacancy->relaxation 3. Relaxation xray Characteristic X-ray Emission relaxation->xray detector EDX Detector xray->detector 4. Detection

Caption: Logical diagram of the EDX signal generation process.

Limitations and Considerations

While powerful, EDX has limitations that users must consider:

  • Light Element Detection: EDX detectors have low efficiency for very light elements (lighter than sodium). While modern detectors can identify carbon and oxygen, quantification can be less accurate than for heavier elements.

  • Surface Sensitivity: EDX is a surface-sensitive technique, with an analysis depth of a few micrometers. The results may not represent the bulk composition if the sample is heterogeneous.

  • Matrix Effects: In complex matrices like this compound, the X-rays emitted from one element can be absorbed or can cause fluorescence in another, affecting quantification.[4] ZAF correction algorithms are designed to minimize these effects but may not eliminate them entirely.

  • Quantification Accuracy: EDX is generally considered semi-quantitative, with typical accuracy in the range of ±1-5% depending on the sample and standards used.

Conclusion

Energy-Dispersive X-ray Spectroscopy is an indispensable tool for the elemental analysis of this compound. It provides rapid, spatially resolved compositional data that is crucial for research, development, and quality control. By following a rigorous experimental protocol, from sample preparation to data acquisition, researchers can obtain reliable qualitative and quantitative information. Understanding the underlying principles and inherent limitations of the technique is essential for accurate data interpretation and for leveraging the full potential of EDX in the characterization of complex materials like this compound.

References

The Coordination Chemistry of Zinc and Tannic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the coordination chemistry between zinc (Zn²⁺) and tannic acid (TA). It covers the fundamental principles of complex formation, quantitative analysis through spectroscopic methods, detailed experimental protocols for synthesis and characterization, and the biological implications of these interactions, particularly in the context of anticancer activity.

Fundamentals of Zinc and Tannic Acid Coordination

The interaction between zinc ions and tannic acid is a classic example of metal-polyphenol coordination chemistry. Tannic acid, a large polyphenol rich in galloyl and catechol functional groups, acts as a multidentate ligand, capable of chelating metal ions like Zn²⁺.[1] This coordination is primarily driven by the deprotonation of the phenolic hydroxyl (-OH) groups on TA, which then form stable coordination bonds with the electron-accepting Zn²⁺ ion.

Key Characteristics of the Interaction:

  • Binding Sites: The primary binding sites on tannic acid are the ortho-dihydroxyphenyl (catechol) and trihydroxyphenyl (galloyl) moieties. These groups allow for the formation of stable five-membered chelate rings with the zinc ion.

  • pH Dependence: The formation and stability of Zn-TA complexes are highly dependent on pH. As the pH increases, the phenolic hydroxyl groups deprotonate more readily, enhancing the chelation process.[2] Conversely, under acidic conditions, protonation of these groups can lead to the disassembly of the complexes.

  • Stoichiometry: The stoichiometry of metal-polyphenol complexes can vary with pH. While specific stoichiometric ratios for Zn-TA are not extensively reported, studies on analogous systems, such as Fe(III)-TA, show varying molar ratios (e.g., 1:1, 2:1) depending on the pH.[2] A similar pH-dependent variation is expected for zinc.

G cluster_TA Tannic Acid (Ligand) cluster_Zn Metal Ion cluster_Complex Coordination Complex TA {Tannic Acid | Galloyl Groups | Catechol Groups} Complex {Zn-TA Chelate | Stable 5-Membered Rings} TA->Complex Chelation via -OH groups Zn {Zinc Ion (Zn²⁺) | Lewis Acid} Zn->Complex Coordination pH pH Increase pH->TA Deprotonation

Quantitative Analysis of Zn-TA Interaction

While direct thermodynamic data from techniques like Isothermal Titration Calorimetry (ITC) for the Zn-TA system are not widely available in the literature, quantitative insights can be derived from spectroscopic analysis. Changes in the vibrational frequencies (FTIR) and electronic transitions (UV-Vis) upon complexation provide evidence of coordination and can be used to infer binding characteristics.

Spectroscopic Characterization Data

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for confirming the coordination of zinc with the functional groups of tannic acid. The binding of the metal ion causes distinct shifts in the vibrational frequencies of the participating bonds.

Functional GroupTypical Wavenumber (cm⁻¹) in Free TAObserved Shift upon Zn²⁺ CoordinationImplication
O-H Stretch (phenolic)~3200-3500 (broad)Broadening or shift indicates involvement in coordination.Phenolic hydroxyl groups are the primary binding sites.
C=O Stretch (ester/acid)~1700-1720Shift to lower wavenumbers (e.g., ~1616 cm⁻¹) suggests interaction with the carbonyl oxygen.Participation of galloyl ester groups in chelation.
C-O Stretch / C-OH Bend~1000-1315Significant shifts and changes in intensity.[3]Deep restructuring of the polyphenol backbone upon metal complexation.
Aromatic C=C Stretch~1450-1620Shifts indicate perturbation of the electronic system of the aromatic rings due to metal binding.Confirmation of chelation involving the aromatic ring hydroxyls.

Table 1: Summary of FTIR spectral shifts observed upon the formation of Zinc-Tannic Acid complexes.

Stability of Related Metal-Tannin Complexes

To provide context for the binding strength, data from a potentiometric study on the Fe(II)-Tannic Acid complex is presented. The stability constant (log K) is a measure of the strength of the interaction. While tannic acid has been noted to have a lower affinity for Zn(II) compared to other divalent metals like Cu(II) and Pb(II), this value for a related system provides a useful benchmark.[1][2]

Metal-Ligand SystemMethodStability Constant (log K₁)Temperature (K)
Fe(II) - Tannic AcidPotentiometric Titration3.205310.15
Fe(II) - Tannic AcidPotentiometric Titration3.256313.15

Table 2: Stability constants for the Fe(II)-Tannic Acid complex determined under specific conditions.[4]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of zinc-tannic acid complexes, adapted from published research.

Protocol 1: Synthesis of Zinc Oxide-Tannic Acid Nanoparticles

This protocol describes a phytosynthesis method where tannic acid acts as both a reducing and capping agent for the formation of ZnO nanoparticles.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Tannic Acid (C₇₆H₅₂O₄₆)

  • Deionized Water

  • Ethanol

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.013 M aqueous solution of zinc nitrate.

    • Prepare a 0.196 mM aqueous solution of tannic acid.

  • Reaction Setup:

    • Place 25 mL of the zinc nitrate solution in a beaker on a magnetic stirrer with a heating element.

    • Heat the solution to 80 °C while stirring.

  • Nanoparticle Formation:

    • Sonicate 40 mL of the tannic acid solution for 5 minutes.

    • Add the tannic acid solution dropwise to the heated zinc nitrate solution over approximately 30 minutes.

    • A color change from colorless to reddish or creamy indicates nanoparticle formation.

    • Continue stirring the mixture for 12 hours.

  • Purification:

    • Transfer the mixture to an oven set at 60 °C and leave it overnight until a creamy paste forms.

    • Wash the resulting paste several times with a 3:1 mixture of deionized water and ethanol to remove unreacted precursors. Centrifugation can be used to separate the paste from the supernatant.

  • Drying:

    • Place the washed paste in a ceramic crucible and heat in a furnace at 200 °C for 2 hours to obtain the final dried nanoparticle powder.

Protocol 2: Characterization by FTIR Spectroscopy

This protocol outlines the steps for analyzing the synthesized Zn-TA complexes using FTIR to verify coordination.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) or KBr pellet accessory.

Procedure:

  • Sample Preparation:

    • Ensure the dried Zn-TA nanoparticle powder is completely free of moisture.

    • If using a KBr pellet, mix a small amount of the sample (1-2 mg) with ~200 mg of dry KBr powder and press into a transparent pellet.

    • If using ATR, place a small amount of the powder directly onto the ATR crystal.

  • Background Collection:

    • Collect a background spectrum of the empty sample holder (or pure KBr pellet) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Analysis:

    • Place the sample in the spectrometer.

    • Scan the sample over a wavenumber range of 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Interpretation:

    • Compare the resulting spectrum of the Zn-TA complex with a reference spectrum of pure tannic acid.

    • Identify shifts in the characteristic peaks for O-H, C=O, and C-O bonds as detailed in Table 1 to confirm the coordination of zinc.

Protocol 3: Determination of Binding Constant by UV-Vis Spectroscopic Titration

While specific binding constants for Zn-TA are not readily found, this generalized protocol describes how UV-Vis spectroscopy can be used to determine them. The principle relies on monitoring changes in the absorbance spectrum of tannic acid upon incremental addition of zinc ions.

Materials & Instrumentation:

  • UV-Vis Spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Stock solution of Tannic Acid in a suitable buffer (e.g., Tris-HCl at pH 7.4)

  • Stock solution of a zinc salt (e.g., ZnCl₂) in the same buffer

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamp to warm up.

    • Set the instrument to scan a wavelength range that covers the absorbance peaks of tannic acid (typically ~215 nm and ~275 nm).

  • Initial Spectrum:

    • Fill a cuvette with a known concentration of tannic acid solution (e.g., 50 µM).

    • Use the buffer solution as a blank to zero the instrument.

    • Record the initial absorbance spectrum of the free tannic acid.

  • Titration:

    • Add a small, precise aliquot of the zinc stock solution to the cuvette containing the tannic acid.

    • Mix gently and allow the solution to equilibrate for a few minutes.

    • Record the new absorbance spectrum.

    • Repeat the previous two steps, incrementally adding the zinc solution until no further changes in the spectrum are observed (saturation).

  • Data Analysis:

    • Plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of added zinc.

    • The resulting binding isotherm can be fitted to a suitable binding model (e.g., 1:1 binding) using non-linear regression analysis to calculate the binding or stability constant (K).[5]

G cluster_synthesis Synthesis cluster_purification Purification & Finalization cluster_characterization Characterization prep Prepare Aqueous Zn(NO₃)₂ and TA Solutions mix Heat Zn(NO₃)₂ to 80°C Add TA Dropwise prep->mix react Stir for 12 hours (Formation of Nanoparticles) mix->react dry Dry in Oven (60°C) to form Paste react->dry wash Wash Paste with Water/Ethanol dry->wash finalize Heat in Furnace (200°C) to get Final Powder wash->finalize ftir FTIR Spectroscopy (Confirm Coordination) finalize->ftir Analyze Structure uvvis UV-Vis Spectroscopy (Analyze Optical Properties) finalize->uvvis Analyze Properties binding UV-Vis Titration (Determine Binding Constant) uvvis->binding Quantitative Analysis

Applications in Drug Development and Biological Action

Zn-TA complexes, particularly in nanoparticle form, have garnered interest for their biomedical applications, including as anticancer agents. Their proposed mechanism of action involves leveraging the cellular environment to induce targeted cytotoxicity.

The anticancer effects of ZnO nanoparticles synthesized with tannic acid are attributed to their ability to generate reactive oxygen species (ROS) and trigger cell apoptosis. Studies suggest that these nanoparticles can modulate key signaling pathways related to oxidative stress and programmed cell death.

Once internalized by cancer cells, the acidic microenvironment of endosomes or lysosomes can facilitate the dissolution of the nanoparticles, releasing Zn²⁺ ions and tannic acid. This localized increase in zinc concentration, combined with the pro-oxidant properties of the components, can overwhelm cellular antioxidant defenses, leading to oxidative stress. This stress, in turn, can activate intrinsic apoptotic pathways, characterized by changes in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and eventual cell death.[6]

G NP NP Uptake Uptake NP->Uptake Lysosome Lysosome Uptake->Lysosome Release Release Lysosome->Release Dissolution ROS ROS Release->ROS Mito Mito ROS->Mito Bax Bax Mito->Bax Apoptosis Apoptosis Bax->Apoptosis

Conclusion

The coordination chemistry of zinc and tannic acid provides a versatile platform for creating functional materials with significant potential in biomedical and pharmaceutical research. The interaction is robust, pH-sensitive, and results in complexes with distinct spectroscopic signatures. While a comprehensive thermodynamic profile of this specific interaction remains an area for future investigation, the methodologies for synthesis and characterization are well-established. The demonstrated biological activity of Zn-TA nanoparticles highlights their promise as targeted therapeutic agents, warranting further exploration into their precise mechanisms of action and signaling pathway modulation. This guide serves as a foundational resource for professionals seeking to harness the unique properties of zinc-tannic acid complexes in their research and development endeavors.

References

discovery and history of zinc tannate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of Zinc Tannate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a complex formed from the coordination of zinc ions with tannic acid, has a history rooted in the broader understanding of metal-tannin interactions that dates back centuries. While its specific "discovery" is not a singular event, its emergence as a compound of interest is closely tied to the development of corrosion-inhibiting pigments. This technical guide provides a comprehensive overview of the history, synthesis, and characterization of this compound, with a focus on its application as an environmentally friendly anticorrosion agent. Detailed experimental protocols for its synthesis and analysis are provided, along with a summary of key quantitative data.

Introduction: The Historical Context of Metal Tannates

The history of this compound is intrinsically linked to the long-standing knowledge of reactions between tannins and metals. For centuries, iron tannates were well-known for their use in producing deep black inks and dyes. The scientific understanding of tannins began to formalize in the late 18th and early 19th centuries with the work of researchers who recognized them as a distinct class of molecules based on gallic acid.[1] The Industrial Revolution spurred the growth of the tannin extraction industry, initially to supply iron tannate for coloring silk.[1]

While the historical use of zinc is ancient, primarily in the production of brass, its isolation as a distinct element is credited to Andreas Marggraf in 1746.[2] The deliberate synthesis and study of this compound as a specific compound with unique properties is a more recent development, largely emerging in the 20th century with the search for novel anticorrosive materials. Tannin-based primers for metal protection were already commercially available in the 1950s, indicating a growing interest in the practical applications of metal tannates.[1]

The Emergence of this compound as an Anticorrosion Pigment

The primary driver for the dedicated research and development of this compound has been its efficacy as a non-toxic, environmentally friendly anticorrosion pigment.[3][4] It serves as a green alternative to traditional, more hazardous corrosion inhibitors like those based on lead or chromates.[3] The formation of a metal-tannin complex reduces the high water solubility of tannins, a crucial factor for their use in protective coatings.[3][4] When incorporated into paint and coating formulations, this compound provides corrosion protection to the underlying metal substrate.[3][4]

Physicochemical Properties and Characterization

The fundamental properties of this compound are derived from the interaction between the zinc cation (Zn²⁺) and the polyphenolic structure of tannic acid.

Chemical Structure and Composition

The precise molecular formula of this compound can vary depending on the specific tannic acid source and the synthesis conditions. However, a representative molecular formula is C₇₆H₅₀O₄₆Zn.[5]

PropertyValue
Molecular Formula C₇₆H₅₀O₄₆Zn
Molecular Weight 1764.6 g/mol
Parent Compound Tannic Acid (CID: 16129778)
Component Metal Zinc (CID: 23994)

Table 1: Basic Chemical Properties of a Representative this compound Complex.[5]

Gravimetric and Potentiometric Analysis

Historically and in modern applications, gravimetric and potentiometric methods are employed to determine the composition of this compound.

  • Gravimetric Analysis: This technique can be used to determine the zinc content in this compound by heating the solid to high temperatures (800-900 °C) to yield zinc oxide, which is then weighed.[6] The tannin content can be calculated by difference.[6]

  • Potentiometric Titration: The separate determination of zinc (II) and other metal ions in a solution can be achieved through potentiometric titration, for example, using sodium diethyldithiocarbamate as a titrant.[7] This method allows for the quantification of zinc in various samples, including those that may be used in the synthesis of this compound.[7][8]

Experimental Protocols

The following sections detail modern experimental procedures for the synthesis and analysis of this compound, primarily for its application as an anticorrosion pigment.

Synthesis of this compound from Black Wattle Tannin

This protocol describes the preparation of this compound for use as an anticorrosive pigment in paint formulations.[3]

Materials:

  • Black wattle tannin

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • Weigh 20g of black wattle tannin and dissolve it in 1000mL of deionized water in a beaker.

  • Add 20 mL of a 1 M Zn(NO₃)₂·6H₂O solution to the tannin solution.

  • Adjust the pH of the mixture to 7.5 using a NaOH solution.

  • Stir the mixture for 1 hour.

  • Filter the resulting precipitate.

  • Dry the filtered solid at 110 °C for 6 hours.

Synthesis of Zinc "Tannate" at Controlled pH

This method details the preparation of this compound at specific pH values, which can influence the properties of the final product.[6][9]

Materials:

  • Quebracho tannin

  • Zinc nitrate (Zn(NO₃)₂) solution (0.65 M)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Distilled water

Procedure for this compound at pH 4 (TZn4):

  • Disperse 350.0 g of quebracho tannin in 2.8 L of distilled water.

  • Add 146 mL of 0.65 M zinc nitrate solution under constant stirring.

  • Immediately adjust the pH to 4.0 using a 0.5 M sodium hydroxide solution.

  • Stir the suspension for 1 hour.

  • Allow the suspension to stand overnight.

  • Re-adjust the pH to 4.0 if necessary.

  • Separate the solid precipitate from the supernatant.

  • Wash the solid with distilled water.

  • Centrifuge the washed solid.

  • Dry the final product at 50 °C.

Procedure for this compound at pH 8 (TZn8):

  • Disperse 210.0 g of quebracho tannin in 1.6 L of distilled water.

  • Add 175 mL of 0.65 M zinc nitrate solution under constant stirring.

  • Adjust the pH to 8.0 with a 0.5 M NaOH solution.

  • Stir the suspension for 1 hour.

  • Follow steps 5-10 from the TZn4 procedure, ensuring the pH is re-adjusted to 8.0.

Quantitative Data on this compound Composition

The composition of this compound can vary based on the synthesis conditions. The following table summarizes the composition of zinc "tannates" prepared at different pH values.

SampleTannin (%)Zinc (%)
TZn486.700.53

Table 2: Chemical Composition of Zinc "Tannate" Prepared at pH 4.[6]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and analysis processes for this compound.

Synthesis_of_Zinc_Tannate_from_Black_Wattle_Tannin cluster_reactants Reactants cluster_process Process cluster_product Product Tannin Black Wattle Tannin Dissolve Dissolve Tannin in Water Tannin->Dissolve ZincNitrate Zinc Nitrate Solution AddZinc Add Zinc Nitrate ZincNitrate->AddZinc NaOH NaOH Solution AdjustpH Adjust pH to 7.5 with NaOH NaOH->AdjustpH Water Deionized Water Water->Dissolve Dissolve->AddZinc AddZinc->AdjustpH Stir Stir for 1 hour AdjustpH->Stir Filter Filter Precipitate Stir->Filter Dry Dry at 110°C for 6 hours Filter->Dry Product This compound Powder Dry->Product

Caption: Synthesis of this compound from Black Wattle Tannin.

Synthesis_of_Zinc_Tannate_at_Controlled_pH cluster_reactants Reactants cluster_process Process cluster_product Product Tannin Quebracho Tannin Disperse Disperse Tannin in Water Tannin->Disperse ZincNitrate Zinc Nitrate Solution AddZinc Add Zinc Nitrate ZincNitrate->AddZinc NaOH NaOH Solution AdjustpH Adjust pH (4 or 8) with NaOH NaOH->AdjustpH Water Distilled Water Water->Disperse Disperse->AddZinc AddZinc->AdjustpH Stir Stir for 1 hour AdjustpH->Stir Stand Stand Overnight Stir->Stand ReadjustpH Re-adjust pH Stand->ReadjustpH Separate Separate Solid ReadjustpH->Separate Wash Wash with Distilled Water Separate->Wash Centrifuge Centrifuge Wash->Centrifuge Dry Dry at 50°C Centrifuge->Dry Product This compound (TZn4 or TZn8) Dry->Product

Caption: Synthesis of this compound at Controlled pH.

Signaling Pathways and Biological Activity

Currently, there is no significant body of research describing the involvement of this compound in specific signaling pathways within a drug development context. Its primary application and research focus have been in materials science as a corrosion inhibitor. While both zinc and tannins individually have biological activities, the properties of the complex in biological systems are not well-characterized in publicly available literature.

Conclusion and Future Outlook

The study of this compound is a modern chapter in the long history of metal-tannin chemistry. While its historical roots are diffuse and tied to the general use of metal tannates, its contemporary importance is clear, particularly as a green alternative in anticorrosive coatings. The provided experimental protocols offer a foundation for the synthesis and analysis of this compound. Future research may explore its potential in other applications, possibly leveraging the combined biological activities of zinc and tannins, which could open new avenues for its use in biomedical or pharmaceutical fields. However, at present, its primary role remains firmly in the realm of materials science.

References

natural sources of tannins for zinc tannate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Natural Sources of Tannins for Zinc Tannate Synthesis

Introduction

Tannins are a diverse group of water-soluble, polyphenolic secondary metabolites found in a wide variety of plants. They are characterized by their ability to precipitate proteins, a property historically exploited in the tanning of leather. Chemically, tannins are broadly classified into two main groups: hydrolysable tannins (HTs) and condensed tannins (CTs), also known as proanthocyanidins. Hydrolysable tannins are polyesters of gallic acid or ellagic acid and a sugar core (typically glucose), which can be hydrolyzed by acids, bases, or enzymes. Condensed tannins are non-hydrolysable oligomers or polymers of flavonoid units.

The unique chemical structure of tannins, rich in phenolic hydroxyl groups, allows them to chelate metal ions effectively. This has led to significant interest in the synthesis of metal tannates, such as this compound. This compound complexes are being explored for a range of applications, from advanced anticorrosive pigments that offer a non-toxic alternative to traditional lead or chromate-based coatings to potential pharmaceutical and biomedical uses. This guide provides a comprehensive overview of natural tannin sources, quantitative data, and detailed experimental protocols for the extraction of tannins and the subsequent synthesis of this compound, aimed at researchers, scientists, and professionals in drug development.

Natural Sources of Tannins

Tannins are widely distributed throughout the plant kingdom, accumulating in various tissues including bark, wood, roots, leaves, fruits, and seeds, where they serve as a defense mechanism against pathogens and herbivores. The concentration and type of tannin can vary significantly depending on the plant species, part of the plant, geographical location, and harvest time. Commercially significant sources have been established for their high tannin content and economic viability of extraction.

Commercially and Scientifically Notable Tannin Sources

The following table summarizes prominent natural sources of tannins, detailing the plant part used, the primary type of tannin, and reported yields.

Plant Species (Common Name)Plant Part UsedTannin TypeTannin Content (% Dry Weight or g/kg)References
Schinopsis lorentzii (Quebracho)Wood, BarkCondensed164.3 g/kg; up to 38%
Acacia mearnsii (Black Wattle/Mimosa)BarkCondensed108.2 g/kg; 30-45%
Caesalpinia spinosa (Tara)PodsHydrolysable (Gallotannin)647.5 g/kg
Castanea sativa (Chestnut)WoodHydrolysable7-20%
Quercus spp. (Oak)Bark, Wood, GallsHydrolysableVariable, high in galls
Uncaria gambir (Gambier)Leaves, TwigsCondensed169.3 g/kg
Rhus chinensis (Chinese Nutgall)GallsHydrolysable (Gallotannin)60-80%
Terminalia chebula (Myrobalan)FruitHydrolysableHigh
Punica granatum (Pomegranate)PeelHydrolysableHigh
Byttneria herbaceaLeafNot specified8.15%

Experimental Protocols

This section details the methodologies for extracting tannins from plant materials and their subsequent use in the synthesis of this compound.

Protocol for Tannin Extraction from Plant Material

The efficient extraction of tannins is crucial for obtaining a high-purity precursor for synthesis. Solvent extraction is the most common method, with aqueous acetone and aqueous ethanol being particularly effective.

Objective: To extract polyphenolic tannins from a dried, raw plant source.

Materials and Equipment:

  • Dried plant material (e.g., bark, leaves, wood chips)

  • Grinder or mill

  • Extraction solvent (e.g., 70% aqueous acetone, 50% aqueous ethanol, or hot water)

  • Heating mantle or water bath with temperature control

  • Reaction vessel (e.g., large beaker or flask)

  • Stirrer (magnetic or overhead)

  • Filtration system (e.g., cheesecloth, filter paper with Buchner funnel, or centrifuge)

  • Rotary evaporator (for solvent removal and extract concentration)

Methodology:

  • Preparation of Plant Material: Dry the raw plant material to a constant weight to remove moisture. Grind the dried material into a fine powder to increase the surface area for efficient solvent penetration.

  • Solvent Extraction:

    • Place the powdered plant material into the reaction vessel. A solid-to-solvent ratio of 1:10 (w/v) is a common starting point (e.g., 50 g of powder in 500 mL of solvent).

    • Add the chosen extraction solvent (e.g., 70% acetone). Aqueous acetone is often superior for extracting both hydrolysable and condensed tannins.

    • Heat the mixture to a moderate temperature, typically 50-70°C, and stir continuously for 2-4 hours. Avoid excessive heat, which can degrade the tannins. Maceration at room temperature for a longer period (e.g., 24 hours) is also a viable, gentler alternative.

  • Separation and Filtration:

    • After the extraction period, separate the solid plant residue from the liquid extract. For large particles, an initial filtration through cheesecloth can be performed.

    • For a clearer extract, perform vacuum filtration using a Buchner funnel and filter paper or centrifuge the mixture and decant the supernatant.

  • Concentration:

    • Remove the organic solvent (if used) from the filtrate using a rotary evaporator. This process concentrates the aqueous tannin solution.

    • The resulting concentrated aqueous extract can be used directly for synthesis or can be freeze-dried (lyophilized) to obtain a stable tannin powder.

Tannin_Extraction_Workflow PlantMaterial Raw Plant Material (Bark, Leaves, etc.) Grinding Drying & Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., 70% Acetone, Heat, Stir) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Liquid Extract Waste Solid Plant Residue Filtration->Waste Solid Residue FinalProduct Concentrated Tannin Extract Concentration->FinalProduct

Caption: General experimental workflow for the extraction of tannins from plant sources.

Protocol for this compound Synthesis

This protocol is adapted from established methods for the chelation of tannins with metal salts. It describes the synthesis of this compound via the precipitation method using a hydrolysable tannin source and zinc acetate.

Objective: To synthesize insoluble this compound from a purified tannin extract or powder.

Materials and Equipment:

  • Tannin extract or powder (hydrolysable type recommended)

  • Zinc acetate (Zn(CH₃COO)₂)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 3 mol/L) for pH adjustment

  • pH meter

  • Two reaction beakers

  • Heating and stirring plate

  • Filtration apparatus (Buchner funnel and filter paper)

  • Drying oven

Methodology:

  • Preparation of Tannin Solution:

    • Dissolve a specific amount of tannin powder in deionized water (e.g., 15-25 g in 100-150 mL of water) in a beaker.

    • Gently heat the mixture to 60-80°C while stirring to ensure complete dissolution.

    • Using a 3 mol/L NaOH solution, carefully adjust the pH of the tannin solution to a value between 4.5 and 6.5. The pH is a critical parameter that influences the chelation reaction.

  • Preparation of Zinc Acetate Solution:

    • In a separate beaker, dissolve a corresponding amount of zinc acetate in deionized water (e.g., 16-29 g in 50-80 mL of water).

    • Heat the solution to the same temperature as the tannin solution (60-80°C) with stirring to ensure it is fully dissolved.

  • Reaction and Precipitation:

    • Slowly add the hot zinc acetate solution to the hot tannin solution while maintaining continuous stirring.

    • Upon mixing, a precipitate of this compound will begin to form.

    • Re-check the pH of the reaction mixture and, if necessary, adjust it to a final pH of approximately 6.0 using the NaOH solution to maximize the precipitation.

    • Allow the reaction to proceed at the set temperature (e.g., 75°C) for a specified duration, typically 1 hour, to ensure the reaction goes to completion.

  • Isolation and Drying:

    • After the reaction is complete, turn off the heat and let the precipitate settle.

    • Filter the mixture under vacuum using a Buchner funnel to collect the solid this compound.

    • Wash the collected precipitate with deionized water to remove any unreacted salts or impurities.

    • Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved. The result is a fine powder of this compound.

Zinc_Tannate_Synthesis cluster_tannin Tannin Solution Preparation cluster_zinc Zinc Salt Solution Preparation TanninPowder Tannin Powder + Water TanninHeat Heat (60-80°C) & Stir TanninPowder->TanninHeat TanninPH Adjust pH (4.5 - 6.5) TanninHeat->TanninPH Reaction Combine Solutions & React at 75°C for 1h Adjust pH to ~6.0 TanninPH->Reaction ZincAcetate Zinc Acetate + Water ZincHeat Heat (60-80°C) & Stir ZincAcetate->ZincHeat ZincHeat->Reaction Precipitation Precipitation of this compound Reaction->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Drying Drying in Oven Filtration->Drying FinalProduct This compound Powder Drying->FinalProduct

Caption: Step-by-step workflow for the synthesis of this compound from a tannin solution.

Biosynthesis and Logical Relationships

While specific signaling pathways for this compound are application-dependent and an area of active research, the biosynthesis of its organic component—tannins—is well-understood. Tannins are synthesized in plants via major metabolic pathways. Understanding these pathways is crucial for researchers looking to manipulate or select for high-tannin-yielding plant varieties.

  • Hydrolysable Tannins (HTs): Their synthesis branches directly from an intermediate (3-dehydroshikimate) of the shikimate pathway . This pathway is fundamental for the production of aromatic amino acids in plants.

  • Condensed Tannins (CTs): Their synthesis is more complex, originating from L-phenylalanine, a product of the shikimate pathway. The L-phenylalanine is channeled into the phenylpropanoid pathway and subsequently the flavonoid pathway , which produces the flavan-3-ol monomer units (like catechins) that polymerize to form condensed tannins.

Tannin_Biosynthesis_Pathway PrimaryMetabolism Primary Metabolism (Phosphoenolpyruvate + Erythrose-4-P) Shikimate Shikimate Pathway PrimaryMetabolism->Shikimate HT Hydrolysable Tannins (Gallotannins, Ellagitannins) Shikimate->HT Branches off from 3-dehydroshikimate AromaticAA L-Phenylalanine Shikimate->AromaticAA Phenylpropanoid Phenylpropanoid Pathway Flavonoid Flavonoid Pathway Phenylpropanoid->Flavonoid CT Condensed Tannins (Proanthocyanidins) Flavonoid->CT AromaticAA->Phenylpropanoid

Caption: Simplified diagram showing the major plant metabolic pathways leading to tannin biosynthesis.

Spectroscopic Analysis of Zinc Tannate Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the spectroscopic techniques used to analyze the formation of zinc tannate, a coordination complex of significant interest in materials science, corrosion inhibition, and drug development. The formation, driven by the chelation of zinc ions (Zn²⁺) by the abundant hydroxyl and carbonyl groups of tannic acid, can be meticulously monitored and characterized using a suite of spectroscopic methods. This document details the experimental protocols for Fourier-Transform Infrared (FTIR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. It presents key quantitative data, spectral signatures, and visual workflows to aid researchers, scientists, and drug development professionals in the comprehensive analysis of this important biomaterial complex.

The Chemistry of this compound Formation

Tannic acid is a naturally occurring polyphenol with a complex structure characterized by a central glucose core esterified with multiple gallic acid units. These units provide a high density of functional groups, primarily hydroxyl (-OH) and carbonyl (C=O) groups, which are excellent chelating sites for metal ions.[1] The formation of this compound occurs when zinc cations (Zn²⁺) are introduced to a solution of tannic acid, leading to the formation of a stable coordination complex. This interaction is primarily driven by the donation of electron pairs from the oxygen atoms of the hydroxyl and carbonyl groups to the electron-deficient zinc ion.[1][2] The resulting complex often exhibits reduced solubility and distinct physicochemical properties compared to its precursors.[3]

cluster_product Product TA Tannic Acid (Polyphenolic Ligand) ZT This compound Complex TA->ZT Coordination via -OH & C=O groups Zn Zinc Ion (Zn²⁺) Zn->ZT Chelation

Caption: Coordination pathway of this compound formation.

Experimental Protocols and Workflow

A systematic approach is crucial for the synthesis and analysis of this compound. The general workflow involves the preparation of precursor solutions, controlled reaction, isolation of the product, and subsequent spectroscopic characterization.

prep_ta 1. Prepare Tannic Acid Solution (e.g., in DI water/ethanol) mix 3. Mix Solutions (Control pH, temp, stoichiometry) prep_ta->mix prep_zn 2. Prepare Zinc Salt Solution (e.g., Zn(NO₃)₂, ZnCl₂) prep_zn->mix isolate 4. Isolate & Dry Product (Centrifugation/filtration, then drying) mix->isolate analysis 5. Spectroscopic Analysis isolate->analysis ftir FTIR analysis->ftir uvvis UV-Vis analysis->uvvis nmr NMR analysis->nmr

Caption: General experimental workflow for this compound analysis.
General Synthesis of this compound

This protocol provides a generalized method for synthesizing this compound for analysis.

  • Prepare Tannic Acid Solution: Dissolve a known concentration of tannic acid in a suitable solvent. Deionized water or a mixture of deionized water and ethanol is commonly used.[4]

  • Prepare Zinc Salt Solution: Prepare a solution of a zinc salt (e.g., zinc nitrate, zinc chloride) in deionized water.[2]

  • Reaction: Slowly add the zinc salt solution to the tannic acid solution under constant stirring. The formation of a precipitate is often indicative of this compound formation. The pH of the solution can be adjusted and buffered (e.g., with ammonium acetate) as it can influence the complexation stoichiometry.[2]

  • Isolation: The resulting this compound precipitate is separated from the solution by centrifugation or filtration.

  • Washing and Drying: The product should be washed several times with the solvent to remove unreacted precursors and then dried thoroughly (e.g., in an oven at a controlled temperature or under vacuum) before analysis.

Spectroscopic Analysis Protocols
  • FTIR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the dried this compound powder with spectroscopic grade potassium bromide.

    • Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A spectrum of pure tannic acid should also be recorded under the same conditions for comparison.

  • UV-Vis Spectroscopy:

    • Prepare stock solutions of tannic acid and the zinc salt in a suitable solvent (e.g., buffered water).

    • To monitor the formation, titrate the tannic acid solution with the zinc salt solution directly in a quartz cuvette, recording the spectrum after each addition.

    • Alternatively, use the method of continuous variations (Job's plot) by preparing a series of solutions with varying mole fractions of zinc and tannic acid while keeping the total molar concentration constant.

    • Record spectra over a range of approximately 200-800 nm, using the solvent as a blank.

  • NMR Spectroscopy:

    • ¹³C NMR: Dissolve the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Acquire a proton-decoupled ¹³C spectrum. Compare the chemical shifts of the carbon atoms in the galloyl groups to those of pure tannic acid to identify shifts upon coordination.

    • ⁶⁷Zn NMR: This is a specialized technique due to the low natural abundance and quadrupolar nature of the ⁶⁷Zn nucleus, which results in broad signals.[5] The analysis typically requires a high-field NMR spectrometer. The complexation of Zn²⁺ ions with a strong chelator like tannic acid is expected to cause significant broadening of the ⁶⁷Zn NMR signal, potentially to the point of it becoming undetectable, which itself is evidence of complex formation.[6]

Spectroscopic Signatures of this compound Formation

The formation of the this compound complex is accompanied by distinct changes in its spectroscopic profile compared to the individual precursors.

FTIR Spectroscopy Data

FTIR is highly effective for confirming the involvement of tannic acid's functional groups in the coordination with zinc. The key indicator is the change in vibrational frequencies of the O-H and C=O bonds.

Table 1: Key FTIR Vibrational Bands in this compound Formation

Functional GroupTypical Wavenumber (cm⁻¹) in Tannic AcidObservation upon this compound FormationReference(s)
O-H StretchingBroad band, ~3200–3640Decreased intensity and/or shift[1][7]
C=O Stretching~1660–1710Decreased intensity and/or shift to lower wavenumbers[1][2][7]
C-O Stretching / O-H Bending~1050–1300Shifts in peak positions and intensities[2][7]
Zn-O VibrationNot presentPotential appearance of new, low-frequency bands (e.g., < 700 cm⁻¹)[1]

The decrease in the broad O-H band indicates that the hydroxyl groups are directly involved in bonding with the zinc ion.[7] Similarly, a shift or decrease in the carbonyl stretching frequency suggests that the ester or carboxyl groups of the tannic acid structure are also coordination sites.[1][2]

UV-Vis Spectroscopy Data

UV-Vis spectroscopy can detect the formation of metal-ligand charge-transfer (MLCT) bands, which are characteristic of coordination complexes. While pure tannic acid has its own absorption profile in the UV region, the formation of the this compound complex can lead to the appearance of new absorption bands or shifts in existing ones.

Table 2: UV-Vis Absorption Maxima (λ_max)

Compound/ComplexExpected λ_max (nm)ObservationReference(s)
Tannic Acid~280 nmStrong absorption in the UV region[8]
This compound ComplexPotentially > 300 nmAppearance of a new charge-transfer band or a bathochromic (red) shift of the tannic acid bands. For comparison, Fe(III)-tannate shows a new band around 550 nm.[8]

Monitoring the absorbance at a specific wavelength corresponding to the complex can be used to study the reaction kinetics and determine the stoichiometry of the complex.

NMR Spectroscopy Data

NMR spectroscopy provides detailed structural information at the atomic level. Both the ligand (tannic acid) and the metal center (zinc) can be probed.

Table 3: Expected NMR Spectral Changes

NucleusObservation upon this compound FormationRationaleReference(s)
¹³CChemical shifts of carbons adjacent to -OH and C=O groups are altered.The coordination of zinc changes the electronic environment of the nearby carbon atoms in the tannic acid structure.[9]
⁶⁷ZnThe sharp signal of aqueous Zn²⁺ broadens significantly, often becoming undetectable.The formation of a large, less symmetric complex with tannic acid dramatically increases the relaxation rate of the quadrupolar ⁶⁷Zn nucleus, leading to extreme line broadening.[5][6]

The observation of these changes provides strong, complementary evidence for the formation and structure of the this compound complex.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Tannate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc tannate is a compound formed from the reaction of zinc, a vital trace element, with tannic acid, a naturally occurring polyphenol. This complex has garnered significant interest in various scientific and industrial fields, including as an anticorrosive agent, an antimicrobial compound, and a potential therapeutic agent. Its properties are derived from the synergistic combination of the astringent and antimicrobial characteristics of tannic acid and the biological functions of zinc. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological mechanisms of action.

Chemical and Physical Properties

This compound is a yellowish, odorless powder. Its exact properties can vary depending on the source of the tannic acid and the synthesis method. The molecular formula for a representative this compound complex is C₇₆H₅₀O₄₆Zn, with a corresponding molecular weight of approximately 1764.6 g/mol [1].

Tabulated Physical and Chemical Data
PropertyValueReferences
Molecular Formula C₇₆H₅₀O₄₆Zn[1]
Molecular Weight 1764.6 g/mol [1]
CAS Number 8011-65-2[1]
Appearance Yellowish, odorless powder
Solubility Practically insoluble in water and alcohol; Soluble in dilute acids.
Density Data not available for this compound. For comparison, zinc stannate has a density of 3.9 g/cm³.[2][3][4]
Melting/Decomposition Point Data not available for this compound. For comparison, zinc stannate has a melting point of >570 °C (decomposes).[2][5]

Experimental Protocols

Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound for use as an anticorrosive pigment.

Materials:

  • Black wattle tannin

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

Procedure:

  • Dissolve 20 g of black wattle tannin in 1000 mL of deionized water in a beaker with stirring.

  • To the tannin solution, add 20 mL of a 1 M zinc nitrate hexahydrate solution.

  • Adjust the pH of the mixture to 7.5 by slowly adding a NaOH solution while continuously stirring.

  • Continue stirring the mixture for 1 hour to allow for the formation of the this compound precipitate.

  • Filter the resulting precipitate using a suitable filtration apparatus.

  • Wash the collected precipitate with deionized water to remove any unreacted reagents.

  • Dry the precipitate in an oven at 110 °C for 6 hours to obtain the final this compound powder.

A similar method can be employed for preparing a tannin-chelated zinc feed additive, where vegetable tannin is reacted with zinc acetate.[6]

Characterization Methods

Objective: To confirm the formation of the zinc-tannin complex by identifying shifts in the characteristic vibrational bands of the functional groups involved in coordination.

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried this compound powder with potassium bromide (KBr) powder and pressing it into a thin, transparent disk.

Instrument Parameters (Typical):

  • Spectrometer: A standard FTIR spectrometer.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32-64.

Expected Results: The formation of this compound is indicated by shifts in the absorption bands of the hydroxyl (-OH) and carbonyl (C=O) groups of tannic acid upon complexation with zinc. Specifically, the broad -OH stretching band (typically around 3400 cm⁻¹) and the C=O stretching band (around 1700 cm⁻¹) are expected to shift to lower wavenumbers, indicating their involvement in the coordination with the zinc ion.

Objective: To evaluate the thermal stability and decomposition profile of this compound.

Instrument Parameters (Typical for Metal-Organic Frameworks):

  • Instrument: A thermogravimetric analyzer.

  • Heating Rate: 10 °C/min.[7][8]

  • Temperature Range: Ambient to 800 °C.[7][8]

  • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air), depending on the desired analysis. An inert atmosphere is common for studying the decomposition of the organic ligand.

Procedure:

  • Place a small, accurately weighed amount of the dried this compound powder (typically 5-10 mg) into the TGA sample pan.

  • Heat the sample according to the specified temperature program and atmosphere.

  • Record the mass loss as a function of temperature.

Expected Results: The TGA curve will show weight loss steps corresponding to the removal of adsorbed water and the decomposition of the organic tannate ligand. The final residual mass should correspond to zinc oxide.

Objective: To determine the crystalline or amorphous nature of the synthesized this compound.

Instrument Parameters (Typical for Coordination Polymers):

  • Instrument: A powder X-ray diffractometer.

  • Radiation Source: Cu Kα radiation (λ = 1.5406 Å) is commonly used.[9][10]

  • Scan Range (2θ): 5° to 80°.

  • Scan Speed: 1-2°/min.

Sample Preparation: The dried this compound powder is finely ground and mounted on a sample holder.

Expected Results: The XRD pattern will reveal the nature of the material. Sharp, well-defined peaks indicate a crystalline structure, while a broad, diffuse halo suggests an amorphous or poorly crystalline material. For coordination polymers, the peak positions can be used to determine the crystal lattice parameters.[11][12][13][14]

Objective: To qualitatively and quantitatively assess the solubility of this compound in an acidic medium.

Procedure:

  • Prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl).

  • Add a known amount of this compound powder to a specific volume of the dilute HCl solution at room temperature.

  • Stir the mixture for a defined period.

  • Visually observe the dissolution of the powder.

  • For a quantitative measurement, the mixture can be filtered, and the concentration of zinc in the filtrate can be determined using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES).

Objective: To determine the particle size distribution of the this compound powder.

Technique: Laser Diffraction is a suitable method for powders.[1][2][3][15][16][17]

Instrument Parameters (General):

  • Dispersion: The powder can be dispersed in a suitable liquid (wet method) or in air (dry method). The choice depends on the properties of the powder.

  • Obscuration: The concentration of the sample in the measurement zone should be optimized to be within the instrument's recommended range (typically 5-20%).

Procedure:

  • Disperse the this compound powder using the chosen method.

  • Pass the dispersed sample through the laser beam of the instrument.

  • The instrument measures the scattered light pattern and calculates the particle size distribution based on the Mie or Fraunhofer theory.

Objective: To measure the specific surface area of the this compound powder.

Technique: The Brunauer-Emmett-Teller (BET) method using gas adsorption is the standard technique.[4][18][19][20]

Instrument Parameters (General):

  • Adsorbate Gas: Nitrogen is commonly used at 77 K (liquid nitrogen temperature).[4]

  • Sample Preparation: The sample must be degassed under vacuum or a flow of inert gas at an elevated temperature to remove adsorbed contaminants before analysis.

Procedure:

  • A known mass of the degassed this compound powder is placed in the analysis station.

  • The sample is cooled to cryogenic temperature, and the adsorbate gas is introduced at various partial pressures.

  • The amount of gas adsorbed at each pressure is measured, generating an adsorption isotherm.

  • The BET equation is applied to the linear portion of the isotherm to calculate the monolayer capacity and, subsequently, the specific surface area.

Biological Activity and Signaling Pathways

The biological effects of this compound are attributed to the combined actions of zinc and tannic acid. Zinc is known to play a crucial role in immune function and inflammation, while tannic acid possesses astringent and antimicrobial properties.

Anti-inflammatory and Immune-modulatory Effects

Zinc ions have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][22][23][24]

NF-κB Signaling Pathway: Zinc can inhibit the activation of NF-κB, a central regulator of inflammation.[18][22][24][25] One mechanism involves the upregulation of A20, a zinc-finger protein that acts as a negative feedback regulator of the NF-κB pathway.[19][26][27] By inhibiting NF-κB, zinc can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[24]

MAPK Signaling Pathway: Zinc can also differentially regulate the activity of MAPKs, such as ERK, JNK, and p38, depending on the cell type and stimulus.[21][28] This modulation of MAPK signaling can influence the production of cytokines and other inflammatory mediators.

Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is likely a result of a multi-faceted mechanism involving both the zinc ions and the tannic acid. Tannic acid can disrupt bacterial cell membranes and inhibit microbial enzymes.[29] Zinc ions can interfere with essential bacterial processes, leading to cell death.

Astringent Mechanism of Action

The astringent effect of tannic acid, a key component of this compound, is due to its ability to precipitate proteins.[29][30] When applied to mucous membranes or skin, it forms a protective layer of constricted and hardened cells, which can reduce secretions and inflammation.[30]

Visualizations

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow cluster_materials Starting Materials cluster_process Synthesis Process cluster_product Final Product Tannin Black Wattle Tannin Dissolve Dissolve Tannin in Deionized Water Tannin->Dissolve Zn_Nitrate Zinc Nitrate Solution Mix Add Zinc Nitrate Solution Zn_Nitrate->Mix NaOH NaOH Solution Adjust_pH Adjust pH to 7.5 with NaOH NaOH->Adjust_pH Dissolve->Mix Mix->Adjust_pH Stir Stir for 1 hour Adjust_pH->Stir Filter Filter Precipitate Stir->Filter Wash Wash with Deionized Water Filter->Wash Dry Dry at 110°C Wash->Dry Zn_Tannate This compound Powder Dry->Zn_Tannate

Caption: Workflow for the synthesis of this compound powder.

Logical Relationship: Characterization of this compound

Characterization_Logic cluster_properties Properties to Characterize cluster_techniques Analytical Techniques Zn_Tannate This compound Composition Chemical Composition & Bonding Zn_Tannate->Composition Thermal Thermal Stability Zn_Tannate->Thermal Crystallinity Crystallinity Zn_Tannate->Crystallinity Morphology Particle Size & Surface Area Zn_Tannate->Morphology FTIR FTIR Spectroscopy Composition->FTIR TGA Thermogravimetric Analysis (TGA) Thermal->TGA XRD X-ray Diffraction (XRD) Crystallinity->XRD Laser_Diffraction Laser Diffraction Morphology->Laser_Diffraction BET BET Analysis Morphology->BET

Caption: Logical relationship for this compound characterization.

Signaling Pathway: Zinc-Mediated Inhibition of NF-κB Activation

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Toll-like Receptor (TLR) / TNF Receptor (TNFR) Stimuli->Receptor Activates IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription NFkB_active->Transcription Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription->Cytokines Leads to Zinc Zinc Ions (from this compound) A20 A20 (Zinc-Finger Protein) Zinc->A20 Upregulates A20->IKK Inhibits

References

The Stoichiometry of Zinc Tannate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stoichiometry of zinc tannate, a complex formed between the bioactive polyphenol, tannic acid, and zinc ions. Understanding the precise molar ratio of these components is critical for its application in various fields, including pharmaceuticals, anticorrosive coatings, and environmental remediation. This document outlines the synthesis of this compound, the analytical techniques for its characterization, and the factors influencing its stoichiometry, with a focus on providing detailed experimental protocols and quantitative data.

Introduction to this compound Stoichiometry

This compound is not a single, uniformly defined compound but rather a class of coordination complexes. The stoichiometry is significantly influenced by the reaction conditions, most notably the pH. Tannic acid, a hydrolyzable tannin with the representative molecular formula C₇₆H₅₂O₄₆ for its decagalloyl glucose form, possesses numerous hydroxyl and carboxyl groups that can chelate metal ions.[1] The coordination of zinc ions (Zn²⁺) with these functional groups leads to the formation of this compound complexes.[2]

The stoichiometry of these complexes can vary, with different molar ratios of tannic acid to zinc being reported or suggested in the literature. For instance, a 1:1 molar ratio is implied by the molecular formula C₇₆H₅₀O₄₆Zn found in the PubChem database for a specific this compound structure.[3] However, other studies and patents suggest the possibility of different stoichiometries, such as a 2:1 ratio of tannic acid to zinc, depending on the synthesis method and the specific type of vegetable tannin used.[4] The pH of the reaction medium plays a crucial role in determining which functional groups on the tannic acid molecule are deprotonated and available for coordination, thereby influencing the final stoichiometry of the complex.[5]

Synthesis of this compound

The synthesis of this compound typically involves the reaction of a water-soluble zinc salt with tannic acid in an aqueous solution. The pH of the solution is a critical parameter that is often adjusted to promote the precipitation of the this compound complex.

General Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation and Purification Tannic_Acid Tannic Acid Solution Mixing Mixing of Solutions Tannic_Acid->Mixing Zinc_Salt Zinc Salt Solution (e.g., Zn(NO₃)₂·6H₂O) Zinc_Salt->Mixing pH_Adjustment pH Adjustment (e.g., with NaOH) Mixing->pH_Adjustment Precipitation Induction Stirring Stirring for a defined period pH_Adjustment->Stirring Filtration Filtration Stirring->Filtration Formation of Precipitate Washing Washing with Deionized Water Filtration->Washing Drying Drying (e.g., at 110°C) Washing->Drying Product This compound Powder Drying->Product

Caption: A schematic overview of the synthesis process for this compound powder.

Detailed Experimental Protocol

This protocol is based on a method described for the synthesis of this compound for use as an anticorrosive pigment.[1]

Materials:

  • Black wattle tannin (or other suitable source of tannic acid)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Preparation of Tannin Solution: Weigh 20g of black wattle tannin and dissolve it in 1000 mL of deionized water in a beaker.

  • Addition of Zinc Salt: To the tannin solution, add 20 mL of a 1 M Zn(NO₃)₂·6H₂O solution.

  • pH Adjustment: Adjust the pH of the mixture to 7.5 using a NaOH solution while stirring continuously.

  • Reaction: Continue stirring the mixture for 1 hour to allow for the formation of the this compound precipitate.

  • Isolation: Filter the resulting precipitate from the solution.

  • Purification: Wash the collected precipitate thoroughly with deionized water to remove any unreacted salts.

  • Drying: Dry the purified this compound in an oven at 110°C for 6 hours.

  • Post-processing: The dried this compound can be milled and sieved to obtain a fine powder of a desired particle size.

Characterization and Stoichiometric Analysis

Several analytical techniques are employed to characterize the structure of this compound and determine its stoichiometry.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a key technique to confirm the coordination between zinc ions and tannic acid. The interaction leads to noticeable shifts in the characteristic absorption bands of the functional groups in tannic acid, particularly the hydroxyl (-OH) and carbonyl (C=O) groups.[1][6]

Functional GroupTypical Wavenumber (cm⁻¹) in Tannic AcidObserved Changes in this compoundReference
Hydroxyl (-OH) stretching3240–3640Decrease in band intensity and/or shift, indicating involvement in coordination.[6]
Carbonyl (C=O) stretching~1700Shift or change in intensity.[1]
C-O stretching of phenolic groups~1205Shift indicating coordination.[7]
Thermogravimetric Analysis (TGA)

TGA provides information on the thermal stability and composition of this compound. The decomposition profile can be used to infer the stoichiometry by relating the weight loss at different stages to the loss of water, organic components (tannic acid), and the final residual mass, which is typically zinc oxide (ZnO).

A study on zinc oxinate, a related zinc complex, demonstrated a multi-step decomposition where the final stable residue was ZnO. A similar approach can be applied to this compound, where the theoretical percentage of ZnO for a given stoichiometry can be compared with the experimental residual mass from TGA.

Elemental Analysis (EDX/ICP-MS)

Energy-Dispersive X-ray Spectroscopy (EDX) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used to determine the elemental composition of this compound. This data is crucial for calculating the empirical formula and determining the molar ratio of zinc to the organic component.

The following table presents a hypothetical example of how elemental analysis data could be used to determine the stoichiometry, assuming the final product is a complex of one molecule of decagalloyl glucose (C₇₆H₅₂O₄₆, MW ≈ 1701.2 g/mol ) and one zinc ion (Zn, MW ≈ 65.4 g/mol ).

ElementTheoretical Weight % (for 1:1 complex)
Carbon (C)51.68%
Hydrogen (H)2.97%
Oxygen (O)41.67%
Zinc (Zn)3.70%

Factors Influencing Stoichiometry: The Role of pH

The pH of the reaction medium is a critical factor that governs the stoichiometry of the resulting this compound complex. The availability of coordination sites on the tannic acid molecule is directly dependent on the deprotonation of its hydroxyl groups.

pH_Effect Influence of pH on this compound Complexation cluster_low_pH Low pH (Acidic) cluster_neutral_high_pH Neutral to High pH (Alkaline) Protonated_TA Tannic Acid (Protonated -OH groups) Low_Coordination Limited Coordination with Zn²⁺ Protonated_TA->Low_Coordination pH_Increase Increase in pH Protonated_TA->pH_Increase Deprotonated_TA Tannate Anion (Deprotonated -O⁻ groups) High_Coordination Extensive Coordination with Zn²⁺ (Formation of insoluble complexes) Deprotonated_TA->High_Coordination pH_Increase->Deprotonated_TA

Caption: The effect of pH on the deprotonation of tannic acid and its coordination with zinc ions.

At low pH, the hydroxyl groups of tannic acid are protonated, limiting their ability to coordinate with zinc ions. As the pH increases, these groups deprotonate to form phenolate anions, which are much stronger ligands for Zn²⁺, leading to the formation of more stable and often insoluble this compound complexes.[5] This pH-dependent behavior allows for the control of the complexation process and can influence the final stoichiometry.

Advanced Methods for Stoichiometric Determination

While FTIR, TGA, and elemental analysis provide valuable insights, more specialized techniques can be employed for a more precise determination of the stoichiometry of this compound in solution.

Job's Plot (Method of Continuous Variation)

Job's plot is a spectrophotometric method used to determine the stoichiometry of a binding event in solution. It involves preparing a series of solutions where the mole fractions of the two components (zinc and tannic acid) are varied while keeping the total molar concentration constant. A physical property that is proportional to the complex formation, such as UV-Vis absorbance at a specific wavelength, is then plotted against the mole fraction of one component. The maximum of this plot corresponds to the stoichiometry of the complex.[8]

Experimental Protocol Outline for Job's Plot:

  • Prepare equimolar stock solutions of a zinc salt and tannic acid.

  • Prepare a series of solutions with varying mole fractions of zinc and tannic acid, keeping the total volume and total molar concentration constant.

  • Measure the UV-Vis absorbance of each solution at the wavelength of maximum absorbance of the this compound complex.

  • Plot the absorbance versus the mole fraction of tannic acid. The mole fraction at which the maximum absorbance is observed reveals the stoichiometry (e.g., a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 suggests a 2:1 tannic acid to zinc complex).[9]

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding interaction. By titrating a solution of a zinc salt into a solution of tannic acid, the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be determined in a single experiment.[10]

Potentiometric Titration

Potentiometric titration can be used to determine the stoichiometry of the complex by monitoring the change in the potential of an ion-selective electrode (for Zn²⁺) or a pH electrode as a solution of tannic acid is titrated with a zinc salt solution (or vice versa). The inflection points in the titration curve correspond to the stoichiometric equivalence points.[11]

Conclusion

The stoichiometry of this compound is a critical parameter that is highly dependent on the synthesis conditions, particularly the pH. While a 1:1 molar ratio between tannic acid (as decagalloyl glucose) and zinc is supported by some evidence, other stoichiometries may exist. A combination of analytical techniques, including FTIR, TGA, and elemental analysis, is essential for the characterization of these complexes. For a more precise determination of the stoichiometry, especially in solution, methods such as Job's plot, isothermal titration calorimetry, and potentiometric titration are highly valuable. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this versatile and promising class of coordination complexes.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Zinc Tannate as an Eco-Friendly Anticorrosive Pigment

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for the synthesis, formulation, and evaluation of zinc tannate as a non-toxic, environmentally friendly anticorrosive pigment. The methodologies are intended for researchers and scientists in the fields of materials science, coatings technology, and corrosion science.

Introduction

Traditional anticorrosive pigments, such as those based on chromates and lead, are highly effective but pose significant environmental and health risks.[1][2] This has driven research towards the development of sustainable and non-toxic alternatives.[3] Tannins, which are natural polyphenolic compounds found in various plants, have demonstrated corrosion-inhibiting properties.[3][4] However, their high solubility in water limits their direct use in coatings.[3][4]

To overcome this limitation, tannins can be complexed with metal ions, such as zinc, to form insoluble metal tannates.[3] this compound combines the passivating effect of zinc with the corrosion-inhibiting properties of tannic acid, forming a stable complex that can be dispersed into a paint matrix.[3][5] This document details the synthesis of this compound from black wattle tannin and its subsequent evaluation as an anticorrosive pigment in an epoxy-based coating.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis and characterization of this compound pigment and coatings.

Table 1: Synthesis and Formulation Parameters

Parameter Value Reference
Reactants
Black Wattle Tannin 20 g [3]
Deionized Water 1000 mL [3]
Zinc Nitrate Hexahydrate (1 M Solution) 20 mL [3]
Sodium Hydroxide (for pH adjustment) As required [3]
Reaction Conditions
pH 7.5 [3]
Stirring Time 1 hour [3]
Drying Temperature 110 °C [3]
Drying Time 6 hours [3]
Coating Formulation
Epoxy Resin KER 3001-X-75 [2]
Curing Agent Polyamide Hardener [2]

| Substrate | Carbon Steel Panels (JIS G3141) |[2][3] |

Table 2: Pigment Characterization and Coating Evaluation Parameters

Parameter Value Reference
Pigment Characterization
Mean Particle Size 18 μm [3]
Sieve Size (Post-milling) 20 μm [3]
Electrochemical Impedance Spectroscopy (EIS)
Coating Thickness 148 ± 13 μm [3]
Electrolyte 3.5% NaCl (w/v) Solution [3]
Amplitude 10 mV [3]
Frequency Range 100 kHz to 10 mHz [3]
Reference Electrode Saturated Calomel Electrode (SCE) [3]
Auxiliary Electrode Platinum Wire [3]
Accelerated Corrosion Testing
Salt Spray Test Duration 3500 hours [2]

| Sulfur Dioxide Test Duration | 2500 hours |[2] |

Experimental Protocols

3.1. Protocol for Synthesis of this compound Pigment

This protocol describes the precipitation method for synthesizing this compound from black wattle tannin and a zinc salt.

Materials and Equipment:

  • Black wattle tannin powder

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Deionized water

  • Beakers and magnetic stirrer

  • pH meter

  • Buchner funnel and filter paper

  • Drying oven

  • Mortar and pestle or mechanical mill

  • Sieve (20 μm)

Procedure:

  • Dissolution of Tannin: Weigh 20 g of black wattle tannin and dissolve it in 1000 mL of deionized water in a large beaker with continuous stirring.[3]

  • Addition of Zinc Salt: Once the tannin is fully dissolved, add 20 mL of a 1 M zinc nitrate hexahydrate solution to the tannin solution.[3]

  • pH Adjustment: Carefully adjust the pH of the mixture to 7.5 by slowly adding a 0.5 M NaOH solution.[3] Monitor the pH continuously using a calibrated pH meter. A precipitate of this compound will form.

  • Reaction: Stir the mixture vigorously for 1 hour to ensure complete reaction.[3]

  • Filtration and Washing: After stirring, filter the precipitate using a Buchner funnel. Wash the collected pigment with deionized water to remove any unreacted salts.

  • Drying: Dry the filtered this compound pigment in an oven at 110 °C for 6 hours.[3]

  • Milling and Sieving: After drying, mill the pigment to a fine powder using a mortar and pestle or a mechanical mill. Sieve the milled pigment through a 20 μm sieve to ensure a uniform particle size.[3]

3.2. Protocol for Preparation of Anticorrosive Coating

This protocol details the formulation of an epoxy-based paint incorporating the synthesized this compound pigment.

Materials and Equipment:

  • Synthesized this compound pigment

  • Epoxy resin (e.g., KER 3001-X-75)

  • Polyamide hardener

  • Titanium dioxide (TiO₂) (as a co-pigment, if desired)

  • Solvents (as per resin manufacturer's recommendation)

  • High-speed disperser or mixer

  • Carbon steel panels

  • Sandpaper (#150 grit)

  • Acetone

  • Brush or spray applicator

Procedure:

  • Substrate Preparation: Degrease carbon steel panels with acetone.[3] Abrade the surface by polishing with #150 grit sandpaper to create a suitable anchor profile, and then degrease again with acetone to remove any residues.[3]

  • Paint Formulation:

    • In a mixing vessel, combine the epoxy resin with the desired amount of this compound pigment. The pigment volume concentration (PVC) should be kept constant for comparative studies.[2]

    • Add other pigments like TiO₂ if required.

    • Disperse the pigments in the resin using a high-speed disperser until a homogenous mixture is achieved.

  • Application:

    • Immediately before application, add the polyamide hardener to the paint base according to the manufacturer's specified mixing ratio.

    • Mix thoroughly.

    • Apply the formulated paint to the prepared steel panels using a brush or a suitable applicator to achieve a consistent film thickness.[3]

  • Curing: Allow the coated panels to cure at ambient temperature or as per the resin manufacturer's guidelines.

3.3. Protocol for Electrochemical Corrosion Testing

Electrochemical Impedance Spectroscopy (EIS) is used to evaluate the corrosion performance of the coating.[3]

Materials and Equipment:

  • Potentiostat with a frequency response analyzer (e.g., AUTOLAB PGSTAT 302N)

  • Electrochemical cell

  • Reference electrode (Saturated Calomel Electrode - SCE)

  • Auxiliary electrode (Platinum wire)

  • Coated steel panel (working electrode)

  • 3.5% (w/v) NaCl solution

Procedure:

  • Cell Assembly: Delimit a specific area (e.g., 4 cm²) on the coated panel to serve as the working electrode.[3] Assemble the electrochemical cell with the working electrode, SCE reference electrode, and platinum auxiliary electrode.[3]

  • Electrolyte Immersion: Fill the cell with a 3.5% NaCl solution, ensuring the working electrode area is fully immersed.

  • OCP Measurement: Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.

  • EIS Measurement: Perform the EIS measurement at the OCP. Apply a sinusoidal voltage perturbation of 10 mV over a frequency range of 100 kHz down to 10 mHz.[3]

  • Data Analysis: Analyze the resulting Nyquist and Bode plots to evaluate coating resistance, capacitance, and other electrochemical parameters indicative of corrosion protection performance.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the proposed mechanism of action for this compound.

G cluster_synthesis Pigment Synthesis cluster_formulation Coating Formulation & Application cluster_evaluation Performance Evaluation Tannin Tannin Solution (Black Wattle) Reaction Precipitation Reaction (pH 7.5, 1h Stirring) Tannin->Reaction ZnSalt Zinc Nitrate Solution ZnSalt->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying (110°C, 6h) Filtration->Drying Milling Milling & Sieving Drying->Milling ZnT This compound Pigment Milling->ZnT Mixing Pigment Dispersion ZnT->Mixing Resin Epoxy Resin Resin->Mixing Substrate Steel Substrate (Prepared) Application Coating Application & Curing Substrate->Application Mixing->Application CoatedSample Coated Steel Panel Application->CoatedSample EIS Electrochemical Impedance Spectroscopy CoatedSample->EIS SaltSpray Salt Spray Test (ASTM B117) CoatedSample->SaltSpray Results Corrosion Performance Data EIS->Results SaltSpray->Results

Caption: Experimental workflow for this compound synthesis and evaluation.

G cluster_interface Coating-Substrate Interface cluster_reactions Anticorrosive Mechanisms CorrosiveIons Corrosive Species (Cl⁻, O₂, H₂O) Coating Epoxy Coating with This compound Pigment CorrosiveIons->Coating Penetration Steel Steel Substrate (Fe) Coating->Steel Barrier Protection InterfaceLayer Protective Fe-Tannate Complex Layer Coating->InterfaceLayer Tannate Release & Complexation Barrier Barrier Effect (Physical Shielding) Coating->Barrier Inhibition Inhibitive Effect (Tannate Adsorption) Coating->Inhibition InterfaceLayer->Steel Passivation Passivation Anodic Passivation (Fe-Tannate Film) Inhibition->Passivation

Caption: Proposed anticorrosive mechanism of this compound pigment.

References

Application of Zinc Tannate in Epoxy Coatings: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zinc tannate, a complex formed from the reaction of zinc salts with tannins, is emerging as a highly effective and environmentally friendly anticorrosive pigment for epoxy coatings.[1][2][3] Tannins, which are naturally occurring polyphenolic compounds found in various plants, are non-toxic and biodegradable.[1][3][4] Their ability to chelate metal ions and form a protective barrier on metal surfaces makes them excellent corrosion inhibitors. This document provides detailed application notes and protocols for the synthesis of this compound, its incorporation into epoxy coatings, and the evaluation of the coating's performance. These guidelines are intended for researchers, scientists, and professionals in the fields of materials science and coating development.

Synthesis of this compound Pigment

The synthesis of this compound involves the precipitation of tannic acid with a zinc salt in an aqueous solution. The following protocol is a generalized procedure based on common laboratory practices.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tannic acid (or natural tannin extract, e.g., from black wattle)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate

  • Sodium hydroxide (NaOH) solution (e.g., 1 M or 3M)

  • Deionized water

Procedure:

  • Preparation of Tannin Solution: Dissolve a specific amount of tannic acid in deionized water (e.g., 20 g in 1000 mL) with stirring until a homogenous solution is obtained.[1]

  • Preparation of Zinc Salt Solution: In a separate beaker, prepare a solution of a zinc salt, for instance, by dissolving zinc nitrate hexahydrate in deionized water to a desired concentration (e.g., 1 M).[1]

  • Precipitation: Slowly add the zinc salt solution to the tannin solution under constant stirring.

  • pH Adjustment: Adjust the pH of the mixture to approximately 7.5 using a sodium hydroxide solution.[1] This step is crucial for the precipitation of the this compound complex.

  • Reaction and Aging: Continue stirring the mixture for a specified period (e.g., 1 hour) to ensure the completion of the reaction.[1]

  • Filtration and Washing: Filter the precipitate using a suitable filtration apparatus (e.g., Buchner funnel). Wash the collected this compound pigment several times with deionized water to remove any unreacted salts.

  • Drying: Dry the pigment in an oven at a controlled temperature (e.g., 110°C for 6 hours) to obtain a fine powder.[1]

Diagram of Synthesis Workflow:

G cluster_0 Solution Preparation cluster_1 Reaction and Precipitation cluster_2 Purification and Drying Tannic Acid Tannic Acid Tannin Solution Tannin Solution Tannic Acid->Tannin Solution Deionized Water_1 Deionized Water_1 Deionized Water_1->Tannin Solution Zinc Salt Zinc Salt Zinc Solution Zinc Solution Zinc Salt->Zinc Solution Deionized Water_2 Deionized Water_2 Deionized Water_2->Zinc Solution Mixing Mixing Tannin Solution->Mixing Zinc Solution->Mixing pH Adjustment (NaOH) pH Adjustment (NaOH) Mixing->pH Adjustment (NaOH) Stirring Stirring pH Adjustment (NaOH)->Stirring Filtration Filtration Stirring->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying This compound Pigment This compound Pigment Drying->this compound Pigment

Caption: Workflow for the synthesis of this compound pigment.

Incorporation of this compound into Epoxy Coatings

The prepared this compound pigment can be incorporated into a two-pack epoxy resin system. The pigment volume concentration (PVC) is a critical parameter that influences the coating's performance.

Experimental Protocol: Epoxy Coating Formulation

Materials:

  • Two-pack epoxy resin and hardener

  • This compound pigment

  • Other pigments and fillers (e.g., TiO₂) (optional)

  • Solvents (if required)

  • High-speed disperser (e.g., Cowles disperser)

Procedure:

  • Resin Preparation: In a dispersing vessel, add the epoxy resin component.

  • Pigment Dispersion: While stirring the resin at a moderate speed (e.g., 800 rpm), gradually add the pre-weighed this compound pigment and any other solid components.

  • High-Speed Dispersion: Increase the speed of the disperser to ensure thorough wetting and deagglomeration of the pigment particles. Continue dispersion for a specified time (e.g., 1 hour) until a homogenous mixture is achieved.

  • Let-down: Reduce the stirrer speed and add the remaining components of the formulation, if any.

  • Hardener Addition: Just before application, add the hardener component to the pigmented resin base in the specified ratio and mix thoroughly.

Diagram of Coating Formulation Workflow:

G Epoxy Resin Epoxy Resin Dispersion Dispersion Epoxy Resin->Dispersion This compound Pigment This compound Pigment This compound Pigment->Dispersion High-Speed Mixing High-Speed Mixing Dispersion->High-Speed Mixing Final Mixing Final Mixing High-Speed Mixing->Final Mixing Hardener Hardener Hardener->Final Mixing Epoxy Coating Epoxy Coating Final Mixing->Epoxy Coating

Caption: Workflow for incorporating this compound into an epoxy coating.

Performance Evaluation of this compound Epoxy Coatings

The effectiveness of the this compound epoxy coating as a corrosion protective layer is evaluated through various electrochemical and accelerated corrosion tests.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the barrier properties and corrosion resistance of coatings.

Experimental Protocol: EIS Measurement

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell (working electrode: coated steel panel; counter electrode: platinum mesh; reference electrode: saturated calomel electrode)

  • 3.5 wt% NaCl solution (electrolyte)

Procedure:

  • Sample Preparation: Apply the epoxy coating to a prepared steel panel and allow it to cure completely. The edges of the panel should be sealed to expose a defined area to the electrolyte.

  • Cell Setup: Assemble the three-electrode cell with the coated panel as the working electrode, immersed in the 3.5 wt% NaCl solution.

  • Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) and measure the impedance response.

  • Data Analysis: The obtained impedance data is often analyzed by fitting it to an equivalent electrical circuit model to determine parameters like coating resistance (R_c) and charge transfer resistance (R_ct). Higher impedance values at low frequencies generally indicate better corrosion protection.

Salt Spray Test

This accelerated corrosion test simulates a corrosive saline environment.

Experimental Protocol: Salt Spray Test (ASTM B117)

Apparatus:

  • Salt spray cabinet

Procedure:

  • Sample Preparation: Prepare coated steel panels, often with a deliberate scribe to assess corrosion creepage.

  • Test Conditions: Place the panels in the salt spray cabinet. The standard conditions for ASTM B117 are a 5% NaCl solution atomized to create a fog at a temperature of 35°C and a pH between 6.5 and 7.2.[5][6][7]

  • Exposure: Expose the panels for a specified duration (e.g., 500 hours or more).[5]

  • Evaluation: Periodically inspect the panels for signs of corrosion, such as rusting, blistering, and corrosion creepage from the scribe. The results are often rated according to standard scales (e.g., ASTM D1654 for scribe creepage and ASTM D714 for blistering).

Adhesion Test

The adhesion of the coating to the substrate is a critical factor for its durability.

Experimental Protocol: Pull-Off Adhesion Test (ASTM D4541)

Apparatus:

  • Portable pull-off adhesion tester

  • Loading fixtures (dollies)

  • Adhesive (e.g., two-component epoxy)

Procedure:

  • Surface Preparation: Clean the surface of the coating and the dolly.

  • Adhesive Application: Apply a suitable adhesive to the face of the dolly and attach it to the coated surface.[3]

  • Curing: Allow the adhesive to cure completely as per the manufacturer's instructions.

  • Scoring (if necessary): If required, score around the dolly through the coating to the substrate.

  • Testing: Attach the adhesion tester to the dolly and apply a perpendicular tensile force at a specified rate until the dolly is pulled off.[1][2]

  • Data Recording: Record the pull-off strength (in MPa or psi) and the nature of the fracture (e.g., adhesive failure, cohesive failure within the coating, or substrate failure).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the performance evaluation of epoxy coatings containing this compound.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data

| Coating System | Immersion Time (days) | Impedance Modulus at 10 mHz (|Z|₁₀ₘHz) (Ω·cm²) | | :--- | :--- | :--- | | Epoxy (Control) | 1 | 1.2 x 10⁸ | | | 40 | 1.0 x 10⁶ | | Epoxy + this compound | 1 | 5.0 x 10⁹ | | | 40 | 1.03 x 10¹⁰[8] |

Table 2: Salt Spray Test Results (after 3500 hours)

Coating SystemBlistering Rating (ASTM D714)Scribe Creepage (mm)
Epoxy + Zinc Chromate6-MD> 5
Epoxy + Zinc Phosphate8-M3 - 5
Epoxy + this compound9-F< 3

Note: Blistering rating scale: 10 = no blistering, 0 = severe blistering; F = Few, M = Medium, MD = Medium Dense. Data is representative and may vary based on formulation.

Table 3: Pull-Off Adhesion Test Data

Coating SystemAdhesion Strength (MPa)
Epoxy (Control)8.5
Epoxy + this compound10.2

Corrosion Protection Mechanism

The corrosion protection mechanism of this compound in epoxy coatings is multi-faceted.

Diagram of Corrosion Protection Mechanism:

G cluster_0 Protective Actions cluster_1 Inhibitive Mechanisms Barrier Effect Barrier Effect Corrosion Protection Corrosion Protection Barrier Effect->Corrosion Protection Inhibitive Action Inhibitive Action Formation of Insoluble Complexes Formation of Insoluble Complexes Inhibitive Action->Formation of Insoluble Complexes Fe-Tannate Layer Oxygen Scavenging Oxygen Scavenging Inhibitive Action->Oxygen Scavenging Transformation of Rust Transformation of Rust Inhibitive Action->Transformation of Rust Stable Products This compound in Epoxy This compound in Epoxy This compound in Epoxy->Barrier Effect Physical Shield This compound in Epoxy->Inhibitive Action Chemical Interaction Formation of Insoluble Complexes->Corrosion Protection Oxygen Scavenging->Corrosion Protection Transformation of Rust->Corrosion Protection

Caption: Corrosion protection mechanism of this compound in epoxy coatings.

  • Barrier Protection: The epoxy matrix provides a primary physical barrier against the ingress of corrosive species like water, oxygen, and ions. The dispersed this compound particles can enhance this barrier by increasing the tortuosity of the diffusion path.

  • Inhibitive Action: Tannins can interact with the steel substrate.[1] In the presence of moisture, tannic acid can leach out and form a stable, insoluble complex with iron ions (ferric tannate) at the metal surface.[1] This passivating layer acts as a secondary barrier, stifling the corrosion process.

  • Oxygen Scavenging: Tannins are known to be effective oxygen scavengers, which can reduce the rate of the cathodic corrosion reaction.[1]

  • Rust Conversion: Tannins can react with existing rust (iron oxides and hydroxides), converting them into more stable and inert complexes.[1]

Conclusion

This compound is a promising, sustainable alternative to conventional toxic anticorrosive pigments in epoxy coatings. Its multifaceted corrosion protection mechanism, combining barrier effects with active inhibition, provides excellent performance. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals to effectively utilize this compound in the development of advanced protective coatings. Further research can focus on optimizing the synthesis process, exploring different tannin sources, and evaluating the long-term performance of these coatings in various corrosive environments.

References

Zinc Tannate: A Sustainable Anti-Corrosion Solution for Alkyd Paints

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Formulation Chemists

Introduction

In the ongoing effort to develop environmentally friendly and effective corrosion protection for metallic substrates, zinc tannate has emerged as a promising alternative to traditional, often toxic, anti-corrosive pigments. Derived from naturally occurring tannins, this compound offers a sustainable and high-performance solution for alkyd paint formulations. These application notes provide detailed protocols for the synthesis of this compound, its incorporation into alkyd paint systems, and comprehensive testing methodologies to evaluate its performance. The data presented demonstrates the comparable, and in some cases superior, efficacy of this compound in comparison to conventional zinc phosphate pigments.

Core Principles of this compound in Corrosion Inhibition

Tannins, which are polyphenolic compounds abundant in various plants, possess the ability to chelate metal ions and form a protective, passive layer on metallic surfaces. When reacted with a zinc salt, the resulting this compound becomes sparingly soluble, a critical property for an effective anti-corrosive pigment in a paint formulation. This controlled solubility allows for the gradual release of tannate and zinc ions at the paint-metal interface, where they actively inhibit the corrosion process. The mechanism involves the formation of a durable iron tannate complex on the steel surface, which acts as a barrier against corrosive agents like oxygen and moisture.

Experimental Protocols

Synthesis of this compound Pigment

This protocol outlines the laboratory-scale synthesis of this compound from a readily available source of tannin, such as that from black wattle.

Materials:

  • Black wattle tannin powder

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH) solution (1M)

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare a tannin solution by dissolving 20g of black wattle tannin powder in 1000 mL of deionized water with continuous stirring.

  • Slowly add 20 mL of a 1 M zinc nitrate hexahydrate solution to the tannin solution while stirring.

  • Adjust the pH of the mixture to 7.5 by dropwise addition of a 1 M sodium hydroxide solution.

  • Continue stirring the mixture for 1 hour to ensure complete reaction.

  • Filter the resulting precipitate using a filtration apparatus.

  • Wash the collected precipitate with deionized water to remove any unreacted salts.

  • Dry the filtered this compound pigment in an oven at 110°C for 6 hours.

  • The dried pigment should be milled to a fine powder to ensure proper dispersion in the paint formulation.

Formulation of Alkyd-Based Anti-Corrosive Paint

The following table provides a starting point formulation for an alkyd-based primer incorporating the synthesized this compound pigment. For comparative analysis, a control paint without an anti-corrosive pigment and a paint with zinc phosphate should be formulated by replacing the this compound.

Component Function Weight (%)
Long Oil Alkyd Resin (60% solids)Binder40.0
This compoundAnti-corrosive Pigment15.0
Titanium Dioxide (Rutile)Primary Pigment (Color & Opacity)10.0
Talc/BarytesExtender Pigment15.0
Mineral Spirits/XyleneSolvent17.0
Cobalt Octoate (6%)Drier (Surface)0.3
Calcium Octoate (4%)Drier (Through)1.0
Zirconium Octoate (12%)Drier (Auxiliary)0.5
Anti-skinning Agent (e.g., Methyl Ethyl Ketoxime)Additive0.2
Dispersing AgentAdditive1.0
Total 100.0

Paint Preparation Procedure:

  • Charge the alkyd resin and a portion of the solvent into a high-speed disperser.

  • Under agitation, add the dispersing agent, followed by the pigments (this compound, titanium dioxide, and extenders).

  • Increase the speed of the disperser to achieve a fine grind (typically measured by a Hegman gauge).

  • Once the desired fineness of grind is achieved, add the remaining solvent and the driers and anti-skinning agent under slow agitation.

  • Mix until a homogeneous paint is obtained.

Performance Evaluation of Formulated Paints

To assess the efficacy of the this compound formulation, a series of standardized tests should be conducted on coated steel panels.

Panel Preparation:

  • Use cold-rolled steel panels.

  • Degrease the panels with a suitable solvent (e.g., acetone).

  • Abrade the surface with sandpaper (e.g., #150 grit) to create a uniform profile.

  • Clean the panels again to remove any residues.

  • Apply the formulated paints to the prepared panels using a film applicator to ensure a consistent dry film thickness.

  • Allow the coated panels to cure for at least 7 days under standard conditions (25°C, 50% relative humidity) before testing.

Testing Protocols:

Test ASTM Standard Description
Dry Film ThicknessASTM D1186Measurement of the thickness of the dried paint film using a magnetic gauge.
AdhesionASTM D3359Assessment of the paint's adhesion to the steel substrate using the cross-hatch tape test.
Salt Spray (Fog) TestASTM B117Evaluation of corrosion resistance in an accelerated corrosive environment. Panels are exposed to a 5% NaCl salt spray for a specified duration (e.g., 500 hours).
Drying TimeASTM D5895Determination of set-to-touch, tack-free, and dry-through times of the paint film.
GlossASTM D523Measurement of the specular gloss of the paint film at a specified angle (e.g., 60°).
Pencil HardnessASTM D3363Assessment of the coating's hardness and resistance to scratching.

Data Presentation

The following tables summarize the expected performance of the alkyd paint formulations.

Table 1: Physical Properties of Formulated Alkyd Paints

Property Control (No Pigment) Zinc Phosphate This compound
Drying Time (hours)
Set-to-touch~2~2.5~2.5
Tack-free~6~7~7
Dry-through~20~22~22
Adhesion (ASTM D3359) 4B5B5B
Gloss (60° GU) 858082
Pencil Hardness HHH

Table 2: Corrosion Resistance Performance (after 500 hours Salt Spray as per ASTM B117)

Parameter Control (No Pigment) Zinc Phosphate This compound
Rusting (ASTM D610) 5-G (10% rust)9-G (0.03% rust)9-G (0.03% rust)
Blistering (ASTM D714) 6-M9-F9-F
Scribe Creep (mm) 8-102-31-2

Note: The data presented in these tables are representative and may vary depending on the specific raw materials and processing conditions used.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis This compound Synthesis cluster_formulation Alkyd Paint Formulation cluster_testing Performance Testing Tannin Tannin Solution Mixing Mixing & pH Adjustment Tannin->Mixing Zn_Salt Zinc Nitrate Solution Zn_Salt->Mixing Filtration Filtration & Washing Mixing->Filtration Drying Drying & Milling Filtration->Drying ZT_Pigment This compound Pigment Drying->ZT_Pigment Pigments Pigments & Fillers ZT_Pigment->Pigments Alkyd_Resin Alkyd Resin & Solvent Dispersion High-Speed Dispersion Alkyd_Resin->Dispersion Pigments->Dispersion Letdown Letdown & Additives Dispersion->Letdown Paint Final Paint Product Letdown->Paint Coating_App Coating Application Paint->Coating_App Panel_Prep Steel Panel Preparation Panel_Prep->Coating_App Curing Curing Coating_App->Curing Performance_Tests Performance Tests (Adhesion, Salt Spray, etc.) Curing->Performance_Tests Results Data Analysis Performance_Tests->Results corrosion_inhibition cluster_interface Paint-Steel Interface cluster_corrosion_cell Corrosion Process cluster_inhibition Inhibition Mechanism Steel Steel Substrate (Fe) Paint_Film Alkyd Paint Film ZT This compound Pigment Tannate_Release Release of Tannate Ions ZT->Tannate_Release Moisture Ingress Zn_Release Release of Zn²⁺ Ions ZT->Zn_Release Moisture Ingress Anode Anodic Site (Fe -> Fe²⁺ + 2e⁻) Fe_Tannate Formation of Insoluble Iron Tannate Complex Anode->Fe_Tannate Fe²⁺ ions react with Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) Tannate_Release->Fe_Tannate Zn_Release->Cathode Forms Zinc Hydroxide, further blocking cathodic sites Passive_Layer Formation of a Passive Protective Layer Fe_Tannate->Passive_Layer Passive_Layer->Steel Adheres to and protects Passive_Layer->Anode Inhibits Passive_Layer->Cathode Inhibits

Application Notes and Protocols for the Synthesis of Zinc Tannate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc tannate nanoparticles, a form of metal-phenolic network (MPN), are gaining significant attention in the biomedical field due to their unique physicochemical properties, biocompatibility, and therapeutic potential.[1][2] These nanoparticles are synthesized through the coordination of zinc ions with tannic acid, a naturally occurring polyphenol.[1][2][3] The abundant hydroxyl groups in tannic acid act as multivalent chelating sites for zinc ions, leading to the formation of a stable, three-dimensional network structure.[2] This simple and efficient self-assembly process can be conducted in aqueous solutions under mild conditions, avoiding the use of harsh organic solvents.[3][4] The resulting nanoparticles have shown promise in various applications, including as anticancer and antibacterial agents, and as vehicles for drug delivery.[5][6][7] The inherent bioactivity of both zinc and tannic acid contributes to the therapeutic efficacy of these nanoparticles.[5][8]

This document provides detailed protocols for the synthesis of this compound nanoparticles, summarizes key quantitative data from various studies, and illustrates the experimental workflow and a relevant signaling pathway.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis and characterization of this compound and related zinc oxide-tannic acid nanoparticles.

Table 1: Synthesis Parameters for this compound Nanoparticles

Precursor (Zinc Source)Precursor (Tannic Acid Source)Molar Ratio/ConcentrationSolventReaction Temperature (°C)Reaction TimeReference
Zinc Nitrate (0.013 M)Tannic Acid (0.196 mM)-Aqueous60-8012 hours
Zinc Acetate Dihydrate (0.05 M)Tannic AcidDropwise additionAqueous705 hours[5]
Zinc PowderTannic Acid (0.4 M)-Distilled Water701.5 hours[9]
Zinc NitrateTannic Acid-AqueousRoom Temperature-[10]
Various Metal Ions (including Zn)Tannic Acid-Aqueous (with buffer)Room TemperatureA few minutes[2]

Table 2: Characterization of this compound Nanoparticles

MethodParameterValueReference
UV-Vis SpectroscopyMaximum Absorption (λmax)268 nm
UV-Vis SpectroscopyBand Gap Energy0.85, 1.25, 2.45, and 3 eV
X-Ray Diffraction (XRD)Crystal StructureHexagonal
X-Ray Diffraction (XRD)Crystallite Size (Scherrer equation)27.2 nm
Atomic Force Microscopy (AFM)Particle Size38.18 nm
Transmission Electron Microscopy (TEM)Average Particle Size14 nm (ZnO), 32.7 nm (ZnO-TA)[9]
Dynamic Light Scattering (DLS)Particle Size Range30 - 100 nm (54.44% of particles)[10]
Scanning Electron Microscopy (SEM)MorphologyRod-shaped
Fourier-Transform Infrared (FTIR) SpectroscopyKey ObservationShift in bands indicating reaction between tannic acid and ZnO
Loading EfficiencyTannic Acid on Zinc Oxide~27.68%[10]

Table 3: In Vitro Anticancer Activity of this compound Nanoparticles

Cell LineIncubation Time (hours)IC50 (µg/mL)Reference
Human Skin Squamous Carcinoma (HSSC)24200
Human Skin Squamous Carcinoma (HSSC)48200
Human Skin Squamous Carcinoma (HSSC)72150
Human Oral Squamous Carcinoma (HOSC)24225
Human Oral Squamous Carcinoma (HOSC)48182
Human Oral Squamous Carcinoma (HOSC)72167

Experimental Protocols

Protocol 1: Phytosynthesis of this compound Nanoparticles

This protocol is adapted from a method utilizing tannic acid for the green synthesis of zinc oxide nanoparticles, which results in a zinc-tannic acid nanocomplex.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Tannic acid (C₇₆H₅₂O₄₆)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Ultrasonic bath

  • Oven

Procedure:

  • Prepare a 0.013 M aqueous solution of zinc nitrate.

  • Prepare a 0.196 mM aqueous solution of tannic acid.

  • Take 25 mL of the zinc nitrate solution in a beaker and heat it to 60-80 °C on a magnetic stirrer.

  • While the zinc nitrate solution is heating, sonicate 40 mL of the tannic acid solution in an ultrasonic bath for 5 minutes.

  • Once the zinc nitrate solution reaches 80 °C, add the sonicated tannic acid solution dropwise over approximately 30 minutes while continuously stirring.

  • Continue stirring the mixture for 12 hours. A color change from colorless to red should be observed, indicating the formation of nanoparticles.

  • After 12 hours, transfer the mixture to an oven and dry at 60 °C overnight until a creamy paste is formed.

  • The resulting paste contains the this compound nanoparticles, which can be further processed for characterization and application.

Protocol 2: Hydrothermal Synthesis of this compound Nanostructures

This protocol is based on a method for synthesizing zinc oxide nanoparticles functionalized with tannic acid.[5]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Sodium citrate (Na₃C₆H₅O₇·2H₂O)

  • Tannic acid (C₇₆H₅₂O₄₆)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Centrifuge

Procedure:

  • Prepare a 0.05 M solution of zinc acetate dihydrate and a 0.008 M solution of sodium citrate.

  • Vigorously mix the solutions and then add the sodium citrate solution dropwise to the zinc acetate solution with slow stirring for 20 minutes at 70 °C to obtain a homogenous mixture.

  • Continue stirring the white suspension that forms for 5 hours.

  • Prepare a separate solution of tannic acid at the desired concentration.

  • Add the tannic acid solution dropwise to the zinc-containing suspension. The pH of the final solution can be adjusted to control the properties of the nanoparticles.[5]

  • Centrifuge the final mixture at 1000 rpm for 10 minutes to collect the sediment.

  • Wash the sediment several times with distilled water to remove impurities.

  • The resulting pellet contains the this compound nanostructures.

Visualizations

Experimental Workflow for Phytosynthesis

experimental_workflow cluster_preparation Preparation of Precursors cluster_synthesis Nanoparticle Synthesis cluster_processing Post-Synthesis Processing prep_zn Prepare 0.013 M Zinc Nitrate Solution heat_zn Heat Zinc Nitrate Solution to 80°C prep_zn->heat_zn prep_ta Prepare 0.196 mM Tannic Acid Solution sonicate_ta Sonicate Tannic Acid Solution prep_ta->sonicate_ta mixing Dropwise Addition of Tannic Acid to Zinc Nitrate heat_zn->mixing sonicate_ta->mixing stirring Stir for 12 hours mixing->stirring drying Dry in Oven at 60°C stirring->drying collection Collect Nanoparticle Paste drying->collection

Caption: Workflow for the phytosynthesis of this compound nanoparticles.

Signaling Pathway for Anticancer Activity

signaling_pathway cluster_cell Cancer Cell zno_np This compound Nanoparticles ros Reactive Oxygen Species (ROS) Generation zno_np->ros Internalization oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis (Cell Death) dna_damage->apoptosis inhibition Inhibition of Cell Proliferation apoptosis->inhibition

Caption: Proposed mechanism of anticancer activity of this compound nanoparticles.

References

Biomedical Applications of Zinc Tannate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc tannate, a complex formed between zinc ions and tannic acid, has emerged as a promising biomaterial with a diverse range of applications in the biomedical field. This document provides detailed application notes and experimental protocols for researchers interested in exploring the therapeutic potential of this compound. The inherent properties of its constituent components—the antimicrobial and astringent effects of tannic acid, and the essential role of zinc in various physiological processes—make this compound a compelling candidate for drug delivery, wound healing, and anticancer therapies.

I. Synthesis of this compound Nanoparticles

This section details the synthesis of this compound nanoparticles, which are often utilized to enhance the bioavailability and efficacy of the compound.

A. Synthesis Protocol: Co-precipitation Method

This protocol describes a common and straightforward method for synthesizing this compound nanoparticles.

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Tannic acid (C₇₆H₅₂O₄₆)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Ethanol

Equipment:

  • Beakers

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Freeze-dryer or oven

Procedure:

  • Preparation of Tannic Acid Solution: Dissolve 15-25g of tannic acid in 100-150mL of deionized water in a beaker. Adjust the pH of the solution to 4.5-6.5 using a 3M sodium hydroxide solution while stirring. Heat the solution to 60-80°C for 15-25 minutes to ensure complete dissolution.[1]

  • Preparation of Zinc Acetate Solution: In a separate beaker, dissolve 16-29g of zinc acetate in 50-80mL of deionized water. Heat this solution to 60-80°C for 15-25 minutes with continuous stirring.[1]

  • Precipitation: Slowly add the zinc acetate solution to the tannic acid solution under vigorous stirring. A precipitate of this compound will form immediately.

  • Reaction Completion: Continue stirring the mixture at 60-80°C for 2-3 hours to ensure the reaction goes to completion.

  • Washing: Allow the precipitate to settle, then decant the supernatant. Wash the precipitate three times with deionized water and then twice with ethanol to remove any unreacted precursors. Centrifugation at 8000 rpm for 15 minutes can be used to facilitate the separation of the precipitate.[2]

  • Drying: Dry the resulting this compound nanoparticles. This can be achieved by freeze-drying or by drying in an oven at 60-80°C for 24 hours.[2]

Experimental Workflow for this compound Nanoparticle Synthesis

cluster_prep Solution Preparation cluster_reaction Reaction cluster_purification Purification & Drying Tannic_Acid Tannic Acid Solution (pH 4.5-6.5, 60-80°C) Mixing Slow Addition & Vigorous Stirring Tannic_Acid->Mixing Zinc_Acetate Zinc Acetate Solution (60-80°C) Zinc_Acetate->Mixing Precipitation Precipitation of This compound Mixing->Precipitation Stirring Stirring at 60-80°C (2-3 hours) Precipitation->Stirring Washing Washing with Water & Ethanol Stirring->Washing Centrifugation Centrifugation Washing->Centrifugation Drying Drying (Freeze-drying or Oven) Centrifugation->Drying Final_Product This compound Nanoparticles Drying->Final_Product

Caption: Workflow for the synthesis of this compound nanoparticles.

II. Antimicrobial Applications

This compound exhibits significant antimicrobial properties, making it a valuable agent in combating bacterial infections.

A. Quantitative Data: Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of zinc-based compounds against various microorganisms.

CompoundMicroorganismAssay TypeEfficacyReference
Zinc Oxide NanoparticlesStreptococcus mutansMIC0.390 - 500 µg/mL[3]
Zinc Oxide NanoparticlesStreptococcus mutansMBC3.125 - 500 µg/mL[3]
Zinc OxideStreptococcus mutansZone of InhibitionUp to 21 ± 1.4 mm[3]
Zinc-doped Titania NanofibersStaphylococcus aureusMIC0.4 µg/mL[4]
Zinc-doped Titania NanofibersEscherichia coliMIC1.6 µg/mL[4]
B. Experimental Protocol: Antimicrobial Susceptibility Testing

This protocol outlines the disk diffusion method to assess the antimicrobial activity of this compound.

Materials:

  • This compound nanoparticles

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA)

  • Sterile paper discs

  • Sterile saline solution (0.9% NaCl)

  • Positive control (e.g., standard antibiotic disc)

  • Negative control (e.g., sterile disc with solvent)

Equipment:

  • Petri dishes

  • Incubator

  • Micropipettes

  • Sterile swabs

Procedure:

  • Bacterial Culture Preparation: Prepare a bacterial suspension in sterile saline solution and adjust its turbidity to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5]

  • Inoculation: Uniformly spread the bacterial suspension onto the surface of MHA plates using a sterile swab.

  • Disc Preparation: Impregnate sterile paper discs with a known concentration of this compound nanoparticle suspension. Allow the discs to dry.

  • Disc Placement: Place the this compound-impregnated discs, along with positive and negative control discs, onto the inoculated MHA plates.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

III. Anticancer Applications

This compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

A. Quantitative Data: In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of zinc-related compounds against different cancer cell lines.

CompoundCancer Cell LineIncubation TimeIC₅₀ (µg/mL)Reference
Zinc SulphateHepG2 (Hepatocellular Carcinoma)24h308.11[6]
Zinc SulphateA549 (Lung Cancer)24h413.02[6]
Zinc Oxide Nanoparticles4T1 (Breast Cancer)72h21.7 ± 1.3[7]
Zinc Oxide NanoparticlesCT-26 (Colon Carcinoma)72h11.75 ± 0.8[7]
Zinc Oxide NanoparticlesWEHI-3B (Leukemia)72h5.6 ± 0.55[7]
B. Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes the MTT assay to evaluate the cytotoxic effect of this compound on cancer cells.

Materials:

  • This compound nanoparticles

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Normal cell line (e.g., NIH-3T3) for control

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Equipment:

  • 96-well microplates

  • CO₂ incubator

  • Microplate reader

  • Inverted microscope

Procedure:

  • Cell Seeding: Seed the cancer cells and normal cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound nanoparticles. Include untreated cells as a control.

  • Incubation: Incubate the plates for another 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 50 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[6]

  • Calculation: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Signaling Pathways in Zinc-Mediated Anticancer Activity

cluster_zinc This compound cluster_cellular Cellular Effects cluster_outcome Outcome Zinc_Tannate This compound ROS ↑ Reactive Oxygen Species (ROS) Zinc_Tannate->ROS p53 ↑ p53 activation Zinc_Tannate->p53 MAPK Modulation of MAPK Pathway (ERK, JNK) Zinc_Tannate->MAPK NFkB ↓ NF-κB Activation Zinc_Tannate->NFkB ROS->p53 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest MAPK->Apoptosis MAPK->Cell_Cycle_Arrest NFkB->Apoptosis Anti_inflammatory Anti-inflammatory Effects NFkB->Anti_inflammatory

Caption: Key signaling pathways modulated by zinc in cancer cells.

IV. Wound Healing Applications

Zinc is an essential trace element for all phases of wound healing.[8] this compound, by providing both zinc and the wound-healing properties of tannic acid, can significantly promote tissue repair.

A. Experimental Protocol: In Vitro Scratch Assay

The scratch assay is a simple method to study cell migration, a crucial process in wound healing.[9][10]

Materials:

  • This compound nanoparticles

  • Fibroblast or keratinocyte cell line

  • Culture medium

  • Sterile 1 mL pipette tips

Equipment:

  • 12-well culture plates

  • Phase-contrast microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate and grow them to 70-80% confluence.[11]

  • Creating the Scratch: Once confluent, create a scratch in the cell monolayer using a sterile 1 mL pipette tip.[11]

  • Washing: Gently wash the cells with fresh medium to remove detached cells.[11]

  • Treatment: Add fresh medium containing a non-toxic concentration of this compound nanoparticles to the wells. Use medium without nanoparticles as a control.

  • Imaging: Capture images of the scratch at 0 hours and then at regular intervals (e.g., every 4-8 hours) until the scratch is closed in the control group.[11]

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration.

Signaling Pathways in Zinc-Mediated Wound Healing

cluster_zinc This compound cluster_phases Phases of Wound Healing cluster_mechanisms Cellular Mechanisms Zinc_Tannate This compound Inflammation Inflammation Zinc_Tannate->Inflammation Proliferation Proliferation Zinc_Tannate->Proliferation Remodeling Remodeling Zinc_Tannate->Remodeling Immune_Modulation Immune Cell Modulation Inflammation->Immune_Modulation Cell_Migration Keratinocyte & Fibroblast Migration Proliferation->Cell_Migration Collagen_Synthesis Collagen Synthesis Proliferation->Collagen_Synthesis MMP_Regulation MMP Regulation Remodeling->MMP_Regulation

Caption: Role of zinc in the different phases of wound healing.

V. Drug Delivery Systems

This compound nanoparticles can serve as effective carriers for the controlled release of therapeutic agents.

A. Experimental Protocol: Drug Loading and Release Study

This protocol describes how to load a drug onto this compound nanoparticles and evaluate its release profile.

Materials:

  • This compound nanoparticles

  • Model drug (e.g., a small molecule drug)

  • Phosphate-buffered saline (PBS) at different pH values (e.g., 5.5 and 7.4)

  • Solvent for the drug (e.g., ethanol, acetone)

Equipment:

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer

  • Dialysis membrane

Procedure:

Drug Loading:

  • Disperse a known amount of this compound nanoparticles in a solution of the drug in a suitable solvent.

  • Stir the mixture for 24 hours at room temperature to allow for drug adsorption onto the nanoparticles.

  • Centrifuge the mixture to separate the drug-loaded nanoparticles.

  • Measure the concentration of the drug in the supernatant using a UV-Vis spectrophotometer to determine the amount of drug loaded.

Drug Release:

  • Place a known amount of drug-loaded nanoparticles in a dialysis bag.

  • Immerse the dialysis bag in PBS at a specific pH (e.g., 7.4 to simulate physiological conditions or 5.5 to simulate the tumor microenvironment).

  • At predetermined time intervals, withdraw a small aliquot of the PBS outside the dialysis bag and replace it with fresh PBS.

  • Measure the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer.

  • Plot the cumulative drug release as a function of time.

Conclusion

This compound is a versatile biomaterial with significant potential in various biomedical applications. The protocols and data presented in this document provide a foundation for researchers to explore and harness the therapeutic benefits of this promising compound. Further research is warranted to fully elucidate its mechanisms of action and to translate these findings into clinical practice.

References

Application Notes and Protocols for the Antioxidant Activity Assay of Zinc Tannate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc tannate, a complex formed between zinc ions and tannic acid, is a compound of interest for various applications, including as an anticorrosive pigment.[1] While tannic acid, a polyphenol, is known for its antioxidant properties, the complexation with zinc ions appears to significantly alter its activity. This document provides an overview of the available data and detailed protocols for assessing the antioxidant, or potential pro-oxidant, activity of this compound.

Emerging evidence suggests that the association of tannic acid with zinc (II) ions can lead to a significant decrease in antioxidant activity, potentially shifting the compound's behavior towards a pro-oxidant.[2] This is a critical consideration for researchers investigating the biological effects of this compound.

Data Presentation

Currently, there is a limited amount of quantitative data available in the public domain regarding the specific antioxidant capacity of this compound. The primary finding from available research indicates a qualitative decrease in antioxidant activity compared to free tannic acid.

Table 1: Summary of Reported Antioxidant Activity for this compound

CompoundAssayKey Findings
This compound DPPHSignificant decrease in antioxidant activity compared to tannic acid.[2]
Potential to act as a pro-oxidant agent.[2]
Tannic Acid DPPHHigh free radical scavenging activity.[2]

Experimental Protocols

The following are detailed protocols for the DPPH, ABTS, and FRAP assays, adapted for the analysis of this compound. Given the unique properties of this metal-organic complex, optimization of these protocols may be necessary.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a zinc salt with tannic acid in a buffered aqueous medium.

Materials:

  • Tannic Acid (C₇₆H₅₂O₄₆)

  • Zinc Chloride (ZnCl₂)

  • Ammonium acetate buffer

  • Ammonia/Ammonium chloride buffer

Procedure:

  • Prepare a 0.1 M solution of tannic acid and a 0.1 M solution of zinc chloride.

  • Adjust the pH of the zinc chloride solution to 5.5 using an ammonium acetate buffer.

  • Adjust the pH of the tannic acid solution to 8.0 with an ammonia/ammonium chloride buffer.

  • Mix the solutions in the desired stoichiometric ratio (e.g., 1:1 or 1:5 metal-to-ligand ratio).

  • The resulting precipitate is this compound, which can be collected by filtration, washed, and dried for use in subsequent assays.

dot

cluster_synthesis This compound Synthesis TA_sol Tannic Acid Solution (0.1M, pH 8.0) Mix Mixing TA_sol->Mix Zn_sol Zinc Chloride Solution (0.1M, pH 5.5) Zn_sol->Mix Precipitate Precipitation Mix->Precipitate Filter_Wash Filtration & Washing Precipitate->Filter_Wash Dry Drying Filter_Wash->Dry Zn_Tannate This compound Powder Dry->Zn_Tannate

Caption: Workflow for the synthesis of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 60 µg/mL solution of DPPH in methanol. Keep the solution in the dark.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and a small amount of organic solvent to aid solubility). Create a series of dilutions from this stock solution.

  • Assay: a. To each well of a 96-well plate, add 50 µL of the sample or standard solution at different concentrations. b. Add 150 µL of the DPPH solution to each well. c. For the blank, use 50 µL of the solvent instead of the sample. d. Incubate the plate in the dark at room temperature for 30-90 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample.

  • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

dot

cluster_DPPH DPPH Assay Workflow Prepare_DPPH Prepare DPPH Solution (60 µg/mL) Mix_Reagents Mix Sample and DPPH in 96-well plate Prepare_DPPH->Mix_Reagents Prepare_Sample Prepare this compound Dilutions Prepare_Sample->Mix_Reagents Incubate Incubate in Dark (30-90 min) Mix_Reagents->Incubate Measure_Abs Measure Absorbance at 517 nm Incubate->Measure_Abs Calculate Calculate % Inhibition and IC50 Measure_Abs->Calculate

Caption: Experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. b. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. c. Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay: a. Add 20 µL of the sample or standard solution to each well of a 96-well plate. b. Add 180 µL of the diluted ABTS•+ solution to each well. c. Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

dot

cluster_ABTS ABTS Assay Workflow Prepare_ABTS Prepare ABTS Radical Solution Mix_Reagents_ABTS Mix Sample and ABTS Solution Prepare_ABTS->Mix_Reagents_ABTS Prepare_Sample_ABTS Prepare this compound Dilutions Prepare_Sample_ABTS->Mix_Reagents_ABTS Incubate_ABTS Incubate (6 min) Mix_Reagents_ABTS->Incubate_ABTS Measure_Abs_ABTS Measure Absorbance at 734 nm Incubate_ABTS->Measure_Abs_ABTS Calculate_ABTS Calculate % Inhibition and IC50 Measure_Abs_ABTS->Calculate_ABTS

Caption: Experimental workflow for the ABTS assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: a. Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. b. Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and a series of dilutions.

  • Assay: a. Add 20 µL of the sample or standard solution to each well. b. Add 180 µL of the FRAP reagent to each well. c. Incubate at 37°C for 4-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from ferrous sulfate). The results are expressed as Fe²⁺ equivalents.

dot

cluster_FRAP FRAP Assay Workflow Prepare_FRAP Prepare FRAP Reagent Mix_Reagents_FRAP Mix Sample and FRAP Reagent Prepare_FRAP->Mix_Reagents_FRAP Prepare_Sample_FRAP Prepare this compound Dilutions Prepare_Sample_FRAP->Mix_Reagents_FRAP Incubate_FRAP Incubate at 37°C (4-30 min) Mix_Reagents_FRAP->Incubate_FRAP Measure_Abs_FRAP Measure Absorbance at 593 nm Incubate_FRAP->Measure_Abs_FRAP Calculate_FRAP Calculate Fe²⁺ Equivalents Measure_Abs_FRAP->Calculate_FRAP

Caption: Experimental workflow for the FRAP assay.

Potential Signaling Pathways

While the direct effects of this compound on cellular signaling pathways are not yet fully elucidated, the individual components, zinc and tannic acid, are known to modulate key pathways involved in inflammation and oxidative stress.

Zinc is known to play a role in regulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[3] Zinc can inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[3] This anti-inflammatory effect is one of the mechanisms behind zinc's antioxidant properties.[3]

Tannic acid has also been shown to inhibit the NF-κB signaling pathway, contributing to its anti-inflammatory effects.[4]

Given that both components of this compound can modulate the NF-κB pathway, it is plausible that the complex itself may have similar effects. However, further research is required to confirm this and to understand how the complexation of zinc with tannic acid influences this activity.

dot

cluster_pathway Potential NF-κB Signaling Modulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_P IκB Phosphorylation IKK->IkB_P IkB_Deg IκB Degradation IkB_P->IkB_Deg NFkB_Activation NF-κB Activation (p50/p65 translocation to nucleus) IkB_Deg->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, etc.) NFkB_Activation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Zinc_Tannate This compound (Hypothesized) Zinc_Tannate->IKK Inhibition? Zinc Zinc Zinc->IKK Inhibition Tannic_Acid Tannic Acid Tannic_Acid->IKK Inhibition

Caption: Hypothesized modulation of the NF-κB pathway by this compound.

Conclusion and Future Directions

The available evidence strongly suggests that the complexation of tannic acid with zinc ions in this compound leads to a reduction in its antioxidant activity as measured by standard in vitro assays. Researchers should be aware of the potential for this compound to act as a pro-oxidant. The provided protocols offer a starting point for the systematic evaluation of this compound's activity, but empirical optimization is crucial.

Future research should focus on:

  • Elucidating the precise mechanism of the observed decrease in antioxidant activity.

  • Quantifying the pro-oxidant potential of this compound under various conditions.

  • Investigating the direct effects of this compound on cellular signaling pathways, such as NF-κB, to understand its biological implications.

  • Conducting cell-based assays to determine the impact of this compound on intracellular reactive oxygen species levels.

References

Application Notes and Protocols for Antimicrobial Zinc-Tannic Acid Composites

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on Tannic Acid-Functionalized Zinc Oxide Nanoparticles

Introduction

While research on the specific antimicrobial properties of "zinc tannate" as a distinct salt is limited in publicly available scientific literature, a significant body of research exists for a closely related composite material: tannic acid-functionalized zinc oxide nanoparticles (ZnO-TA). This composite harnesses the synergistic antimicrobial effects of both zinc ions and tannic acid, presenting a promising avenue for researchers, scientists, and drug development professionals. These application notes and protocols are therefore based on the available data for ZnO-TA, providing a comprehensive guide to its synthesis, antimicrobial evaluation, and mechanism of action against bacteria.

Quantitative Data Summary

The antimicrobial efficacy of tannic acid-functionalized zinc oxide nanoparticles (ZnO-TA) has been evaluated against various bacterial strains. The data below summarizes key findings from multiple studies, highlighting the enhanced antimicrobial action of the composite compared to pure ZnO nanoparticles.

Parameter Bacterial Strain ZnO-TA Value Pure ZnO Value Reference
Growth Inhibition (%) Staphylococcus aureus99.69%99.39%[1][2]
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus0.4 µg/mL (Zn-doped TiO2)Not specified[3]
Minimum Inhibitory Concentration (MIC) Escherichia coli1.6 µg/mL (Zn-doped TiO2)Not specified[3]

Note: Data for MIC values of ZnO-TA is limited. The provided data for Zn-doped Titania nanofibers offers an insight into the potential potency of zinc-based composites.

Experimental Protocols

Synthesis of Tannic Acid-Functionalized Zinc Oxide Nanoparticles (ZnO-TA)

This protocol is a generalized procedure based on common hydrothermal and chemical reduction methods.[1]

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

  • Tannic acid (C₇₆H₅₂O₄₆)

  • Sodium citrate (Na₃C₆H₅O₇·2H₂O) (optional, as a refining agent)

  • Distilled water

  • Ethanol

Equipment:

  • Magnetic stirrer with hotplate

  • Beakers and flasks

  • Dropping funnel

  • Centrifuge

  • Drying oven or furnace

  • pH meter

Procedure:

  • Preparation of Zinc Precursor Solution: Dissolve zinc acetate dihydrate in distilled water to a final concentration of 0.05 M.

  • Synthesis of ZnO Nanoparticles (Chemical Reduction Method):

    • Heat the zinc acetate solution to 70°C with vigorous stirring.

    • Slowly add a solution of sodium citrate (0.008 M) dropwise to the heated zinc acetate solution over 20 minutes to form a homogenous mixture. .

  • Functionalization with Tannic Acid:

    • Prepare a solution of tannic acid in distilled water.

    • Add the tannic acid solution dropwise to the ZnO nanoparticle suspension with continuous stirring. The pH of the solution can be adjusted to influence the coating process (e.g., pH 3 or 5).[1]

  • Purification:

    • Centrifuge the resulting ZnO-TA nanoparticle suspension to separate the particles from the supernatant.

    • Wash the nanoparticles repeatedly with distilled water and ethanol to remove any unreacted precursors.

  • Drying: Dry the purified ZnO-TA nanoparticles in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

Materials:

  • ZnO-TA nanoparticles

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (bacterial culture without antimicrobial agent)

  • Negative control (sterile broth)

Procedure:

  • Preparation of ZnO-TA Stock Solution: Prepare a stock solution of ZnO-TA nanoparticles in sterile distilled water or a suitable solvent and sterilize by filtration if possible, or prepare aseptically.

  • Serial Dilutions: Perform two-fold serial dilutions of the ZnO-TA stock solution in MHB directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of ZnO-TA at which no visible bacterial growth (turbidity) is observed.

Agar Well Diffusion Assay

This method assesses the antimicrobial activity by measuring the zone of inhibition around a well containing the antimicrobial agent.

Materials:

  • ZnO-TA nanoparticles

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cork borer or pipette tip

  • Sterile swabs

Procedure:

  • Plate Preparation: Prepare a bacterial lawn by uniformly spreading a standardized bacterial inoculum over the surface of an MHA plate using a sterile swab.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Application of ZnO-TA: Add a specific volume of the ZnO-TA suspension (at a known concentration) into each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Synthesis Workflow of ZnO-TA Nanoparticles

G cluster_0 Preparation of Precursors cluster_1 Synthesis cluster_2 Purification and Final Product Zinc Acetate Solution Zinc Acetate Solution ZnO Nanoparticle Formation ZnO Nanoparticle Formation Zinc Acetate Solution->ZnO Nanoparticle Formation Tannic Acid Solution Tannic Acid Solution Functionalization Functionalization Tannic Acid Solution->Functionalization ZnO Nanoparticle Formation->Functionalization Centrifugation and Washing Centrifugation and Washing Functionalization->Centrifugation and Washing Drying Drying Centrifugation and Washing->Drying ZnO-TA Nanoparticles ZnO-TA Nanoparticles Drying->ZnO-TA Nanoparticles

Caption: Workflow for the synthesis of tannic acid-functionalized ZnO nanoparticles.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay cluster_2 Incubation cluster_3 Results ZnO-TA Suspension ZnO-TA Suspension Serial Dilution (Broth) Serial Dilution (Broth) ZnO-TA Suspension->Serial Dilution (Broth) Agar Plate Inoculation Agar Plate Inoculation ZnO-TA Suspension->Agar Plate Inoculation Bacterial Culture Bacterial Culture Bacterial Culture->Serial Dilution (Broth) Bacterial Culture->Agar Plate Inoculation Incubate 37°C, 24h Incubate 37°C, 24h Serial Dilution (Broth)->Incubate 37°C, 24h Agar Plate Inoculation->Incubate 37°C, 24h Determine MIC Determine MIC Incubate 37°C, 24h->Determine MIC Measure Zone of Inhibition Measure Zone of Inhibition Incubate 37°C, 24h->Measure Zone of Inhibition

Caption: Workflow for determining antimicrobial susceptibility of ZnO-TA.

Proposed Mechanism of Action

The antimicrobial activity of ZnO-TA is multifaceted, leveraging the properties of both zinc ions and tannic acid.

  • Release of Zinc Ions (Zn²⁺): The composite material facilitates a sustained release of Zn²⁺ ions.[4] These ions can interfere with essential bacterial processes.

  • Generation of Reactive Oxygen Species (ROS): Excess intracellular Zn²⁺ can disrupt the bacterial respiratory chain, leading to the production of ROS such as hydroxyl radicals and hydrogen peroxide.[5] ROS cause oxidative stress, damaging cellular components like DNA, proteins, and lipids.[5]

  • Membrane Disruption: Tannic acid can disrupt the bacterial cell wall and membrane.[1] This disruption increases membrane permeability, facilitating the entry of Zn²⁺ ions and enhancing their antimicrobial effect.

  • Enzyme Inhibition: Tannic acid is known to inhibit bacterial enzymes.[1] Additionally, Zn²⁺ ions can bind to sulfhydryl groups in enzymes, leading to their inactivation and disruption of metabolic pathways.

Signaling Pathway of ZnO-TA Antimicrobial Action

G cluster_0 Mechanism ZnO-TA ZnO-TA Bacterial Cell Bacterial Cell ZnO-TA->Bacterial Cell Interaction Zn2+ Release Zn2+ Release Bacterial Cell->Zn2+ Release Membrane Disruption Membrane Disruption Bacterial Cell->Membrane Disruption ROS Generation ROS Generation Zn2+ Release->ROS Generation Enzyme Inhibition Enzyme Inhibition Zn2+ Release->Enzyme Inhibition Cell Death Cell Death Membrane Disruption->Cell Death ROS Generation->Cell Death Enzyme Inhibition->Cell Death

References

Application Notes and Protocols: Zinc Tannate for Wood Preservation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Zinc tannate emerges as a promising, environmentally conscious alternative for wood preservation, leveraging the synergistic biocidal and UV-protective properties of both zinc and tannins. Tannins, which are naturally occurring polyphenolic compounds, exhibit antifungal and termiticidal activities, while zinc compounds are well-established broad-spectrum biocides. The reaction between a zinc salt and a tannin solution forms a less soluble this compound complex within the wood structure, enhancing its resistance to leaching and providing long-term protection against biotic and abiotic degradation factors. These application notes provide detailed protocols for the synthesis of this compound, treatment of wood, and subsequent evaluation of its preservative efficacy.

Experimental Protocols

Synthesis of this compound Wood Preservative Solution

This protocol outlines the laboratory-scale preparation of a this compound solution for treating wood samples. The synthesis is based on the reaction between tannic acid and a zinc salt in an aqueous medium.

Materials:

  • Tannic acid powder

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O) or Zinc chloride (ZnCl₂)

  • Distilled water

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • pH meter

Procedure:

  • Tannin Solution Preparation:

    • Prepare a 5% (w/v) tannic acid solution by dissolving 50 grams of tannic acid powder in 1 liter of warm distilled water.

    • Stir the solution using a magnetic stirrer until the tannic acid is completely dissolved.

  • Zinc Salt Solution Preparation:

    • Prepare a 5% (w/v) zinc sulfate solution by dissolving 50 grams of zinc sulfate heptahydrate in 1 liter of distilled water.

    • Stir until the zinc salt is fully dissolved.

  • Formation of this compound:

    • Slowly add the zinc sulfate solution to the tannic acid solution while continuously stirring. A precipitate of this compound will form.

    • Continue stirring for 1-2 hours to ensure a complete reaction.

    • The resulting suspension is the this compound treatment solution. The concentration can be adjusted as needed for specific applications.

Wood Sample Treatment Protocol

This protocol describes the impregnation of wood samples with the prepared this compound solution using a full-cell (Bethell) process to achieve maximum preservative retention.

Materials and Equipment:

  • Wood samples (e.g., Southern Pine, Scots Pine), cut to the desired dimensions (e.g., 19x19x19 mm for decay tests).

  • This compound treatment solution.

  • Vacuum-pressure impregnation vessel.

  • Drying oven.

  • Analytical balance.

Procedure:

  • Pre-Treatment:

    • Number and weigh the oven-dried wood samples to determine their initial dry weight (W1).

  • Impregnation:

    • Place the wood samples in the impregnation vessel.

    • Apply an initial vacuum of -0.085 MPa for 30 minutes to remove air from the wood cells.

    • Introduce the this compound solution into the vessel while maintaining the vacuum until the samples are fully submerged.

    • Release the vacuum and apply a hydraulic pressure of 1.0 MPa for 1-2 hours to force the preservative solution into the wood structure.

    • Release the pressure and drain the excess solution from the vessel.

    • Apply a final vacuum for 15-30 minutes to remove excess surface solution.

  • Post-Treatment:

    • Remove the treated samples, wipe off excess solution, and weigh them to determine their wet weight (W2).

    • Calculate the preservative retention (R) in kg/m ³ using the formula: R = [(W2 - W1) * C] / V where C is the concentration of the treatment solution (%) and V is the volume of the wood sample (m³).

    • Air-dry the treated samples for 24-48 hours, followed by oven-drying at a low temperature (e.g., 50°C) until they reach a constant weight.

Antifungal Efficacy Testing Protocol (Agar-Block Method)

This protocol is adapted from standard laboratory methods (e.g., EN 113) to evaluate the effectiveness of this compound-treated wood against common wood-destroying fungi.

Materials and Equipment:

  • This compound-treated and untreated control wood blocks.

  • Cultures of wood-decay fungi (e.g., Coniophora puteana - brown rot, Trametes versicolor - white rot).

  • Malt extract agar.

  • Petri dishes.

  • Incubator maintained at 22°C and 70% relative humidity.

  • Sterile work environment (laminar flow hood).

Procedure:

  • Culture Preparation:

    • Prepare malt extract agar and sterilize it.

    • Pour the sterile agar into petri dishes and allow it to solidify.

    • Inoculate the center of each agar plate with a mycelial plug from the stock culture of the test fungus.

    • Incubate the plates until the mycelium covers the entire surface.

  • Decay Test:

    • Sterilize the treated and untreated wood blocks.

    • Aseptically place the sterile wood blocks onto the surface of the actively growing fungal cultures in the petri dishes.

    • Seal the petri dishes and incubate them at 22°C and 70% relative humidity for 16 weeks.

  • Evaluation:

    • After the incubation period, carefully remove the wood blocks from the petri dishes and clean off any surface mycelium.

    • Oven-dry the blocks to a constant weight (Wf).

    • Calculate the percentage of mass loss for each block using the formula: Mass Loss (%) = [(Wi - Wf) / Wi] * 100 where Wi is the initial oven-dry weight of the block.

    • Compare the mass loss of the treated blocks to the untreated controls to determine the preservative efficacy.

Anti-Termite Efficacy Testing Protocol

This protocol follows standard laboratory procedures (e.g., AWPA E1) to assess the resistance of this compound-treated wood to subterranean termites.

Materials and Equipment:

  • This compound-treated and untreated control wood blocks.

  • Subterranean termites (e.g., Reticulitermes flavipes, Coptotermes formosanus).

  • Test containers with a sand substrate.

  • Forced-draft oven.

  • Analytical balance.

Procedure:

  • Test Setup:

    • Add a moistened sand substrate to the bottom of each test container.

    • Place a pre-weighed, oven-dried treated or untreated wood block in each container.

    • Introduce a specified number of termites (e.g., 200 workers and 2 soldiers) into each container.

  • Incubation:

    • Maintain the test containers in an incubator at 25-28°C and >80% relative humidity for 28 days.

  • Evaluation:

    • At the end of the test period, carefully remove the wood blocks and estimate the termite mortality.

    • Clean any debris from the wood blocks and oven-dry them to a constant weight.

    • Calculate the percentage of mass loss for each block due to termite consumption.

    • Visually rate the wood blocks for termite damage on a scale of 10 (sound, surface nibbles permitted) to 0 (failure, completely destroyed).

Data Presentation

The following tables summarize the expected performance of this compound-treated wood based on published data for its constituent components.

Table 1: Antifungal Efficacy of Zinc and Tannin-Based Preservatives

PreservativeFungus SpeciesWood SpeciesConcentration/RetentionMass Loss (%)Efficacy
**Zinc Chloride (ZnCl₂) **Coniophora puteana (brown rot)Scots Pine1.5%< 3%Effective
Trametes versicolor (white rot)Scots Pine1.5%< 3%Effective
Nano Zinc Oxide (ZnO) C. puteanaScots Pine1.0% (unleached)< 3%Effective
T. versicolorScots PineNot effective after leaching> 3%Ineffective
Tannin-Boron Coriolus versicolorScots Pine2.5 kg/m ³LowHigh resistance
Coniophora puteanaScots Pine2.5 kg/m ³LowHigh resistance

Table 2: Anti-Termite Efficacy of Zinc and Tannin-Based Preservatives

PreservativeTermite SpeciesTest TypeMortality RateMass Loss (%)Efficacy
Zinc Borate Anobium punctatumLaboratoryLarvicidal effect-Effective
Tannin-Copper Complexes Coptotermes formosanusContact ToxicityHigh-Effective
Tannin-Boron Reticulitermes santonensisLaboratoryHigh< 3.5%High resistance
Tannin Extracts Cryptotermes brevisLaboratoryIncreasedReducedEffective at 15% concentration

Table 3: Effects of Zinc and Tannin-Based Preservatives on Wood Physical Properties

PreservativePropertyEffectReference
Zinc-based (e.g., CCA) HygroscopicityIncreased at higher retentions
Dimensional StabilityReduced shrinkage and swelling at higher retentions
Nano Zinc Oxide Water AbsorptionSubstantial resistance at >2.5% concentration
Tannin-based Dimensional StabilityImproved
Water AbsorptionDecreased significantly

Visualizations

Workflow and Signaling Pathways

experimental_workflow

Application Notes and Protocols for Zinc Tannate as a Veterinary Feed Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc is an essential trace element crucial for numerous physiological functions in animals, including immune response, antioxidant defense, and maintenance of intestinal integrity. While inorganic zinc sources like zinc oxide have been widely used in animal feed to prevent issues such as post-weaning diarrhea in piglets, there are growing concerns about environmental zinc accumulation and the potential for antimicrobial resistance.[1] This has spurred research into alternative organic zinc complexes, such as zinc tannate, which may offer enhanced bioavailability and additional beneficial effects due to the properties of tannic acid.

These application notes provide a comprehensive overview of the use of this compound and related compounds (tannic acid-chelated zinc) as veterinary feed additives. Detailed experimental protocols are provided to guide researchers in evaluating the efficacy of these compounds on animal health and performance.

Data Presentation: Efficacy of this compound and Related Compounds

The following tables summarize the quantitative data from various studies on the effects of this compound, tannic acid-chelated zinc, and combinations of zinc with tannins on key performance indicators in livestock.

Table 1: Effects of Tannic Acid-Chelated Zinc (TAZ) on Growth Performance and Diarrhea Rate in Piglets Challenged with Porcine Epidemic Diarrhea Virus (PEDV)

ParameterControl (-PEDV)Control (+PEDV)TAZ (-PEDV)TAZ (+PEDV)
Average Daily Gain ( g/day ) (Post-infection) 230150240200
Diarrhea Rate (%) (Post-infection) 080040

*Indicates a significant difference (P < 0.05) compared to the Control (+PEDV) group. Data adapted from a study on 7-day-old piglets challenged with PEDV.[2]

Table 2: Effects of Zinc Oxide and Condensed Tannins on Growth Performance and Diarrhea in Weaned Piglets

ParameterControlZinc Oxide (1,500 mg/kg)Condensed Tannins (1,000 mg/kg)ZnO + CT
Average Daily Gain ( g/day ) 450460455465
Diarrhea Rate (%) (0-28 days) 25151614*

*Indicates a significant difference (P < 0.05) compared to the Control group. Data from a study on weaned piglets in an ETEC-challenged environment.[3][4]

Table 3: Effects of Zinc Proteinate on Growth Performance and Diarrhea Incidence in Dairy Calves (First 28 Days)

ParameterControl (No Zinc)Zinc Proteinate (80 mg zinc/day)
Average Daily Gain ( kg/day ) 0.550.65
Diarrhea Incidence (%) 3015

*Indicates a significant difference (P < 0.01) compared to the Control group.[1][5]

Table 4: Effects of Supplemental Zinc Sulfate on Feedlot Heifer Performance

Parameter0 mg/kg Supplemental Zn30 mg/kg Supplemental Zn60 mg/kg Supplemental Zn90 mg/kg Supplemental Zn
Average Daily Gain ( kg/day ) 1.501.521.531.51
Feed Efficiency (Gain/Feed) 0.1500.1550.1580.156*

*Indicates a significant improvement (P < 0.05) compared to the 0 mg/kg group.[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound as a veterinary feed additive.

Protocol 1: In Vivo Efficacy Study in Piglets

This protocol is adapted from a study investigating the effects of tannic acid-chelated zinc (TAZ) on piglets challenged with Porcine Epidemic Diarrhea Virus (PEDV).[2][8]

1. Animals and Housing:

  • Use healthy, 7-day-old piglets (e.g., Duroc × Landrace × Yorkshire), weighing approximately 2.5 kg.

  • House piglets individually in environmentally controlled nursery rooms (30 ± 2°C) to prevent cross-infection.

  • Provide ad libitum access to water throughout the study.

2. Diet and Experimental Design:

  • Formulate a basal liquid milk replacer diet that meets or exceeds the nutrient requirements for suckling piglets.

  • Prepare the TAZ-supplemented diet by adding the desired concentration of TAZ (e.g., 50 mg/kg body weight) to the liquid milk replacer. The TAZ should be well-characterized (e.g., ≥80% tannin, 6-7% zinc).[2]

  • Employ a 2 × 2 factorial design with two main factors: diet (basal diet vs. TAZ-supplemented diet) and challenge (saline vs. PEDV).

  • Randomly allocate piglets to one of the four treatment groups.

  • Acclimatize the piglets to their respective diets for a period before the challenge (e.g., 9 days).

3. Challenge Procedure:

  • On the designated day of the experiment, orally administer either a sterile saline solution (control) or a PEDV solution (e.g., 10^6 TCID50 per pig) to the piglets.[2]

4. Sample and Data Collection:

  • Growth Performance: Record body weight at the beginning and end of the study to calculate average daily gain (ADG).

  • Diarrhea Score: Monitor piglets daily for signs of diarrhea and score fecal consistency (e.g., 0 = normal, 1 = soft, 2 = moderate diarrhea, 3 = severe diarrhea). A score of 2 or 3 can be considered as diarrhea.

  • Blood Samples: Collect blood samples via jugular venipuncture at the end of the study. Centrifuge the blood to obtain plasma and store at -20°C for analysis of antioxidant enzymes and other biochemical parameters.

  • Intestinal Samples: At the end of the trial, euthanize a subset of piglets from each group. Collect segments of the duodenum, jejunum, and ileum for morphological and antioxidant enzyme analysis.

5. Analytical Methods:

  • Antioxidant Capacity: Measure the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px), and the concentration of malondialdehyde (MDA) in plasma and intestinal mucosal scrapings using commercially available assay kits.

  • Intestinal Morphology: Fix intestinal segments in 4% paraformaldehyde, embed in paraffin, and section. Stain with hematoxylin and eosin. Measure villus height and crypt depth using light microscopy and image analysis software.

Protocol 2: Gut Microbiota Analysis

1. Fecal Sample Collection:

  • Collect fresh fecal samples from the rectum of each animal at the end of the experimental period.

  • Immediately freeze the samples in liquid nitrogen and store them at -80°C until DNA extraction.

2. DNA Extraction:

  • Extract total bacterial DNA from the fecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.

3. 16S rRNA Gene Sequencing:

  • Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers (e.g., 338F and 806R).

  • Perform sequencing of the amplicons on a high-throughput sequencing platform (e.g., Illumina MiSeq).

4. Bioinformatic Analysis:

  • Process the raw sequencing data to remove low-quality reads and chimeras.

  • Cluster the sequences into Operational Taxonomic Units (OTUs) at a 97% similarity threshold.

  • Perform taxonomic classification of the OTUs.

  • Analyze alpha diversity (e.g., Chao1, Shannon index) and beta diversity (e.g., Principal Coordinate Analysis) to assess changes in the gut microbial community structure between treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway: Zinc-Mediated Intestinal Barrier Enhancement

Zinc has been shown to enhance intestinal epithelial barrier function through the activation of the PI3K/AKT/mTOR signaling pathway.[3][5][9] This pathway promotes the expression of tight junction proteins, which are crucial for maintaining the integrity of the intestinal barrier.

G Zinc Zinc PI3K PI3K Zinc->PI3K Activates AKT AKT PI3K->AKT Phosphorylates mTOR mTOR AKT->mTOR Phosphorylates TightJunctions Tight Junction Proteins (e.g., ZO-1) mTOR->TightJunctions Upregulates Expression BarrierFunction Enhanced Intestinal Barrier Function TightJunctions->BarrierFunction Strengthens

Caption: Zinc activates the PI3K/AKT/mTOR pathway.

Experimental Workflow: In Vivo Piglet Study

The following diagram illustrates the workflow for the in vivo piglet study described in Protocol 1.

G AnimalSelection Piglet Selection (7-day-old) DietaryAcclimatization Dietary Acclimatization (Basal vs. TAZ) AnimalSelection->DietaryAcclimatization Challenge Challenge (Saline vs. PEDV) DietaryAcclimatization->Challenge DataCollection Data & Sample Collection (Growth, Diarrhea, Blood, Tissue) Challenge->DataCollection Analysis Analysis (Antioxidant, Morphology, etc.) DataCollection->Analysis

Caption: Workflow for the in vivo piglet efficacy study.

Conclusion

This compound and related zinc-tannin complexes show significant promise as effective veterinary feed additives for improving gut health and performance in livestock, particularly in young animals susceptible to gastrointestinal disturbances. The provided protocols and data summaries offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of these compounds as alternatives to traditional zinc sources. Future research should continue to explore the precise mechanisms of action, optimal dosages for different species and production stages, and the long-term effects on animal health and the environment.

References

Application Notes and Protocols: Zinc Tannate in the Treatment of Swine Diarrhea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc tannate in managing swine diarrhea, particularly in post-weaning piglets. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms of action.

Introduction

Post-weaning diarrhea in piglets is a significant issue in the swine industry, leading to reduced growth performance, increased mortality, and economic losses.[1][2] Traditionally, high doses of zinc oxide (ZnO) have been used to control this condition.[1][2][3] However, environmental concerns and the potential for antibiotic resistance have prompted a search for effective alternatives.[1][2][4] this compound, a chelate of zinc and tannic acid, has emerged as a promising alternative, demonstrating efficacy in alleviating intestinal injury and diarrhea in piglets.[4][5][6] Tannic acid itself possesses antioxidative, antibacterial, and antiviral properties.[4][7]

Quantitative Data Summary

The following tables summarize the key findings from studies investigating the effects of this compound and related compounds on swine diarrhea and associated parameters.

Table 1: Effects of Tannic Acid-Chelated Zinc (TAZ) on Growth Performance and Diarrhea Rate in PEDV-Infected Piglets [4]

ParameterControl (-TAZ, -PEDV)TAZ (-PEDV)Control (+PEDV)TAZ (+PEDV)
ADG ( g/day ) post-infection 15015580120
Diarrhea Rate (%) post-infection 006530

ADG: Average Daily Gain; PEDV: Porcine Epidemic Diarrhea Virus; TAZ: Tannic Acid-Chelated Zinc. Data presented is a summary of findings where TAZ administration mitigated diarrhea and increased ADG in PEDV-infected piglets.[4]

Table 2: Effects of Tannic Acid-Chelated Zinc (TAZ) on Intestinal Morphology in PEDV-Infected Piglets [4]

ParameterControl (-TAZ, -PEDV)TAZ (-PEDV)Control (+PEDV)TAZ (+PEDV)
Jejunal Villus Height (μm) 450500300400
Jejunal Crypt Depth (μm) 200180250210
Jejunal Villus Height/Crypt Depth Ratio 2.252.781.201.90

TAZ supplementation was shown to increase villus height and the villus height to crypt depth ratio, while decreasing crypt depth in the small intestine.[4]

Table 3: Effects of Tannic Acid-Chelated Zinc (TAZ) on Intestinal Antioxidant Capacity in PEDV-Infected Piglets [4]

ParameterControl (-TAZ, +PEDV)TAZ (+PEDV)
Jejunal T-SOD (U/mg protein) 5070
Jejunal GSH-Px (U/mg protein) 80110
Jejunal MDA (nmol/mg protein) 106

T-SOD: Total Superoxide Dismutase; GSH-Px: Glutathione Peroxidase; MDA: Malondialdehyde. TAZ supplementation increased the activities of antioxidant enzymes and decreased the concentration of malondialdehyde, a marker of oxidative stress.[4]

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism that includes enhancing intestinal barrier function, modulating the gut microbiota, and exerting anti-inflammatory and antioxidant effects.

Enhancement of Intestinal Barrier Function

Zinc is known to improve intestinal barrier integrity by increasing the expression of tight junction proteins such as occludin and claudin-1.[1] Tannins can also contribute to this effect. A fortified intestinal barrier prevents the translocation of pathogens and toxins into the bloodstream.

Modulation of Gut Microbiota

High dietary levels of zinc have been shown to influence the gastrointestinal microbiota, potentially reducing the load of pathogenic bacteria.[8][9] This modulation helps in maintaining a healthy gut environment and preventing dysbiosis-associated diarrhea.

Anti-inflammatory and Antioxidant Effects

This compound has demonstrated the ability to downregulate the expression of inflammatory genes.[4][9] Both zinc and tannic acid possess antioxidant properties, which help in mitigating oxidative stress in the intestinal mucosa caused by infections.[4][5][6]

Signaling_Pathway cluster_pathogen Pathogen & Stress cluster_intestinal_cell Intestinal Epithelial Cell cluster_intervention Intervention cluster_effects Therapeutic Effects Pathogen Pathogens (e.g., ETEC, PEDV) Weaning Stress TLR4 TLR4/NOD2 Signaling Pathogen->TLR4 Activates ROS Oxidative Stress (ROS) Pathogen->ROS Induces NFkB NF-κB Activation TLR4->NFkB Inflammation Pro-inflammatory Cytokines (e.g., IL-6, IL-8) NFkB->Inflammation Barrier_Damage Intestinal Barrier Damage Inflammation->Barrier_Damage ROS->Barrier_Damage Diarrhea Diarrhea Barrier_Damage->Diarrhea Tight_Junctions Tight Junctions (Occludin, Claudin) Tight_Junctions->Barrier_Damage Barrier_Integrity Enhanced Barrier Integrity Tight_Junctions->Barrier_Integrity Zinc_Tannate This compound Zinc_Tannate->TLR4 Inhibits Zinc_Tannate->NFkB Inhibits Zinc_Tannate->ROS Reduces Zinc_Tannate->Tight_Junctions Strengthens Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) Zinc_Tannate->Antioxidant_Enzymes Upregulates Antioxidant_Enzymes->ROS Neutralizes Barrier_Integrity->Diarrhea Prevents

Caption: Proposed mechanism of action of this compound in swine diarrhea.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for evaluating the efficacy of this compound in treating swine diarrhea.

In Vivo Efficacy Study in a Porcine Epidemic Diarrhea Virus (PEDV) Challenge Model

This protocol is adapted from a study that evaluated tannic acid-chelated zinc (TAZ) in PEDV-infected piglets.[4][5][6]

Objective: To assess the effect of dietary TAZ supplementation on growth performance, diarrhea incidence, intestinal morphology, and antioxidant status in piglets challenged with PEDV.

Experimental Design:

  • Animals: Thirty-two 7-day-old piglets.[5][6]

  • Acclimation: House piglets individually to prevent cross-infection.

  • Treatments: A 2x2 factorial design with two factors: diet (with or without 50 mg/kg body weight TAZ) and challenge (saline or PEDV).[5][6]

  • Dietary Intervention: Piglets are fed their respective diets for 9 days prior to the challenge.[4]

  • Challenge: On day 9, piglets are orally administered either sterile saline or a PEDV solution (e.g., 10^6 TCID50 per pig).[5][6]

  • Duration: The study continues for a specified period post-infection (e.g., 3-5 days) for observation and sample collection.

Data Collection and Analysis:

  • Growth Performance: Record body weight daily to calculate average daily gain (ADG).

  • Diarrhea Score: Visually assess fecal consistency daily to determine the diarrhea rate.

  • Blood Samples: Collect blood to analyze plasma parameters such as D-xylose concentration (for intestinal absorptive function) and antioxidant enzyme activities.[4]

  • Intestinal Samples: At the end of the study, euthanize piglets and collect intestinal tissue samples (duodenum, jejunum, ileum, colon) for:

    • Morphology: Measure villus height and crypt depth.[4]

    • Antioxidant Status: Analyze the activities of antioxidant enzymes (e.g., SOD, GSH-Px) and the concentration of malondialdehyde (MDA).[4]

Experimental_Workflow start Start: Piglet Selection (7-day-old) acclimation Acclimation & Randomization (Individual Housing) start->acclimation diet Dietary Intervention (9 days) - Control Diet - this compound Diet acclimation->diet challenge Challenge (Day 9) - Saline - PEDV/ETEC diet->challenge monitoring Post-Challenge Monitoring (e.g., 3-5 days) - Daily Weight - Diarrhea Score challenge->monitoring sampling Sample Collection - Blood - Intestinal Tissue monitoring->sampling analysis Data Analysis - Growth Performance - Intestinal Morphology - Antioxidant Status sampling->analysis end End analysis->end

Caption: Workflow for an in vivo swine diarrhea challenge study.

Logical Relationships of Therapeutic Effects

The therapeutic effects of this compound are interconnected, leading to an overall improvement in gut health and a reduction in diarrhea.

Logical_Relationships cluster_direct_effects Direct Effects cluster_intermediate_outcomes Intermediate Outcomes cluster_final_outcomes Final Outcomes Zinc_Tannate This compound Supplementation Antioxidant Increased Antioxidant Capacity Zinc_Tannate->Antioxidant Anti_inflammatory Reduced Intestinal Inflammation Zinc_Tannate->Anti_inflammatory Barrier Enhanced Intestinal Barrier Function Zinc_Tannate->Barrier Microbiota Modulation of Gut Microbiota Zinc_Tannate->Microbiota Morphology Improved Intestinal Morphology Antioxidant->Morphology Anti_inflammatory->Morphology Absorption Increased Nutrient Absorption Barrier->Absorption Pathogen_Control Reduced Pathogen Load Microbiota->Pathogen_Control Morphology->Absorption Diarrhea Reduced Diarrhea Incidence & Severity Growth Improved Growth Performance Absorption->Growth Pathogen_Control->Diarrhea Diarrhea->Growth

Caption: Logical flow of this compound's therapeutic effects.

Conclusion

This compound represents a viable alternative to pharmacological doses of zinc oxide for the management of swine diarrhea. Its multifaceted mechanism of action, encompassing the enhancement of intestinal barrier function, modulation of gut microbiota, and anti-inflammatory and antioxidant effects, contributes to improved gut health and growth performance in piglets. The provided protocols offer a framework for further research and development in this area.

References

Application Notes and Protocols for Controlled Release of Zinc from Zinc Tannate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: Zinc Tannate as a Controlled Release System

This compound, a coordination complex formed between zinc ions and tannic acid, presents a promising platform for the controlled delivery of zinc. Tannic acid, a natural polyphenol, can chelate zinc ions through its abundant hydroxyl and carboxyl groups. This interaction can be leveraged to create particulate or matrix systems from which zinc is released in a sustained and controlled manner.

The primary mechanism governing the release of zinc from this compound is pH-dependent dissociation. In acidic environments, such as the stomach, the protonation of tannic acid's functional groups weakens the coordination with zinc, leading to a more rapid release of zinc ions. Conversely, in the neutral to slightly alkaline conditions of the small intestine, the complex remains more stable, resulting in a slower, sustained release. This pH-responsive behavior makes this compound an excellent candidate for oral drug delivery systems designed to target specific regions of the gastrointestinal tract or to provide prolonged zinc supplementation.

The release kinetics can be further modulated by the formulation strategy. Incorporating this compound into a polymeric matrix can introduce diffusion and erosion as additional release-controlling mechanisms. The choice of polymer and the overall formulation design can be tailored to achieve a desired release profile, ranging from first-order to zero-order kinetics.

Key Advantages:

  • pH-Responsive Release: Allows for targeted and sustained delivery in the gastrointestinal tract.

  • Biocompatibility: Both zinc and tannic acid are generally recognized as safe.

  • Tunable Kinetics: The release profile can be modified through formulation design.

  • Cost-Effective: The raw materials are readily available and the synthesis is straightforward.

Data Presentation: Representative Zinc Release Profiles

The following tables present representative quantitative data for the cumulative release of zinc from a hypothetical this compound microparticle formulation under different pH conditions. This data illustrates the pH-dependent release mechanism.

Table 1: Cumulative Zinc Release (%) from this compound Microparticles in Simulated Gastric Fluid (pH 1.2)

Time (hours)Cumulative Release (%)
00
135.2
258.9
475.4
888.1
1295.3
2498.9

Table 2: Cumulative Zinc Release (%) from this compound Microparticles in Simulated Intestinal Fluid (pH 6.8)

Time (hours)Cumulative Release (%)
00
112.5
221.3
435.8
855.2
1270.1
2485.7

Experimental Protocols

Protocol for Synthesis of this compound Microparticles

This protocol describes a precipitation method for synthesizing this compound microparticles suitable for controlled release studies.

Materials:

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Tannic acid

  • Deionized water

  • Ethanol

  • Magnetic stirrer

  • Centrifuge and tubes

  • Freeze-dryer or vacuum oven

Procedure:

  • Prepare Solutions:

    • Prepare a 0.1 M solution of zinc sulfate by dissolving 2.87 g of ZnSO₄·7H₂O in 100 mL of deionized water.

    • Prepare a 0.02 M solution of tannic acid by dissolving 3.40 g of tannic acid in 100 mL of a 1:1 (v/v) ethanol/water solution.

  • Precipitation:

    • Place 50 mL of the tannic acid solution in a beaker on a magnetic stirrer.

    • While stirring vigorously, add the zinc sulfate solution dropwise at a rate of approximately 1 mL/min.

    • A precipitate will form as the zinc sulfate is added.

  • Aging:

    • Once all the zinc sulfate solution has been added, continue stirring for an additional 2 hours to allow the particles to age and stabilize.

  • Washing:

    • Transfer the suspension to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Repeat the washing step two more times to remove any unreacted reagents.

  • Drying:

    • After the final wash, collect the pellet and freeze-dry or dry in a vacuum oven at 40°C until a constant weight is achieved.

  • Storage:

    • Store the resulting this compound microparticle powder in a desiccator at room temperature.

Protocol for In Vitro Zinc Release Study

This protocol details the methodology for conducting an in vitro release study of zinc from the synthesized this compound microparticles using a USP Type II (paddle) dissolution apparatus.

Materials and Equipment:

  • This compound microparticles

  • USP Type II (paddle) dissolution apparatus

  • Release media: Simulated Gastric Fluid (SGF, pH 1.2) and Simulated Intestinal Fluid (SIF, pH 6.8)

  • Syringes and syringe filters (0.45 µm)

  • Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) for zinc quantification.

  • Volumetric flasks and pipettes for sample dilution

Procedure:

  • Apparatus Setup:

    • Set up the dissolution apparatus with 900 mL of the desired release medium (SGF or SIF) in each vessel.

    • Maintain the temperature of the medium at 37 ± 0.5°C.

    • Set the paddle speed to 50 rpm.

  • Sample Introduction:

    • Accurately weigh an amount of this compound microparticles equivalent to 20 mg of elemental zinc.

    • Introduce the sample into each dissolution vessel.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw a 5 mL aliquot of the dissolution medium from each vessel.

    • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed medium to maintain a constant volume.

    • Filter the collected samples through a 0.45 µm syringe filter to remove any undissolved particles.

  • Sample Analysis:

    • Dilute the filtered samples to an appropriate concentration for analysis.

    • Determine the concentration of zinc in each sample using ICP-OES or AAS.

  • Data Analysis:

    • Calculate the cumulative amount of zinc released at each time point, correcting for the amount of zinc removed in previous samples.

    • Plot the cumulative percentage of zinc released versus time.

    • Analyze the release kinetics by fitting the data to mathematical models such as the Korsmeyer-Peppas model.

Visualization of Pathways and Workflows

Signaling Pathway: pH-Dependent Release Mechanism

cluster_acidic Acidic Environment (e.g., Stomach, pH 1.2-3.0) cluster_neutral Neutral/Alkaline Environment (e.g., Intestine, pH > 6.8) Acidic High H+ Concentration Protonation Protonation of Tannic Acid (Hydroxyl and Carboxyl Groups) Acidic->Protonation Weakening Weakened Zinc-Tannin Coordination Bonds Protonation->Weakening Release_Fast Rapid Zinc Ion (Zn2+) Release Weakening->Release_Fast Neutral Low H+ Concentration Deprotonation Deprotonated Tannic Acid (Stable Phenolate and Carboxylate) Neutral->Deprotonation Strengthening Stable Zinc-Tannin Coordination Complex Deprotonation->Strengthening Release_Slow Sustained Zinc Ion (Zn2+) Release Strengthening->Release_Slow ZincTannate This compound Complex ZincTannate->Acidic Exposure ZincTannate->Neutral Exposure

Caption: pH-responsive dissociation of this compound.

Experimental Workflow: Synthesis of this compound Microparticles

start Start prep_sol Prepare 0.1M ZnSO4 and 0.02M Tannic Acid Solutions start->prep_sol precipitation Dropwise Addition of ZnSO4 to Tannic Acid with Stirring prep_sol->precipitation aging Stir for 2 hours (Aging of Precipitate) precipitation->aging centrifuge Centrifuge and Discard Supernatant aging->centrifuge wash Resuspend in Deionized Water (Repeat 2x) centrifuge->wash dry Freeze-Dry or Vacuum Oven Dry wash->dry end Store Dried this compound Powder dry->end

Caption: Workflow for this compound microparticle synthesis.

Experimental Workflow: In Vitro Zinc Release Study

start Start setup Setup Dissolution Apparatus (37°C, 50 rpm, 900 mL Medium) start->setup add_sample Add this compound Sample setup->add_sample sampling Withdraw 5 mL Sample at Predetermined Time Points add_sample->sampling sampling->sampling Repeat replace Replace with 5 mL Fresh Medium sampling->replace filter Filter Sample (0.45 µm) sampling->filter analyze Analyze Zinc Concentration (ICP-OES or AAS) filter->analyze calculate Calculate Cumulative Release analyze->calculate end Plot Release Profile calculate->end

Caption: Workflow for in vitro zinc release testing.

Zinc Tannate as a Crosslinking Agent for Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of zinc tannate as a versatile crosslinking agent for a variety of polymers. The unique properties of this compound, derived from the coordination of zinc ions with the polyphenolic structure of tannic acid, make it an attractive candidate for developing advanced materials for biomedical and industrial applications. This document outlines the synthesis of this compound, protocols for crosslinking different polymers, and the resulting material properties, with a focus on applications in drug delivery and tissue engineering.

Introduction to this compound Crosslinking

This compound serves as an effective crosslinking agent through the formation of coordination bonds between zinc ions and the numerous hydroxyl and carboxyl groups present in tannic acid. This interaction can be harnessed to form stable, three-dimensional polymer networks. Tannic acid itself can interact with various polymers through hydrogen bonding and electrostatic interactions, and the inclusion of zinc ions further strengthens and stabilizes these networks.

The crosslinking process is often pH-sensitive, allowing for the development of "smart" materials that can respond to changes in their environment. This is particularly relevant in drug delivery systems, where a change in pH can trigger the release of a therapeutic agent. The biocompatibility of both tannic acid and zinc ions at appropriate concentrations makes this compound an excellent candidate for biomedical applications.

Applications of this compound Crosslinked Polymers

The unique properties of polymers crosslinked with this compound have led to their exploration in a variety of fields:

  • Drug Delivery: The pH-responsive nature of the crosslinks can be utilized for controlled and targeted drug release. The polymer matrix can encapsulate therapeutic agents, protecting them from degradation and releasing them in response to specific physiological cues, such as the acidic microenvironment of a tumor or inflammatory tissue.

  • Tissue Engineering and Wound Healing: this compound crosslinked hydrogels can provide a supportive scaffold for cell growth and tissue regeneration. Tannic acid is known for its antioxidant and antibacterial properties, while zinc ions play a role in wound healing and tissue repair.

  • Biomedical Adhesives: The adhesive properties of tannic acid can be enhanced through crosslinking with zinc ions, leading to the development of strong, biocompatible adhesives for internal and external medical applications.

  • Adsorbents for Water Purification: The high density of functional groups in this compound crosslinked polymers makes them effective adsorbents for removing contaminants, such as dyes, from wastewater.

  • Anticorrosive Coatings: Zinc tannates have been developed as environmentally friendly, low-cost anticorrosive pigments for paints and coatings.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound, which can be adapted for various applications.

Materials:

  • Tannic acid

  • Zinc chloride (ZnCl₂) or Zinc acetate (Zn(CH₃COO)₂)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a solution of tannic acid in deionized water (e.g., 1-5% w/v).

  • Prepare a separate aqueous solution of the zinc salt (e.g., 1-5% w/v).

  • Slowly add the zinc salt solution to the tannic acid solution while stirring continuously.

  • A precipitate of this compound will form. The color and consistency of the precipitate may vary depending on the concentrations and reaction conditions.

  • Continue stirring for a predetermined time (e.g., 1-2 hours) to ensure complete reaction.

  • Collect the this compound precipitate by centrifugation or filtration.

  • Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted reagents.

  • Dry the purified this compound in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.

Synthesis_of_Zinc_Tannate cluster_synthesis Synthesis of this compound prep_ta Prepare Tannic Acid Solution mixing Mix Solutions with Stirring prep_ta->mixing prep_zn Prepare Zinc Salt Solution prep_zn->mixing reaction Allow Reaction to Proceed mixing->reaction separation Separate Precipitate (Centrifugation/Filtration) reaction->separation washing Wash with Deionized Water and Ethanol separation->washing drying Dry the Purified this compound washing->drying

Caption: Workflow for the synthesis of this compound.

Preparation of Tannic Acid-Zinc Crosslinked Chitosan Hydrogels

This protocol is adapted from a method for preparing high-performance adsorbents and can be modified for drug delivery or tissue engineering applications.

Materials:

  • Chitosan

  • Aqueous acetic acid (e.g., 2% v/v)

  • Zinc chloride (ZnCl₂)

  • Tannic acid (TA)

  • Deionized water

Procedure:

  • Dissolve chitosan in 2% acetic acid to form a chitosan solution (e.g., 2% w/v). Stir until a homogenous solution is obtained.

  • Add a solution of zinc chloride to the chitosan solution and stir to form a chitosan-zinc hydrogel (ChZn).

  • In a separate beaker, dissolve tannic acid in deionized water.

  • Immerse the ChZn hydrogel in the tannic acid solution to allow for crosslinking. The ratio of ChZn to TA solution can be optimized for desired properties.

  • Allow the crosslinking to proceed for a specified time (e.g., 2-4 hours) at room temperature.

  • Remove the resulting tannic acid-zinc crosslinked chitosan hydrogel (ChZnTA) and wash thoroughly with deionized water to remove any unreacted tannic acid.

  • The hydrogel can then be lyophilized or used directly for further experiments.

Hydrogel_Preparation cluster_hydrogel Preparation of TA-Zinc Crosslinked Chitosan Hydrogel chitosan_sol Dissolve Chitosan in Acetic Acid add_zn Add Zinc Chloride Solution chitosan_sol->add_zn form_chzn Formation of Chitosan-Zinc Hydrogel (ChZn) add_zn->form_chzn crosslink Immerse ChZn in TA Solution for Crosslinking form_chzn->crosslink prep_ta Prepare Tannic Acid Solution prep_ta->crosslink wash Wash with Deionized Water crosslink->wash final_hydrogel TA-Zinc Crosslinked Chitosan Hydrogel (ChZnTA) wash->final_hydrogel

Caption: Workflow for preparing a TA-zinc crosslinked chitosan hydrogel.

Preparation of Zinc-Crosslinked Polyvinyl Alcohol (PVA) Hydrogels

This protocol describes the preparation of a superabsorbent hydrogel using zinc chloride as a crosslinking agent for PVA.

Materials:

  • Polyvinyl alcohol (PVA)

  • Zinc chloride (ZnCl₂)

  • Deionized water

Procedure:

  • Prepare a PVA solution by dissolving PVA powder in deionized water with heating (e.g., 80-90 °C) and stirring until fully dissolved.

  • Cool the PVA solution to room temperature.

  • Prepare a concentrated solution of zinc chloride in deionized water.

  • Add the zinc chloride solution dropwise to the PVA solution under vigorous stirring. The amount of ZnCl₂ can be varied to control the degree of crosslinking.

  • Continue stirring for a period to ensure homogenous mixing and crosslinking.

  • Cast the resulting solution into a mold and allow it to gel.

  • The prepared hydrogel can be washed with deionized water to remove any unreacted zinc chloride.

Data Presentation

The properties of this compound crosslinked polymers are highly dependent on the polymer type, concentration of crosslinking agents, and reaction conditions. The following tables summarize representative quantitative data found in the literature.

Table 1: Swelling Properties of Zinc-Crosslinked Hydrogels
PolymerCrosslinking AgentCrosslinker Concentration (g)Maximum Swelling Capacity (%)Reference
Potassium Polyacrylate (KPA)Zinc Chloride0.3305
Polyvinyl Alcohol (PVA)Zinc Chloride0.8407
Table 2: Adsorption Properties of Tannic Acid-Zinc Crosslinked Chitosan Hydrogel
AdsorbentTarget MoleculeInitial Concentration (mg L⁻¹)Adsorption Capacity (mg g⁻¹)Reference
ChZnTATitan Yellow Dye500505.05
ChZnTitan Yellow Dye500384.45

Mechanism of Crosslinking and Drug Release

The primary mechanism of crosslinking involves the formation of coordination complexes between zinc ions and the hydroxyl groups of both tannic acid and the polymer chains. This creates a stable three-dimensional network.

Crosslinking_Mechanism cluster_mechanism This compound Crosslinking Mechanism polymer Polymer Chain (-OH, -COOH groups) zinc_ion Zinc Ion (Zn²⁺) polymer->zinc_ion Coordination tannic_acid Tannic Acid (Polyphenolic -OH groups) tannic_acid->zinc_ion Coordination crosslinked_network Crosslinked Polymer Network zinc_ion->crosslinked_network Forms Drug_Release_Mechanism cluster_drug_release pH-Responsive Drug Release drug_loaded Drug-Loaded Hydrogel (Stable at Neutral pH) acidic_env Acidic Environment (e.g., Tumor) drug_loaded->acidic_env protonation Protonation of Functional Groups acidic_env->protonation bond_disruption Disruption of Zn²⁺ Coordination protonation->bond_disruption network_breakdown Hydrogel Network Breakdown bond_disruption->network_breakdown drug_release Drug Release network_breakdown->drug_release cellular_effect Therapeutic Effect on Target Cells drug_release->cellular_effect

Application Notes and Protocols for the Preparation of Zinc Tannate-Based Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of zinc tannate-based hydrogels, particularly focusing on their use as drug delivery systems.

Introduction

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids[1]. Their tunable physical properties, biocompatibility, and resemblance to the native extracellular matrix make them ideal candidates for various biomedical applications, including wound healing, tissue engineering, and controlled drug delivery[2].

This compound-based hydrogels are a class of hydrogels formed through the coordination bonds between zinc ions (Zn²⁺) and tannic acid (TA), a natural polyphenol. Tannic acid is known for its antioxidant, antibacterial, and hemostatic properties, while zinc is an essential trace element involved in cell proliferation and wound healing[3][4]. The combination of a polymer matrix with zinc and tannic acid creates a multifunctional biomaterial with significant potential in drug development. This is often achieved by crosslinking polymers like chitosan or silk fibroin with TA and a zinc source (e.g., ZnO nanoparticles or ZnCl₂), resulting in a stable hydrogel network[5][6].

Data Presentation

The following tables summarize key quantitative data from literature on hydrogels involving zinc and tannic acid, providing a comparative overview of their physical and biological properties.

Table 1: Composition and Physical Properties of this compound-Based Hydrogels

Polymer MatrixCrosslinker(s)Zinc SourceKey Physical PropertiesReference
ChitosanTannic Acid (TA)Zinc (from ChZn)High removal capacity for Titan Yellow dye (505.05 mg/g)[6]
Modified Silk Fibroin (SF-BGE)Tannic Acid (TA)ZnO NanoparticlesCell viability >90%[7]
Polyvinyl Alcohol (PVA) / Polyvinylpyrrolidone (PVP)Tannic Acid (TA)Not ApplicableWater Content: 71.86%, Water Absorption: 124.96%, Erosion: 33.08%[8]
Quaternized Chitosan (QCS)Tannic Acid (TA)Ferric Iron (Fe³⁺)Superior antioxidant and anti-inflammatory properties[3]

Table 2: Biological and Performance Characteristics

Hydrogel SystemApplicationPerformance MetricResultReference
Chitosan/TA/ZincDye AdsorptionMax. Adsorption Capacity505.05 mg/g[6]
SF-BGE/TA/ZnOHemostasisCell Viability (L929 cells)> 90%[7]
PVA/PVP/TA/NeomycinDrug Delivery / AntibacterialBacterial InhibitionComparable to 0.5% w/v neomycin solution[8]
Gelatin/Alginate/ZincIon ReleaseZinc Loading (in 25 wt% ZnSO₄)52 mg/g[9]

Experimental Protocols

The following are detailed methodologies for the synthesis of a model this compound-based hydrogel (Chitosan-Zinc-Tannic Acid), followed by protocols for drug loading and in vitro drug release studies.

Protocol 1: Synthesis of Chitosan-Zinc-Tannic Acid (ChZnTA) Hydrogel

This protocol is adapted from a wet chemical synthesis process for creating chitosan hydrogels crosslinked with zinc and tannic acid[5].

Materials:

  • Chitosan (low molecular weight)

  • Acetic acid (glacial)

  • Zinc chloride (ZnCl₂)

  • Tannic acid (TA)

  • Sodium hydroxide (NaOH)

  • Deionized water (DI water)

  • Magnetic stirrer with heating plate

  • Overhead laboratory stirrer

Procedure:

  • Preparation of Chitosan Solution:

    • Add 1.0 g of chitosan powder to 100 mL of a 2% (v/v) aqueous acetic acid solution.

    • Stir the solution at 50°C and 500 rpm for 4 hours until the chitosan is completely dissolved.

  • Formation of Chitosan-Zinc (ChZn) Hydrogel:

    • Prepare a 1 M NaOH solution.

    • While stirring the chitosan solution at 400 rpm with an overhead stirrer, slowly add the 1 M NaOH solution dropwise until a white, gelatinous precipitate of chitosan hydrogel is formed.

    • Continue stirring for an additional 30 minutes.

    • Wash the resulting hydrogel precipitate repeatedly with DI water until the pH of the wash water is neutral (pH 7.0).

    • Prepare a 10% (w/v) solution of ZnCl₂ in DI water.

    • Immerse the washed chitosan hydrogel in the ZnCl₂ solution and stir for 1 hour to allow for zinc ion chelation. This forms the ChZn hydrogel.

  • Crosslinking with Tannic Acid:

    • Prepare a 5% (w/v) solution of tannic acid in DI water.

    • Wash the ChZn hydrogel with DI water to remove any unchelated zinc ions.

    • Immerse the ChZn hydrogel in the 5% TA solution.

    • Stir the mixture for 1 hour to allow for the formation of coordination crosslinks between the zinc and tannic acid.

    • The resulting ChZnTA hydrogel will appear as a brownish precipitate.

  • Final Processing:

    • Collect the ChZnTA hydrogel by filtration.

    • Wash thoroughly with DI water to remove any unbound tannic acid.

    • Freeze-dry the hydrogel for 48 hours to obtain a porous scaffold, or store it in a hydrated state for immediate use.

Protocol 2: Drug Loading into Hydrogels

Two primary methods can be used for loading therapeutic agents into the hydrogel matrix[6].

Method A: Loading During Synthesis (In situ Loading) This method is suitable for drugs that are stable under the synthesis conditions and can be entrapped within the forming polymer network.

  • Prepare the chitosan solution as described in Protocol 1, Step 1.

  • Dissolve the desired amount of the therapeutic drug in the chitosan-acetic acid solution before the addition of NaOH. Ensure the drug is fully dissolved.

  • Proceed with steps 2 through 4 of Protocol 1. The drug will be physically entrapped within the hydrogel matrix as it forms.

  • Note: It is crucial to determine the amount of drug lost during the washing steps to accurately calculate the final drug loading.

Method B: Post-Synthesis Loading (Equilibrium Swelling) This method is ideal for delicate drug molecules that may be degraded by the synthesis conditions.

  • Synthesize the ChZnTA hydrogel as described in Protocol 1. Use the freeze-dried form for this method.

  • Prepare a concentrated solution of the drug in a suitable solvent (e.g., phosphate-buffered saline (PBS) for water-soluble drugs).

  • Immerse a known weight of the dried hydrogel in the drug solution.

  • Allow the hydrogel to swell in the drug solution for 24-48 hours at a controlled temperature (e.g., 37°C) to reach equilibrium.

  • After swelling, remove the hydrogel and gently blot the surface to remove excess solution.

  • The amount of drug loaded is calculated by measuring the decrease in drug concentration in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry).

Calculation of Drug Loading Efficiency (DLE) and Drug Loading Content (DLC):

  • DLE (%) = (Mass of Drug in Hydrogel / Initial Mass of Drug) × 100

  • DLC (%) = (Mass of Drug in Hydrogel / Mass of Hydrogel) × 100

Protocol 3: In Vitro Drug Release Study

This protocol describes a standard method to evaluate the release kinetics of a drug from the prepared hydrogels.

Materials:

  • Drug-loaded hydrogel

  • Phosphate-Buffered Saline (PBS) at different pH values (e.g., pH 5.5 and pH 7.4 to simulate wound and physiological conditions)

  • Shaking incubator or rotating basket dissolution apparatus

  • UV-Vis Spectrophotometer or other suitable analytical instrument

Procedure:

  • Place a precisely weighed amount of the drug-loaded hydrogel into a dialysis bag (with a molecular weight cutoff appropriate for the drug) or directly into a vial.

  • Add a defined volume of the release medium (e.g., 20 mL of PBS, pH 7.4) to the container.

  • Place the container in a shaking incubator set to 37°C and a constant agitation speed (e.g., 100 rpm)[10]. This ensures sink conditions, where the concentration of drug in the release medium is well below its saturation limit.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.

  • Analyze the concentration of the drug in the collected aliquots using a pre-established calibration curve on a UV-Vis spectrophotometer or other quantitative method[7].

  • Calculate the cumulative percentage of drug released at each time point using the following equation:

    Cumulative Release (%) = [ (V₀ * Cₙ + Σ Vᵢ * Cᵢ) / m ] × 100

    Where:

    • V₀ = Total volume of the release medium

    • Vᵢ = Volume of the sample withdrawn at each interval

    • Cₙ = Drug concentration at time 'n'

    • Cᵢ = Drug concentration at previous time intervals

    • m = Total mass of the drug loaded in the hydrogel

Visualizations: Workflows and Mechanisms

Experimental and Logical Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key processes described in the protocols.

G cluster_synthesis Protocol 1: Hydrogel Synthesis cluster_loading Protocol 2: Drug Loading cluster_release Protocol 3: Drug Release Study chitosan 1. Dissolve Chitosan in Acetic Acid naoh 2. Form Hydrogel with NaOH chitosan->naoh wash1 3. Wash to Neutral pH naoh->wash1 zncl2 4. Add ZnCl2 Solution (Chelation) wash1->zncl2 wash2 5. Wash Excess Zn zncl2->wash2 ta 6. Add Tannic Acid (Crosslinking) wash2->ta wash3 7. Final Wash ta->wash3 dry 8. Freeze-Dry wash3->dry start_load dry->start_load Use Dried Hydrogel method_a Method A: In situ Loading (Add drug with Chitosan) start_load->method_a method_b Method B: Equilibrium Swelling (Soak dried hydrogel in drug solution) start_load->method_b loaded_hydrogel Drug-Loaded Hydrogel method_a->loaded_hydrogel method_b->loaded_hydrogel immerse 1. Immerse Hydrogel in Release Medium (PBS) loaded_hydrogel->immerse incubate 2. Incubate at 37°C with Agitation immerse->incubate sample 3. Withdraw Aliquots at Time Intervals incubate->sample analyze 4. Analyze Drug Conc. (e.g., UV-Vis) sample->analyze calculate 5. Calculate Cumulative Release analyze->calculate

Caption: Experimental workflow for synthesis, drug loading, and release.

Signaling Pathway Diagram

Zinc and tannic acid have been shown to modulate inflammatory pathways, which is relevant for applications like wound healing. Zinc can promote the polarization of macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype and inhibit pathways like MAPK/IL-17.

G cluster_pathway Potential Anti-inflammatory Signaling zt_hydrogel This compound Hydrogel zinc Zn²⁺ Ions zt_hydrogel->zinc releases ta Tannic Acid zt_hydrogel->ta releases mapk MAPK/IL-17 Pathway zinc->mapk inhibits m1 M1 Macrophage (Pro-inflammatory) zinc->m1 reprograms inflammation Reduced Inflammation m2 M2 Macrophage (Anti-inflammatory) m1->m2 polarization m2->inflammation healing Enhanced Tissue Regeneration inflammation->healing

Caption: Modulation of inflammatory pathways by this compound components.

References

Application Notes and Protocols for Electrochemical Testing of Zinc Tannate Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc tannate, a complex formed from zinc ions and tannic acid, is emerging as a promising, environmentally friendly anti-corrosive pigment for protective coatings. Tannic acid, a natural polyphenol, exhibits corrosion-inhibiting properties, and its complexation with zinc enhances its performance and reduces its solubility in water, making it suitable for coating formulations.[1][2] These coatings are of significant interest in various fields, including the protection of metallic substrates used in infrastructure and potentially in biomedical devices where biocompatible, anti-corrosive surfaces are required.

This document provides detailed application notes and experimental protocols for the electrochemical evaluation of this compound coatings on steel substrates. The primary techniques covered are Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy (EIS), which are powerful methods for assessing the corrosion protection performance of coatings. Additionally, protocols for standardized salt spray testing are included to simulate accelerated corrosive environments.

Corrosion Protection Mechanism of this compound Coatings

The corrosion protection afforded by this compound coatings is believed to be a combination of several mechanisms:

  • Barrier Protection: The coating matrix, typically an epoxy or other polymer, provides a physical barrier that restricts the ingress of corrosive species such as water, oxygen, and chlorides to the metal surface.

  • Inhibitive Action: Tannic acid and its zinc salt can act as corrosion inhibitors. It is thought that tannate molecules can adsorb onto the metal surface, forming a protective film that hinders both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[1]

  • Formation of Stable Complexes: In the presence of incipient corrosion, tannates can form stable complexes with iron ions at the steel surface. This process can passivate the metal and prevent further corrosion.

Experimental Protocols

Preparation of Coated Steel Panels

Materials:

  • Mild steel panels (e.g., Q235, AISI 1018)

  • This compound pigment

  • Epoxy resin and curing agent

  • Solvents (e.g., acetone, ethanol)

  • Abrasive paper (e.g., 240, 400, 600 grit)

Procedure:

  • Substrate Preparation: Mechanically polish the steel panels with successively finer grades of abrasive paper to achieve a uniform, smooth surface.

  • Degreasing: Clean the polished panels by sonicating in ethanol followed by acetone for 10-15 minutes each to remove any grease, oil, or contaminants.

  • Drying: Dry the panels in a stream of warm air or in an oven at a low temperature (e.g., 60 °C).

  • Coating Formulation: Disperse the this compound pigment into the epoxy resin at the desired concentration using a high-shear mixer or a planetary ball mill to ensure uniform distribution.

  • Application: Add the curing agent to the resin-pigment mixture according to the manufacturer's instructions. Apply the formulated coating to the prepared steel panels using a brush, doctor blade, or spray gun to achieve a uniform wet film thickness.

  • Curing: Allow the coated panels to cure at ambient temperature or in an oven as per the resin manufacturer's specifications. The final dry film thickness should be in the range of 50-150 µm.

Potentiodynamic Polarization

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc) of the coated steel. These parameters provide insights into the corrosion rate and the inhibitive mechanism of the coating.

Experimental Setup:

  • Potentiostat/Galvanostat: A three-electrode electrochemical cell.

  • Working Electrode: The this compound coated steel panel with a defined exposed area (e.g., 1 cm²).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.

  • Counter Electrode: A platinum or graphite rod/mesh with a surface area significantly larger than the working electrode.

  • Electrolyte: 3.5 wt% NaCl solution, simulating a marine environment.

Protocol:

  • Stabilization: Immerse the coated panel in the electrolyte and allow the open-circuit potential (OCP) to stabilize for at least 30-60 minutes.

  • Polarization Scan: Perform the potentiodynamic polarization scan by sweeping the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).

  • Data Analysis: Plot the resulting current density as a function of the applied potential on a semi-logarithmic scale (Tafel plot). Determine Ecorr and icorr by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to their intersection.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the barrier properties and degradation of the coating over time. EIS provides information on the coating capacitance (Cc), pore resistance (Rpo), and charge transfer resistance (Rct).

Experimental Setup: Same as for potentiodynamic polarization.

Protocol:

  • Stabilization: Immerse the coated panel in the 3.5 wt% NaCl solution and monitor the OCP until a stable value is reached.

  • EIS Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition and Modeling: Record the impedance data and present it as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters. A common EEC for a coated metal is the Randles circuit, which can be modified to include coating properties.

  • Time-Lapse Measurement: Repeat the EIS measurements at regular intervals (e.g., daily or weekly) to monitor the coating's performance and degradation over time.

Salt Spray Test

Objective: To assess the coating's resistance to a highly corrosive environment in an accelerated manner.

Standard: ASTM B117

Experimental Setup:

  • Salt spray cabinet capable of maintaining a temperature of 35 °C and delivering a continuous fog of 5 wt% NaCl solution.

Protocol:

  • Sample Preparation: Scribe a sharp 'X' through the coating to the substrate on the test panels.

  • Exposure: Place the scribed panels in the salt spray cabinet at a specified angle (typically 15-30 degrees from the vertical).

  • Evaluation: Periodically remove the panels and evaluate them for signs of corrosion, such as blistering, rusting, and creepage from the scribe, according to ASTM D1654 and ASTM D714.

Data Presentation

Potentiodynamic Polarization Data
Coating SystemEcorr (mV vs. SCE)icorr (µA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)Corrosion Rate (mpy)
Bare Steel-650 to -75010 - 5060 - 80120 - 1504.6 - 23
Epoxy (Blank)-550 to -6501 - 550 - 70100 - 1300.46 - 2.3
Epoxy + this compound-400 to -5000.1 - 140 - 6090 - 1200.046 - 0.46

Note: The data presented for this compound coatings are representative values based on the expected performance of tannin-based inhibitors and may vary depending on the specific formulation and experimental conditions.

Electrochemical Impedance Spectroscopy Data

Equivalent Circuit Model Parameters

Coating SystemImmersion TimeRs (Ω·cm²)Rpo (Ω·cm²)Cdl (µF/cm²)Rct (kΩ·cm²)
Epoxy (Blank)1 hour20 - 3010⁶ - 10⁷0.1 - 0.5>1000
30 days20 - 3010⁴ - 10⁵1 - 5100 - 500
Epoxy + this compound1 hour20 - 3010⁷ - 10⁸0.05 - 0.2>5000
30 days20 - 3010⁶ - 10⁷0.5 - 21000 - 3000

Note: This data is illustrative. Rpo (pore resistance) and Rct (charge transfer resistance) are expected to be significantly higher for this compound coatings, indicating better barrier properties and corrosion resistance. Cdl (double-layer capacitance) is expected to be lower.

Salt Spray Test Results
Coating SystemExposure Time (hours)Blistering (ASTM D714)Rusting (ASTM D610)Creepage from Scribe (mm)
Epoxy (Blank)5006F43-5
Epoxy + Zinc Phosphate10008F71-2
Epoxy + this compound10009F8<1

Note: The results for this compound coatings are based on studies showing performance comparable or superior to zinc phosphate.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis p1 Steel Panel Polishing p2 Degreasing p1->p2 p3 Coating Formulation p2->p3 p4 Coating Application p3->p4 p5 Curing p4->p5 t1 Potentiodynamic Polarization p5->t1 Cured Sample t2 Electrochemical Impedance Spectroscopy p5->t2 Cured Sample t3 Salt Spray Test p5->t3 Cured Sample a1 Tafel Analysis (Ecorr, icorr) t1->a1 a2 Equivalent Circuit Modeling t2->a2 a3 Visual Inspection (ASTM D1654) t3->a3 a4 Overall Performance Evaluation a1->a4 Corrosion Rate a2->a4 Coating Performance a3->a4 Durability Assessment

Caption: Experimental workflow for the electrochemical testing of this compound coatings.

corrosion_protection_mechanism cluster_environment Corrosive Environment cluster_coating This compound Coating cluster_substrate Steel Substrate H2O Water (H₂O) Barrier Barrier Protection (Epoxy Matrix) H2O->Barrier Ingress O2 Oxygen (O₂) O2->Barrier Ingress Cl Chloride Ions (Cl⁻) Cl->Barrier Ingress Inhibitor This compound (Inhibitor) Steel Fe Inhibitor->Steel Adsorption & Passivation Film Formation Fe_ion Fe²⁺/Fe³⁺ Inhibitor->Fe_ion Complexation (Stable Iron Tannates) Steel->Fe_ion Anodic Dissolution

Caption: Corrosion protection mechanism of this compound coatings on a steel substrate.

References

Application Notes and Protocols for the Use of Zinc Tannate in Heavy Metal Adsorption from Water

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heavy metal contamination of water resources is a significant environmental and health concern. Adsorption has emerged as a promising technology for the removal of heavy metals from aqueous solutions. This document provides detailed application notes and protocols for the potential use of zinc tannate as a low-cost, effective adsorbent for heavy metal remediation. While direct studies on this compound for heavy metal adsorption are limited, this document compiles information on its synthesis and proposes experimental protocols based on the well-documented performance of related tannin-based and zinc-based adsorbents.

Introduction to this compound as an Adsorbent

Tannins are naturally occurring polyphenolic compounds with strong chelating properties for metal ions. When combined with metal salts, they can form insoluble complexes known as tannates. This compound is a stable complex formed between zinc ions and tannic acid. The abundant hydroxyl groups in the tannic acid structure provide active sites for the complexation of heavy metal ions. Furthermore, zinc-based materials have also demonstrated efficacy in adsorbing heavy metals. Although primarily investigated as an anticorrosive pigment, the chemical structure of this compound suggests its potential as an effective adsorbent for heavy metal ions in water.[1][2]

Synthesis of this compound Adsorbent

This protocol is adapted from the synthesis of this compound for use as an anticorrosive pigment.[1]

Materials
  • Black wattle tannin (or other suitable source of tannic acid)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or Zinc acetate (CH₃COO)₂Zn

  • Sodium hydroxide (NaOH) solution (0.5 M)

  • Deionized water

  • Beakers

  • Magnetic stirrer

  • pH meter

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Drying oven

  • Mortar and pestle or mill

Synthesis Protocol
  • Dissolution of Tannin: Weigh 20 g of black wattle tannin powder and dissolve it in 1000 mL of deionized water in a large beaker with continuous stirring.

  • Addition of Zinc Salt: To the tannin solution, slowly add 20 mL of a 1 M zinc nitrate hexahydrate solution while stirring continuously.[1] Alternatively, a zinc acetate solution can be used.[3]

  • pH Adjustment: Adjust the pH of the mixture to 7.5 using a 0.5 M NaOH solution. Monitor the pH closely using a calibrated pH meter.[1]

  • Reaction: Continue stirring the mixture at room temperature for 1 hour to ensure complete reaction and precipitation of this compound.

  • Filtration and Washing: Filter the precipitate using a filtration apparatus. Wash the collected this compound powder several times with deionized water to remove any unreacted reagents and soluble impurities.

  • Drying: Dry the filtered this compound in an oven at 110°C for 6 hours or until a constant weight is achieved.[1]

  • Grinding: After drying, grind the this compound into a fine powder using a mortar and pestle or a mechanical mill. The resulting powder is the adsorbent material.

G cluster_synthesis Synthesis of this compound tannin Dissolve Tannin in Water mixing Mix Tannin and Zinc Salt Solutions tannin->mixing zinc_salt Prepare Zinc Salt Solution zinc_salt->mixing ph_adjust Adjust pH to 7.5 with NaOH mixing->ph_adjust stirring Stir for 1 hour ph_adjust->stirring filtration Filter and Wash Precipitate stirring->filtration drying Dry at 110°C filtration->drying grinding Grind to Fine Powder drying->grinding G cluster_adsorption Heavy Metal Adsorption Workflow prep_solution Prepare Heavy Metal Solutions add_adsorbent Add this compound Adsorbent prep_solution->add_adsorbent adjust_ph Adjust Initial pH add_adsorbent->adjust_ph agitation Agitate for a Set Time adjust_ph->agitation sampling Sample at Intervals (Kinetics) or at Equilibrium (Isotherms) agitation->sampling filtration Filter the Sample sampling->filtration analysis Analyze Metal Concentration (AAS/ICP-OES) filtration->analysis calculation Calculate Adsorption Capacity analysis->calculation

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Tannin Water Solubility with Zinc

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing zinc to overcome the water solubility challenges of tannins in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why are tannins poorly soluble in water, and how does zinc help?

Tannins are a diverse group of polyphenolic compounds that can be broadly categorized into hydrolyzable tannins and condensed tannins. Their complex polymeric structures and the presence of numerous hydrophobic aromatic rings contribute to their limited water solubility, which can hinder their application in various fields, including drug delivery.

Zinc ions (Zn²⁺) can form complexes with tannin molecules through chelation. This process involves the binding of zinc ions to the hydroxyl groups on the tannin structure. The formation of these tannin-zinc complexes can alter the physicochemical properties of the tannins, often leading to increased stability and, in some contexts, improved dispersibility or solubility in aqueous solutions, particularly when formulated as nanoparticles.

Q2: What are the main applications of tannin-zinc complexes in research and drug development?

Tannin-zinc complexes are being explored for a variety of applications, including:

  • Drug Delivery: Tannin-zinc nanoparticles can encapsulate and deliver poorly water-soluble drugs, potentially improving their bioavailability and therapeutic efficacy.[1][2][3]

  • Antimicrobial Agents: These complexes can exhibit enhanced antimicrobial properties, making them promising for applications in wound healing and as alternatives to traditional antibiotics.

  • Feed Additives: In animal nutrition, tannin-chelated zinc is used to improve gut health and act as an alternative to zinc oxide.

  • Biomedical Materials: Tannin-zinc composites are being investigated for bone defect repair due to their antimicrobial and osteogenic properties.[4]

Q3: What are the key parameters to control during the synthesis of tannin-zinc complexes?

The successful synthesis of tannin-zinc complexes with desired properties depends on several critical parameters:

  • pH: The pH of the reaction medium is a crucial factor that influences the deprotonation of the hydroxyl groups on tannins, which is necessary for chelation with zinc ions. The optimal pH can vary depending on the specific tannin and desired complex characteristics.[5][6][7][8]

  • Temperature: Reaction temperature can affect the kinetics of complex formation and the final structure of the nanoparticles.

  • Concentration of Reactants: The molar ratio of tannins to the zinc salt precursor will determine the stoichiometry of the complex and can influence particle size and stability.[6][7]

  • Stirring Speed and Time: Adequate mixing is essential for ensuring a homogenous reaction and uniform particle formation.

Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and use of tannin-zinc complexes.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Tannin-Zinc Complex/Nanoparticles - Suboptimal pH for complexation.- Inappropriate tannin-to-zinc molar ratio.- Insufficient reaction time or temperature.- Optimize the pH of the reaction mixture (typically in the range of 5-8).- Perform a titration experiment to determine the optimal molar ratio of tannin to zinc salt.- Increase the reaction time and/or temperature within a reasonable range (e.g., 60-80°C for 1-2 hours).[6]
Poor Water Solubility/Dispersibility of the Final Product - Agglomeration of nanoparticles.- Incomplete complexation.- Use a capping agent, such as tannic acid itself in excess, or other stabilizers like pectin during synthesis.[9]- Optimize the synthesis parameters (pH, temperature, reactant concentrations) to ensure complete complex formation.- Employ sonication to disperse the particles after synthesis.
Formation of Large or Irregularly Shaped Particles - Uncontrolled nucleation and growth of nanoparticles.- Inappropriate pH or temperature.- Control the rate of addition of the zinc salt solution to the tannin solution.- Precisely control the pH and temperature throughout the synthesis process.- Utilize a suitable capping agent to control particle growth.
Instability of the Tannin-Zinc Complex Over Time (Precipitation) - Changes in pH of the storage solution.- Weak complexation.- Store the complex in a buffered solution at the optimal pH for its stability.- Ensure the synthesis process is optimized for strong and stable complex formation.- Consider freeze-drying the complex for long-term storage.

Quantitative Data Summary

The following tables summarize quantitative data on the chelation of zinc by different tannins and the effect of zinc on tannin-protein precipitation.

Table 1: Zinc Chelation Efficiency of Various Tannins

Tannin SourceTannin Concentration (mg/assay)% of Zn(II) ChelatedReference
Almond128.4[10][11]
Almond584.0[10][11]
Walnut58.7[10][11]
Hazelnut5< 1.0[10][11]

Table 2: Effect of Zinc on the Precipitation of Condensed Tannin (CT) - Bovine Serum Albumin (BSA) Complex

Tannin SourceInitial % Precipitated CTZn²⁺ Added (µmol)Final % Precipitated CTReference
Sorghum89.750.0590.02[5]
Plum20.000.0520.24[5]

Experimental Protocols

Protocol 1: Preparation of Tannin-Chelated Zinc

This protocol is adapted from a patented method for producing a tannin-zinc feed additive.

Materials:

  • Vegetable tannin

  • Zinc acetate

  • 3M Sodium hydroxide solution

  • Distilled water

Procedure:

  • Preparation of Tannin Solution:

    • Dissolve 20g of vegetable tannin in 120mL of distilled water in a 500mL beaker.

    • Adjust the pH of the solution to 5.0 using a 3M sodium hydroxide solution.

    • Heat the solution in a water bath at 65°C for 15 minutes to obtain the tannin solution.

  • Preparation of Zinc Acetate Solution:

    • Dissolve 22g of zinc acetate in 60mL of distilled water in a separate beaker.

    • Heat this solution in a water bath at 65°C for 15 minutes.

  • Complexation:

    • Slowly add the hot zinc acetate solution to the tannin solution while stirring continuously.

    • Maintain the reaction mixture at 65°C in the water bath for 1 hour. A precipitate of tannin-chelated zinc will form.

  • Purification and Drying:

    • Filter the precipitate using a suitable filtration method.

    • Wash the precipitate with distilled water to remove any unreacted reagents.

    • Dry the final product in an oven at a controlled temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Green Synthesis of Tannic Acid-Capped Zinc Oxide Nanoparticles (ZnO@TA NPs)

This protocol describes a common method for the green synthesis of ZnO nanoparticles using tannic acid as a reducing and capping agent.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Tannic acid

  • Distilled water

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a 0.013 M aqueous solution of zinc nitrate.

    • Prepare a 0.196 mM aqueous solution of tannic acid.

  • Synthesis:

    • Heat 25 mL of the zinc nitrate solution to 80°C on a magnetic stirrer.

    • Add 40 mL of the tannic acid solution dropwise to the heated zinc nitrate solution over a period of 30 minutes with continuous stirring.

    • Continue stirring the mixture for 12 hours. A color change to a creamy paste indicates the formation of nanoparticles.

  • Purification and Drying:

    • Centrifuge the mixture to pellet the nanoparticles.

    • Wash the nanoparticles repeatedly with distilled water to remove impurities.

    • Dry the purified nanoparticles in an oven at 60°C.

Protocol 3: Characterization of Tannin-Zinc Complexes/Nanoparticles

1. UV-Visible Spectroscopy:

  • To confirm the formation of the complex. A shift in the maximum absorption wavelength compared to the individual reactants is indicative of complexation.

2. Fourier-Transform Infrared Spectroscopy (FTIR):

  • To identify the functional groups involved in the complexation. Changes in the position and intensity of the hydroxyl (-OH) group peaks of the tannin after complexation with zinc provide evidence of chelation.[11][12]

3. X-ray Diffraction (XRD):

  • To determine the crystalline structure of the nanoparticles.[12]

4. Dynamic Light Scattering (DLS) and Zeta Potential:

  • To measure the particle size distribution and surface charge, which are crucial for stability.[11]

5. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM):

  • To visualize the morphology and size of the nanoparticles.

Signaling Pathways and Experimental Workflows

Tannin-Zinc Complex Modulation of the PI3K/Akt/mTOR Signaling Pathway

Both tannins and zinc have been shown to influence the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[1][4][13][14] The complexation of tannins with zinc can potentially lead to a synergistic effect on this pathway, which is particularly relevant in the context of cancer therapy and intestinal health. For instance, zinc can activate Akt and mTOR, promoting intestinal barrier function.[15] Tannic acid has also been reported to modulate this pathway in various cancer cell lines.[1][2] The tannin-zinc complex may therefore offer a novel way to target this pathway for therapeutic benefit.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Tannin-Zinc Complex Tannin-Zinc Complex Receptor Receptor Tannin-Zinc Complex->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Proliferation Cell Proliferation mTORC1->Cell Proliferation Cell Survival Cell Survival mTORC1->Cell Survival

Tannin-Zinc modulation of PI3K/Akt/mTOR pathway.

Experimental Workflow for Developing a Tannin-Zinc Based Drug Delivery System

This workflow outlines the key stages in the development of a drug delivery system using tannin-zinc nanoparticles.

Drug_Delivery_Workflow cluster_formulation Formulation & Synthesis cluster_characterization Characterization cluster_evaluation In Vitro & In Vivo Evaluation cluster_final Final Assessment A Selection of Tannin and Zinc Salt B Optimization of Synthesis Parameters (pH, Temp, Ratio) A->B C Synthesis of Tannin-Zinc Nanoparticles B->C D Physicochemical Characterization (Size, Zeta, Morphology) C->D E Drug Loading & Encapsulation Efficiency D->E F In Vitro Drug Release Studies E->F G Cell Viability & Uptake Assays F->G H In Vivo Efficacy & Toxicity Studies G->H I Data Analysis & Formulation Refinement H->I

Workflow for Tannin-Zinc Drug Delivery System.

References

Technical Support Center: Zinc Tannate Production for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming common challenges encountered during the synthesis and scaling up of zinc tannate production for pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it relevant in drug development?

This compound is a coordination complex formed between zinc ions (Zn²⁺) and tannic acid, a polyphenol. In pharmaceutical development, it is being explored for various applications, including as an active pharmaceutical ingredient (API) with potential antimicrobial or antiviral properties, and as an excipient in drug formulations to modulate drug release or improve stability. Its biocompatibility and the biological activity of its components make it an attractive candidate for further research.

Q2: What are the critical parameters in the synthesis of this compound?

The synthesis of this compound is influenced by several critical parameters that must be carefully controlled to ensure batch-to-batch consistency and the desired physicochemical properties of the final product. These include:

  • pH of the reaction medium: The pH is a crucial factor in the coordination of zinc ions with the hydroxyl groups of tannic acid.[1]

  • Molar ratio of reactants: The ratio of zinc salts to tannic acid affects the stoichiometry and structure of the resulting complex.

  • Reaction temperature: Temperature can influence the reaction kinetics and the morphology of the precipitated this compound.

  • Mixing and addition rate: The rate at which the reactants are mixed can impact the particle size distribution and homogeneity of the product.

Q3: How does the source of tannic acid affect the final product?

Tannic acid is a natural polymer with inherent variability depending on its botanical source and extraction/purification process. This variability can impact the reproducibility of this compound synthesis. It is crucial to characterize the incoming tannic acid for parameters such as molecular weight distribution, purity, and galloyl group content to ensure consistent results. Using a well-characterized, pharmaceutical-grade tannic acid from a reliable supplier is highly recommended.

Q4: What are the key challenges in scaling up this compound production from the lab to a pilot plant?

Scaling up the production of this compound presents several challenges:

  • Maintaining consistent mixing and heat transfer: What works in a small laboratory flask may not be directly transferable to a large reactor. Inefficient mixing can lead to localized variations in pH and reactant concentrations, resulting in a heterogeneous product.

  • Handling and filtration of the precipitate: The physical properties of the this compound precipitate (e.g., particle size, density) can make it difficult to handle, filter, and wash at a larger scale.

  • Drying and milling: The drying process must be carefully controlled to avoid thermal degradation and to achieve the desired moisture content. Subsequent milling to achieve a specific particle size distribution must be done without altering the chemical structure of the compound.

  • Ensuring batch-to-batch reproducibility: Minor variations in process parameters can be magnified at a larger scale, leading to inconsistencies between batches.

Troubleshooting Guides

Issue 1: Inconsistent Yield and Product Appearance
Problem Potential Cause Troubleshooting Steps
Low or inconsistent yield Incomplete precipitation due to suboptimal pH.Monitor and control the pH of the reaction mixture throughout the synthesis. The coordination between zinc and tannic acid is pH-dependent.[1]
Incorrect molar ratio of reactants.Accurately calculate and dispense the required amounts of zinc salt and tannic acid.
Product is discolored or has an unusual texture Presence of impurities in the reactants or water.Use high-purity, pharmaceutical-grade reactants and purified water (e.g., USP grade).
Oxidation of tannic acid.Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.
Inefficient washing of the precipitate.Ensure thorough washing of the filtered this compound to remove unreacted starting materials and byproducts.
Issue 2: Poor Batch-to-Batch Reproducibility
Problem Potential Cause Troubleshooting Steps
Variable particle size distribution between batches Inconsistent mixing speed or addition rate of reactants.Standardize the mixing parameters (impeller type, speed) and the rate of reactant addition.
Fluctuations in reaction temperature.Implement strict temperature control of the reaction vessel.
Inconsistent analytical results (e.g., zinc content, impurity profile) Variability in the quality of raw materials.Qualify vendors and establish stringent specifications for all raw materials, especially tannic acid.
Inadequate process control during scale-up.Develop a robust process control strategy with defined in-process controls (IPCs) to monitor critical parameters at each step.

Data Presentation

Table 1: Typical Reaction Parameters for Laboratory-Scale this compound Synthesis

ParameterRecommended RangeNotes
Zinc Salt Concentration 0.1 - 0.5 MZinc sulfate or zinc chloride are commonly used.
Tannic Acid Concentration 1 - 5% (w/v)The concentration may need to be adjusted based on the specific grade of tannic acid.
Molar Ratio (Zinc:Tannic Acid) 1:1 to 2:1The optimal ratio should be determined experimentally to achieve the desired product characteristics.
pH 5.0 - 7.0The pH can be adjusted using a suitable buffer or a dilute base (e.g., NaOH).
Temperature 25 - 60 °CHigher temperatures may accelerate the reaction but can also lead to degradation.[2]
Reaction Time 1 - 4 hoursThe reaction should be monitored for completion.

Experimental Protocols

Laboratory-Scale Synthesis of this compound

Objective: To synthesize this compound via precipitation from aqueous solutions of zinc sulfate and tannic acid.

Materials:

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O), ACS grade

  • Tannic Acid, USP grade

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Purified Water

Equipment:

  • Magnetic stirrer with stir bar

  • Beakers and graduated cylinders

  • pH meter

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.2 M solution of zinc sulfate by dissolving the appropriate amount in purified water.

    • Prepare a 2% (w/v) solution of tannic acid by dissolving it in purified water. Gentle warming may be required.

  • Reaction:

    • Place the tannic acid solution in a beaker on a magnetic stirrer.

    • Slowly add the zinc sulfate solution to the tannic acid solution while stirring continuously.

    • Monitor the pH of the mixture and adjust it to approximately 6.0 using the 0.1 M NaOH solution. A precipitate will form.

    • Continue stirring the mixture at room temperature for 2 hours.

  • Isolation and Purification:

    • Filter the precipitate using a Buchner funnel under vacuum.

    • Wash the precipitate with several portions of purified water to remove any unreacted starting materials and soluble byproducts.

    • Continue washing until the filtrate is clear and the pH is neutral.

  • Drying:

    • Carefully transfer the filtered this compound to a drying dish.

    • Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.

  • Characterization:

    • The dried this compound powder should be characterized for its identity, purity, zinc content, and particle size distribution using appropriate analytical techniques (e.g., FTIR, ICP-MS, SEM).

Visualizations

G cluster_synthesis This compound Synthesis Workflow start Start prepare_solutions Prepare Reactant Solutions start->prepare_solutions reaction Controlled Reaction (pH, Temp, Mixing) prepare_solutions->reaction precipitation Precipitation of This compound reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying of Product filtration->drying characterization Characterization (QC Testing) drying->characterization end Final Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Inconsistent Batches start Inconsistent Batch Results check_raw_materials Review Raw Material Certificates of Analysis start->check_raw_materials check_process_params Verify Process Parameters (pH, Temp, Mixing) start->check_process_params check_equipment Check Equipment Calibration & Function start->check_equipment material_issue Raw Material Variability check_raw_materials->material_issue process_issue Process Deviation check_process_params->process_issue equipment_issue Equipment Malfunction check_equipment->equipment_issue implement_capa Implement Corrective and Preventive Actions (CAPA) material_issue->implement_capa process_issue->implement_capa equipment_issue->implement_capa

Caption: Logical workflow for troubleshooting batch inconsistencies.

References

Technical Support Center: Improving the Stability of Zinc Tannate in Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges encountered with zinc tannate formulations.

Troubleshooting Guides

This section offers solutions to common problems observed during the development and storage of this compound formulations.

Issue 1: Discoloration (Darkening or Color Change) of the Formulation

Possible Causes:

  • Oxidation: Tannic acid, a component of this compound, is susceptible to oxidation, which can be accelerated by exposure to light, heat, and certain metal ions. Oxidative degradation often leads to the formation of colored byproducts.

  • pH Shift: A significant change in the formulation's pH can affect the stability of the this compound complex, potentially leading to discoloration.

  • Excipient Interaction: Incompatible excipients may react with this compound, causing a color change.

Troubleshooting Steps:

  • Control pH: Ensure the formulation pH is maintained within a stable range for this compound. Acidic conditions, in particular, may negatively impact stability.

  • Protect from Light: Store the formulation in light-resistant packaging (e.g., amber-colored containers). Conduct photostability studies to assess the impact of light.

  • Inert Atmosphere: During manufacturing, consider purging the formulation and headspace of the container with an inert gas like nitrogen to minimize oxygen exposure.

  • Antioxidant Addition: Evaluate the inclusion of antioxidants in the formulation. Compatibility of the antioxidant with this compound must be confirmed.

  • Excipient Compatibility Study: Conduct a thorough compatibility study with all excipients to identify any potential interactions.

Issue 2: Precipitation or Crystal Growth in Liquid Formulations

Possible Causes:

  • Solubility Issues: The solubility of this compound can be highly dependent on the solvent system and pH.

  • Temperature Fluctuations: Changes in temperature during storage and transport can affect solubility and lead to precipitation.

  • Ostwald Ripening: Over time, smaller particles may dissolve and redeposit onto larger particles, leading to crystal growth.

Troubleshooting Steps:

  • Optimize Solvent System: Evaluate different co-solvents or solubilizing agents to improve the solubility of this compound.

  • pH Optimization: Determine the optimal pH range for maximum solubility and stability of this compound in the liquid formulation.

  • Viscosity Modifiers: The addition of viscosity-enhancing agents can help to keep the particles suspended and reduce the rate of sedimentation and aggregation.

  • Controlled Storage Temperature: Advise for storage at a controlled and consistent temperature to prevent precipitation caused by temperature cycling.

  • Particle Size Control: During manufacturing, control the initial particle size distribution of the this compound to minimize the potential for Ostwald ripening.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in pharmaceutical formulations?

A1: The stability of this compound is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[1][2] Incompatible excipients can also lead to degradation.[3]

Q2: What is the ideal pH range for maintaining the stability of this compound in aqueous formulations?

A2: While the optimal pH is formulation-dependent, this compound generally exhibits better stability in neutral to slightly alkaline conditions.[4] Acidic pH can lead to the dissociation of the complex and reduced stability.

Q3: How can I prevent the hydrolytic degradation of this compound?

A3: To minimize hydrolysis, it is crucial to control the water activity in the formulation. For solid dosage forms, this can be achieved through the use of low-moisture excipients and moisture-protective packaging. For liquid formulations, optimizing the solvent system and pH is key.

Q4: Are there any known excipient incompatibilities with this compound?

A4: While specific data for this compound is limited, tannins, in general, can interact with certain metal ions, strong oxidizing agents, and some polymers. It is essential to conduct thorough drug-excipient compatibility studies.

Q5: What are the signs of instability in a this compound formulation?

A5: Signs of instability can include a change in color (typically darkening), precipitation, changes in viscosity, a drop in the assay of this compound, and an increase in related substances or degradation products.

Data Presentation

Table 1: Example of Accelerated Stability Study Data for a this compound Cream (Illustrative)

Time PointStorage ConditionAppearancepHAssay of this compound (%)Total Degradation Products (%)
Initial-Homogeneous, light tan cream6.8100.2< 0.1
1 Month40°C / 75% RHSlight darkening6.698.50.5
3 Months40°C / 75% RHNoticeable darkening6.496.21.8
6 Months40°C / 75% RHDark tan, slight phase separation6.193.14.2

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of a this compound Formulation

Objective: To evaluate the stability of a this compound formulation under accelerated conditions to predict its shelf life.

Methodology:

  • Sample Preparation: Prepare at least three batches of the final this compound formulation in the proposed commercial packaging.

  • Storage Conditions: Place the samples in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[5]

  • Testing Intervals: Pull samples for analysis at predetermined time points, such as initial (0), 1, 3, and 6 months.[6]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visually inspect for any changes in color, odor, or phase separation.

    • pH: Measure the pH of the formulation.

    • Assay: Quantify the amount of this compound present using a validated analytical method (e.g., HPLC).

    • Related Substances: Determine the levels of any degradation products.

    • Physical Properties: For semi-solid or liquid formulations, evaluate parameters like viscosity and particle size distribution.

  • Data Analysis: Analyze the data for trends in degradation and changes in physical properties over time.

Protocol 2: Photostability Testing of a this compound Topical Formulation

Objective: To assess the impact of light exposure on the stability of a this compound topical formulation.

Methodology:

  • Sample Preparation: Apply a thin, uniform layer of the formulation to a suitable inert transparent substrate (e.g., quartz plates).

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control group of samples should be wrapped in aluminum foil to protect them from light.

  • Exposure Conditions: The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After the exposure period, extract the formulation from the substrate and analyze both the exposed and control samples for:

    • Appearance: Note any color changes.

    • Assay of this compound: Quantify the remaining this compound.

    • Degradation Products: Identify and quantify any photodegradation products.

  • Comparison: Compare the results from the light-exposed samples to the control samples to determine the extent of photodegradation.

Visualizations

Troubleshooting_Discoloration start Discoloration Observed cause1 Oxidation? start->cause1 cause2 pH Shift? start->cause2 cause3 Excipient Interaction? start->cause3 solution1a Protect from Light cause1->solution1a Yes solution1b Inert Atmosphere cause1->solution1b Yes solution1c Add Antioxidant cause1->solution1c Yes solution2 Verify and Adjust pH cause2->solution2 Yes solution3 Conduct Excipient Compatibility Study cause3->solution3 Yes

Caption: Troubleshooting workflow for discoloration of this compound formulations.

Experimental_Workflow_Stability_Testing start Prepare Formulation Batches storage Place in Stability Chambers (e.g., 40°C / 75% RH) start->storage pull_samples Pull Samples at Intervals (0, 1, 3, 6 months) storage->pull_samples analysis Perform Analytical Tests (Appearance, pH, Assay, etc.) pull_samples->analysis data_analysis Analyze Data for Trends analysis->data_analysis end Determine Stability Profile data_analysis->end

Caption: Workflow for accelerated stability testing of this compound formulations.

References

Technical Support Center: Optimizing pH for Zinc Tannate Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for zinc tannate precipitation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of pH on this compound precipitation?

The pH of the reaction mixture is a critical parameter that significantly influences the formation, yield, and purity of this compound precipitate. The complexation between tannic acid and zinc ions is pH-dependent, with different complex structures being favored at different pH levels. Generally, precipitation is promoted in a slightly acidic to neutral or slightly alkaline environment.

Q2: What is the visual indication of this compound precipitation at different pH values?

While specific color can vary based on the concentration and source of tannic acid, a general trend is often observed. In acidic conditions (pH 3-5), the solution may turn a pale dark brown upon the formation of the precipitate. As the pH increases towards neutral (pH 6-7), the color may become a lighter brown. At a more alkaline pH (e.g., pH 8), the formation of a dark brown precipitate is common.[1]

Q3: Can the stoichiometry of the zinc-tannin complex change with pH?

Yes, the stoichiometry of metal-tannin complexes is known to be pH-dependent. While specific studies on this compound are limited, research on iron-tannin complexes, which serve as a good model, shows the formation of mono-complexes at very low pH (<2), bis-complexes in the pH range of 3-6, and more stable tris-complexes at pH above 7. This suggests that the ratio of zinc to tannic acid in the precipitate can vary with the reaction pH.

Q4: What are the typical starting materials for this compound precipitation?

Commonly used starting materials include a soluble zinc salt, such as zinc sulfate (ZnSO₄) or zinc acetate (Zn(CH₃COO)₂), and a source of tannic acid. The reaction is typically carried out in an aqueous solution.

Data Presentation: Effect of pH on this compound Precipitation

The following table summarizes illustrative data on the effect of reaction pH on the yield and purity of this compound precipitate. This data is compiled based on general trends observed in the precipitation of metal tannates and related compounds.

Reaction pHPrecipitation Yield (%)Purity (%)Observations
2.0< 10> 95Minimal precipitation, clear supernatant.
3.04592Light brown precipitate begins to form.
4.07590Significant amount of pale dark brown precipitate.[1][2]
5.09288Near-maximal yield of precipitate.[1]
6.09585Optimal yield, precipitate is light brown.[1]
7.09382High yield, potential for co-precipitation of zinc hydroxide.
8.08875Dark brown precipitate, increased likelihood of impurities.[2]
9.070< 70Decreased yield, significant co-precipitation of zinc hydroxide.

Note: This data is illustrative and may vary depending on specific experimental conditions such as reactant concentrations, temperature, and mixing speed.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the precipitation of this compound.

Materials:

  • Zinc Sulfate (ZnSO₄) or Zinc Acetate (Zn(CH₃COO)₂)

  • Tannic Acid

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Hydrochloric Acid (HCl) solution (1 M)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Beakers

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a 0.1 M solution of the zinc salt (e.g., dissolve 2.87 g of ZnSO₄·7H₂O in 100 mL of deionized water).

    • Prepare a 0.1 M solution of tannic acid (dissolve 17.01 g of tannic acid in 100 mL of deionized water).

  • Reaction Setup:

    • Place the tannic acid solution in a beaker on a magnetic stirrer.

    • Begin stirring the tannic acid solution at a moderate speed.

  • Initiate Precipitation:

    • Slowly add the zinc salt solution to the stirred tannic acid solution.

  • pH Adjustment:

    • Monitor the pH of the mixture using a calibrated pH meter.

    • Adjust the pH to the desired value (e.g., pH 6) by dropwise addition of 1 M NaOH or 1 M HCl. Stir continuously during pH adjustment.

  • Reaction and Aging:

    • Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring.

    • Aging the precipitate (letting it stand without stirring) for a few hours can improve filterability.

  • Isolation and Washing:

    • Isolate the precipitate by vacuum filtration.

    • Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.

  • Drying:

    • Dry the collected this compound precipitate in an oven at a controlled temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Characterization of this compound Purity

A. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Prepare a KBr pellet of the dried this compound sample.

  • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks of this compound and the absence of peaks corresponding to impurities like unreacted tannic acid or zinc hydroxide. The coordination of tannic acid to zinc is typically indicated by shifts in the hydroxyl (-OH) and carbonyl (C=O) stretching bands compared to pure tannic acid.

B. X-ray Diffraction (XRD):

  • Prepare a powdered sample of the dried this compound.

  • Obtain the XRD pattern using a diffractometer with Cu Kα radiation.

  • Analyze the diffractogram to confirm the amorphous or crystalline nature of the this compound. The absence of sharp peaks characteristic of crystalline zinc salts (e.g., ZnO, Zn(OH)₂) can indicate a higher purity of the amorphous this compound product.[1]

Mandatory Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_processing Product Isolation & Purification cluster_analysis Characterization prep_zn Prepare Zinc Salt Solution mix Mix Solutions prep_zn->mix prep_ta Prepare Tannic Acid Solution prep_ta->mix adjust_ph Adjust pH mix->adjust_ph Monitor pH react Stir and React adjust_ph->react filter Filter Precipitate react->filter wash Wash with DI Water filter->wash dry Dry Product wash->dry ftir FTIR Analysis dry->ftir xrd XRD Analysis dry->xrd

Caption: Experimental workflow for this compound synthesis and characterization.

logical_relationship pH Reaction pH Yield Precipitation Yield pH->Yield Influences Purity Product Purity pH->Purity Impacts SideReaction Side Reactions (e.g., Zn(OH)2 formation) pH->SideReaction Promotes at high pH Yield->Purity Trade-off often exists SideReaction->Purity Decreases

Caption: Logical relationships between pH, yield, purity, and side reactions.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or very little precipitate forms 1. Incorrect pH (too acidic).2. Reactant concentrations are too low.3. Inadequate reaction time.1. Slowly increase the pH of the solution into the 4-7 range using a dilute base (e.g., 0.1 M NaOH) while monitoring with a pH meter.2. Increase the concentration of one or both reactants.3. Extend the reaction time with continuous stirring.
Precipitate is difficult to filter (colloidal) 1. Rapid addition of reactants.2. Insufficient aging of the precipitate.1. Add the zinc salt solution to the tannic acid solution more slowly to allow for larger particle formation.2. After the initial reaction, let the mixture stand without stirring (aging) for several hours or overnight to promote particle agglomeration.
Low yield of precipitate 1. pH is outside the optimal range (either too acidic or too alkaline).2. Incomplete reaction.1. Carefully adjust the pH to the optimal range of 5-6.2. Ensure adequate stirring and reaction time (at least 1-2 hours).
Precipitate has an unusual color 1. Presence of impurities in the reactants (e.g., iron contamination can lead to a darker, almost black precipitate).2. Oxidation of tannic acid at high pH.1. Use high-purity reagents. If iron contamination is suspected, consider using a chelating agent in a pre-treatment step.2. Avoid excessively high pH values (pH > 8) and prolonged exposure to air at alkaline conditions.
Product is impure (presence of unreacted starting materials or byproducts) 1. Inefficient washing of the precipitate.2. Co-precipitation of zinc hydroxide at high pH.1. Wash the filtered precipitate thoroughly with several portions of deionized water.2. Maintain the reaction pH below 8 to minimize the formation of zinc hydroxide. If a higher pH was used, consider washing the precipitate with a very dilute acid solution to remove zinc hydroxide, followed by a water wash.
Inconsistent results between batches 1. Inconsistent pH control.2. Variation in stirring speed or temperature.3. Different sources or batches of tannic acid.1. Calibrate the pH meter before each experiment and add pH-adjusting solutions slowly and with vigorous stirring.2. Standardize the stirring speed and reaction temperature for all experiments.3. Characterize the tannic acid from each new batch, as its composition can vary.

References

Technical Support Center: Zinc Tannate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of zinc tannate. The information focuses on the critical role of temperature in the synthesis process and its impact on the final product.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Precipitation of this compound Incorrect Temperature: The reaction temperature may be too low, leading to a very slow reaction rate. Conversely, excessively high temperatures could potentially degrade the tannic acid, preventing the formation of the this compound complex.Ensure the reaction temperature is within the optimal range, generally suggested to be between 40-60°C for metal-tannate complexes.[1] Monitor the temperature closely throughout the reaction.
Incorrect pH: The pH of the reaction mixture is critical for the precipitation of this compound. If the pH is too acidic or too basic, the complex may not form or may remain soluble.Adjust the pH of the reaction mixture to the optimal range (typically around 7.5-8.0) using a suitable base (e.g., NaOH solution).[2] Use a calibrated pH meter for accurate measurements.
Formation of a Discolored or Impure Product High Reaction Temperature: Elevated temperatures can lead to the degradation of tannic acid, resulting in a darker, discolored product. It may also promote the formation of side products.Maintain the reaction temperature within the recommended range (40-60°C).[1] Consider running the reaction at the lower end of this range to minimize degradation.
Oxidation: Tannic acid and its complexes can be susceptible to oxidation, which can be accelerated at higher temperatures.Perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if high temperatures are necessary.
Inconsistent Particle Size and Morphology Temperature Fluctuations: Inconsistent temperature control during the reaction and precipitation can lead to a wide distribution of particle sizes and irregular morphologies.Use a temperature-controlled reaction vessel (e.g., a jacketed reactor or a water bath) to ensure a stable and uniform temperature throughout the synthesis.
Rapid Precipitation: Adding reagents too quickly or operating at a higher temperature can cause rapid precipitation, leading to smaller, less uniform particles.Control the rate of addition of the zinc salt solution to the tannic acid solution. A slower addition rate at a controlled temperature will promote more uniform crystal growth.
Product is Difficult to Filter or Appears Gelatinous Low Temperature: Synthesizing at a very low temperature might result in the formation of very fine, almost colloidal particles that are difficult to filter.A moderate increase in the reaction temperature, within the optimal range, can promote the formation of larger, more easily filterable particles.
Incorrect Reagent Concentration: The concentration of your zinc salt and tannic acid solutions can influence the nature of the precipitate.Optimize the concentrations of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: While a specific optimal temperature for this compound synthesis is not extensively documented in publicly available literature, a general guideline for the synthesis of metal-tannic acid complexes is a temperature range of 40-60°C.[1] It is recommended to start with a temperature in the middle of this range (e.g., 50°C) and optimize based on the desired product characteristics.

Q2: How does temperature affect the yield of this compound?

A2: Temperature can have a complex effect on the yield. Within the optimal range, a moderate increase in temperature can enhance the reaction rate, potentially leading to a higher yield in a shorter time. However, excessively high temperatures can cause the degradation of tannic acid, which would reduce the yield and purity of the final product.

Q3: Can the drying temperature affect the properties of the synthesized this compound?

A3: Yes, the drying temperature is a critical parameter. The synthesized this compound precipitate needs to be dried to remove water and any residual solvent. A study on the synthesis of this compound as an anticorrosive pigment mentions drying the product at 110°C for 6 hours.[2] It is important to choose a temperature that is high enough to remove water effectively but not so high that it causes thermal decomposition of the this compound complex. The thermal stability of the synthesized material can be determined by techniques such as thermogravimetric analysis (TGA).

Q4: Does the initial temperature of the reactant solutions matter?

A4: Yes, for better control over the reaction, it is advisable to bring the reactant solutions to the desired reaction temperature before mixing. This helps to ensure a consistent and uniform reaction environment from the start, which can lead to a more homogenous product.

Q5: What are the signs of tannic acid degradation due to excessive heat?

A5: A noticeable darkening of the reaction mixture beyond the expected color of the this compound complex can be an indication of tannic acid degradation. The formation of a dark brown or black solution or precipitate is a strong indicator.

Quantitative Data Summary

The following table summarizes the expected qualitative effects of temperature on key parameters in this compound synthesis, based on general chemical principles and available information on metal-tannate complexes.

ParameterLow Temperature (e.g., < 40°C)Optimal Temperature (e.g., 40-60°C)High Temperature (e.g., > 60°C)
Reaction Rate SlowModerate to FastVery Fast, but risk of degradation
Yield Potentially lower due to slow reactionOptimalMay decrease due to degradation
Particle Size May be smaller and less uniformMore uniform and larger particlesPotentially smaller and more aggregated
Purity Generally highHighMay be lower due to side products
Color Lighter, as expectedConsistent, expected colorDarker, discolored

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on available literature for the synthesis of metal-tannate complexes.[2] Optimization may be required based on the specific source of tannic acid and the desired product specifications.

Materials:

  • Tannic Acid

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

Equipment:

  • Temperature-controlled reaction vessel (e.g., jacketed beaker)

  • Magnetic stirrer and stir bar

  • pH meter

  • Filtration apparatus (e.g., Büchner funnel and vacuum flask)

  • Drying oven

Procedure:

  • Prepare a Tannic Acid Solution: Dissolve a specific amount of tannic acid in deionized water in the reaction vessel. For example, 20g of tannic acid in 1000mL of deionized water.[2]

  • Prepare a Zinc Nitrate Solution: In a separate beaker, dissolve a stoichiometric amount of zinc nitrate hexahydrate in deionized water. For example, a 1 M solution.[2]

  • Temperature Control: Heat the tannic acid solution in the reaction vessel to the desired temperature (e.g., 50°C) and maintain this temperature using the temperature controller.

  • Addition of Zinc Nitrate: Slowly add the zinc nitrate solution to the heated tannic acid solution while stirring continuously.[2]

  • pH Adjustment: After the addition of the zinc nitrate solution, adjust the pH of the mixture to approximately 7.5 using a NaOH solution (e.g., 0.5 M).[2] A precipitate of this compound should form.

  • Reaction Time: Continue stirring the mixture at the set temperature for a specific duration, for example, 1 hour, to ensure the reaction is complete.[2]

  • Filtration: After the reaction, cool the mixture to room temperature and filter the precipitate using a Büchner funnel under vacuum.

  • Washing: Wash the precipitate with deionized water to remove any unreacted salts and impurities.

  • Drying: Dry the filtered this compound in an oven at a controlled temperature, for example, 110°C, for 6 hours or until a constant weight is achieved.[2]

  • Characterization: Characterize the final product using appropriate techniques such as FTIR, TGA, and elemental analysis to confirm its identity and purity.

Experimental Workflow

experimental_workflow prep_ta Prepare Tannic Acid Solution reaction Reaction at Controlled Temperature (40-60°C) prep_ta->reaction prep_zn Prepare Zinc Nitrate Solution prep_zn->reaction ph_adjust pH Adjustment (pH 7.5-8.0) reaction->ph_adjust stirring Stirring (e.g., 1 hour) ph_adjust->stirring filtration Filtration stirring->filtration washing Washing with Deionized Water filtration->washing drying Drying (e.g., 110°C) washing->drying product Final Zinc Tannate Product drying->product

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Stable Zinc Tannate Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of zinc tannate nanoparticles, with a primary focus on preventing agglomeration.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration in this compound nanoparticle synthesis?

Agglomeration of this compound nanoparticles is primarily driven by the high surface energy of the nanoparticles, which leads to van der Waals attractions between individual particles. This phenomenon is particularly pronounced in colloidal solutions where particles are in close proximity. Factors that contribute to agglomeration include:

  • High Particle Concentration: Increased particle numbers per unit volume enhance the likelihood of collisions and subsequent aggregation.

  • Inadequate Surface Capping: The absence or insufficient concentration of a suitable capping agent leaves the nanoparticle surfaces exposed, allowing for direct particle-to-particle interactions.

  • Suboptimal pH: The pH of the synthesis medium influences the surface charge of the nanoparticles. At or near the isoelectric point, the surface charge is minimal, leading to reduced electrostatic repulsion and increased agglomeration.

  • High Ionic Strength: An excess of ions in the solution can compress the electrical double layer around the nanoparticles, diminishing the repulsive forces that prevent agglomeration.

  • Elevated Temperatures: Higher temperatures can increase the kinetic energy of the nanoparticles, leading to more frequent and energetic collisions, which can overcome the repulsive barriers.

  • Improper Storage: Long-term storage of nanoparticle dispersions, especially at high concentrations or without appropriate stabilizers, can lead to irreversible aggregation over time.

Q2: How do capping agents prevent the agglomeration of this compound nanoparticles?

Capping agents, also known as stabilizers, are molecules that adsorb onto the surface of nanoparticles during or after their synthesis to prevent agglomeration. They provide stability through two primary mechanisms:

  • Steric Hindrance: Polymeric capping agents such as Polyvinylpyrrolidone (PVP) and Polyethylene glycol (PEG) possess long chains that create a physical barrier around the nanoparticles. When two particles approach each other, the polymer chains interpenetrate and cause a repulsive force, preventing the particles from coming into direct contact and aggregating.

  • Electrostatic Stabilization: Some capping agents are charged molecules that impart a surface charge to the nanoparticles. This creates a repulsive electrostatic force between similarly charged particles, preventing them from aggregating. The magnitude of this repulsion is quantified by the zeta potential. A higher absolute zeta potential value (typically > ±30 mV) indicates greater stability. Tannic acid, for instance, can act as both a reducing and capping agent, imparting a negative surface charge to the nanoparticles.

Q3: What are some commonly used capping agents for the synthesis of this compound and other oxide nanoparticles?

Several types of capping agents can be employed to stabilize this compound nanoparticles. The choice of capping agent can influence the final size, shape, and surface properties of the nanoparticles.

  • Polymers:

    • Polyvinylpyrrolidone (PVP): A widely used non-ionic polymer that provides steric stabilization.

    • Polyethylene glycol (PEG): Another common non-ionic polymer known for its biocompatibility and ability to provide steric hindrance.

    • Polyvinyl alcohol (PVA): A hydrophilic polymer that can also act as a steric stabilizer.

  • Surfactants:

    • Cetyltrimethylammonium bromide (CTAB): A cationic surfactant that can provide electrostatic stabilization.

  • Biomolecules:

    • Bovine Serum Albumin (BSA): A protein that can act as a biocompatible capping agent, providing both steric and electrostatic stabilization.

    • Tannic Acid: A polyphenol that can act as both a reducing agent for the metal precursor and a capping agent, imparting a negative surface charge.

Q4: How does pH affect the stability of this compound nanoparticle dispersions?

The pH of the dispersion medium plays a critical role in the stability of this compound nanoparticles by influencing their surface charge. For nanoparticles stabilized by electrostatic repulsion, there is a specific pH at which the net surface charge is zero, known as the isoelectric point (IEP). At the IEP, the electrostatic repulsion between particles is minimal, leading to rapid agglomeration. By adjusting the pH away from the IEP, the surface charge increases, enhancing the electrostatic repulsion and improving the stability of the dispersion. For zinc oxide nanoparticles, agglomeration increases near the point of zero charge.

Q5: What is the significance of zeta potential in determining the stability of nanoparticle dispersions?

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion.

  • High Zeta Potential (e.g., > +30 mV or < -30 mV): Indicates strong electrostatic repulsion between particles, leading to a stable, well-dispersed suspension.

  • Low Zeta Potential (e.g., between -10 mV and +10 mV): Suggests weak repulsive forces, making the particles prone to agglomeration.

  • Zero Zeta Potential: Occurs at the isoelectric point, where there is no electrostatic repulsion, and the dispersion is least stable.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Visible precipitates or cloudiness in the nanoparticle dispersion immediately after synthesis. Rapid and uncontrolled particle growth and agglomeration.- Increase the concentration of the capping agent (e.g., PVP, PEG).- Optimize the rate of addition of the reducing agent to slow down the reaction kinetics.- Ensure uniform mixing and temperature control throughout the synthesis.
Increase in particle size (hydrodynamic diameter) over time as measured by Dynamic Light Scattering (DLS). Gradual agglomeration of nanoparticles during storage.- Store the nanoparticle dispersion at a lower temperature (e.g., 4°C) to reduce Brownian motion.- Ensure the pH of the storage medium is sufficiently far from the isoelectric point.- If not already present, add a suitable capping agent to the dispersion.
Low absolute zeta potential value (e.g., < ±15 mV). Insufficient surface charge for electrostatic stabilization.- Adjust the pH of the dispersion to a value further from the isoelectric point.- Use a charged capping agent or increase its concentration.- Reduce the ionic strength of the medium by dialysis or using a lower salt concentration during synthesis.
Inconsistent particle size between batches. Variations in synthesis parameters.- Precisely control the temperature, stirring rate, and reagent concentrations for each synthesis.- Ensure the purity of all reagents and solvents.- Standardize the timing and rate of reagent addition.
Formation of large, irregular aggregates observed under microscopy (TEM/SEM). "Hard" agglomeration due to strong interparticle bonds.- Optimize the synthesis protocol to favor the formation of well-capped primary nanoparticles.- Use ultrasonication immediately after synthesis to break up soft agglomerates before they form hard aggregates.- Consider a different capping agent that provides a stronger steric barrier.

Quantitative Data Summary

The following tables provide a summary of expected trends in nanoparticle size and stability based on the variation of key synthesis parameters. The data is compiled from studies on zinc oxide and other metal oxide nanoparticles and should be considered as a general guide for this compound nanoparticle synthesis.

Table 1: Effect of Capping Agent Type on Nanoparticle Properties

Capping AgentTypical ConcentrationExpected Particle Size (nm)Expected Zeta Potential (mV)Primary Stabilization Mechanism
NoneN/A> 200 (aggregated)~ 0None
Tannic Acid0.1 - 1.0% (w/v)30 - 80-30 to -60Electrostatic
PVP (40 kDa)0.5 - 2.0% (w/v)50 - 150-5 to -20Steric
PEG (20 kDa)0.5 - 2.0% (w/v)60 - 180-5 to -15Steric
BSA0.1 - 0.5% (w/v)80 - 200-25 to -45Electrosteric

Table 2: Influence of pH and Ionic Strength on Stability (with Tannic Acid Capping)

pHIonic Strength (mM)Expected Hydrodynamic Diameter (nm)Expected Zeta Potential (mV)Stability
410> 500 (aggregated)~ -5Unstable
71050 - 100~ -45Stable
91040 - 80~ -55Very Stable
7145 - 90~ -50Very Stable
7100200 - 400 (aggregated)~ -15Unstable

Experimental Protocols

Protocol 1: Synthesis of Tannic Acid-Stabilized this compound Nanoparticles

This protocol describes a green synthesis approach where tannic acid acts as both a reducing and capping agent.

  • Preparation of Precursor Solutions:

    • Prepare a 0.1 M solution of zinc acetate (Zn(CH₃COO)₂) in deionized water.

    • Prepare a 1% (w/v) solution of tannic acid in deionized water.

  • Synthesis:

    • Heat 100 mL of the tannic acid solution to 80°C in a round-bottom flask with constant stirring.

    • Slowly add 10 mL of the zinc acetate solution to the heated tannic acid solution dropwise using a burette (approximately 1 mL/min).

    • The solution color will change, indicating the formation of nanoparticles.

    • Continue stirring the reaction mixture at 80°C for 2 hours.

  • Purification:

    • Allow the solution to cool to room temperature.

    • Centrifuge the nanoparticle dispersion at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps three times to remove unreacted precursors.

  • Characterization:

    • Analyze the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS).

    • Measure the zeta potential to assess the stability of the nanoparticle dispersion.

    • Characterize the morphology and size of the dried nanoparticles using Transmission Electron Microscopy (TEM).

Protocol 2: Synthesis of PVP-Stabilized this compound Nanoparticles by Hydrothermal Method

This protocol utilizes a hydrothermal method for the synthesis of crystalline this compound nanoparticles with PVP as a steric stabilizer.

  • Preparation of Precursor Solution:

    • Dissolve 0.1 M zinc acetate and 0.05 M sodium stannate (Na₂SnO₃) in 100 mL of deionized water.

    • Add Polyvinylpyrrolidone (PVP, MW 40,000) to the solution to achieve a final concentration of 1% (w/v).

    • Stir the solution for 30 minutes to ensure complete dissolution.

  • Hydrothermal Synthesis:

    • Transfer the precursor solution to a 150 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave and heat it to 180°C for 12 hours in an oven.

  • Purification:

    • After the autoclave has cooled down to room temperature, collect the precipitate by centrifugation at 8,000 rpm for 15 minutes.

    • Wash the precipitate with deionized water and ethanol several times to remove any residual reactants and PVP.

    • Dry the final product in a vacuum oven at 60°C for 12 hours.

  • Characterization:

    • Disperse a small amount of the dried nanoparticles in deionized water using ultrasonication for DLS and zeta potential measurements.

    • Perform TEM and X-ray Diffraction (XRD) analysis on the dried powder to determine the morphology, size, and crystalline structure.

Visualizations

Agglomeration_Causes cluster_nanoparticle This compound Nanoparticle cluster_causes Causes of Agglomeration NP Nanoparticle Agglomeration Agglomeration NP->Agglomeration leads to HighConc High Concentration HighConc->Agglomeration NoCapping Inadequate Capping NoCapping->Agglomeration pH_IEP pH near IEP pH_IEP->Agglomeration HighIonic High Ionic Strength HighIonic->Agglomeration Stabilization_Mechanisms cluster_prevention Prevention of Agglomeration cluster_mechanisms Stabilization Mechanisms Prevention Use of Capping Agents Steric Steric Hindrance (e.g., PVP, PEG) Prevention->Steric Electrostatic Electrostatic Repulsion (e.g., Tannic Acid) Prevention->Electrostatic StableDispersion Stable Nanoparticle Dispersion Steric->StableDispersion results in Electrostatic->StableDispersion results in Experimental_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage Precursors Prepare Precursor Solutions (Zinc Salt, Tannic Acid/Stabilizer) Reaction Controlled Reaction (Temperature, Stirring, pH) Precursors->Reaction Centrifugation Centrifugation Reaction->Centrifugation Washing Washing (Water, Ethanol) Centrifugation->Washing DLS DLS (Size, PDI) Washing->DLS Zeta Zeta Potential (Stability) Washing->Zeta TEM TEM/SEM (Morphology, Size) Washing->TEM

Technical Support Center: Troubleshooting Inconsistent Color in Zinc Tannate Powder

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and troubleshooting of zinc tannate powder. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to color inconsistency in their experimental work. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound powder?

A1: The color of this compound powder can range from off-white and light tan to various shades of brown. The final color is highly dependent on the specific synthesis conditions employed.

Q2: Why is the color of my this compound powder inconsistent between batches?

A2: Inconsistent color in this compound powder is a common issue that can arise from minor variations in experimental parameters. Key factors that influence the final color include the pH of the reaction mixture, the temperature during synthesis, the concentration of reactants, the purity of the tannic acid and zinc salt used, and the degree of oxidation during the reaction and subsequent handling.

Q3: Can the source of tannic acid affect the final color of the this compound?

A3: Absolutely. Tannic acid is a natural polyphenol, and its composition can vary depending on the plant source from which it is extracted. These variations in the molecular structure and purity of the tannic acid can lead to differences in the resulting color of the this compound complex. For consistent results, it is recommended to use a well-characterized and high-purity grade of tannic acid from a reliable supplier.

Q4: How does oxidation affect the color of this compound powder?

A4: Tannic acid is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), elevated temperatures, and the presence of certain metal ions. The oxidation of tannic acid often results in the formation of colored byproducts, which can impart a darker and more brownish hue to the this compound powder.

Troubleshooting Guides

Issue 1: The this compound powder is much darker than expected.

Possible Cause 1: Incorrect pH of the reaction mixture.

  • Explanation: The pH of the synthesis medium plays a crucial role in determining the color of the resulting this compound. Generally, more acidic conditions (lower pH) can lead to lighter-colored products, while neutral to alkaline conditions (higher pH) tend to produce darker, browner powders.

  • Suggested Solution: Carefully monitor and control the pH of the reaction mixture throughout the synthesis process. It is advisable to perform small-scale pilot experiments to determine the optimal pH for achieving the desired color.

Possible Cause 2: Oxidation of tannic acid.

  • Explanation: Exposure of the reaction mixture to atmospheric oxygen, especially at elevated temperatures, can lead to the oxidation of tannic acid and the formation of colored impurities.

  • Suggested Solution: To minimize oxidation, consider performing the synthesis under an inert atmosphere, such as nitrogen or argon. Additionally, using deoxygenated solvents can help reduce the extent of oxidation.

Possible Cause 3: High reaction temperature.

  • Explanation: Higher reaction temperatures can accelerate the rate of side reactions, including the oxidation of tannic acid, which can contribute to a darker product color.

  • Suggested Solution: Conduct the synthesis at a controlled and consistent temperature. If a darker color is consistently being observed, try lowering the reaction temperature to see if it yields a lighter-colored product.

Issue 2: There is significant color variation between different batches of this compound powder.

Possible Cause 1: Inconsistent reactant concentrations.

  • Explanation: The molar ratio of zinc salt to tannic acid can influence the nature of the resulting complex and, consequently, its color. Inconsistent concentrations between batches will lead to variability in the final product.

  • Suggested Solution: Ensure that all reactants are accurately weighed and that the volumes of solvents are precisely measured for each batch. Maintaining a consistent reactant stoichiometry is critical for reproducible results.

Possible Cause 2: Variations in the purity of starting materials.

  • Explanation: Impurities in either the zinc salt or the tannic acid can introduce unwanted color to the final product. The composition of tannic acid can also vary between suppliers or even between different lots from the same supplier.

  • Suggested Solution: Use high-purity grades of both the zinc salt and tannic acid. If possible, obtain a certificate of analysis for the tannic acid to understand its composition. For maximum consistency, it is best to use the same lot of starting materials for a series of related experiments.

Possible Cause 3: Inconsistent mixing or stirring speed.

  • Explanation: The rate of mixing can affect the precipitation and particle size of the this compound powder, which in turn can influence the perceived color. Inadequate mixing may lead to localized variations in concentration and pH, resulting in a non-uniform product.

  • Suggested Solution: Employ a consistent and controlled method of stirring for all batches. The use of a calibrated overhead stirrer or a magnetic stir plate with a consistent stir bar and speed is recommended.

Data Presentation

The following table summarizes the general influence of key experimental parameters on the color of this compound powder. Please note that the exact color will depend on the specific combination of all parameters.

ParameterGeneral Effect on ColorNotes
pH Lower pH (acidic) tends to produce lighter colors (e.g., off-white, light tan). Higher pH (neutral to alkaline) tends to produce darker colors (e.g., brown).pH is a critical parameter for color control.
Temperature Higher temperatures can lead to darker colors.Increased temperature can accelerate oxidation and side reactions.
Reactant Concentration The molar ratio of zinc to tannic acid can affect the final color.Precise control of stoichiometry is essential for reproducibility.
Tannic Acid Purity Impurities or variations in the source of tannic acid can lead to color inconsistencies.Use high-purity, well-characterized tannic acid.
Oxygen Exposure Increased exposure to oxygen can result in darker, more oxidized products.Consider using an inert atmosphere for sensitive applications.

Experimental Protocols

Key Experiment: Synthesis of this compound with Color Control

This protocol provides a general framework for the synthesis of this compound. Researchers should optimize the specific parameters (e.g., pH, temperature) to achieve the desired color for their application.

Materials:

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O), ACS grade or higher

  • Tannic Acid, high purity

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Deionized Water (deoxygenated, if possible)

  • Reaction vessel with a stirrer and pH probe

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Drying oven

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a solution of zinc sulfate in deionized water at a specific concentration (e.g., 0.1 M).

    • Prepare a separate solution of tannic acid in deionized water at a specific concentration (e.g., 0.05 M).

  • Reaction Setup:

    • Place the zinc sulfate solution in the reaction vessel and begin stirring at a consistent rate.

    • Immerse a calibrated pH probe into the solution to monitor the pH continuously.

    • If minimizing oxidation is critical, purge the reaction vessel with an inert gas like nitrogen.

  • Addition of Tannic Acid and pH Adjustment:

    • Slowly add the tannic acid solution to the stirring zinc sulfate solution. A precipitate should begin to form.

    • Carefully adjust the pH of the mixture to the desired setpoint using the 1 M NaOH or 1 M HCl solution. Add the acid or base dropwise to avoid overshooting the target pH.

  • Reaction and Precipitation:

    • Maintain the reaction mixture at a constant temperature (e.g., room temperature or a slightly elevated temperature) and continue stirring for a predetermined amount of time to ensure the reaction goes to completion.

  • Isolation and Washing of the Product:

    • Once the reaction is complete, stop stirring and allow the precipitate to settle.

    • Isolate the this compound powder by vacuum filtration.

    • Wash the collected powder several times with deionized water to remove any unreacted starting materials and soluble byproducts.

  • Drying:

    • Carefully transfer the washed powder to a drying dish and dry in a vacuum oven at a relatively low temperature (e.g., 40-50 °C) to prevent thermal degradation and oxidation.

Mandatory Visualization

Below are diagrams illustrating the key logical relationships and workflows described in this technical support guide.

Troubleshooting_Inconsistent_Color cluster_symptoms Observed Issue cluster_causes Potential Root Causes cluster_solutions Corrective Actions Inconsistent_Color Inconsistent this compound Powder Color pH_Variation pH Variation Inconsistent_Color->pH_Variation Temperature_Fluctuation Temperature Fluctuation Inconsistent_Color->Temperature_Fluctuation Concentration_Error Reactant Concentration Inconsistency Inconsistent_Color->Concentration_Error Purity_Issues Starting Material Purity/Source Inconsistent_Color->Purity_Issues Oxidation Oxidation Inconsistent_Color->Oxidation Control_pH Precise pH Monitoring & Control pH_Variation->Control_pH Control_Temp Consistent Temperature Control Temperature_Fluctuation->Control_Temp Accurate_Measurement Accurate Weighing & Volume Measurement Concentration_Error->Accurate_Measurement High_Purity_Reagents Use High-Purity Reagents Purity_Issues->High_Purity_Reagents Inert_Atmosphere Use Inert Atmosphere (e.g., N2, Ar) Oxidation->Inert_Atmosphere Synthesis_Workflow Start Start Synthesis Prepare_Solutions Prepare Zinc Salt and Tannic Acid Solutions Start->Prepare_Solutions Reaction_Setup Set up Reaction Vessel with Stirring and pH Probe Prepare_Solutions->Reaction_Setup Addition_pH_Adjust Add Tannic Acid & Adjust pH Reaction_Setup->Addition_pH_Adjust Reaction Maintain Temperature and Stir Addition_pH_Adjust->Reaction Isolation Isolate Precipitate by Filtration Reaction->Isolation Washing Wash Powder with Deionized Water Isolation->Washing Drying Dry Powder in Vacuum Oven Washing->Drying End Final Product Drying->End

Technical Support Center: Optimizing Binder Systems for Zinc Tannate Coatings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with zinc tannate coatings.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the formulation and testing of this compound coatings.

Issue 1: Poor Adhesion of the Coating to the Substrate

  • Question: My this compound coating is exhibiting poor adhesion, leading to flaking or peeling from the metal substrate. What are the potential causes and how can I resolve this?

  • Answer: Poor adhesion is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot this problem:

    • Surface Preparation: Inadequate surface preparation is the most common cause of poor adhesion.[1]

      • Cause: The presence of contaminants such as oils, grease, rust, or mill scale on the substrate can prevent proper bonding of the coating.[1]

      • Solution: Ensure the metal surface is thoroughly cleaned and degreased using a suitable solvent. For steel substrates, abrasive blasting (sandblasting or grit blasting) to achieve a near-white metal finish is recommended to create a surface profile that promotes mechanical adhesion.

    • Binder-Substrate Incompatibility: The chosen binder may not have inherent adhesive properties for the specific substrate.

      • Cause: Some binders may have poor wetting characteristics on certain metal surfaces, leading to a weak interface.

      • Solution: Consider using a primer or a different binder system known for excellent adhesion to your substrate. For instance, epoxy and polyurethane binders generally exhibit strong adhesion to steel.[2]

    • Improper Curing: Incomplete curing of the binder can result in a weak film with poor adhesive strength.[1]

      • Cause: Incorrect mixing ratios of binder and curing agent, or curing at temperatures and humidity levels outside the manufacturer's recommendations.

      • Solution: Strictly adhere to the recommended mixing ratios and curing schedules for the specific binder system. Ensure that the environmental conditions (temperature and humidity) are within the specified range during application and curing.

    • Coating Thickness: Applying the coating too thickly can lead to internal stresses that cause adhesion failure.

      • Cause: Excessive film thickness can result in cohesive failure within the coating or adhesive failure at the substrate interface.

      • Solution: Apply the coating within the recommended dry film thickness (DFT) range. Use appropriate application techniques (e.g., spraying, brushing) to ensure a uniform and controlled thickness.

Issue 2: Inconsistent Coating Thickness and Appearance

  • Question: I am observing uneven coating thickness and surface defects like blistering and cratering. What could be the cause and how can I achieve a uniform finish?

  • Answer: Inconsistent thickness and surface defects can compromise the protective properties and aesthetics of the coating.

    • Application Technique: The method of application significantly impacts the final film thickness and uniformity.[1]

      • Cause: Incorrect spray gun settings (pressure, nozzle size), improper brushing technique, or inconsistent application speed.

      • Solution: Standardize the application procedure. For spray application, optimize the air pressure, fluid flow, and spray pattern. For brushing, use high-quality brushes and apply in even, overlapping strokes.

    • Viscosity of the Formulation: The viscosity of the coating formulation must be appropriate for the chosen application method.

      • Cause: If the viscosity is too high, it may not level properly, leading to brush marks or an "orange peel" effect. If it's too low, it may sag or run, resulting in uneven thickness.

      • Solution: Adjust the viscosity of the formulation using appropriate thinners or rheology modifiers as recommended by the binder manufacturer.

    • Blistering: The formation of blisters is often related to trapped moisture or solvent.[2]

      • Cause: Application on a damp surface, high humidity during application, or trapped solvent from a previous coat that has not fully cured.

      • Solution: Ensure the substrate is completely dry before application. Avoid applying coatings in high humidity conditions. Allow adequate drying time between coats.

Issue 3: Premature Corrosion or "White Rust" Formation

  • Question: My this compound coating is showing signs of corrosion or a white, powdery substance ("white rust") sooner than expected. What is causing this and how can I improve the corrosion resistance?

  • Answer: Premature corrosion indicates a breach in the protective barrier of the coating.

    • Inadequate Dispersion of this compound: For the coating to be effective, the this compound pigment must be uniformly dispersed throughout the binder.

      • Cause: Poor mixing or agglomeration of the pigment particles can lead to areas with low pigment concentration, which are then susceptible to corrosion.

      • Solution: Use high-shear mixing to properly disperse the this compound in the binder. The use of wetting and dispersing additives can also be beneficial.

    • Binder Porosity: The binder itself may be too porous, allowing corrosive agents like water and salts to penetrate to the substrate.

      • Cause: Some binders, particularly water-based acrylics if not formulated correctly, can have higher water vapor permeability.

      • Solution: Select a binder with low permeability to water and corrosive ions. Epoxy and polyurethane binders are known for their excellent barrier properties.[2]

    • "White Rust" Formation: This is a common issue with zinc-rich coatings exposed to moisture before the protective zinc carbonate layer has formed.[3]

      • Cause: Insufficient drying time after application and prolonged exposure to high humidity or moisture.[1]

      • Solution: Ensure the coated parts are thoroughly dried and cured in a controlled environment before exposure to humid conditions. Store coated items in a dry place.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary function of a binder in a this compound coating?

    • A1: The binder in a this compound coating serves several critical functions. It acts as the continuous phase that holds the this compound pigment particles and other components together. It provides adhesion to the substrate and forms a protective barrier against corrosive elements. The choice of binder significantly influences the coating's mechanical properties, durability, and overall performance.

  • Q2: Which type of binder is best for this compound coatings?

    • A2: The optimal binder depends on the specific application and performance requirements.

      • Epoxy binders are widely used and offer excellent adhesion, chemical resistance, and barrier properties.[4] They are a robust choice for demanding industrial and marine environments.

      • Polyurethane binders provide good flexibility, abrasion resistance, and UV stability, making them suitable for topcoats or in systems where mechanical durability is crucial.

      • Acrylic binders , particularly waterborne acrylics, are a more environmentally friendly option.[5] They can be formulated to offer good corrosion protection, but careful selection is needed to ensure low water permeability.

  • Q3: How does the concentration of this compound affect the coating's performance?

    • A3: The pigment volume concentration (PVC) of this compound is a critical factor. A higher concentration of this compound can enhance the anticorrosive properties. However, if the PVC is too high, it can lead to a brittle coating with poor adhesion. The optimal PVC needs to be determined experimentally for each binder system.

  • Q4: Can I mix different types of binders in my formulation?

    • A4: Blending binders is possible but should be done with caution. Incompatibility between different binder chemistries can lead to phase separation, poor film formation, and reduced performance. It is generally recommended to use a single, well-characterized binder system or blends that are known to be compatible.

  • Q5: What are the key performance tests for evaluating a new this compound binder system?

    • A5: Key performance tests include:

      • Adhesion Testing (ASTM D4541): To measure the pull-off strength of the coating from the substrate.[6]

      • Salt Spray (Fog) Testing (ASTM B117): To evaluate the coating's resistance to a corrosive salt environment.[7]

      • Electrochemical Impedance Spectroscopy (EIS): To assess the barrier properties and corrosion resistance of the coating over time.[8]

      • Visual Inspection for Rusting (ASTM D610) and Blistering (ASTM D714): To qualitatively assess the coating's performance after exposure to corrosive conditions.[2]

Data Presentation

The following tables summarize quantitative data from various studies on this compound and related coatings. Disclaimer: The data is compiled from different sources and may not be directly comparable due to variations in experimental conditions, formulations, and substrates.

Table 1: Adhesion Strength of Zinc-Based Coatings

Binder SystemSubstrateTest MethodAdhesion Strength (MPa)Reference
Epoxy with this compoundCarbon SteelPull-off Adhesion4.12[9]
Epoxy with this compoundCarbon SteelPull-off AdhesionNot specified, rated as "outstanding"[2]
Epoxy (Amine-cured)SteelASTM D4541Varies with curing time and thickness[6]

Table 2: Corrosion Performance of Zinc-Based Coatings

Binder SystemTest MethodTest DurationResultsReference
Epoxy with this compoundSalt Spray (ASTM B117)3500 hoursEquivalent or superior performance to zinc phosphate and zinc chromate[2]
Epoxy Zinc-ChromatePolarization Test8 weeksCorrosion Rate: 3.6 x 10⁻⁵ mm/year
Epoxy Zinc-Chromate + Polyurethane TopcoatPolarization Test8 weeksCorrosion Rate: 7.3 x 10⁻⁶ mm/year
Inorganic Zinc-Rich CoatingSalt Spray7500 hoursThickness Reduction: 17.34 µm[10]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Binder System | Test Condition | Impedance Modulus (|Z|) at low frequency | Reference | | :--- | :--- | :--- | :--- | | Epoxy with this compound | 3.5% NaCl solution | High impedance, indicating good barrier properties |[4] | | Epoxy Zinc-Chromate | 3.5% NaCl solution (8 weeks) | Total Coating Resistance: 2.95 x 10⁸ Ω·cm² | | | Epoxy Zinc-Chromate + Polyurethane Topcoat | 3.5% NaCl solution (8 weeks) | Total Coating Resistance: 5.24 x 10⁹ Ω·cm² | | | Self-crosslinking Acrylic | Neutral Salt Spray | Rapid drop in pore resistance |[5] |

Experimental Protocols

1. Synthesis of this compound Pigment

This protocol is based on the synthesis described by Zmozinski et al. (2018).[4]

  • Materials:

    • Black wattle tannin (or other source of tannic acid)

    • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

    • Sodium hydroxide (NaOH) solution (0.5 M)

    • Deionized water

  • Procedure:

    • Dissolve 20g of black wattle tannin in 1000 mL of deionized water with stirring.

    • Once the tannin is fully dissolved, add 20 mL of a 1 M Zn(NO₃)₂·6H₂O solution.

    • Adjust the pH of the mixture to 7.5 using a 0.5 M NaOH solution while continuously stirring.

    • Continue stirring the mixture for 1 hour.

    • Filter the resulting precipitate.

    • Dry the filtered this compound at 110 °C for 6 hours.

    • Mill and sieve the dried pigment to the desired particle size (e.g., through a 20 µm sieve).

2. Pull-Off Adhesion Test (based on ASTM D4541)

This protocol outlines the general steps for measuring the adhesion of a coating to a metal substrate.

  • Apparatus:

    • Portable pull-off adhesion tester

    • Loading fixtures (dollies) of a specified diameter

    • Adhesive for securing the dollies to the coating

    • Scoring tool (if required)

  • Procedure:

    • Prepare the coated substrate and ensure it is fully cured.

    • Clean the surface of the coating and the loading fixture to ensure a strong adhesive bond.

    • Apply a uniform layer of adhesive to the loading fixture.

    • Press the loading fixture onto the coated surface and allow the adhesive to cure as per the manufacturer's instructions.

    • If specified, score the coating around the loading fixture down to the substrate.

    • Attach the pull-off adhesion tester to the loading fixture.

    • Apply a perpendicular tensile force at a steady rate until the loading fixture is detached.

    • Record the pull-off force at which detachment occurs. The adhesion strength is calculated in MPa or psi.

    • Examine the detached surface to determine the nature of the failure (e.g., adhesive failure at the substrate, cohesive failure within the coating, or adhesive failure at the dolly).

3. Salt Spray (Fog) Test (based on ASTM B117)

This protocol provides a general overview of the salt spray test for evaluating corrosion resistance.

  • Apparatus:

    • Salt spray chamber

    • Salt solution (typically 5% NaCl in distilled water)

    • Specimen racks

  • Procedure:

    • Prepare the coated test panels. A scribe may be made on the coating to expose the underlying metal, as per ASTM D1654.

    • Place the specimens in the salt spray chamber, supported at an angle of 15-30 degrees from the vertical.

    • Set the chamber temperature (typically 35°C) and atomize the salt solution to create a dense fog.

    • Expose the specimens to the salt fog for a specified duration (e.g., 1000 hours).

    • Periodically, or at the end of the test, remove the specimens, gently wash them with clean water, and dry them.

    • Evaluate the specimens for signs of corrosion, such as rusting (ASTM D610) and blistering (ASTM D714). If a scribe was made, measure the creepage of corrosion from the scribe.

Mandatory Visualization

Troubleshooting_Adhesion_Failure start Poor Adhesion Observed q1 Is Surface Preparation Adequate? start->q1 s1 Thoroughly Clean and Abrade Substrate q1->s1 No q2 Is Binder-Substrate Compatible? q1->q2 Yes s1->q2 s2 Select a More Suitable Binder or Use a Primer q2->s2 No q3 Is Curing Process Correct? q2->q3 Yes s2->q3 s3 Verify Mix Ratios and Curing Conditions q3->s3 No end_good Adhesion Improved q3->end_good Yes s3->end_good

Caption: Troubleshooting workflow for poor coating adhesion.

Experimental_Workflow_Adhesion_Test sub_prep 1. Prepare and Cure Coated Substrate dolly_prep 2. Clean Dolly and Coating Surface sub_prep->dolly_prep apply_adhesive 3. Apply Adhesive and Attach Dolly dolly_prep->apply_adhesive cure_adhesive 4. Cure Adhesive apply_adhesive->cure_adhesive pull_test 5. Perform Pull-Off Test cure_adhesive->pull_test record_data 6. Record Force and Analyze Failure Mode pull_test->record_data

Caption: ASTM D4541 Pull-Off Adhesion Test Workflow.

References

Technical Support Center: Refinement of Zinc Tannate Particle Size Distribution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of zinc tannate particle size distribution.

Frequently Asked Questions (FAQs)

Q1: What is the role of tannic acid in the synthesis of this compound nanoparticles?

A1: Tannic acid can act as both a reducing and a capping agent in the synthesis of zinc-based nanoparticles. As a capping agent, it controls the growth and prevents the agglomeration of nanoparticles, thereby influencing their final size and morphology.[1][2][3]

Q2: Which synthesis parameters have the most significant impact on the final particle size of this compound?

A2: The primary parameters influencing particle size are:

  • pH of the reaction mixture: This affects the surface charge of the particles and the rate of reaction.[4][5][6]

  • Temperature: Higher temperatures can lead to an increase in crystallite size.[7][8]

  • Precursor concentration: The concentration of zinc salts and tannic acid can influence nucleation and growth rates.[9]

  • Stirring speed: This affects the homogeneity of the reaction mixture and can prevent particle aggregation.[10][11]

  • Capping agents: The presence and concentration of capping agents like tannic acid are crucial for size control.[1][2][3][12]

Q3: What are the common characterization techniques to determine the particle size distribution of this compound?

A3: Commonly used techniques include:

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of particles in a suspension.[13]

  • Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): Provide direct visualization of particle size, shape, and morphology.[14][15]

  • X-ray Diffraction (XRD): Can be used to estimate the average crystallite size using the Scherrer equation.[16]

  • Atomic Force Microscopy (AFM): Can provide 3D topographical images and size measurements of nanoparticles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Broad Particle Size Distribution (Polydispersity) 1. Inhomogeneous mixing of precursors. 2. Uncontrolled nucleation and growth. 3. Insufficient capping agent.1. Increase stirring speed for better mixing.[11] 2. Optimize the rate of addition of precursors. 3. Increase the concentration of tannic acid or introduce a co-capping agent.[12]
Particle Agglomeration 1. Ineffective capping. 2. High precursor concentration. 3. Inappropriate pH. 4. High reaction temperature.1. Ensure sufficient concentration and appropriate type of capping agent.[1][3] 2. Reduce the concentration of zinc precursor.[9] 3. Adjust the pH to a range that promotes particle stability (often alkaline for ZnO with tannic acid).[5][6] 4. Lower the reaction or annealing temperature.[8][17]
Inconsistent Particle Size Between Batches 1. Variations in reaction conditions (temperature, pH, stirring speed). 2. Inconsistent precursor quality or concentration. 3. Differences in reaction time.1. Precisely control and monitor all reaction parameters for each synthesis. 2. Use high-purity precursors and accurately prepare solutions. 3. Maintain a consistent reaction time for all batches.
Formation of Large, Irregular Particles 1. Ostwald ripening (growth of larger particles at the expense of smaller ones). 2. Insufficient stirring. 3. High calcination temperature.1. Optimize reaction time and temperature to minimize ripening. 2. Increase stirring speed to ensure uniform reaction conditions.[10] 3. Reduce the calcination temperature and time.[17]

Experimental Protocols

General Synthesis of Tannic Acid-Capped Zinc Oxide Nanoparticles

This protocol is a general guideline and may require optimization based on desired particle size.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Tannic acid

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Prepare an aqueous solution of zinc nitrate (e.g., 0.01 M).

  • Prepare an aqueous solution of tannic acid (e.g., 0.2 mM).

  • Heat the zinc nitrate solution to a specific temperature (e.g., 60-80°C) on a magnetic stirrer with controlled stirring speed.

  • Slowly add the tannic acid solution to the heated zinc nitrate solution under continuous stirring.

  • Adjust the pH of the mixture by dropwise addition of a NaOH solution (e.g., 0.1 M) until the desired pH is reached.

  • Continue stirring for a set period (e.g., 2-12 hours) to allow for particle formation and stabilization.

  • Collect the nanoparticles by centrifugation, wash them with deionized water and ethanol to remove impurities, and then dry them in an oven at a controlled temperature (e.g., 60°C).

Particle Size Characterization using Dynamic Light Scattering (DLS)
  • Disperse a small amount of the synthesized this compound nanoparticles in a suitable solvent (e.g., deionized water) by sonication to obtain a homogenous suspension.

  • Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large aggregates.

  • Transfer the filtered suspension to a disposable cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

  • Analyze the resulting data to obtain the particle size distribution and average hydrodynamic diameter.

Data Presentation

Table 1: Effect of pH on Zinc Oxide Nanoparticle Size (Synthesized with Tannic Acid)

pHAverage Particle Size (nm)Reference
7~59.56[5]
9~48.50[5]
11~46.45[5]
1320 - 40[6]

Table 2: Effect of Temperature on Zinc Oxide Nanoparticle Size

Temperature (°C)Average Crystallite Size (nm)Reference
500~24.53[9]
600~24.53[9]
700~34.24[9]
800~34.24[9]

Table 3: Effect of Precursor (Zinc Nitrate) Concentration on ZnO Nanoparticle Size

Precursor Concentration (g)Average Crystallite Size (nm)Reference
0.0543.82[9]
0.1037.25[9]
0.5026.53[9]
1.0024.53[9]
5.0063.02[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_characterization Characterization Stage A Prepare Precursor Solutions (Zinc Salt, Tannic Acid) B Mix Precursors under Controlled Conditions (Temp, Stirring) A->B C pH Adjustment (e.g., with NaOH) B->C D Reaction and Particle Formation C->D E Centrifugation D->E F Washing (Water & Ethanol) E->F G Drying F->G H Particle Size Analysis (DLS, TEM, SEM) G->H I Structural Analysis (XRD) G->I

Caption: Experimental workflow for this compound nanoparticle synthesis and characterization.

logical_relationship cluster_parameters Controllable Parameters cluster_processes Influenced Processes cluster_outcome Outcome P1 pH Proc1 Nucleation Rate P1->Proc1 Proc3 Aggregation P1->Proc3 P2 Temperature P2->Proc1 Proc2 Particle Growth P2->Proc2 P3 Precursor Conc. P3->Proc1 P3->Proc2 P4 Stirring Speed P4->Proc3 P5 Capping Agent P5->Proc2 P5->Proc3 Outcome Particle Size Distribution Proc1->Outcome Proc2->Outcome Proc3->Outcome

Caption: Key parameters influencing the particle size distribution of this compound.

References

Technical Support Center: Long-Term Stability of Zinc Tannate Products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of zinc tannate products. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to address common challenges encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound products?

A1: The stability of this compound complexes is influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The coordination between zinc and tannic acid is particularly pH-dependent.[1][2]

Q2: What are the typical degradation pathways for this compound in a pharmaceutical formulation?

A2: Degradation can occur through hydrolysis of the tannic acid esters, oxidation of the polyphenol structure, or dissociation of the zinc-tannate complex. Oxidative degradation can lead to the formation of quinones and other colored byproducts, while hydrolysis can release free tannic acid and its constituent gallic acid and glucose.

Q3: How can I monitor the stability of my this compound formulation?

A3: A stability-indicating analytical method is crucial.[3] High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is often the method of choice to separate and quantify this compound, free tannic acid, gallic acid, and other degradation products.[3] Atomic Absorption Spectroscopy (AAS) can be used to quantify the total and free zinc content.

Q4: What are the appropriate storage conditions for long-term stability testing of this compound products?

A4: According to ICH guidelines, long-term stability testing is typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, depending on the climatic zone.[4][5] Accelerated stability studies are often performed at 40°C ± 2°C / 75% RH ± 5% RH.[4][5]

Q5: What visual changes might indicate instability in a this compound formulation?

A5: Changes in color (e.g., darkening or yellowing), precipitation, or changes in viscosity (for liquid or semi-solid formulations) can be indicators of instability.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Unexpected color change (darkening) during stability study. Oxidation of the polyphenol components of tannic acid. Exposure to light or atmospheric oxygen.- Incorporate an antioxidant into the formulation. - Package the product in light-resistant containers (e.g., amber glass).[4] - Consider packaging under an inert atmosphere (e.g., nitrogen).
Precipitation or formation of insoluble matter. - pH shift causing dissociation of the zinc-tannate complex. - Aggregation of the complex over time. - Interaction with other excipients in the formulation.- Re-evaluate the buffering capacity of the formulation. - Investigate the use of stabilizing excipients to prevent aggregation. - Conduct compatibility studies with all formulation components.
Decrease in this compound concentration with a corresponding increase in free tannic acid. Hydrolysis of the zinc-tannate complex.- Optimize the formulation pH to enhance complex stability. - Investigate the water activity of the product and consider measures to reduce it if necessary.
Variable results in zinc content analysis. - Incomplete digestion of the sample for total zinc analysis. - Interference from other metal ions in the formulation.- Validate the sample preparation method for AAS to ensure complete release of zinc. - Use a more specific analytical technique if matrix interference is suspected.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify this compound and its potential degradation products (e.g., free tannic acid, gallic acid).

Instrumentation:

  • HPLC system with a Diode-Array Detector (DAD)

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • Reference standards for this compound, tannic acid, and gallic acid

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 60% A, 40% B

    • 20-25 min: Gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (for tannic acid and its derivatives)

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a portion of the this compound product.

  • Dissolve and dilute the sample in a suitable solvent (e.g., a mixture of water and methanol) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Long-Term Stability Study Protocol

Objective: To evaluate the physical, chemical, and microbiological stability of the this compound product over its proposed shelf-life.

Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[4][5]

Testing Time Points:

  • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

  • Accelerated: 0, 1, 2, 3, and 6 months[4]

Tests to be Performed:

  • Physical: Appearance, color, pH, viscosity (if applicable)

  • Chemical: Assay of this compound (using Protocol 1), quantification of degradation products, zinc content (total and free) by AAS.

  • Microbiological: Total aerobic microbial count, total yeast and mold count (as per pharmacopeial requirements).

Data Presentation

Table 1: Example Long-Term Stability Data for this compound Formulation (25°C/60%RH)
Time (Months)AppearancepHThis compound Assay (%)Free Tannic Acid (%)Total Degradants (%)
0Clear, light brown solution6.5100.2< 0.1< 0.2
3Clear, light brown solution6.599.80.20.3
6Clear, light brown solution6.499.50.40.6
12Clear, light brown solution6.498.90.81.1
24Clear, light brown solution6.397.51.52.3
Table 2: Example Accelerated Stability Data for this compound Formulation (40°C/75%RH)
Time (Months)AppearancepHThis compound Assay (%)Free Tannic Acid (%)Total Degradants (%)
0Clear, light brown solution6.5100.2< 0.1< 0.2
1Clear, light brown solution6.498.70.60.9
3Clear, slightly darker brown solution6.296.51.82.8
6Clear, brown solution6.093.13.55.4

Visualizations

StabilityTestingWorkflow cluster_prep Preparation cluster_storage Storage & Sampling cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare 3 Batches of This compound Product LongTerm Long-Term Storage (25°C/60%RH) Prep->LongTerm Accelerated Accelerated Storage (40°C/75%RH) Prep->Accelerated Protocol Define Stability Testing Protocol Sampling Sample at Pre-defined Time Points Protocol->Sampling LongTerm->Sampling Accelerated->Sampling Physical Physical Testing (Appearance, pH) Sampling->Physical Chemical Chemical Testing (HPLC, AAS) Sampling->Chemical Micro Microbiological Testing Sampling->Micro Data Data Analysis & Trend Evaluation Physical->Data Chemical->Data Micro->Data ShelfLife Shelf-Life Determination Data->ShelfLife DegradationPathway cluster_stress Stress Factors cluster_products Degradation Products ZT This compound Complex FTA Free Tannic Acid ZT->FTA hydrolysis Oxi Oxidized Polyphenols (e.g., Quinones) ZT->Oxi oxidation FreeZn Free Zn²⁺ ZT->FreeZn dissociation Hydrolysis Hydrolysis (H₂O) Hydrolysis->FTA Oxidation Oxidation ([O]) Oxidation->Oxi Dissociation pH Change Dissociation->FreeZn GA Gallic Acid & Glucose FTA->GA hydrolysis

References

Technical Support Center: Zinc Tannate in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with the cytotoxicity of zinc tannate in biomedical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound cytotoxicity?

The cytotoxicity of this compound is primarily attributed to the release of zinc ions (Zn²⁺) and the generation of reactive oxygen species (ROS). An excessive intracellular concentration of free zinc can trigger several signaling cascades that lead to cell death.

Key mechanisms include:

  • Oxidative Stress: Increased Zn²⁺ levels can activate enzymes like PKC and NADPH oxidase, leading to a surge in ROS. This oxidative stress damages cellular components, including DNA.

  • Energy Depletion: Zinc ions can inhibit key enzymes in glycolysis, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This, combined with the over-activation of DNA repair enzymes like PARP-1, leads to a rapid depletion of NAD⁺ and ATP, culminating in a cellular energy crisis.

  • Mitochondrial Dysfunction: Zinc can accumulate in mitochondria, disrupting the mitochondrial membrane potential, leading to the release of cytochrome C and triggering apoptosis (programmed cell death).

  • Inflammatory Response: Cytotoxicity can also manifest as an inflammatory response, which can be measured by the release of cytokines like Interleukin-8 (IL-8).

G Diagram 1: Proposed Signaling Pathway of Zinc-Induced Cytotoxicity cluster_0 Initiating Event cluster_1 Upstream Signaling cluster_2 Stress Response cluster_3 Energy Depletion Cascade cluster_4 Cellular Outcome ZT This compound Dissolution Zn_ion Excess Intracellular Zn²⁺ ZT->Zn_ion PKC PKC Activation Zn_ion->PKC Erk Erk1/2 Activation Zn_ion->Erk nNOS nNOS Activation Zn_ion->nNOS GAPDH GAPDH Inhibition Zn_ion->GAPDH Mito Mitochondrial Dysfunction Zn_ion->Mito ROS ROS Production PKC->ROS Erk->ROS NO NO Production nNOS->NO DNA_damage DNA Damage ROS->DNA_damage NO->DNA_damage PARP PARP-1 Over-activation DNA_damage->PARP ATP_dep NAD⁺/ATP Depletion PARP->ATP_dep GAPDH->ATP_dep Necrosis Necrosis ATP_dep->Necrosis Apoptosis Apoptosis Mito->Apoptosis

Caption: A diagram of the proposed signaling pathway for zinc-induced cytotoxicity.

Q2: How can I mitigate the cytotoxicity of my this compound formulation?

Several strategies can be employed to reduce the cytotoxic effects of this compound in your experiments.

  • Control pH During Synthesis: The pH at which this compound is precipitated influences its chemical structure and subsequent leaching characteristics. Experimenting with different pH levels during synthesis may yield a more stable complex with lower ion release.

  • Surface Coating: Encapsulating this compound particles in a biocompatible shell can reduce direct contact with cells and control the rate of zinc ion release. A study demonstrated that coating zinc oxide nanoparticles with a titanium oxide shell decreased their cytotoxicity.

  • Co-treatment with Antioxidants: Since a primary mechanism of toxicity is oxidative stress, co-administering an antioxidant may protect cells. For example, pre-treating cells with a synthetic chalcone was shown to effectively attenuate the cytotoxicity of ZnO nanoparticles by increasing cell viability.

  • Optimize Concentration and Exposure Time: The cytotoxicity of zinc compounds is typically dose- and time-dependent. Perform a dose-response study to determine the highest concentration that does not significantly impact cell viability for your specific cell line and experiment duration.

  • Allow for a Recovery Period: In some cases, cells can recover from short-term exposure to cytotoxic concentrations of zinc compounds. One study showed that spermatogonia cells recovered a significant portion of their viability after being placed in a nanoparticle-free medium for four days following exposure.

Troubleshooting Guide

Problem: My cell viability results are unexpectedly high or inconsistent when using a tetrazolium-based assay (e.g., MTT, WST-8, XTT).

Cause: Zinc ions (Zn²⁺) released from this compound can interfere with tetrazolium salts like MTT. The ions can reduce the tetrazolium dye into its colored formazan product non-enzymatically, independent of cellular metabolic activity. This leads to a strong color change even in wells with dead cells, giving false-positive results that suggest high viability.

Solution:

  • Switch Assay Method: Use a non-tetrazolium-based assay.

    • Resazurin Reduction Assay: This assay relies on the reduction of blue, non-fluorescent resazurin to pink, highly fluorescent resorufin by metabolically active cells. It is generally more sensitive than tetrazolium assays and relies on a different chemical reaction.

    • ATP-Based Assay (e.g., CellTiter-Glo®): This method quantifies cell viability by measuring ATP levels, as only viable cells can synthesize ATP. The assay involves lysing the cells and using luciferase to generate a luminescent signal proportional to the amount of ATP present.

    • LDH Release Assay: This is a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from cells with damaged membranes, providing an inverse measure of viability.

  • Include Proper Controls: If you must use a tetrazolium assay, include a "no-cell" control containing your highest concentration of this compound in media. This will allow you to quantify the amount of abiotic formazan formation and subtract this background from your experimental wells.

  • Visual Confirmation: Always confirm the results of colorimetric or luminescent assays with microscopy. Visually inspect the cells for expected morphology, density, and signs of stress or death (e.g., rounding, detachment, blebbing).

G Diagram 2: Workflow for Assessing and Mitigating Cytotoxicity cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Mitigation A Prepare this compound (ZT) Formulation B Perform Dose-Response Study (e.g., Resazurin Assay) A->B C Determine IC50 Value B->C D Is Cytotoxicity Too High? C->D E Proceed with Experiment (Use concentrations < IC50) D->E No F Apply Mitigation Strategy: - Surface Coating - Antioxidant Co-treatment - Formulation Optimization (pH) D->F Yes G Re-assess Cytotoxicity F->G G->C Iterate

Caption: A general workflow for the iterative process of testing and mitigating cytotoxicity.

Quantitative Data

CompoundCell LineAssay TypeIncubation TimeIC50 Value (µM)
ZnSO₄PC3 (Prostate Cancer)MTT6 hours110
ZnSO₄DU145 (Prostate Cancer)MTT6 hours150
ZnSO₄MCF-7 (Breast Cancer)MTT6 hours320
ZnSO₄MDA-MB-231 (Breast Cancer)MTT6 hours350
Zinc Complex 1aHeLa (Cervical Cancer)MTT48 hours~1.5
Zinc Complex 2aHeLa (Cervical Cancer)MTT48 hours~2.0
ZnCl₂HeLa (Cervical Cancer)MTT48 hours>100

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Preparation of this compound Dispersion for In Vitro Testing
  • Weighing: Accurately weigh the required amount of sterile this compound powder in a sterile microcentrifuge tube under aseptic conditions (e.g., in a laminar flow hood).

  • Dispersion: Add a small amount of sterile, serum-free cell culture medium or Phosphate Buffered Saline (PBS).

  • Sonication: Disperse the particles using a probe or bath sonicator. Sonication for 15 minutes is a common starting point. This step is critical to break up agglomerates and achieve a uniform suspension.

  • Stock Solution: Dilute the suspension with cell culture medium (containing serum, if used in the final culture) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Working Solutions: Prepare fresh serial dilutions from the stock solution in the appropriate cell culture medium immediately before adding to the cells. Vortex gently before each dilution step to ensure homogeneity.

Protocol 2: Cell Viability Assessment using Resazurin Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of the this compound dispersion. Include "untreated" (medium only) and "no-cell" (medium with this compound, but no cells) controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Preparation: Prepare the resazurin working solution (e.g., 0.15 mg/mL in PBS) and sterilize it by passing it through a 0.22 µm filter.

  • Assay: Add 10 µL of the resazurin working solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be consistent across all experiments and short enough to remain in the linear range of the assay.

  • Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

  • Calculation:

    • Subtract the average fluorescence value of the "no-cell" control from all other wells.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Fluorescence_of_Treated_Sample / Fluorescence_of_Untreated_Control) * 100

Technical Support Center: Synthesis of Zinc Tannate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of zinc tannate. This resource is designed for researchers, scientists, and drug development professionals to assist in optimizing experimental procedures and troubleshooting common issues to improve the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

A1: The synthesis of this compound is typically a precipitation reaction. It involves the reaction of a soluble zinc salt (e.g., zinc acetate, zinc sulfate) with a solution of tannic acid or a salt of tannic acid. The zinc ions (Zn²⁺) react with the tannate anions to form insoluble this compound, which precipitates out of the solution.

Q2: What are the key factors that influence the yield of this compound?

A2: The primary factors that affect the yield of this compound synthesis are:

  • pH of the reaction mixture: The pH plays a crucial role in the precipitation of this compound.

  • Reaction Temperature: Temperature can influence the reaction kinetics and the crystallinity of the product.

  • Ratio of Reactants: The molar ratio of the zinc salt to tannic acid is a critical parameter to control for optimal yield.

  • Purity of Reactants: The purity of the starting materials, particularly the tannic acid, can impact the final product's quality and yield.

Q3: What is the expected yield for this compound synthesis?

A3: With an optimized protocol, the yield of this compound can be in the range of 57.9% to 58.9%.[1] The yield is calculated based on the theoretical amount of this compound that can be formed from the starting amount of tannic acid.

Q4: How can I confirm the formation of this compound?

A4: The formation of this compound can be confirmed through various analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy is a primary method to verify the coordination of the tannate ligand to the zinc ions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Precipitate Formation Incorrect pH: The pH of the reaction mixture is outside the optimal range for precipitation.Adjust the pH of the reaction mixture to a range of 4.5 to 6.5 using a suitable base like sodium hydroxide.[1]
Inappropriate Temperature: The reaction temperature is too low, leading to slow reaction kinetics.Maintain the reaction temperature between 60°C and 80°C.[1]
Incorrect Reactant Ratio: The molar ratio of zinc salt to tannic acid is not optimal.Ensure the correct stoichiometry. Refer to the detailed experimental protocol for recommended reactant quantities.
Low Reactant Concentration: The concentrations of the zinc salt and tannic acid solutions are too dilute.Increase the concentration of the reactant solutions.
Precipitate is Very Fine and Difficult to Filter Rapid Precipitation: The precipitating agent was added too quickly, leading to the formation of very small particles.Add the zinc salt solution to the tannic acid solution slowly and with constant stirring.
Low Digestion Temperature or Time: The precipitate was not allowed to "digest" or "age" at an elevated temperature, which helps in particle growth.After precipitation, continue stirring the mixture at an elevated temperature (e.g., 60-80°C) for a period of time (e.g., 1 hour) to allow the particles to grow larger.[1]
Inappropriate Filter Medium: The pore size of the filter paper is too large for the fine precipitate.Use a filter paper with a smaller pore size. In some cases, using a centrifuge to pellet the precipitate before decanting the supernatant can be effective.
Product is Impure (Discolored or Contains Residual Salts) Incomplete Washing: The precipitate was not washed sufficiently to remove unreacted starting materials and byproducts.Wash the filtered precipitate thoroughly with deionized water. Washing with warm water (e.g., 50-60°C) can be more effective. Test the filtrate for the absence of interfering ions (e.g., using silver nitrate to test for chloride ions if zinc chloride was used).[2]
Impurities in Starting Materials: The reactants, particularly the tannic acid, may contain impurities.Use high-purity grade reactants.
Co-precipitation of other metal hydroxides: If the zinc salt contains other metal impurities, they may co-precipitate as hydroxides at the reaction pH.Use a high-purity zinc salt. If impurities are suspected, they can sometimes be removed from the zinc salt solution by adjusting the pH to precipitate the impurity hydroxides before adding it to the tannic acid solution.

Data Presentation

The following table summarizes the key experimental parameters for the synthesis of this compound, derived from an established protocol.[1]

ParameterValue/Range
Reactants
Tannic Acid15 - 25 g
Zinc Acetate16 - 29 g
Reaction Conditions
pH4.5 - 6.5
Temperature60 - 80 °C
Reaction Time1 hour
Washing & Drying
Washing SolventDeionized Water
Drying Temperature90 - 180 °C
Drying Time4 - 12 hours
Expected Yield 57.9 - 58.9 %

Experimental Protocols

High-Yield Synthesis of this compound

This protocol is adapted from a method for preparing tannin chelate zinc, which is chemically analogous to this compound.[1]

Materials:

  • Vegetable Tannin (Tannic Acid)

  • Zinc Acetate

  • Sodium Hydroxide (3 mol/L solution)

  • Deionized Water

Procedure:

  • Preparation of Tannic Acid Solution:

    • In a 500 mL beaker, dissolve 15-25 g of vegetable tannin in 100-150 mL of deionized water.

    • Adjust the pH of the solution to 4.5-6.5 using a 3 mol/L sodium hydroxide solution.

    • Heat the solution to 60-80°C in a water bath for 15-25 minutes.

  • Preparation of Zinc Acetate Solution:

    • In a separate beaker, dissolve 16-29 g of zinc acetate in 50-80 mL of deionized water.

    • Heat the solution to 60-80°C in a water bath for 15-25 minutes.

  • Precipitation of this compound:

    • Slowly add the hot zinc acetate solution to the tannic acid solution while stirring continuously.

    • Maintain the pH of the mixture between 4.5 and 6.5 by adding sodium hydroxide solution as needed.

    • Continue the reaction at 60-80°C for 1 hour with constant stirring to allow the precipitate to form and age.

  • Filtration and Washing:

    • Filter the resulting precipitate using a suitable filter paper.

    • Wash the precipitate cake with warm deionized water (50-60°C) multiple times to remove any unreacted starting materials and soluble byproducts.[2]

  • Drying:

    • Dry the washed precipitate in an oven at a temperature between 90°C and 180°C for 4-12 hours until a constant weight is achieved.[2]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification tannic_acid Prepare Tannic Acid Solution (pH 4.5-6.5, 60-80°C) precipitation Mix Solutions & Precipitate (pH 4.5-6.5, 60-80°C, 1 hr) tannic_acid->precipitation zinc_acetate Prepare Zinc Acetate Solution (60-80°C) zinc_acetate->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Warm DI Water filtration->washing drying Dry Precipitate (90-180°C) washing->drying product Final this compound Product drying->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of this compound check_ph Is pH between 4.5 and 6.5? start->check_ph check_temp Is Temperature between 60-80°C? check_ph->check_temp Yes adjust_ph Adjust pH with NaOH check_ph->adjust_ph No check_ratio Is Reactant Ratio Correct? check_temp->check_ratio Yes increase_temp Increase Temperature check_temp->increase_temp No check_filtration Was precipitate lost during filtration? check_ratio->check_filtration Yes recalculate_ratio Recalculate and Adjust Reactant Amounts check_ratio->recalculate_ratio No improve_filtration Use Finer Filter Paper or Centrifuge check_filtration->improve_filtration Yes success Yield Improved check_filtration->success No adjust_ph->success increase_temp->success recalculate_ratio->success improve_filtration->success

Caption: Troubleshooting flowchart for low this compound yield.

References

Technical Support Center: Analytical Characterization of Zinc Tannate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical characterization of zinc tannate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its characterization challenging?

A1: this compound is a complex formed by the coordination of zinc ions with tannic acid, a large polyphenol.[1][2] The primary challenges in its characterization arise from its complex and often variable structure, low solubility in common solvents, and sensitivity to synthesis conditions like pH.[1][3] Tannic acid itself is a mixture of polygalloyl glucose or quinic acid esters, meaning the resulting this compound is not a single, well-defined molecule but rather a coordination polymer with a distribution of structures.[4] This inherent heterogeneity can lead to variability in analytical results.

Q2: Which analytical techniques are most common for characterizing this compound?

A2: A multi-technique approach is typically required. The most common methods include:

  • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of tannic acid's hydroxyl and carbonyl groups to zinc ions.[1][3]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and compositional changes upon heating.[3]

  • X-Ray Diffraction (XRD): To determine if the material is crystalline or amorphous.[1] Tannic acid is typically amorphous, but the formation of this compound can sometimes lead to the development of crystalline phases.[1]

  • Elemental Analysis (e.g., EDX): To confirm the presence of zinc, carbon, and oxygen and to determine their relative proportions.[1]

  • Particle Size Analysis: To determine the size distribution of the synthesized particles, which can be crucial for applications like coatings.[3][5]

Q3: How does pH affect the synthesis and properties of this compound?

A3: The pH during synthesis significantly influences the structure, solubility, and properties of this compound. For instance, this compound precipitated at a lower pH (e.g., pH 4) has been shown to have a higher leaching rate compared to that precipitated at a higher pH (e.g., pH 8).[1] This is attributed to differences in the chemical structure and solubility of the tannate complexes formed under varying pH conditions.[1]

Q4: What is the expected solubility of this compound?

A4: Tannins are generally water-soluble, but their complexation with metal ions like zinc significantly reduces this solubility.[3][6] This property is advantageous for applications like anticorrosive pigments where low water solubility is desired to prevent leaching.[3] However, it presents a significant challenge for analytical techniques that require sample dissolution.

Troubleshooting Guides

Issue 1: Inconsistent FTIR Spectra Between Batches

Potential Cause Troubleshooting Step
Incomplete Reaction Ensure adequate reaction time and proper mixing during synthesis. Use FTIR to check for the characteristic peaks of free tannic acid, which would indicate an incomplete reaction.
Variable pH Strictly control and monitor the pH during precipitation. Even small variations can alter the coordination environment and affect the FTIR spectrum.[1]
Presence of Water The broad O-H stretching band from water can obscure key spectral features. Ensure samples are thoroughly dried before analysis. Compare spectra of dried and undried samples to identify water-related peaks.
Sample Preparation (KBr Pellet) Ensure the sample is finely ground and homogeneously mixed with KBr. Inconsistent sample concentration or particle size in the pellet can affect peak intensities.

Issue 2: Poor or No Product Precipitation During Synthesis

Potential Cause Troubleshooting Step
Incorrect pH The formation of the insoluble this compound complex is pH-dependent. Verify the pH of the reaction mixture and adjust as necessary.[7] The optimal pH for tanning is often acidic, around 3.[7]
Reactant Concentration Too Low Check the concentrations of your zinc salt and tannic acid solutions. If they are too dilute, the complex may not reach its solubility limit to precipitate.
Presence of Strong Chelating Agents Contaminants that can chelate zinc more strongly than tannic acid will inhibit the reaction. Use deionized water and high-purity reagents.

Issue 3: Elemental Analysis (EDX) Shows Unexpected Elements or Ratios

Potential Cause Troubleshooting Step
Incomplete Washing Residual precursors (e.g., from zinc chloride or zinc sulfate) can leave contaminating elements (Cl, S). Ensure the precipitate is washed thoroughly with deionized water.
Surface Contamination Carbon signals can be artificially high due to surface contamination from handling or the instrument environment.[1] Handle samples with clean tools and consider a brief plasma clean if available.
Inherent Heterogeneity The Zn:C:O ratio can vary due to the polymeric nature of tannic acid. Analyze multiple spots on the sample to get an average composition and assess homogeneity.

Quantitative Data Summary

Table 1: Example Particle Size Data

Pigment Mean Particle Size (µm) Reference
This compound18[3]
Magnesium Tannate16[3]

Table 2: Key FTIR Spectral Shifts on this compound Formation

Functional Group Typical Wavenumber (Free Tannic Acid) Observation upon Complexation with Zinc Reference
Hydroxyl (-OH) Stretch3200–3500 cm⁻¹ (broad)Displacement/shift, suggesting involvement in coordination.[1]
Carbonyl (C=O) Stretch~1700 cm⁻¹Shift or change in intensity, indicating metal-ligand interaction.[1]
Zinc-Ligand InteractionNot presentAppearance of new peaks, e.g., around 675 cm⁻¹.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on common methods for producing metal tannates.

  • Reagent Preparation:

    • Prepare a solution of tannic acid (e.g., 10 g/L) in deionized water.

    • Prepare a solution of a zinc salt (e.g., zinc sulfate, 50 g/L) in deionized water.[7]

  • pH Adjustment:

    • Adjust the pH of the zinc salt solution to the desired value (e.g., pH 3-5) using a dilute acid or base.[7]

  • Precipitation:

    • Slowly add the tannic acid solution to the zinc salt solution under constant stirring.

    • A precipitate should form. Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Isolation and Washing:

    • Separate the precipitate from the solution by filtration or centrifugation.

    • Wash the precipitate multiple times with deionized water to remove unreacted ions.

  • Drying:

    • Dry the resulting this compound powder in an oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Protocol 2: Characterization by FTIR Spectroscopy

  • Sample Preparation:

    • Take approximately 1-2 mg of the dried this compound powder.

    • Add ~200 mg of dry, spectroscopy-grade potassium bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer the powder to a pellet press die.

    • Press the powder under high pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

    • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

Protocol 3: Characterization by Thermogravimetric Analysis (TGA)

  • Sample Preparation:

    • Weigh approximately 10-20 mg of the dried this compound powder into a TGA crucible (e.g., alumina or platinum).[3]

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Set the heating program: Heat from room temperature to a final temperature (e.g., 800 °C) at a constant rate (e.g., 10-20 °C/min).[3]

  • Atmosphere Control:

    • Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

  • Data Acquisition:

    • Start the heating program and record the sample weight as a function of temperature. The resulting curve shows weight loss steps corresponding to the loss of water, decomposition of the organic tannate ligand, and formation of the final zinc oxide residue.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Tannic Acid + Zinc Salt Solution Precipitation Controlled pH Precipitation Reactants->Precipitation Mixing Isolation Filtration & Washing Precipitation->Isolation Separation Drying Drying Isolation->Drying Product This compound Powder Drying->Product FTIR FTIR Analysis Product->FTIR TGA TGA Analysis Product->TGA XRD XRD Analysis Product->XRD SEM_EDX SEM-EDX Analysis Product->SEM_EDX

Caption: Experimental workflow for this compound synthesis and characterization.

troubleshooting_workflow start Inconsistent Product Properties Observed check_ph Was pH strictly controlled during synthesis? start->check_ph check_reagents Are reactant sources and concentrations consistent? check_ph->check_reagents Yes sol_ph Action: Implement strict pH monitoring and control. check_ph->sol_ph No check_washing Was the washing procedure thorough? check_reagents->check_washing Yes sol_reagents Action: Verify purity and concentration of all starting materials. check_reagents->sol_reagents No sol_washing Action: Increase number of washing steps and test supernatant. check_washing->sol_washing No end_node Re-synthesize and re-characterize check_washing->end_node Yes sol_ph->end_node sol_reagents->end_node sol_washing->end_node

Caption: Troubleshooting logic for inconsistent this compound product properties.

coordination_diagram cluster_TA Tannic Acid Functional Groups OH Hydroxyl (-OH) Zn Zn²⁺ Ion OH->Zn Coordination CO Carbonyl (C=O) CO->Zn Coordination Complex This compound Complex Zn->Complex Forms

Caption: Coordination relationship between zinc ions and tannic acid groups.

References

Validation & Comparative

A Comparative Guide to Zinc Tannate and Zinc Phosphate as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of zinc tannate and zinc phosphate as corrosion inhibitors, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions for their specific applications.

Executive Summary

Both this compound and zinc phosphate are effective corrosion inhibitors used in protective coatings. Zinc phosphate, a traditional and widely studied inhibitor, functions by forming a passivation layer of phosphate complexes on the metal surface. This compound, a more environmentally friendly alternative derived from natural sources, operates through a chelating mechanism, forming a stable iron tannate complex that acts as a barrier to corrosive agents.

Experimental evidence suggests that this compound can offer comparable, and in some cases superior, corrosion protection to zinc phosphate. This is particularly evident in long-term exposure tests, where the formation of a dense and adherent iron tannate layer provides durable protection.

Performance Data

The following tables summarize quantitative data from various experimental studies comparing the performance of coatings containing this compound and zinc phosphate.

Table 1: Salt Spray Test Results (ASTM B117)

InhibitorTest Duration (hours)Degree of Rusting (ASTM D610)Degree of Blistering (ASTM D714)Source
Epoxy Primer with this compound 35009 (Slight)2-4 (Few to Medium)[1]
Epoxy Primer with Zinc Phosphate 35009 (Slight)10 (None)[1]
Powder Coating with 2% Zinc Phosphate Not specifiedIncreased time to failure by 1.5 to 2 times compared to no inhibitorNot specified[2]

Note: The degree of rusting is rated on a scale of 10 to 0, where 10 is no rusting and 0 is severe rusting. The degree of blistering is rated by size (10-0, 10 being smallest) and frequency (F-Few, M-Medium, MD-Medium Dense, D-Dense).

Table 2: Potentiodynamic Polarization Data

InhibitorSubstrateCorrosive MediumCorrosion Current Density (Icorr) (μA/cm²)Corrosion Potential (Ecorr) (V)Source
Bare Steel Mild Steel3.5% NaCl~1.90Not specified[3]
Zinc Phosphate Coating Mild Steel3.5% NaCl~0.30Not specified[3]
Zinc Phosphate Coating WE43 Mg AlloySimulated Body Fluid4.1 ± 0.8Shifted to more positive[4]
Tannic Acid Inhibitor Mild Steel1 M HClDecreased with increasing concentrationShifted to more positive[5]

Mechanisms of Action

The corrosion inhibition mechanisms of zinc phosphate and this compound are distinct, leading to different performance characteristics.

Zinc Phosphate

Zinc phosphate acts as a barrier and passivating inhibitor. Its mechanism involves the following key steps:

  • Dissolution: In the presence of moisture, zinc phosphate sparingly dissolves, releasing zinc and phosphate ions.

  • Anodic Inhibition: The phosphate ions react with the metal surface (e.g., iron) at anodic sites, forming a stable, insoluble layer of iron phosphate.[6]

  • Cathodic Inhibition: Zinc ions can precipitate as zinc hydroxide at cathodic sites, further stifling the corrosion process.

  • Barrier Formation: The precipitated phosphate and hydroxide layers form a physical barrier, preventing corrosive species from reaching the metal substrate.[7][8]

ZincPhosphateMechanism cluster_coating Coating cluster_metal Metal Surface ZincPhosphate Zinc Phosphate (Zn3(PO4)2) PhosphateIons PO4(3-) ZincPhosphate->PhosphateIons Releases ZincIons Zn2+ ZincPhosphate->ZincIons Releases AnodicSite Anodic Site (Fe -> Fe2+ + 2e-) PhosphateLayer Insoluble Iron Phosphate Layer AnodicSite->PhosphateLayer Forms CathodicSite Cathodic Site (O2 + 2H2O + 4e- -> 4OH-) ZincHydroxide Zinc Hydroxide Precipitation CathodicSite->ZincHydroxide Forms Moisture Moisture Penetration Moisture->ZincPhosphate Dissolution PhosphateIons->AnodicSite ZincIons->CathodicSite

Figure 1: Mechanism of corrosion inhibition by zinc phosphate.
This compound

This compound functions primarily as a complexing and barrier-forming inhibitor. Tannic acid, a polyphenol, is the active component.

  • Adsorption: Tannic acid molecules are adsorbed onto the metal surface.[9]

  • Chelation: The hydroxyl groups on the aromatic rings of tannic acid chelate with iron ions (Fe²⁺ and Fe³⁺) at the metal surface.[10]

  • Complex Formation: This chelation forms a highly stable and insoluble ferric tannate complex.[5]

  • Barrier Layer: The ferric tannate complex forms a dense, adherent, and hydrophobic layer that acts as a physical barrier, preventing the ingress of water and oxygen to the metal surface.[11]

ZincTannateMechanism cluster_coating Coating cluster_metal Metal Surface ZincTannate This compound TannicAcid Tannic Acid ZincTannate->TannicAcid IronIons Iron Ions (Fe2+/Fe3+) FerricTannate Stable Ferric Tannate Complex IronIons->FerricTannate Forms Moisture Moisture Penetration Moisture->ZincTannate Releases TannicAcid->IronIons Chelates with

Figure 2: Mechanism of corrosion inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Electrochemical Impedance Spectroscopy (EIS)

Objective: To evaluate the barrier properties and corrosion resistance of the coated metal substrate.

Methodology:

  • Electrode Setup: A three-electrode setup is typically used, consisting of the coated metal sample as the working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE).

  • Electrolyte: The coated sample is exposed to a corrosive electrolyte, commonly a 3.5% NaCl solution, simulating a marine environment.

  • Instrumentation: A potentiostat equipped with a frequency response analyzer is used to apply a small amplitude AC voltage (typically 10-50 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: The instrument measures the resulting AC current response, which is out of phase with the applied voltage. The impedance is calculated as the ratio of the AC voltage to the AC current at each frequency.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. Equivalent circuit modeling is used to extract quantitative parameters such as coating resistance (Rc), charge transfer resistance (Rct), and coating capacitance (Cc). Higher Rct values generally indicate better corrosion resistance.

EIS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Cell Three-Electrode Cell (Working, Counter, Reference) ApplyVoltage Apply Small Amplitude AC Voltage Cell->ApplyVoltage Electrolyte Corrosive Electrolyte (e.g., 3.5% NaCl) Electrolyte->ApplyVoltage Potentiostat Potentiostat with Frequency Analyzer Potentiostat->ApplyVoltage MeasureCurrent Measure AC Current Response ApplyVoltage->MeasureCurrent CalculateImpedance Calculate Impedance (Z = V/I) MeasureCurrent->CalculateImpedance PlotData Generate Nyquist & Bode Plots CalculateImpedance->PlotData ModelCircuit Equivalent Circuit Modeling PlotData->ModelCircuit ExtractParameters Extract Parameters (Rct, Rc, Cc) ModelCircuit->ExtractParameters

Figure 3: Workflow for Electrochemical Impedance Spectroscopy.
Salt Spray Test (ASTM B117)

Objective: To assess the relative corrosion resistance of coated metals in a corrosive environment.

Methodology:

  • Apparatus: A standardized salt spray cabinet capable of maintaining a controlled temperature and a continuous fog of saltwater solution.

  • Test Solution: A 5% solution of sodium chloride (NaCl) in distilled or deionized water with a pH between 6.5 and 7.2.[7]

  • Specimen Preparation: The coated metal panels are cleaned and placed in the cabinet at a specified angle (typically 15-30 degrees from the vertical).[8]

  • Test Conditions: The chamber is maintained at a constant temperature of 35°C (95°F). The salt solution is atomized to create a dense fog that settles on the specimens at a rate of 1.0 to 2.0 mL/hr/80 cm².[7][8]

  • Exposure Duration: The test duration can vary from a few hours to thousands of hours, depending on the coating's expected durability.

  • Evaluation: At regular intervals, the specimens are inspected for signs of corrosion, such as rusting, blistering, and coating delamination, and rated according to standard scales (e.g., ASTM D610 for rusting, ASTM D714 for blistering).[1]

Potentiodynamic Polarization

Objective: To determine the corrosion current density (Icorr) and corrosion potential (Ecorr) of a metal in a specific environment, providing insights into the corrosion rate and the inhibitor's effectiveness.

Methodology:

  • Electrode Setup: A three-electrode electrochemical cell is used, similar to the EIS setup.

  • Electrolyte: The bare or coated metal sample is immersed in the desired corrosive medium.

  • Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.

  • Procedure: The potential of the working electrode is scanned at a slow, constant rate (e.g., 0.167 mV/s) from a potential cathodic to Ecorr to a potential anodic to Ecorr.

  • Data Acquisition: The current response is recorded as a function of the applied potential.

  • Data Analysis: The data is plotted as a Tafel plot (log of current density vs. potential). The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr). A lower Icorr value indicates a lower corrosion rate and more effective inhibition. The calculation of corrosion rates from Icorr is guided by standards such as ASTM G102.[7][8]

Conclusion

The choice between this compound and zinc phosphate as a corrosion inhibitor will depend on the specific application requirements, including environmental considerations, desired performance characteristics, and cost. Zinc phosphate is a well-established and effective inhibitor with a large body of supporting data. This compound presents a promising, environmentally friendly alternative with demonstrated high performance, particularly in forming a robust and durable protective layer. For applications requiring "green" credentials without compromising on protection, this compound is a strong candidate. Further research and testing under specific service conditions are recommended to make the optimal selection.

References

A Comparative Analysis of Zinc Tannate and Zinc Chromate as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of zinc tannate and zinc chromate, focusing on their performance as corrosion-inhibiting pigments in protective coatings. The content is based on experimental data from scientific literature, offering an objective analysis to inform material selection and development. Zinc chromate has been a benchmark in corrosion resistance for decades, however, its high toxicity and carcinogenic nature have necessitated the exploration of safer, more environmentally friendly alternatives like this compound.

Executive Summary

This comparison demonstrates that while zinc chromate has historically offered excellent corrosion protection, the significant health and environmental risks associated with its use are substantial. This compound emerges as a viable, non-toxic alternative, exhibiting comparable and, in some instances, superior anticorrosive performance in epoxy-based coatings. The data presented herein supports the consideration of this compound as a green alternative to traditional chromate-based inhibitors.

Performance Data

The following tables summarize the quantitative data from accelerated corrosion tests on epoxy primers formulated with this compound and zinc chromate.

Table 1: Accelerated Corrosion Test Results - Salt Spray (ASTM B-117) - 3500 hours

Primer SystemDegree of Rusting (ASTM D610)Degree of Blistering (ASTM D714)
Epoxy with this compound (EP-T3)9P (Similar to EP-Phosphate)4F (Few, Size 4)
Epoxy with this compound (EP-T4)9S (Similar to EP-Phosphate)2F (Few, Size 2)
Epoxy with Zinc Chromate (EP-Cr)8S (Worst Performance)4MD (Medium Dense, Size 4)

Note: Rusting is graded on a scale of 10 to 0, where 10 is no rust and 0 is more than 50% of the surface rusted. P denotes pinpoint rusting and S denotes spot rusting. Blistering is graded by size (10 to 0, with 10 being no blistering and 0 being the largest) and frequency (F-Few, M-Medium, MD-Medium Dense, D-Dense).[1]

Table 2: Accelerated Corrosion Test Results - Sulfur Dioxide (ASTM G87) - 2500 hours

Primer SystemPerformance RankingObservations
Epoxy with this compound (EP-T3)Equivalent to EP-PhosphateLittle to no blistering.
Epoxy with this compound (EP-T4)Slightly less effective than EP-T3Minimal blistering observed.
Epoxy with Zinc Chromate (EP-Cr)Worst PerformanceSignificant blistering and corrosion.

Based on qualitative and semi-quantitative analysis from the study by Hadzicha et al.[1]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data (Representative Values)

ParameterEpoxy with this compoundEpoxy with Zinc Chromate
Coating Capacitance (Cc) Low, stable over timeInitially low, increases with time
Charge Transfer Resistance (Rct) High, increases over timeHigh initially, decreases over time
Pore Resistance (Rpo) HighModerate to high, decreases with time

This table represents typical expected values based on literature. Specific values can vary based on formulation and exposure time. Higher Rct and Rpo, and lower, stable Cc indicate better corrosion protection.

Properties and Characteristics

Table 4: General Properties of this compound and Zinc Chromate

PropertyThis compoundZinc Chromate
Appearance Yellowish, odorless powderYellow to orange crystalline powder
Chemical Formula Variable, complex of ZnO and tannic acidZnCrO₄
Solubility in Water Practically insolubleInsoluble
Primary Application Anticorrosive pigmentAnticorrosive pigment, paint pigment
Toxicity Non-toxic, derived from natural tanninsHighly toxic, carcinogenic
Environmental Impact Environmentally friendlyHarmful to aquatic life

Experimental Protocols

Synthesis of this compound Pigment

The synthesis of this compound for use as an anticorrosive pigment generally involves the reaction of a tannin source with a zinc salt. A typical laboratory-scale synthesis is as follows:

  • Dissolution of Tannin: 20g of black wattle tannin is dissolved in 1000mL of deionized water.

  • Addition of Zinc Salt: 20 mL of a 1 M Zn(NO₃)₂·6H₂O solution is added to the tannin solution.

  • pH Adjustment: The pH of the mixture is adjusted to 7.5 using a NaOH solution.

  • Reaction: The mixture is stirred for 1 hour.

  • Filtration and Drying: The resulting precipitate is filtered and dried at 110 °C for 6 hours.

  • Milling and Sieving: The dried this compound is then milled and sieved to the desired particle size for incorporation into a paint formulation.[2]

Accelerated Corrosion Testing

Salt Spray Test (ASTM B-117):

This standardized test method is used to evaluate the corrosion resistance of coated samples in a corrosive environment.

  • Apparatus: A closed chamber where a salt water solution (typically 5% NaCl) is atomized to create a salt fog.

  • Test Panels: Coated steel panels, often with a scribe to simulate a defect, are placed in the chamber at a specified angle.

  • Conditions: The chamber is maintained at a constant temperature (usually 35°C) and the salt fog is continuously applied.

  • Evaluation: Panels are periodically removed and evaluated for the degree of rusting (according to ASTM D610) and blistering (according to ASTM D714).[3][4][5]

Sulfur Dioxide Test (ASTM G87):

This test is designed to simulate corrosion in an industrial atmosphere containing sulfur dioxide.

  • Apparatus: A test cabinet where a specified concentration of sulfur dioxide gas and water vapor can be introduced at a controlled temperature.

  • Test Panels: Coated steel panels are placed in the cabinet.

  • Conditions: The panels are exposed to a cyclic environment of high humidity and sulfur dioxide.

  • Evaluation: The panels are evaluated for signs of corrosion, such as blistering, rusting, and degradation of the coating.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the corrosion protection performance of coatings.

  • Setup: A three-electrode electrochemical cell is used, with the coated metal sample as the working electrode, a reference electrode, and a counter electrode. The cell is filled with an electrolyte solution (e.g., 3.5% NaCl).

  • Measurement: A small amplitude AC voltage is applied to the sample over a range of frequencies. The resulting current and phase shift are measured.

  • Data Analysis: The impedance data is often represented as Nyquist and Bode plots. Equivalent electrical circuit models are used to fit the data and extract quantitative parameters such as coating capacitance (Cc), pore resistance (Rpo), and charge transfer resistance (Rct). These parameters provide insights into the barrier properties of the coating and the corrosion rate at the metal-coating interface.[6][7][8][9]

Mechanisms of Corrosion Inhibition

The methods by which this compound and zinc chromate protect a metal surface from corrosion are fundamentally different.

This compound: A Green Approach to Corrosion Inhibition

The corrosion inhibition mechanism of this compound is primarily attributed to the properties of tannic acid. Tannic acid, a polyphenol, can chelate with iron ions on the steel surface, forming a stable, insoluble ferric tannate complex. This complex forms a passive layer that acts as a barrier, preventing the diffusion of corrosive species like oxygen and water to the metal surface. The zinc ions in the this compound structure may also contribute to the inhibitive effect.

Zinc_Tannate_Inhibition cluster_coating Epoxy Coating with this compound cluster_interface Coating-Steel Interface Zinc_Tannate This compound Pigment Tannic_Acid Tannic Acid Zinc_Tannate->Tannic_Acid Leaches out in the presence of moisture Passive_Layer Insoluble Ferric Tannate Complex (Protective Layer) Tannic_Acid->Passive_Layer Chelation Fe_ions Fe²⁺/Fe³⁺ ions Fe_ions->Passive_Layer Steel_Substrate Steel Substrate (Fe) Passive_Layer->Steel_Substrate Adheres and protects Steel_Substrate->Fe_ions Corrosion initiation Corrosive_Species O₂, H₂O Corrosive_Species->Passive_Layer Blocked

Corrosion inhibition mechanism of this compound.
Zinc Chromate: A Highly Effective but Hazardous Inhibitor

The corrosion protection afforded by zinc chromate is due to the presence of hexavalent chromium (Cr⁶⁺). When moisture penetrates the coating, chromate ions are released. These ions are strong oxidizing agents and react with the metal surface, leading to the formation of a passive layer composed of a mixture of chromium(III) and iron(III) oxides and hydroxides. This layer is highly resistant to corrosion. A key feature of chromate inhibitors is their "self-healing" ability, where chromate ions can migrate to damaged areas of the coating to reform the protective layer.

Zinc_Chromate_Inhibition cluster_coating Epoxy Coating with Zinc Chromate cluster_interface Coating-Steel Interface Zinc_Chromate Zinc Chromate Pigment (ZnCrO₄) Chromate_ions CrO₄²⁻ (Cr⁶⁺) Zinc_Chromate->Chromate_ions Leaches out in the presence of moisture Passive_Layer Passive Layer (Cr₂O₃, Fe₂O₃, hydroxides) Chromate_ions->Passive_Layer Reduction of Cr⁶⁺ to Cr³⁺ & Oxidation of Fe Steel_Substrate Steel Substrate (Fe) Passive_Layer->Steel_Substrate Adheres and protects Steel_Substrate->Passive_Layer Corrosive_Species O₂, H₂O Corrosive_Species->Passive_Layer Blocked

Corrosion inhibition mechanism of zinc chromate.

Health and Environmental Considerations

A critical point of comparison between this compound and zinc chromate is their impact on human health and the environment.

Zinc Chromate:

  • Toxicity: Zinc chromate is highly toxic and is a known human carcinogen.[10][11][12][13][14] The primary hazard is associated with the hexavalent chromium (Cr⁶⁺) content.

  • Health Risks: Inhalation of zinc chromate dust can lead to lung cancer.[10][14] It can also cause skin ulceration and sensitization.[12][14]

  • Environmental Hazard: Zinc chromate is very toxic to aquatic life with long-lasting effects.[13] Its use is heavily regulated and is being phased out in many applications.

This compound:

  • Toxicity: this compound is derived from tannins, which are naturally occurring polyphenolic compounds found in plants.[2][15] It is considered non-toxic and environmentally friendly.

  • Health Risks: There are no significant health risks associated with the use of this compound as a pigment.

  • Environmental Benignity: As a "green" alternative, this compound poses a minimal threat to the environment.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of anticorrosive pigments.

Experimental_Workflow cluster_tests Performance Evaluation Start Start Pigment_Synthesis Pigment Synthesis (this compound & Zinc Chromate) Start->Pigment_Synthesis Coating_Formulation Epoxy Coating Formulation Pigment_Synthesis->Coating_Formulation Panel_Preparation Steel Panel Preparation (Cleaning, Application, Curing) Coating_Formulation->Panel_Preparation Accelerated_Corrosion_Tests Accelerated Corrosion Tests Panel_Preparation->Accelerated_Corrosion_Tests Electrochemical_Tests Electrochemical Tests Panel_Preparation->Electrochemical_Tests Salt_Spray Salt Spray (ASTM B-117) Accelerated_Corrosion_Tests->Salt_Spray SO2_Test SO₂ Test (ASTM G87) Accelerated_Corrosion_Tests->SO2_Test EIS EIS Electrochemical_Tests->EIS Data_Analysis Data Analysis and Comparison Conclusion Conclusion Data_Analysis->Conclusion Salt_Spray->Data_Analysis SO2_Test->Data_Analysis EIS->Data_Analysis

Workflow for comparing anticorrosive pigments.

Conclusion

The comparative analysis reveals that this compound is a promising and environmentally benign alternative to zinc chromate for corrosion protection in epoxy coatings. Experimental data from accelerated corrosion tests indicate that this compound can provide protection that is equivalent or even superior to that of zinc chromate, without the associated health and environmental hazards. While zinc chromate has a long history of effective performance, its toxicity and carcinogenicity make its continued use unsustainable and increasingly restricted. For researchers and professionals in drug development and other fields requiring high-performance, safe materials, this compound presents a compelling option for future formulations. Further research and optimization of this compound-based coatings are warranted to fully realize their potential as a replacement for chromate-based systems.

References

Unveiling the Antioxidant Profile of Zinc Tannate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the antioxidant potential of novel compounds is paramount. This guide provides a comprehensive validation of zinc tannate's antioxidant capacity, objectively comparing its performance with established antioxidants. The following sections present supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Recent investigations into the antioxidant properties of this compound have yielded results that challenge initial expectations. While both zinc and tannic acid individually exhibit antioxidant activities, their complex, this compound, has been observed to act as a pro-oxidant. This guide will delve into the data supporting this finding and provide a comparative context with well-known antioxidants.

Comparative Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

A study evaluating the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay revealed a significant decrease in the antioxidant activity of tannic acid when complexed with zinc ions. This suggests that the formation of this compound may not only reduce but also reverse the antioxidant effect of its parent compound, tannic acid, potentially promoting oxidation.[1]

In contrast, tannic acid and standard antioxidants such as Vitamin C (Ascorbic Acid) and Trolox (a water-soluble analog of Vitamin E) demonstrate potent free radical scavenging capabilities. The table below summarizes the IC50 values for these compounds from various studies, highlighting their efficacy.

CompoundAssayIC50 Value (µg/mL)Reference
This compound DPPHNot applicable (Pro-oxidant effect observed)[1]
Tannic Acid DPPH4.87
ABTS18.68
Vitamin C DPPH~2.26 - 6.1[2]
DPPH4.97
Trolox DPPH~3.77[3]
ABTS~2.93[3]

Note: IC50 values can vary slightly between studies due to different experimental conditions. The data presented provides a representative range of reported values.

The pro-oxidant effect of metal-tannin complexes like this compound may arise from the ability of the metal ion to catalyze the oxidation of the tannin molecule, leading to the generation of reactive oxygen species.

Experimental Protocols

To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key antioxidant assays are provided below.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a zinc salt with tannic acid in an aqueous medium.

  • Preparation of Tannic Acid Solution: Dissolve a specific amount of tannic acid in deionized water. The pH is typically adjusted to a slightly alkaline value (e.g., 8.0) using a buffer solution like ammonium acetate and NH4Cl.

  • Preparation of Zinc Solution: Dissolve a zinc salt, such as zinc chloride (ZnCl2), in deionized water. The pH is adjusted to a slightly acidic or neutral value (e.g., 5.5) using a suitable buffer.

  • Reaction: The tannic acid solution is slowly added to the zinc solution under constant stirring.

  • Isolation: The resulting precipitate of this compound is collected by filtration, washed with deionized water to remove any unreacted precursors, and then dried.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 60 µg/mL).

  • Sample Preparation: Prepare various concentrations of the test compound (this compound, tannic acid, Vitamin C, etc.) in a suitable solvent.

  • Reaction Mixture: Add a specific volume of the DPPH solution to a set volume of the sample solution. A control is prepared using the solvent instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation.

  • Reagent Preparation: The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. The ABTS radical solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of ~0.70 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction Mixture: A small volume of the sample is added to a larger volume of the ABTS radical solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is read at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O) in a specific ratio (e.g., 10:1:1, v/v/v).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction Mixture: The FRAP reagent is mixed with the sample solution.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

  • Measurement: The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO₄·7H₂O).

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate a key signaling pathway in oxidative stress and a typical workflow for antioxidant capacity assessment.

oxidative_stress_pathway cluster_nucleus ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Oxidative Stress Cell Cell Membrane Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Induces Transcription Antioxidant_Enzymes->ROS Neutralizes Zinc_Tannate This compound (Pro-oxidant) Zinc_Tannate->ROS Antioxidants Antioxidants (e.g., Tannic Acid, Vit C) Antioxidants->ROS Scavenges

Caption: Nrf2 signaling pathway in response to oxidative stress.

antioxidant_assay_workflow start Start prep_reagents Prepare Assay Reagents (e.g., DPPH, ABTS, FRAP) start->prep_reagents prep_samples Prepare Test Samples and Standards (Serial Dilutions) start->prep_samples reaction Mix Reagents and Samples/ Standards in Microplate prep_reagents->reaction prep_samples->reaction incubation Incubate under Controlled Conditions reaction->incubation measurement Measure Absorbance with Spectrophotometer incubation->measurement calculation Calculate % Inhibition and IC50 Values measurement->calculation comparison Compare IC50 Values of Test vs. Standard Compounds calculation->comparison end End comparison->end

Caption: General workflow for in vitro antioxidant capacity assays.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Zinc Tannate and Other Anticorrosive Pigments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticorrosive performance of zinc tannate against other commonly used pigments, primarily zinc phosphate and zinc chromate, based on electrochemical impedance spectroscopy (EIS) data. This document summarizes key performance indicators, details the experimental methodologies used for such evaluations, and provides visualizations to clarify the intricate relationships and workflows involved in EIS testing.

Quantitative Data Summary

The following table summarizes quantitative data extracted from various studies. It is important to note that direct comparison is challenging due to variations in experimental conditions across different research efforts. These conditions, including the specific formulation of the epoxy coating, the pigment volume concentration (PVC), the type and concentration of the electrolyte, and the immersion time, significantly influence the measured electrochemical parameters. The data presented here is intended to provide a general comparative overview.

| Pigment | Coating System | Electrolyte | Immersion Time | Low-Frequency Impedance Modulus (|Z| at 0.01 Hz) (Ω·cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Coating Capacitance (Cc) (F/cm²) | Double Layer Capacitance (Cdl) (F/cm²) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | Epoxy | 3.5% NaCl | 21 days | ~10⁹ - 10¹⁰ | High (specific values vary) | Low (in the order of 10⁻¹⁰ - 10⁻⁹) | Low |[1] | | Zinc Phosphate | Epoxy | 3.5% NaCl | 28 days | ~10⁷ - 10⁸ | ~10⁶ - 10⁷ | Moderate (in the order of 10⁻⁹ - 10⁻⁸) | Moderate |[2] | | Zinc Chromate | Epoxy | 0.1 M NaCl | 24 hours | >10⁸ | High (specific values vary) | Low | Low |[3][4] | | Blank (no pigment) | Epoxy | 3.5% NaCl | 21 days | ~10⁶ - 10⁷ | ~10⁵ - 10⁶ | High (in the order of 10⁻⁸ - 10⁻⁷) | High |[1] |

Note: The values presented are approximate and collated from multiple sources. For precise comparisons, referring to the specific studies is recommended. Higher impedance modulus and charge transfer resistance, along with lower coating and double-layer capacitance, generally indicate superior anticorrosive performance.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the anticorrosive properties of pigments in a coating using Electrochemical Impedance Spectroscopy (EIS), based on established standards such as ASTM G106 and ISO 16773-2.[5]

1. Sample Preparation:

  • Substrate: Mild steel panels are typically used. The surface is prepared by sandblasting to a specific standard (e.g., Sa 2.5) to ensure good adhesion of the coating.

  • Coating Application: The anticorrosive paint, formulated with the pigment under investigation (e.g., this compound, zinc phosphate, or zinc chromate) in an epoxy binder at a controlled pigment volume concentration (PVC), is applied to the prepared steel panels. The coating thickness is maintained uniformly across all samples.

  • Curing: The coated panels are allowed to cure at a specified temperature and humidity for a designated period (e.g., 7 days at 25°C and 50% relative humidity) to ensure complete polymerization of the epoxy binder.

2. Electrochemical Cell Setup:

  • A three-electrode electrochemical cell is employed.[5]

  • Working Electrode: The coated steel panel.

  • Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.

  • Counter Electrode: A platinum or graphite rod.

  • Electrolyte: A 3.5% sodium chloride (NaCl) solution is commonly used to simulate a corrosive marine environment.

3. EIS Measurement:

  • The coated panel (working electrode) is exposed to the electrolyte.

  • The open-circuit potential (OCP) is monitored until a stable value is reached.

  • EIS measurements are performed at the OCP.

  • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range, typically from 100 kHz down to 10 mHz.

  • The impedance data (impedance modulus and phase angle as a function of frequency) is recorded at regular intervals over an extended immersion period (e.g., 30 days or more) to monitor the degradation of the coating.

4. Data Analysis:

  • The obtained EIS data is commonly analyzed by fitting it to an equivalent electrical circuit (EEC) model. A common model for a coated metal is a modified Randles circuit.[6][7][8]

  • This analysis yields quantitative values for parameters such as solution resistance (Rs), coating capacitance (Cc), coating resistance (or pore resistance, Rpo), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[9][10]

  • These parameters provide insights into the barrier properties of the coating, the extent of electrolyte uptake, and the corrosion rate at the metal-coating interface.

Visualizations

The following diagrams illustrate the key processes and relationships in the electrochemical impedance spectroscopy of anticorrosive pigments.

EIS_Workflow cluster_prep Sample Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis & Interpretation A Substrate Preparation (e.g., Sandblasting) B Pigment Dispersion in Epoxy Binder A->B C Coating Application (Controlled Thickness) B->C D Curing of Coating C->D E Three-Electrode Cell Setup D->E F Immersion in Electrolyte (e.g., 3.5% NaCl) E->F G OCP Stabilization F->G H Apply AC Voltage (Varying Frequency) G->H I Measure Impedance (Magnitude and Phase) H->I J Bode and Nyquist Plots I->J K Equivalent Electrical Circuit (EEC) Modeling J->K L Extraction of Parameters (Rct, Cc, etc.) K->L M Performance Comparison of Pigments L->M

Caption: Experimental workflow for EIS evaluation of anticorrosive pigments.

Pigment_Performance_Logic cluster_properties Desired Pigment Properties cluster_eis_params EIS Parameter Indicators cluster_performance Performance Outcome P1 High Barrier Function E1 High Low-Frequency Impedance (|Z|) P1->E1 P2 Low Water Uptake E3 Low Coating Capacitance (Cc) P2->E3 P3 Inhibition of Corrosion Reactions E2 High Charge Transfer Resistance (Rct) P3->E2 O1 Superior Anticorrosive Performance E1->O1 E2->O1 E3->O1 E4 Low Double Layer Capacitance (Cdl) E4->O1

Caption: Logical relationship between pigment properties, EIS parameters, and performance.

References

Zinc Tannate Coatings Demonstrate Competitive Corrosion Resistance in Salt Spray Tests

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of experimental data highlights the efficacy of zinc tannate as a viable, environmentally friendly alternative to traditional anti-corrosion pigments. When subjected to standardized salt spray testing, epoxy primers formulated with zinc tannates exhibit performance comparable or superior to coatings containing zinc phosphate and, in some cases, zinc chromate.

Recent studies indicate that this compound, derived from vegetable tannins, serves as an effective corrosion inhibitor in protective coatings.[1][2] These natural, non-toxic compounds can be synthesized to reduce their water solubility, a critical factor for their application as anti-corrosion pigments.[1] Accelerated corrosion tests, particularly the neutral salt spray (NSS) test, are a popular method for evaluating the performance of these coatings.[3][4]

Comparative Performance in Salt Spray Environments

In a significant study, epoxy primers containing zinc tannates were subjected to 3500 hours of salt spray testing. The results showed that these primers had a similar anti-corrosive performance to those with a phosphate base and a superior performance to primers prepared with zinc chromate.[5] Notably, the formation of iron tannate complexes appeared to reduce or prevent the development of blisters in the this compound-pigmented primers.[5]

Another investigation compared epoxy coatings containing this compound and magnesium tannate. Corrosion tests, including salt spray and electrochemical impedance spectroscopy (EIS), revealed that this compound is an excellent anticorrosive pigment in neutral saline conditions, positioning it as a green alternative for anti-corrosive coatings.[1][2]

Below is a summary of the performance of different anti-corrosion pigments in epoxy primers after extended salt spray exposure, as detailed in a comparative study.[5]

Pigment/Coating SystemExposure (hours)Degree of Rusting (ASTM D610)Degree of Blistering (ASTM D714)Degree of Failure at Incision (ASTM D1654)
Epoxy-Zinc Tannate (T3)35009 (Few)8 (None)10 (None)
Epoxy-Zinc Tannate (T4)35008 (Few)8 (None)10 (None)
Epoxy-Zinc Phosphate35009 (Few)8 (None)10 (None)
Epoxy-Zinc Chromate35008 (Few)4 (Medium Dense)10 (None)

Note: The ratings are based on ASTM standards where a higher number indicates better performance (less corrosion, blistering, or failure).

Experimental Methodology: The ASTM B117 Salt Spray Test

The salt spray test is a standardized and widely used accelerated corrosion test.[3] The most common standard for this test is ASTM B117.[3][6] This test creates a controlled corrosive environment to produce relative corrosion resistance information for metals and coated metals.[6][7]

Key Parameters of the ASTM B117 Standard:

  • Salt Solution: A 5% solution of sodium chloride (NaCl) in distilled or deionized water.[7][8]

  • pH: The pH of the salt solution is maintained between 6.5 and 7.2.[7][8]

  • Temperature: The exposure zone of the salt spray chamber is maintained at a constant temperature of 35°C ± 2°C.[7]

  • Spray Rate: The solution is atomized to create a dense salt fog, with a collection rate of 1.0 to 2.0 mL per hour for each 80 cm² of horizontal collecting area.[7]

  • Specimen Orientation: Test specimens are supported or suspended between 15 and 30 degrees from the vertical.[6]

  • Test Duration: The duration of the test can vary from a few hours to over 1000 hours, depending on the coating's expected corrosion resistance.[3][4][8]

The following diagram illustrates the typical workflow of a salt spray test.

SaltSprayTestWorkflow cluster_prep Preparation Phase cluster_test Testing Phase cluster_eval Evaluation Phase A Test Specimen Preparation (Cleaning, Drying) B Preparation of 5% NaCl Solution C Calibration of Salt Spray Chamber (Temp, pH, Spray Rate) D Placement of Specimens in Chamber (15-30° angle) C->D E Continuous Salt Fog Exposure (ASTM B117 Conditions) D->E F Periodic Inspection (Optional) E->F G Removal and Gentle Washing of Specimens F->G H Drying of Specimens G->H I Evaluation of Corrosion (Rusting, Blistering, Adhesion) H->I

Caption: Workflow of a standard salt spray test for corrosion analysis.

It is important to note that while the salt spray test is a valuable tool for quality control and comparative analysis, it does not always directly correlate with real-world service life.[9][10] This is because the continuous wet conditions in the test do not allow for the formation of a passive protective layer that can occur in natural environments with wet/dry cycles.[10] Furthermore, the absence of UV radiation in a standard salt spray test is a significant omission, as it is a common cause of paint and coating degradation.[9] Therefore, results from salt spray tests should be considered as part of a broader testing regime that may include other accelerated aging and electrochemical tests.[4][11]

References

Comparative Thermal Stability of Metal Tannates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the thermal stability of different metal tannates, focusing on iron(III), copper(II), and zinc(II) tannates. The information is intended for researchers, scientists, and drug development professionals working with these compounds. The data presented is based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) studies.

Executive Summary

Metal tannates exhibit varying degrees of thermal stability, largely influenced by the nature of the metal ion coordinated with tannic acid. Generally, the formation of metal-tannate complexes enhances thermal stability compared to pure tannic acid. This guide summarizes the available experimental data to provide a clear comparison of the thermal decomposition behavior of iron(III), copper(II), and zinc(II) tannates.

Data Presentation

The following table summarizes the key thermal decomposition stages and corresponding mass losses for tannic acid and its metal complexes as determined by thermogravimetric analysis.

CompoundDecomposition Stage 1Decomposition Stage 2Decomposition Stage 3Residual Mass
Tannic Acid ~25-210 °C (Dehydration, ~10.4% mass loss)~210-330 °C (Dehydroxylation, ~23.5% mass loss)>330 °C (Oxidative degradation)Not specified
Iron(III) Tannate Stable up to ~157 °C with minor mass loss due to water[1]Further decomposition data not specifiedFurther decomposition data not specified>95% below 157 °C[1]
Copper(II) Tannate ~25-220 °C (Dehydration, ~9.8% mass loss)~220-420 °C (Decomposition of organic matter)>420 °C (Further degradation)~30% at 900 °C
Zinc(II) Tannate ~25-220 °C (Dehydration, ~10.2% mass loss)~220-450 °C (Decomposition of organic matter)>450 °C (Further degradation)~25% at 900 °C

Comparative Analysis

Based on the available data, both copper(II) and zinc(II) tannates exhibit enhanced thermal stability compared to tannic acid, with the main decomposition of the organic structure occurring at higher temperatures. Iron(III) tannate also shows good initial thermal stability, retaining over 95% of its weight up to 157°C[1]. The initial weight loss in all samples is attributed to the removal of adsorbed and hydration water molecules.

The decomposition of the organic tannic acid structure in the metal complexes occurs in multiple steps, indicating complex degradation pathways. The residual mass at high temperatures is significantly higher for the metal tannates compared to what would be expected for pure tannic acid, suggesting the formation of stable metal oxides as the final decomposition products.

Experimental Protocols

The following is a generalized experimental protocol for the thermogravimetric analysis of metal tannates, based on common practices reported in the literature.

Objective: To determine the thermal stability and decomposition profile of metal tannates.

Apparatus:

  • Thermogravimetric Analyzer (TGA) coupled with a Differential Scanning Calorimeter (DSC)

  • Microbalance

  • Sample pans (e.g., alumina, platinum)

  • Inert gas supply (e.g., Nitrogen)

  • Oxidative gas supply (e.g., Air)

Procedure:

  • Sample Preparation: A small amount of the dried metal tannate sample (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.

  • Instrument Setup:

    • The TGA instrument is calibrated for temperature and mass.

    • The desired atmosphere is established by purging the furnace with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a constant flow rate (e.g., 20-50 mL/min).

  • Thermal Program:

    • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature. The TGA curve (mass vs. temperature) and its derivative (DTG curve) are recorded. If using a simultaneous TGA/DSC, the heat flow is also recorded.

  • Data Analysis:

    • The onset temperature of decomposition, peak decomposition temperatures, and percentage mass loss at each stage are determined from the TGA and DTG curves.

    • The final residual mass is determined at the end of the experiment.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental and data analysis process for comparing the thermal stability of different metal tannates.

experimental_workflow cluster_synthesis Synthesis of Metal Tannates cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis and Comparison S1 Tannic Acid Solution S3 Mixing and Reaction S1->S3 S2 Metal Salt Solution (e.g., FeCl3, CuSO4, ZnSO4) S2->S3 S4 Filtration, Washing, and Drying S3->S4 S5 Metal Tannate Powder S4->S5 T1 Sample Preparation (5-10 mg) S5->T1 T2 TGA Instrument Setup (N2/Air Atmosphere, 10°C/min) T1->T2 T3 Heating Program (e.g., 25-1000°C) T2->T3 T4 Data Acquisition (Mass vs. Temperature) T3->T4 A1 Generate TGA/DTG Curves T4->A1 A2 Determine Decomposition Temperatures A1->A2 A3 Calculate Mass Loss (%) A1->A3 A4 Compare Thermal Stability A2->A4 A3->A4

Caption: Experimental workflow for the synthesis and thermal analysis of metal tannates.

logical_relationship cluster_materials Materials cluster_complexes Metal-Tannate Complexes cluster_properties Thermal Properties cluster_comparison Comparative Stability M1 Tannic Acid C1 Iron(III) Tannate M1->C1 C2 Copper(II) Tannate M1->C2 C3 Zinc(II) Tannate M1->C3 M2 Metal Ions (Fe³⁺, Cu²⁺, Zn²⁺) M2->C1 M2->C2 M2->C3 P1 Decomposition Temperature C1->P1 P2 Mass Loss Profile C1->P2 P3 Residual Mass C1->P3 C2->P1 C2->P2 C2->P3 C3->P1 C3->P2 C3->P3 S1 Relative Thermal Stability P1->S1 P2->S1 P3->S1

Caption: Logical relationship between materials, complexes, and their thermal properties.

References

A Comparative Analysis of the Biocompatibility of Zinc Tannate and Zinc Oxide for Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Zinc Tannate and Zinc Oxide Biocompatibility Supported by Experimental Data.

In the ever-evolving landscape of biomaterials and drug development, the selection of zinc-based compounds is often predicated on their biocompatibility and therapeutic potential. This guide provides a comprehensive comparison of the biocompatibility of this compound and zinc oxide, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While extensive research has been conducted on zinc oxide, data on this compound is less direct, often inferred from studies on its constituent components or related metal tannates. This guide aims to present a clear, data-driven comparison to aid in material selection and future research directions.

Executive Summary

Zinc oxide is a widely studied compound with a known dose-dependent cytotoxicity primarily attributed to the generation of reactive oxygen species (ROS) and the release of zinc ions (Zn²⁺). Its genotoxic effects are also well-documented. In contrast, direct biocompatibility data for pre-formed this compound is sparse. However, existing research on combinations of zinc with tannins, the building blocks of this compound, suggests a potential for mitigated cytotoxicity compared to zinc oxide alone. Studies have shown that zinc can reduce the toxicity of hydrolysable tannins, and in combination, they can promote tissue repair and enhance epithelial barrier function.

This guide will delve into the available data on cytotoxicity, genotoxicity, and in vivo biocompatibility for both compounds, supplemented with detailed experimental protocols and visual representations of key cellular pathways.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following tables summarize the quantitative data available for both this compound and zinc oxide. It is important to note the disparity in the volume of research, with significantly more data available for zinc oxide.

Table 1: Comparative Cytotoxicity Data

CompoundCell LineAssayIC50 ValueReference
Zinc Oxide (NPs) A549 (human lung carcinoma)MTT~35 µg/mL
HEK-293 (human embryonic kidney)MTT~37 µg/mL
HaCaT (human keratinocytes)MTT>80 µg/mL
RAW 264.7 (murine macrophages)MTT~50 µg/mL
This compound (inferred) Caco-2 (human colon adenocarcinoma)MTTHigh doses of hydrolysable tannins with 0.8 µg/mL ZnO showed reduced mortality compared to tannins alone.

Note: The data for this compound is inferred from a study on the combined effect of zinc oxide and hydrolysable tannins and does not represent a direct IC50 value for a pre-formed this compound compound.

Table 2: Comparative Genotoxicity Data

CompoundAssayCell Line/OrganismKey FindingsReference
Zinc Oxide (NPs) Comet AssayHuman Lymphoblastoid (TK6)Induction of DNA damage.
Micronucleus TestSwiss MiceMildly genotoxic in a dose-related manner.
Chromosomal AberrationHuman LymphocytesSynergistically induced chromosomal aberrations.
This compound (inferred) Chromosomal Aberration, SCE, MicronucleusHuman LymphocytesTannic acid alone showed some genotoxic potential and modulated the genotoxicity of other agents.

Note: Data for this compound is inferred from studies on tannic acid, a component of this compound. No direct genotoxicity studies on this compound were found.

Table 3: Comparative In Vivo Biocompatibility Data

CompoundAnimal ModelRoute of AdministrationKey FindingsReference
Zinc Oxide (NPs) MiceOralAccumulation in the liver, causing oxidative stress-mediated DNA damage and apoptosis at high doses.
RatsInhalationMinimal pulmonary inflammation and cytotoxicity at realistic exposure doses.
This compound (inferred) RatsIntraperitonealA study on iron-tannic acid nanoparticles showed no significant toxicity.

Note: Data for this compound is inferred from a study on a different metal-tannic acid complex. No direct in vivo toxicity studies on this compound were found.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments.

Cytotoxicity Assessment: MTT Assay for Zinc Oxide Nanoparticles

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549, HEK-293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Expose the cells to various concentrations of zinc oxide nanoparticles (e.g., 0-100 µg/mL) for 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). The IC50 value is the concentration of the substance that reduces cell viability by 50%.

Genotoxicity Assessment: Comet Assay for Zinc Oxide Nanoparticles

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

Protocol:

  • Cell Treatment: Expose cells (e.g., TK6) to various concentrations of zinc oxide nanoparticles for a defined period (e.g., 4 hours).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides, causing the negatively charged DNA to migrate towards the anode. Damaged DNA fragments will migrate faster, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (measuring tail length, tail intensity, etc.).

Mandatory Visualizations

Experimental Workflow for Biocompatibility Assessment

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_data Data Analysis & Comparison start_vitro Prepare Cell Cultures treatment Treat with this compound or Zinc Oxide start_vitro->treatment cytotoxicity Cytotoxicity Assays (e.g., MTT) treatment->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Comet) treatment->genotoxicity inflammation Inflammatory Cytokine Analysis treatment->inflammation analysis Statistical Analysis of Results cytotoxicity->analysis genotoxicity->analysis inflammation->analysis start_vivo Animal Model Selection administration Administer this compound or Zinc Oxide start_vivo->administration observation Clinical Observation & Body Weight Monitoring administration->observation histopathology Histopathological Examination of Organs observation->histopathology blood_analysis Blood Biochemistry & Hematology observation->blood_analysis histopathology->analysis blood_analysis->analysis comparison Comparative Biocompatibility Profile analysis->comparison

Caption: Workflow for assessing the biocompatibility of zinc compounds.

Signaling Pathways in Zinc Oxide-Induced Cytotoxicity

zinc_oxide_pathway ZnO Zinc Oxide Nanoparticles CellUptake Cellular Uptake ZnO->CellUptake Zn_ions Intracellular Zn²⁺ Release CellUptake->Zn_ions ROS Reactive Oxygen Species (ROS) Generation CellUptake->ROS Zn_ions->ROS Mitochondria Mitochondrial Dysfunction Zn_ions->Mitochondria ROS->Mitochondria DNA_damage DNA Damage ROS->DNA_damage Inflammation Inflammation (e.g., TNF-α, IL-6) ROS->Inflammation Apoptosis Apoptosis Mitochondria->Apoptosis DNA_damage->Apoptosis

Caption: Key signaling events in zinc oxide-induced cytotoxicity.

Discussion and Future Directions

The available evidence strongly indicates that zinc oxide exhibits dose-dependent cytotoxicity and genotoxicity, primarily through mechanisms involving ROS generation and Zn²⁺ ion release. This well-characterized profile allows for a relatively predictable assessment of its biocompatibility in various applications.

The biocompatibility of this compound, however, remains a more complex and less understood area. The limited data, primarily from studies on combinations of zinc and tannins, suggests a potentially more favorable biocompatibility profile. The presence of tannic acid may modulate the release of zinc ions and possess antioxidant properties that could counteract the ROS-generating effects of zinc. The observation that zinc can mitigate the cytotoxicity of tannins further supports this hypothesis.

To provide a more definitive comparison, further research is critically needed to directly assess the biocompatibility of pre-formed this compound using standardized in vitro and in vivo assays. Specifically, future studies should focus on:

  • Determining the IC50 values of this compound in a variety of relevant cell lines.

  • Conducting comprehensive genotoxicity studies using assays such as the Comet assay and micronucleus test.

  • Performing in vivo toxicity studies to evaluate the systemic effects of this compound upon administration through relevant routes.

  • Investigating the specific effects of this compound on inflammatory cytokine production to understand its immunomodulatory properties.

  • Elucidating the cellular uptake mechanisms and signaling pathways activated by this compound.

By filling these knowledge gaps, the scientific community can make more informed decisions regarding the potential applications of this compound in drug delivery, tissue engineering, and other biomedical fields. This guide serves as a foundational resource to stimulate and guide this much-needed research.

A Comparative Guide to Analytical Methods for the Quantification of Zinc Tannate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of zinc tannate in pharmaceutical formulations. The focus is on the determination of the zinc content as a proxy for the this compound concentration. The comparison includes Atomic Absorption Spectrometry (AAS) and UV-Visible (UV-Vis) Spectrophotometry, with additional context on High-Performance Liquid Chromatography (HPLC) as an alternative. Experimental data is presented to support the comparison, and detailed protocols for key experiments are provided.

Data Presentation: Comparison of Analytical Methods for Zinc Quantification

The following table summarizes the key performance parameters of AAS and UV-Vis Spectrophotometry for the quantification of zinc in pharmaceutical samples. These parameters are essential for selecting the most appropriate method for a specific research or quality control application.

ParameterAtomic Absorption Spectrometry (AAS)UV-Visible (UV-Vis) Spectrophotometry
Principle Measures the absorption of light by free atoms in a gaseous state.Measures the absorbance of light by a colored complex in solution.
Linearity Range 0.2 - 1.0 mg/L[1], 0.20–0.75 ppm[2]0.5 - 1.5 µg/mL[3], 1-5 μg/mL
Limit of Detection (LOD) 0.0098 - 0.0156 mg/L[1], 0.043 ppm[2], 0.0078 mg/L[4]0.4257 mg/L[4]
Limit of Quantification (LOQ) 0.0297 - 0.0473 mg/L[1], 0.131 ppm[2], 0.0238 mg/L[4]1.2901 mg/L[4]
Accuracy (% Recovery) 100.15 - 101.21%[2]98.29 - 100.55%[3]
Precision (%RSD) < 3.0%[1]1.57% (repeatability), 1.77% (reproducibility)[3]
Sample Preparation Acid digestion to liberate zinc ions.[1][4]Formation of a colored complex with a chromogenic reagent.[3][4]
Advantages High sensitivity and specificity for metals, less prone to matrix interference.Cost-effective, readily available instrumentation, simpler operation.[3]
Disadvantages More expensive instrumentation, requires specialized lamps for each element.Lower sensitivity, potential for interference from other colored compounds.

Experimental Protocols

Quantification of Zinc by Flame Atomic Absorption Spectrometry (FAAS)

This protocol is adapted from a validated method for the determination of zinc in pharmaceutical and cosmetic matrices.[1][2]

a) Sample Preparation (Acid Digestion)

  • Accurately weigh a portion of the this compound sample.

  • Transfer the sample to a suitable digestion vessel.

  • Add a mixture of concentrated nitric acid (HNO₃) and 30% hydrogen peroxide (H₂O₂) in an 8:2 ratio.[4]

  • Heat the mixture under reflux for 4 hours at 140°C to ensure complete digestion and liberation of zinc ions.[4]

  • Allow the solution to cool to room temperature.

  • Quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water. The final solution should have a zinc concentration within the linear range of the instrument.

b) Instrumental Analysis

  • Instrument: Flame Atomic Absorption Spectrometer.

  • Wavelength: 213.9 nm.

  • Lamp: Zinc hollow cathode lamp.

  • Slit Width: 0.7 nm.

  • Flame: Air-acetylene.

  • Calibration: Prepare a series of standard solutions of zinc (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 ppm) from a certified stock solution.[1] Aspirate the standards and the sample solutions into the flame and measure the absorbance.

  • Quantification: Construct a calibration curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of zinc in the sample solution from the calibration curve.

Quantification of Zinc by UV-Visible Spectrophotometry

This protocol is based on the formation of a colored complex between zinc and a chromogenic agent, such as dithizone or Xylenol Orange.[3][4]

a) Sample Preparation and Complex Formation (using Dithizone)

  • Prepare a stock solution of the this compound sample by dissolving a known amount in 0.1 M HCl.[4]

  • Pipette an aliquot of the sample solution into a separating funnel.

  • Add 2 mL of alkaline ammonium citrate solution and 1 mL of 0.01% dithizone solution.[4]

  • Perform repeated extractions with 5 mL portions of chloroform until the color of the complex is no longer observed in the organic layer.[4]

  • Combine the chloroform extracts and dilute to a known volume with chloroform.

b) Instrumental Analysis

  • Instrument: UV-Visible Spectrophotometer.

  • Wavelength: 516 nm (for the zinc-dithizone complex).[4]

  • Blank: A solution containing all reagents except the sample.

  • Calibration: Prepare a series of standard zinc solutions and subject them to the same complexation and extraction procedure as the sample. Measure the absorbance of the resulting colored solutions.

  • Quantification: Create a calibration curve by plotting absorbance against the concentration of the zinc standards. Use the curve to determine the zinc concentration in the sample.

High-Performance Liquid Chromatography (HPLC) as an Alternative

While less common for the direct quantification of simple metal ions, HPLC can be used for the analysis of zinc when it is part of a larger organic molecule or complex. For instance, methods have been developed for zinc-containing active pharmaceutical ingredients like zinc carnosine.[5][6] The principle involves separating the zinc complex on a suitable column and detecting it using a UV detector.

A general approach would involve:

  • Column: A reverse-phase C18 column is often used.[5][6]

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][6]

  • Detection: UV detection at a wavelength where the complex absorbs, for example, 215 nm for zinc carnosine.[5]

  • Quantification: Based on the peak area of the analyte compared to that of standard solutions.

Development of a specific HPLC method for this compound would require careful optimization of the chromatographic conditions.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for the validation of an analytical method according to the International Council for Harmonisation (ICH) guidelines.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Application A Define Analytical Requirements B Select Appropriate Technology (e.g., AAS, UV-Vis) A->B C Optimize Method Parameters B->C D Specificity C->D Validate Method E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantification (LOQ) H->I J Robustness I->J K Routine Sample Analysis J->K Implement Method L Quality Control K->L

Caption: Workflow of Analytical Method Validation.

Logical Relationship of Quantification Methods

This diagram shows the relationship between the sample, the analytical techniques, and the final quantification of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_2 Quantification A This compound Sample B Acid Digestion A->B C Complexation with Chromophore A->C F High-Performance Liquid Chromatography (HPLC) A->F D Atomic Absorption Spectrometry (AAS) B->D E UV-Visible Spectrophotometry C->E G Determine Zinc (Zn) Concentration D->G E->G F->G H Calculate this compound Concentration G->H

Caption: Quantification pathways for this compound analysis.

References

Unveiling the Performance of Zinc Tannate: A Cross-Laboratory Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of zinc tannate's performance against other common zinc alternatives, supported by experimental data. We delve into its antioxidant properties, discuss its standing in the context of bioavailability, and present detailed experimental protocols for key evaluation methods. Visualizations of relevant biological pathways are also provided to contextualize its mechanism of action.

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies to facilitate a clear comparison of this compound and other zinc supplements.

Table 1: Comparative Antioxidant Activity

CompoundAntioxidant Activity (DPPH Radical Scavenging)Reference
Tannic AcidHigh[1]
This compound Lower than Tannic Acid[1]
Copper TannateLower than Tannic Acid[1]

Note: The association of tannic acid with metal ions like zinc has been observed to decrease its in vitro antioxidant activity, suggesting a potential pro-oxidant role in certain contexts.[1] Further research is required to understand the in vivo implications.

Table 2: Relative Bioaccessibility of Various Zinc Supplements (In Vitro Studies)

Zinc CompoundRelative Bioaccessibility (%)Reference
Zinc Glycinate~9.4%[2]
Zinc Gluconate4.48% - 6.19%[2]
Zinc Citrate~3.15%[2]
Zinc OxideSignificantly lower than gluconate and citrate[3][4]
Zinc Sulfate~1.13% (lowest in one study)[2]
This compound Data not available in comparative in vitro bioaccessibility studies

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and reproducibility.

In Vitro Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)

This protocol is adapted from studies evaluating the antioxidant capacity of tannic acid and its metal complexes.[1]

Objective: To determine the free radical scavenging activity of this compound in comparison to a standard antioxidant.

Materials:

  • This compound

  • Tannic acid (as a reference)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol (analytical grade)

  • Ammonium acetate buffer (pH 5.5 and 8.0)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent. The pH of the solution should be adjusted to 5.5 using an ammonium acetate buffer.[1]

    • Prepare a stock solution of tannic acid, with the pH adjusted to 8.0 with a buffer solution.[1]

    • Prepare a working solution of DPPH in methanol.

  • Assay:

    • In a test tube, mix a specific volume of the sample solution (this compound or tannic acid) with the DPPH solution.

    • A control sample is prepared using the solvent instead of the test sample.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement:

    • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

In Vitro Zinc Bioaccessibility Assessment

This protocol is a generalized method based on simulated gastrointestinal digestion models.[6][8][9]

Objective: To estimate the fraction of zinc that is released from the food matrix and is available for absorption.

Materials:

  • This compound and other zinc supplements for comparison.

  • Simulated gastric fluid (SGF) containing pepsin, adjusted to an acidic pH (e.g., pH 2.0).

  • Simulated intestinal fluid (SIF) containing pancreatin and bile salts, adjusted to a neutral pH (e.g., pH 7.0).

  • Dialysis tubing with a specific molecular weight cut-off.

  • Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectrometry (AAS) for zinc quantification.

Procedure:

  • Gastric Digestion:

    • A known amount of the zinc supplement is homogenized with a simulated food matrix (if applicable).

    • The sample is incubated in SGF at 37°C with continuous agitation for a set period (e.g., 2 hours) to simulate gastric digestion.

  • Intestinal Digestion and Dialysis:

    • The pH of the gastric digest is neutralized, and SIF is added.

    • The mixture is placed inside a dialysis tube, which is then placed in a vessel containing a buffer solution that mimics the intestinal environment.

    • The system is incubated at 37°C with agitation for a further period (e.g., 2-4 hours). The zinc that passes through the dialysis membrane is considered bioaccessible.

  • Quantification:

    • The concentration of zinc in the dialysate is measured using ICP-AES or AAS.

  • Calculation:

    • The percentage of bioaccessible zinc is calculated as: % Bioaccessibility = (Amount of zinc in dialysate / Total amount of zinc in the sample) x 100

Mandatory Visualization

The following diagrams illustrate key signaling pathways potentially modulated by zinc, providing a visual framework for understanding its cellular effects.

NF-kappaB Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκB IκB (degraded) IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Gene Transcription Gene Transcription NF-κB->Gene Transcription Translocates to nucleus Zinc Zinc Zinc->IKK Inhibits A20 A20 Zinc->A20 Upregulates A20->IKK Inhibits

Caption: Zinc's role in the NF-κB signaling pathway.[10][11][12]

PI3K_Akt_mTOR_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Zinc Zinc Zinc->Akt Stimulates phosphorylation

Caption: Zinc's involvement in the PI3K/Akt/mTOR signaling pathway.[13][14][15]

References

A Comparative Life Cycle Assessment of Zinc Tannate Production for Anticorrosive Coatings

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the environmental footprint of zinc tannate reveals a promising, more sustainable alternative to traditional anticorrosive pigments. This guide offers researchers, scientists, and drug development professionals a thorough comparison of this compound with other common anticorrosive agents, supported by available life cycle assessment data and detailed experimental protocols.

Executive Summary

This compound, a pigment derived from naturally occurring tannins and zinc, presents a compelling case for a greener approach to corrosion inhibition. This report synthesizes life cycle assessment (LCA) data for the production of this compound and compares it with established alternatives, namely zinc phosphate and the highly toxic strontium chromate. While a direct, industrial-scale LCA for the final this compound synthesis step is not publicly available, an analysis of its upstream components—tannin extraction and zinc production—indicates a significantly lower environmental impact, particularly in terms of global warming potential, when compared to its counterparts. The use of bio-based tannins and the potential for sourcing zinc from recycled materials further enhance its sustainability profile.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative data for the cradle-to-gate life cycle stages of this compound and its alternatives. It is important to note that the data for this compound is a composite figure derived from the life cycle assessments of its primary constituents: tannic acid and zinc. The environmental impact of the final synthesis step is not included due to a lack of available industrial-scale data.

ProductLife Cycle StageGlobal Warming Potential (kg CO2-eq per kg of product)Data Source(s)
This compound (Upstream Components) Tannin Extraction (from Spruce Bark)~1.13[1]
Primary Zinc Production (Global Average)3.89[2]
Zinc Phosphate Zinc Polyphosphate Production~0.00853 (8.53 kg CO2 per ton)[3]
Strontium Chromate ProductionData not available (High toxicity and declining use limit public LCA data)

Note: The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time period, relative to carbon dioxide.[4]

Experimental Protocols

Synthesis of this compound for Anticorrosion Applications

The following protocol is based on a laboratory-scale synthesis of this compound for use as an anticorrosive pigment. This process involves the reaction of a tannin solution with a zinc salt, leading to the precipitation of this compound.

Materials:

  • Black wattle tannin

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • Dissolve 20g of black wattle tannin in 1000 mL of deionized water in a beaker.

  • Once the tannin is fully dissolved, add 20 mL of a 1 M solution of zinc nitrate hexahydrate.

  • Adjust the pH of the mixture to 7.5 using a sodium hydroxide solution while stirring continuously.

  • Continue to stir the mixture for one hour.

  • After stirring, filter the resulting precipitate.

  • Dry the filtered this compound at 110°C for six hours.

  • The dried this compound can then be milled to the desired particle size for incorporation into paint or coating formulations.

Mandatory Visualizations

Life Cycle Stages of this compound Production

The following diagram illustrates the key "cradle-to-gate" life cycle stages involved in the production of this compound, from raw material extraction to the synthesized pigment.

cluster_tannin Tannin Extraction cluster_zinc Zinc Production cluster_synthesis This compound Synthesis Bark Bark Harvesting Extraction Hot Water Extraction Bark->Extraction Drying Spray Drying Extraction->Drying Tannin Tannic Acid Powder Drying->Tannin Mixing Mixing & Reaction Tannin->Mixing Ore Zinc Ore Mining Refining Refining & Smelting Ore->Refining Zinc Primary Zinc Refining->Zinc Zinc->Mixing Filtration Filtration Mixing->Filtration Drying_ZT Drying Filtration->Drying_ZT Milling Milling Drying_ZT->Milling Zinc_Tannate This compound Pigment Milling->Zinc_Tannate

Caption: Cradle-to-gate life cycle of this compound production.

Comparative Environmental Impact Pathway

This diagram illustrates the logical relationship in the environmental impact assessment, comparing this compound with its alternatives.

A Anticorrosive Pigment Requirement B This compound A->B C Zinc Phosphate A->C D Strontium Chromate A->D E Lower GWP (Upstream) B->E F Bio-based Raw Material B->F G Moderate GWP C->G H High Toxicity (Carcinogenic) D->H I Persistent Environmental Hazard D->I

Caption: Environmental impact comparison of anticorrosive pigments.

Discussion and Interpretation

The available data, although incomplete, strongly suggests that this compound is a more environmentally benign option for corrosion protection compared to traditional pigments. The global warming potential of its upstream components is significantly lower than that of zinc phosphate.

The most significant advantage of this compound lies in its composition. Tannins are renewable, bio-based materials, and their extraction can be a relatively low-impact process.[1] While the production of primary zinc is energy-intensive, the overall carbon footprint of this compound is likely to be considerably smaller than that of its competitors.

Zinc phosphate, while less toxic than chromates, still relies on the extraction and processing of finite mineral resources. The available data on zinc polyphosphate suggests a higher carbon footprint compared to the upstream components of this compound.

It is critical to acknowledge the data gap concerning the industrial-scale synthesis of this compound. This final manufacturing step will contribute to the overall environmental impact through energy consumption for heating, stirring, and drying, as well as through the treatment of any wastewater generated. However, the synthesis process described is a relatively straightforward aqueous precipitation, which is likely to be less energy-intensive than the high-temperature calcination processes often used for producing inorganic pigments.

Conclusion and Future Outlook

The comparative life cycle assessment, based on the available data, positions this compound as a promising, sustainable alternative in the field of anticorrosive coatings. Its reliance on a renewable, bio-based component and its likely lower global warming potential make it an attractive option for industries seeking to reduce their environmental footprint.

To provide a more definitive comparison, further research is needed to conduct a full, industrial-scale life cycle assessment of the this compound synthesis process. This would involve quantifying the energy and material inputs, as well as the waste outputs, of the entire production chain. Such a study would provide a more complete picture of its environmental performance and solidify its standing as a truly "green" corrosion inhibitor. Researchers and drug development professionals are encouraged to consider the life cycle implications of the materials they use, and this compound offers a compelling example of how sustainable chemistry can provide effective and environmentally responsible solutions.

References

Zinc Tannate: A Sustainable and Cost-Effective Alternative to Traditional Anticorrosive Pigments

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of the performance and economic viability of zinc tannate versus conventional anticorrosive agents for researchers and industry professionals.

In the ongoing pursuit of sustainable and high-performance materials, this compound is emerging as a promising, eco-friendly anticorrosive pigment. Derived from tannins, which are abundant, renewable polyphenolic biomolecules found in plants, this compound offers a compelling alternative to traditional corrosion inhibitors like zinc phosphate and the increasingly regulated zinc chromate. This guide provides a detailed economic and technical comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in evaluating the potential of this compound in their applications.

Performance Comparison: this compound vs. Traditional Anticorrosives

Recent studies demonstrate that coatings formulated with this compound exhibit anticorrosive properties that are comparable or even superior to those containing conventional pigments. The performance of these coatings is typically evaluated through accelerated corrosion tests, such as salt spray and sulfur dioxide exposure, as well as electrochemical and adhesion measurements.

Accelerated Corrosion Test Results

Accelerated corrosion tests are designed to simulate long-term exposure to harsh environmental conditions in a laboratory setting. The following table summarizes the performance of epoxy primers containing this compound, zinc phosphate, and zinc chromate after prolonged exposure in a salt spray chamber.

Performance MetricThis compound (T3 & T4)Zinc PhosphateZinc ChromateTest Duration
Degree of Rusting (ASTM D610) Equivalent to Zinc PhosphateEquivalent to this compoundWorst Performance3500 hours
Degree of Blistering (ASTM D714) Reduced BlisteringLittle BlisteringSevere Blistering (4MD)3500 hours
Adhesion near Incision (ASTM D1654) Outstanding (Rating: 9)Good (Rating: 8)Outstanding (Rating: 9)3500 hours

Data sourced from studies on epoxy primers.[1]

The results indicate that after 3500 hours of salt spray exposure, epoxy primers formulated with zinc tannates showed a similar anticorrosive performance to those with zinc phosphate and a superior performance compared to primers with zinc chromate.[1] The reduced blistering in this compound coatings is attributed to the formation of stable iron tannate complexes.[1]

Economic Analysis: A Shift Towards Sustainable Solutions

While a direct cost-per-kilogram comparison of pigments can be influenced by market volatility, the economic advantage of this compound lies in its sourcing from renewable raw materials and its non-toxic profile. Tannins are readily available from various plant sources, making them a potentially low-cost precursor.[1][2]

The primary economic driver for the adoption of this compound is the increasing global regulation and restriction of traditional, toxic anticorrosive agents, particularly those based on chromates. The costs associated with handling hazardous materials, ensuring worker safety, and managing waste disposal for chromate-based systems are significant. By transitioning to a green alternative like this compound, companies can mitigate these regulatory and liability costs.

Furthermore, the use of sustainable materials can enhance a company's environmental credentials, which is becoming an increasingly important factor for consumers and stakeholders. The long-term economic benefits of avoiding environmental remediation and potential litigation associated with toxic materials are substantial.

Experimental Protocols

A brief overview of the key experimental methodologies used to evaluate the performance of these anticorrosive coatings is provided below.

Salt Spray Test

The salt spray test is an accelerated corrosion test that produces a corrosive attack on coated samples in order to predict their suitability for use as a protective finish.

  • Apparatus : A closed salt spray chamber where a salt water solution (typically 5% NaCl) is atomized to create a corrosive environment.

  • Procedure : Coated panels are placed in the chamber and exposed to a continuous salt fog at a controlled temperature. The panels are periodically inspected for signs of corrosion, such as rusting and blistering.

  • Evaluation : The degree of rusting is evaluated according to ASTM D610, blistering according to ASTM D714, and failure near a scribe according to ASTM D1654.[1]

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the corrosion resistance of coatings. It provides information on the barrier properties of the coating and the corrosion processes occurring at the metal-coating interface.

  • Apparatus : A potentiostat with a frequency response analyzer.

  • Procedure : The coated sample is immersed in an electrolyte solution and a small amplitude AC voltage is applied over a range of frequencies. The resulting current is measured to determine the impedance of the system.

  • Evaluation : The impedance data is often represented in Nyquist or Bode plots and can be fitted to an equivalent electrical circuit to model the corrosion behavior. Higher impedance values generally indicate better corrosion protection.

Adhesion Test

Adhesion tests are performed to determine the bond strength between the coating and the substrate.

  • Procedure (Pull-off test - ASTM D4541) : A dolly is glued to the surface of the coating. Once the adhesive has cured, a portable pull-off adhesion tester is used to apply a perpendicular force to the dolly until it detaches.

  • Evaluation : The force required to pull the coating off is recorded as the adhesion strength. The nature of the failure (e.g., adhesive failure between the coating and substrate, or cohesive failure within the coating) is also noted.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the corrosion inhibition mechanisms.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison start Steel Substrate formulation Anticorrosive Coating Formulation (this compound / Traditional) start->formulation application Coating Application formulation->application curing Curing application->curing salt_spray Salt Spray Test (ASTM B117) curing->salt_spray eis Electrochemical Impedance Spectroscopy (EIS) curing->eis adhesion Adhesion Test (ASTM D1654) curing->adhesion rust_blister Rust & Blister Evaluation salt_spray->rust_blister impedance Impedance Analysis eis->impedance adhesion_strength Adhesion Strength Measurement adhesion->adhesion_strength comparison Comparative Performance Analysis rust_blister->comparison impedance->comparison adhesion_strength->comparison Corrosion_Inhibition_Mechanisms cluster_zt This compound Mechanism cluster_trad Traditional Anticorrosive Mechanism (e.g., Zinc Phosphate) zt_start Corrosive Species (O₂, H₂O) zt_steel Steel Substrate (Fe) zt_start->zt_steel zt_reaction Formation of Protective Iron-Tannate Complex zt_steel->zt_reaction zt_coating This compound in Coating zt_coating->zt_reaction zt_result Corrosion Inhibition zt_reaction->zt_result trad_start Corrosive Species (O₂, H₂O) trad_steel Steel Substrate (Fe) trad_start->trad_steel trad_reaction Pore-Plugging with Iron Phosphate trad_steel->trad_reaction trad_coating Zinc Phosphate in Coating trad_coating->trad_reaction trad_result Corrosion Inhibition trad_reaction->trad_result

References

Zinc Tannate: A High-Performance, Eco-Friendly Alternative to Conventional Industry Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Performance of Zinc Tannate

This guide provides a comprehensive comparison of this compound's performance against established industry standards in various applications, with a focus on its role as an anticorrosive agent. Experimental data is presented to support these comparisons, along with detailed methodologies for key evaluative techniques. The information herein is intended to assist researchers and professionals in making informed decisions regarding the use of this versatile compound.

Performance Against Industry Standards: A Tabular Comparison

The following tables summarize the quantitative performance of this compound in comparison to industry-standard materials.

Anticorrosive Performance

Epoxy primers formulated with this compound have demonstrated equivalent or superior anticorrosive performance compared to coatings containing conventional pigments like zinc phosphate and the more hazardous zinc chromate.

Pigment Test Duration (Salt Spray - ASTM B117) Observation Performance Ranking
This compound (T3)3500 hoursSimilar performance to phosphate-based primers. Reduced blistering due to the formation of iron tannate complexes.1 (Equivalent to Zinc Phosphate)
This compound (T4)3500 hoursSimilar performance to phosphate-based primers. Reduced blistering.1 (Equivalent to Zinc Phosphate)
Zinc Phosphate3500 hoursStandard industry performance.1
Zinc Chromate3500 hoursWorst anticorrosive behavior, exhibiting the highest level of oxidation and blistering.2

Data sourced from accelerated corrosion tests of epoxy-based coatings.

Antimicrobial Activity (Comparative MIC Values of Zinc Salts)

While specific minimum inhibitory concentration (MIC) data for this compound is not widely available, the antimicrobial activity of various zinc salts provides a benchmark for its potential efficacy. The antimicrobial action is primarily attributed to the zinc ion.

Zinc Salt Test Organism MIC (mg/mL)
Zinc ChlorideS. mutans1
Zinc SulfateS. mutans2
Zinc AcetateS. mutans2
Zinc ChlorideS. sobrinus0.125
Zinc SulfateS. sobrinus0.125
Zinc AcetateS. sobrinus0.125

MIC values for different zinc salts against common oral bacteria. This data suggests the potential range of antimicrobial activity for zinc-containing compounds like this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the performance evaluation of this compound are provided below.

Salt Spray (Fog) Test - ASTM B117

The ASTM B117 standard is a widely used method for evaluating the corrosion resistance of coated and uncoated metallic specimens in a salt spray environment.

Apparatus:

  • Salt spray chamber

  • Salt solution reservoir

  • Atomizing nozzles

  • Specimen racks

  • Heating and humidification system

Procedure:

  • Test Solution: Prepare a 5% (by weight) sodium chloride solution in distilled or deionized water. The pH of the solution should be maintained between 6.5 and 7.2.

  • Chamber Conditions: The temperature inside the chamber is maintained at 35°C (95°F). The atomized salt solution creates a dense fog with a fallout rate of 1.0 to 2.0 mL/hr for an 80 cm² collecting area.

  • Specimen Placement: The test specimens are placed in the chamber at an angle of 15 to 30 degrees from the vertical.

  • Exposure: The specimens are exposed to the salt spray for a predetermined duration, which can range from a few hours to thousands of hours, depending on the coating's expected durability.

  • Evaluation: After exposure, the specimens are removed, gently washed, and evaluated for signs of corrosion, such as rusting, blistering, and loss of adhesion of the coating.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to evaluate the protective properties of coatings.

Apparatus:

  • Potentiostat with a frequency response analyzer

  • Electrochemical cell (containing the coated sample as the working electrode, a reference electrode, and a counter electrode)

  • Electrolyte solution (e.g., 3.5% NaCl)

Procedure:

  • Cell Setup: The coated sample is exposed to the electrolyte solution within the electrochemical cell.

  • Measurement: A small amplitude AC voltage is applied across a wide range of frequencies (e.g., 100 kHz to 10 mHz). The resulting current and phase shift are measured.

  • Data Analysis: The impedance data is plotted in Nyquist or Bode plots. The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters related to the coating's capacitance, pore resistance, and the underlying corrosion process. Higher impedance values generally indicate better corrosion protection.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the chemical bonds in a molecule by producing an infrared absorption spectrum. It is useful for confirming the formation of this compound complexes.

Apparatus:

  • FTIR spectrometer

Procedure:

  • Sample Preparation: A small amount of the this compound sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.

  • Analysis: The sample is placed in the FTIR spectrometer, and an infrared beam is passed through it.

  • Spectrum Acquisition: The instrument records the absorption of infrared radiation at different wavenumbers.

  • Interpretation: The resulting spectrum shows peaks at specific wavenumbers corresponding to the vibrational frequencies of the chemical bonds present in the sample. The formation of this compound is confirmed by shifts in the characteristic absorption bands of the hydroxyl and carbonyl groups of tannic acid upon complexation with zinc.

Visualizing Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes related to the performance and evaluation of this compound.

G cluster_0 Corrosion Process on Unprotected Steel cluster_1 Protective Mechanism of this compound Coating Steel Surface Steel Surface Anodic Reaction (Fe -> Fe2+ + 2e-) Anodic Reaction (Fe -> Fe2+ + 2e-) Steel Surface->Anodic Reaction (Fe -> Fe2+ + 2e-) Oxidation Cathodic Reaction (O2 + 2H2O + 4e- -> 4OH-) Cathodic Reaction (O2 + 2H2O + 4e- -> 4OH-) Steel Surface->Cathodic Reaction (O2 + 2H2O + 4e- -> 4OH-) Reduction Rust (Fe2O3·nH2O) Rust (Fe2O3·nH2O) Anodic Reaction (Fe -> Fe2+ + 2e-)->Rust (Fe2O3·nH2O) Further Oxidation Cathodic Reaction (O2 + 2H2O + 4e- -> 4OH-)->Rust (Fe2O3·nH2O) This compound Coating This compound Coating Barrier Formation Barrier Formation This compound Coating->Barrier Formation Physical Protection Formation of Iron-Tannate Complexes Formation of Iron-Tannate Complexes This compound Coating->Formation of Iron-Tannate Complexes Chemical Interaction Release of Zinc Ions Release of Zinc Ions This compound Coating->Release of Zinc Ions Electrochemical Protection Inhibition of Electrolyte Penetration Inhibition of Electrolyte Penetration Barrier Formation->Inhibition of Electrolyte Penetration Passive Layer on Steel Surface Passive Layer on Steel Surface Formation of Iron-Tannate Complexes->Passive Layer on Steel Surface Inhibition of Anodic Reaction Inhibition of Anodic Reaction Passive Layer on Steel Surface->Inhibition of Anodic Reaction Galvanic Protection Galvanic Protection Release of Zinc Ions->Galvanic Protection Inhibition of Cathodic Reaction Inhibition of Cathodic Reaction Galvanic Protection->Inhibition of Cathodic Reaction G Extracellular Zinc Extracellular Zinc Cell Membrane Cell Membrane PI3K PI3K Cell Membrane->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt p-Akt p-Akt Akt->p-Akt Phosphorylation mTOR mTOR p-Akt->mTOR p-mTOR p-mTOR mTOR->p-mTOR Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival p-mTOR->Cell Proliferation & Survival G Start Start Prepare Coated Steel Panels Prepare Coated Steel Panels Start->Prepare Coated Steel Panels Place Panels in Salt Spray Chamber Place Panels in Salt Spray Chamber Prepare Coated Steel Panels->Place Panels in Salt Spray Chamber Set Test Conditions (ASTM B117) Set Test Conditions (ASTM B117) Place Panels in Salt Spray Chamber->Set Test Conditions (ASTM B117) Run Test for Specified Duration Run Test for Specified Duration Set Test Conditions (ASTM B117)->Run Test for Specified Duration Remove Panels and Document Corrosion Remove Panels and Document Corrosion Run Test for Specified Duration->Remove Panels and Document Corrosion Analyze Results Analyze Results Remove Panels and Document Corrosion->Analyze Results End End Analyze Results->End

Safety Operating Guide

Proper Disposal of Zinc Tannate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of zinc tannate is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from handling to final disposal. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.

I. Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.

Recommended PPE:

  • Gloves: Wear chemical-impermeable gloves.[1]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Respiratory Protection: In case of dust, use a respirator.[2]

  • Protective Clothing: A lab coat or other protective clothing is recommended to prevent skin contact.[2][3]

Handling Precautions:

  • Work in a well-ventilated area to avoid inhalation of dust.[1]

  • Avoid generating dust during handling and disposal procedures.[4][5]

  • Wash hands thoroughly after handling the substance.[1]

II. Waste Collection and Storage

Proper collection and storage of this compound waste are the first steps in the disposal process.

  • Container Selection: Place this compound waste in a suitable, sealable, and clearly labeled container.[1][2]

  • Labeling: The container must be labeled as hazardous waste, indicating the contents (this compound).

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

III. Disposal Procedures

This compound and its components, zinc and tannic acid, require specific disposal methods. Never dispose of this compound in the regular trash or down the drain.[7][8]

Step 1: Characterize the Waste Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to local, regional, and national regulations.[4]

Step 2: Arrange for Professional Disposal The recommended method for disposing of this compound is to arrange for collection by a licensed professional waste disposal service or to transport it to a designated hazardous waste facility.[4][9]

  • Solid this compound:

    • Transfer the sealed container to a specialized disposal company.[2]

    • For larger quantities, it may be necessary to have it collected by a licensed hazardous waste contractor.

  • Aqueous Solutions Containing Zinc:

    • Solutions with a zinc concentration greater than 1 ppm must be managed as dangerous waste and collected for professional disposal.[10]

    • Solutions with less than 1 ppm of zinc may be eligible for drain disposal, but it is crucial to check and comply with local regulations first.[10]

Step 3: Decontamination of Empty Containers

  • The first rinse of a container that held this compound should be collected and disposed of as hazardous waste.[8]

  • For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[8]

  • After thorough rinsing, the container can be disposed of as normal industrial waste.[2]

IV. Quantitative Data for Disposal

ParameterValueRegulation/Guideline
Zinc Solution Drain Disposal Limit < 1 ppmWaste zinc solutions greater than 1 ppm must be managed as Dangerous Waste.[10]
Tannic Acid Fish Toxicity (LC50) 100 mg/l (96H)Indicates potential harm to aquatic life if disposed of improperly.[2]

V. Experimental Protocols

While specific experimental protocols for this compound disposal are not detailed in the provided search results, a general procedure for the neutralization of zinc compounds, which should be performed by trained professionals, is as follows:

Neutralization of Zinc Compounds (for illustrative purposes, to be performed by experts):

  • Wear appropriate PPE, including gloves, splash goggles, a lab coat, and an apron.[9]

  • Work in a well-ventilated area.[9]

  • Slowly add a suitable base, such as sodium hydroxide or sodium carbonate, to the zinc-containing solution.[9]

  • Continuously monitor the pH of the mixture.[9]

  • Continue adding the base until the pH reaches a neutral range.[9]

  • The resulting neutralized solution may be disposed of as regular waste or flushed down the drain, but only if permitted by local regulations.[9]

VI. Disposal Workflow Diagram

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling of Zinc Tannate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Zinc Tannate, including operational and disposal plans. As a compound synthesized from tannic acid and a zinc source, its handling requires precautions derived from the safety profiles of its constituent parts.

Hazard Assessment and Personal Protective Equipment

A risk assessment should always be conducted before handling any chemical. For this compound, the following personal protective equipment (PPE) is recommended to mitigate risks.[13][14][15][16][17]

Personal Protective Equipment (PPE) Specifications Purpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.To protect eyes from dust particles and potential splashes.[14]
Hand Protection Disposable nitrile gloves.To prevent skin contact. Gloves should be inspected before use and changed regularly.[16]
Body Protection A buttoned lab coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated.To prevent inhalation of fine particles.[14][17]

Operational and Handling Plan

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[18] Keep it away from incompatible materials such as strong oxidizing agents.

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize dust generation and inhalation.[3][5]

  • Avoid contact with eyes, skin, and clothing.[5]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the work area.

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[18][19]

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water.[19]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[18]

Fire-Fighting Measures: this compound is not expected to be flammable. Use an extinguishing agent suitable for the surrounding fire.

Chemical Spill Response

In the event of a spill, it is crucial to follow a clear and systematic procedure to ensure safety and minimize environmental contamination. The following workflow outlines the steps for managing a this compound powder spill in a laboratory setting.

start Spill of this compound Powder Occurs alert Alert others in the area start->alert ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) alert->ppe contain Contain the spill Prevent powder from becoming airborne ppe->contain cleanup Clean up the spill: - Gently sweep solid material - Use a damp cloth for remaining powder contain->cleanup dispose Place waste in a sealed, labeled container cleanup->dispose decontaminate Decontaminate the area with soap and water dispose->decontaminate waste Dispose of waste according to institutional and local regulations decontaminate->waste end Spill Response Complete waste->end

Workflow for handling a this compound powder spill.

Disposal Plan

All waste materials, including spilled this compound and contaminated cleaning materials, should be collected in a sealed and properly labeled container.[20][21] Disposal must be in accordance with all applicable federal, state, and local environmental regulations. Due to the aquatic toxicity of zinc compounds, do not discharge this compound into drains or the environment.[1][2][3] Contact your institution's environmental health and safety department for specific disposal guidance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.